molecular formula C9H8O3 B1312657 2-(4-formylphenyl)acetic Acid CAS No. 34841-47-9

2-(4-formylphenyl)acetic Acid

Cat. No.: B1312657
CAS No.: 34841-47-9
M. Wt: 164.16 g/mol
InChI Key: AGPZPJHWVWZCMG-UHFFFAOYSA-N
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Description

2-(4-formylphenyl)acetic Acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPZPJHWVWZCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462921
Record name 2-(4-formylphenyl)acetic Acid
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34841-47-9
Record name 4-Formylbenzeneacetic acid
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Record name 2-(4-formylphenyl)acetic Acid
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Record name 34841-47-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FORMYLBENZENEACETIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-(4-formylphenyl)acetic acid: Properties, Reactivity, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic value of bifunctional molecules cannot be overstated. Among these, 2-(4-formylphenyl)acetic acid (4-FPAA) stands out as a particularly useful scaffold. Possessing both a reactive aldehyde and a modifiable carboxylic acid on a stable aromatic core, it offers two distinct chemical handles for orthogonal synthetic strategies.[1][2] This guide provides an in-depth technical overview of 4-FPAA, moving from its core chemical properties to its reactivity, and culminating in validated experimental protocols for its synthesis and analysis. The insights herein are curated for researchers, chemists, and drug development professionals who seek to leverage this compound's unique architecture for the construction of complex molecular targets.[1][2]

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. 4-FPAA is an off-white solid at room temperature, with solubility in common organic solvents such as ethanol and acetonitrile.[1] Its bifunctional nature—a hydrophilic carboxylic acid and a more hydrophobic aromatic aldehyde—governs its solubility and chromatographic behavior.[1]

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₈O₃[1][3][4]
Molecular Weight 164.16 g/mol [1][3][4]
Melting Point 131 °C[5]
Boiling Point 349.2 °C (Predicted)
Density 1.277 g/cm³ (Predicted)[1]
pKa 4.06 ± 0.10 (Predicted)[6]
CAS Number 34841-47-9[3]
Spectroscopic Signature

Spectroscopic analysis provides an empirical fingerprint for identity and purity confirmation. The data below represents the expected signature of 4-FPAA.

Scientist's Note: The ¹H NMR spectrum is particularly informative. The downfield singlet at ~10 ppm is characteristic of the aldehyde proton, while the two doublets in the aromatic region confirm 1,4- (para) substitution. The singlet at ~3.7 ppm corresponds to the methylene protons of the acetic acid moiety.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 10.01 (s, 1H, -CHO), 7.86 (d, J=7.9 Hz, 2H, Ar-H), 7.47 (d, J=7.9 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH₂-), (Carboxylic acid proton -COOH may be broad or not observed without D₂O exchange).[3]
¹³C NMR (Predicted)Expected peaks around δ 192 (aldehyde C=O), 176 (acid C=O), 130-140 (aromatic carbons), 40 (methylene carbon).
IR Spectroscopy Characteristic peaks expected around 2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700 cm⁻¹ (C=O stretch, overlapping aldehyde and acid), ~1600 cm⁻¹ (C=C aromatic stretch).
Mass Spectrometry [M-H]⁻ at m/z 163.04, corresponding to the deprotonated molecule.

Section 2: The Duality of Reactivity: A Synthetic Hub

The synthetic utility of 4-FPAA stems from the differential reactivity of its two functional groups. This allows for selective transformations, making it a valuable intermediate in multi-step syntheses.[1][2] The aldehyde group is a prime target for nucleophilic addition, while the carboxylic acid is amenable to substitution at the acyl carbon.[1][2]

This dual reactivity enables its use as a building block for a diverse range of molecular structures, including pharmaceuticals like anti-inflammatory agents, and advanced materials such as conjugated polymers.[1][2]

Caption: Reactivity pathways of this compound.

Reactions at the Aldehyde Group

The electrophilic carbon of the formyl group is a key reaction site.[1]

  • Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing moieties. The aldehyde first condenses with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a stable amine. This is a cornerstone of library synthesis in drug discovery.[2]

  • Wittig Reaction: To form a carbon-carbon double bond, the aldehyde can be reacted with a phosphorus ylide (a Wittig reagent). This allows for the extension of the carbon skeleton and the synthesis of stilbene-like structures.[2]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, yielding 4-carboxyphenylacetic acid.[1]

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety provides a handle for conjugation and derivatization.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents yields the corresponding ester. This is often used to mask the acid's polarity or to install a prodrug moiety.[2]

  • Amidation: Coupling with an amine using a peptide coupling reagent (e.g., EDC, HATU) forms a stable amide bond. This is fundamental to the synthesis of peptidomimetics and other biologically active molecules.[2]

Section 3: Validated Experimental Protocols

The following protocols are provided as a trusted starting point for the synthesis and analysis of 4-FPAA.

Synthesis of this compound via Sommelet Reaction

This procedure details a common laboratory-scale synthesis from 2-[4-(bromomethyl)phenyl]acetic acid.[3] The reaction proceeds via the formation of a hexaminium salt, which is then hydrolyzed under acidic conditions to yield the aldehyde.

Rationale: The Sommelet reaction is a classic method for converting benzylic halides to aldehydes. Hexamethylenetetramine serves as a stable, solid source of formaldehyde and ammonia, acting as the formylating agent. The acidic workup is crucial for the hydrolysis of the intermediate to the final product.

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Product & Analysis A 1. Dissolve Starting Material & Hexamethylenetetramine in EtOH/H₂O B 2. Heat to Reflux (4 hours) A->B C 3. Add conc. HCl, Reflux (30 min) B->C D 4. Cool to RT, Add H₂O & DCM C->D E 5. Separate Organic Phase D->E F 6. Evaporate Solvent E->F G 7. Obtain Off-White Solid Product F->G H 8. Characterize (e.g., ¹H NMR) G->H

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-[4-(bromomethyl)phenyl]acetic acid (1.0 eq), hexamethylenetetramine (2.7 eq), ethanol, and water (1:1 v/v).[3]

  • Heating: Heat the reaction mixture to reflux and maintain for 4 hours. The solution will become homogeneous.[3]

  • Hydrolysis: Carefully and slowly add concentrated hydrochloric acid to the refluxing mixture. Continue to heat at reflux for an additional 30 minutes.[3]

  • Workup: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and dilute with water and dichloromethane.[3]

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the lower organic phase.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Product: The resulting off-white solid is this compound. The reported yield for a similar procedure is high (e.g., 87%).[3]

  • Validation: Confirm the identity and purity of the product using ¹H NMR spectroscopy as detailed in Section 1.2. The presence of the aldehyde peak at ~10 ppm and the correct aromatic splitting pattern are key indicators of success.

Quality Control: Purity Assessment by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small organic molecules. A reversed-phase method is ideal for 4-FPAA, separating the compound from non-polar impurities (which elute later) and highly polar impurities (which elute earlier). UV detection is effective due to the aromatic chromophore.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve a small amount of the synthesized solid in a 50:50 mixture of Mobile Phase A and B.

Self-Validation: A successful analysis will show a single major peak corresponding to the product. The retention time should be consistent across runs. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. For drug development applications, a purity of >95% is typically required.

Section 4: Safety and Handling

Proper handling is essential when working with any chemical reagent.

  • Hazard Identification: this compound is harmful if swallowed and causes serious eye irritation.[4][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[7][8] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8][9] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[5][9]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Skin: Wash off with soap and plenty of water.[7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7]

References

  • PubChem. This compound. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. This compound (C9H8O3). Retrieved from [Link]

  • LookChem. Cas 34841-47-9, this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(4-formylphenyl)acetic Acid (CAS: 34841-47-9): A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-formylphenyl)acetic acid, a versatile organic compound distinguished by its dual functionality. Possessing both a reactive aldehyde and a modifiable carboxylic acid group on a stable phenylacetic acid scaffold, this molecule serves as a pivotal intermediate in pharmaceutical development, materials science, and complex organic synthesis. We will explore its fundamental properties, validated synthesis protocols, characteristic reactivity, analytical profile, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-carboxymethylbenzaldehyde, is an aromatic compound whose utility is derived from the orthogonal reactivity of its two functional groups.[1] The electron-withdrawing nature of the para-substituted formyl group influences the acidity of the carboxylic acid, while the phenylacetic acid backbone provides a rigid yet versatile framework for molecular design.

A summary of its key identifiers and physicochemical properties is presented below. These values are critical for experimental design, including reaction solvent selection, purification strategy, and analytical method development.

PropertyValueSource(s)
CAS Number 34841-47-9[1][2][3]
Molecular Formula C₉H₈O₃[1][4]
Molecular Weight 164.16 g/mol [1][4]
IUPAC Name This compound[1][4]
Appearance Off-white to white solid[1][3]
Melting Point 131 °C[5][6]
Boiling Point (Predicted) 349.2 ± 17.0 °C at 760 mmHg[1][6]
Density (Predicted) 1.277 ± 0.06 g/cm³[1][6]
pKa (Predicted) 4.06 ± 0.10[1][5]
Solubility Soluble in organic solvents like ethanol and acetonitrile.[1]
InChI InChI=1S/C9H8O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12)[1][4]
InChIKey AGPZPJHWVWZCMG-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC(=CC=C1CC(=O)O)C=O[1][4]

Synthesis and Manufacturing: From Precursor to Product

The synthesis of this compound can be approached through several strategic routes. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents or conditions. Modern catalytic methods are favored for their efficiency and improved safety profiles.

Common Synthetic Strategies
  • Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid : This is a direct and common approach. Early methods utilized stoichiometric oxidants like manganese dioxide.[1] More contemporary, high-yield syntheses employ catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidinyloxy) with a co-oxidant like sodium hypochlorite (NaOCl), which offers high selectivity for the primary alcohol, minimizing over-oxidation to the carboxylic acid, and achieving yields greater than 90%.[1][2][7]

  • Hydrolysis of a Bromomethyl Intermediate : This route involves the conversion of a more readily available precursor, 2-[4-(bromomethyl)phenyl]acetic acid, to the aldehyde. A robust method for this transformation is the Sommelet reaction, which utilizes hexamethylenetetramine.[3] This approach is advantageous as it avoids harsh oxidizing agents.

Detailed Experimental Protocol: Synthesis via Sommelet Reaction

This protocol describes a validated, high-yield synthesis from 2-[4-(bromomethyl)phenyl]acetic acid. The causality behind this choice lies in its operational simplicity and the formation of a stable intermediate salt, which is cleanly hydrolyzed to the desired aldehyde.

Step 1: Formation of the Hexamethylenetetraminium Salt

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-[4-(bromomethyl)phenyl]acetic acid (e.g., 3.36 mmol) in a 1:1 mixture of ethanol and water (e.g., 12 mL total).

  • Add hexamethylenetetramine (e.g., 9.0 mmol). The excess ensures complete consumption of the alkyl halide.

  • Heat the reaction mixture to reflux and maintain for 4 hours. During this step, the bromide is displaced by the nitrogen of hexamethylenetetramine to form a quaternary ammonium salt.

Step 2: Hydrolysis to the Aldehyde

  • While still under reflux, slowly add concentrated hydrochloric acid (e.g., 1.5 mL) to the mixture. The acidic conditions are crucial for the hydrolysis of the intermediate iminium species to the final aldehyde.

  • Continue refluxing for an additional 30 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Transfer the mixture to a separatory funnel and dilute with water (e.g., 20 mL) and dichloromethane (e.g., 20 mL).

  • Separate the organic phase. The desired product is more soluble in the organic layer.

  • Remove the solvent from the organic phase under reduced pressure (e.g., using a rotary evaporator).

  • The resulting crude product is obtained as an off-white solid. This procedure typically yields the product in high purity with a yield of approximately 87%.[3]

Step 4: Analytical Validation

  • The structure of the synthesized compound must be confirmed. The primary method is ¹H NMR spectroscopy, which provides an unambiguous fingerprint of the molecule (see Section 4).

SynthesisWorkflow start 2-[4-(bromomethyl)phenyl]acetic acid intermediate Hexamethylenetetraminium Salt (Intermediate) start->intermediate Step 1: Salt Formation reagent1 Hexamethylenetetramine Ethanol/Water (1:1) reagent1->intermediate product This compound intermediate->product Step 2: Hydrolysis reagent2 Conc. HCl Reflux reagent2->product

Synthesis workflow via the Sommelet reaction.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound stems from the distinct and selectively addressable reactivity of its aldehyde and carboxylic acid moieties.[1][2] This dual-handle nature allows for sequential or orthogonal chemical modifications, making it an invaluable precursor for a diverse array of complex molecules.

Reactions of the Aldehyde Group

The formyl group is a classic electrophilic center, participating in a wide range of nucleophilic addition and condensation reactions.

  • Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

  • Wittig Reaction : Condensation with a phosphorus ylide to form an alkene, extending the carbon skeleton.

  • Imine/Oxime Formation : Reaction with primary amines or hydroxylamine, respectively, to form C=N double bonds, which are key structures in many heterocyclic systems.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile handle for forming amide, ester, and other acyl derivatives through nucleophilic acyl substitution.

  • Esterification : Fischer esterification with an alcohol under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This is often done to increase lipophilicity or to protect the acid group.[1]

  • Amidation : Formation of amides by reacting with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride using thionyl chloride (SOCl₂) or by using peptide coupling reagents (e.g., DCC, EDC).[1][2]

  • Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, though this requires careful protection of the aldehyde group if selective reduction is desired.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions parent This compound reductive_amination Reductive Amination parent->reductive_amination R₂NH, NaBH(OAc)₃ wittig Wittig Reaction parent->wittig Ph₃P=CHR imine Imine Formation parent->imine RNH₂ ester Esterification parent->ester ROH, H⁺ amide Amidation parent->amide R₂NH, Coupling Agent acid_chloride Acid Chloride Formation parent->acid_chloride SOCl₂

Key reaction pathways for this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a self-validating system for quality control.

  • Nuclear Magnetic Resonance (¹H NMR) : This is the most definitive method for structural elucidation. The spectrum provides a unique fingerprint. A typical spectrum in CDCl₃ will show characteristic signals.[3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~10.01Singlet (s)1H
Aromatic (ortho to -CHO)~7.86Doublet (d)2H
Aromatic (ortho to -CH₂COOH)~7.47Doublet (d)2H
Methylene (-CH₂-)~3.75Singlet (s)2H
Carboxylic Acid (-COOH)Variable, broadSinglet (s)1H
  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight. The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 164.[1]

  • Infrared (IR) Spectroscopy : Confirms the presence of the key functional groups. Expect strong C=O stretching absorptions for the carboxylic acid (~1700 cm⁻¹) and the aldehyde (~1690 cm⁻¹), and a broad O-H stretch for the carboxylic acid dimer (~2500-3300 cm⁻¹).

Applications in Research and Drug Development

The unique bifunctional structure of this compound makes it a valuable starting material and intermediate in several high-value scientific fields.[1][5]

  • Pharmaceutical Synthesis : It serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs).[5] Its scaffold has been explored for developing novel anti-inflammatory agents, and its derivatives have been investigated for potential anticancer and neuroprotective activities.[1] The ability to modify both the acid and aldehyde groups allows for systematic pharmacophore exploration to optimize biological activity, solubility, and permeability.[2]

  • Organic Synthesis : Beyond pharmaceuticals, it is a versatile precursor for various heterocyclic compounds, which are core structures in many biologically active molecules.[2] The dual reactivity allows for the construction of complex molecular architectures through multi-step syntheses.

  • Material Science : The compound is a candidate for designing novel functional materials. Its capacity for covalent bond formation and self-assembly can be leveraged to create functional polymers, gels, and conjugated systems with unique optoelectronic properties.[1]

Applications core This compound (CAS 34841-47-9) pharma Pharmaceuticals core->pharma organic Organic Synthesis core->organic materials Material Science core->materials api API Intermediates (e.g., Anti-inflammatories) pharma->api lead_gen Lead Compound for Drug Discovery pharma->lead_gen heterocycles Heterocyclic Scaffolds organic->heterocycles complex_molecules Complex Molecule Construction organic->complex_molecules polymers Conjugated Polymers materials->polymers frameworks Covalent Organic Frameworks materials->frameworks

Core applications stemming from the title compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified as:

    • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[4][8]

    • H319: Causes serious eye irritation (Category 2A).[4][8]

  • Handling Precautions :

    • Use in a well-ventilated area or under a chemical fume hood.[8][9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]

    • Avoid formation of dust and aerosols.[8]

    • Wash hands thoroughly after handling.[9]

  • First Aid Measures :

    • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[8]

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

    • In Case of Skin Contact : Wash off with soap and plenty of water.[8]

  • Storage :

    • Store in a tightly sealed container in a cool, dry place.[9]

    • Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent slow oxidation of the aldehyde group.[5]

Conclusion

This compound (CAS 34841-47-9) is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity at two distinct functional sites, and established synthetic routes make it a reliable and powerful building block. For scientists in drug discovery, organic synthesis, and materials science, a thorough understanding of this compound's profile is key to unlocking its full potential in the creation of novel and high-value chemical entities.

References

  • This compound | C9H8O3 | CID 11344187 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • Cas 34841-47-9,this compound | lookchem . Lookchem. Available from: [Link]

  • Safety Data Sheet - Angene Chemical . Angene Chemical. Available from: [Link]

  • A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents. Google Patents.

Sources

molecular weight of 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-formylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional aromatic compound that has emerged as a highly versatile building block in modern organic synthesis and medicinal chemistry. Possessing both a reactive aldehyde and a carboxylic acid moiety on a phenylacetic acid scaffold, it offers a strategic entry point for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, validated synthesis protocols, characteristic chemical reactivity, and significant applications, particularly in the development of novel therapeutic agents. As a key intermediate, understanding its chemistry is paramount for professionals engaged in pharmaceutical research and the synthesis of advanced materials.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₉H₈O₃, is an organic compound distinguished by the presence of two key functional groups: a formyl (aldehyde) group and an acetic acid side chain attached at the para-position of a benzene ring[1]. This unique structural arrangement makes it an invaluable intermediate in synthetic chemistry. The aldehyde group provides a handle for reactions such as reductive aminations, Wittig reactions, and condensations, while the carboxylic acid group can readily undergo esterification, amidation, or serve as a handle for creating larger molecular frameworks[1][2].

Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The ability to selectively manipulate its two functional groups allows for the systematic modification and optimization of lead compounds in drug discovery pipelines[2]. This guide aims to serve as a technical resource for scientists, consolidating critical data and methodologies related to this important chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. This compound is typically an off-white solid at room temperature[1]. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 164.16 g/mol [1][3][4][5]
Molecular Formula C₉H₈O₃[1][3][4][5]
CAS Number 34841-47-9[1][2]
IUPAC Name This compound[1][5]
Synonyms (4-formylphenyl)acetic acid, 4-Formylbenzeneacetic acid[5]
Appearance Off-white to white solid[1][6]
Predicted Boiling Point 349.2 ± 17.0 °C at 760 mmHg[1][7]
Melting Point 131 °C[8]
Predicted Density 1.277 ± 0.06 g/cm³[1]
Predicted pKa 4.06 ± 0.10[6]
Solubility Soluble in organic solvents like ethanol and acetonitrile; moderate water solubility[1]

The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (the carbonyl oxygen of both groups) contributes to its relatively high boiling point and moderate solubility in polar solvents[1].

Synthesis Methodologies: A Validated Protocol

Several synthetic pathways to this compound have been established. A common and effective strategy involves the oxidation of the corresponding benzylic alcohol, 2-[4-(hydroxymethyl)phenyl]acetic acid[1]. Catalytic methods using agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant such as sodium hypochlorite are favored for their high selectivity and mild reaction conditions[2][9].

Another robust method begins with 2-[4-(bromomethyl)phenyl]acetic acid[3]. Below is a detailed, self-validating protocol for this synthesis, which proceeds via a Sommelet-type reaction mechanism.

Experimental Protocol: Synthesis from 2-[4-(bromomethyl)phenyl]acetic acid

This procedure outlines the conversion of the bromomethyl group to a formyl group using hexamethylenetetramine followed by acidic hydrolysis.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Isolation A 2-[4-(bromomethyl)phenyl]acetic acid S1 Step 1: Mix reactants in EtOH/H2O A->S1 B Hexamethylenetetramine B->S1 C Ethanol/Water (Solvent) C->S1 S2 Step 2: Heat to reflux (4 hours) S1->S2 S3 Step 3: Add conc. HCl, reflux (30 min) S2->S3 W1 Cool to RT S3->W1 W2 Add H2O & Dichloromethane W1->W2 W3 Separate organic phase W2->W3 W4 Remove solvent in vacuo W3->W4 P Final Product: This compound W4->P

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [3]

  • Reaction Setup: In a suitable reaction vessel, prepare a mixed solution of ethanol (6 mL) and water (6 mL). To this, add 2-[4-(bromomethyl)phenyl]acetic acid (770 mg, 3.36 mmol).

  • Amine Addition: Add hexamethylenetetramine (1.26 g, 9.0 mmol) to the solution.

  • Initial Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. This forms the quaternary ammonium salt intermediate.

  • Hydrolysis: While maintaining reflux, slowly and carefully add concentrated hydrochloric acid (1.5 mL). Continue heating at reflux for an additional 30 minutes to hydrolyze the intermediate to the aldehyde.

  • Cooling and Extraction: Allow the mixture to cool to room temperature. Add water (20 mL) and dichloromethane (20 mL) to the flask. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic phase. It is advisable to pass the organic layer through a hydrophobic filter paper or a drying agent like anhydrous sodium sulfate to remove residual water.

  • Isolation: Remove the solvent (dichloromethane) from the organic phase by rotary evaporation under reduced pressure. This will afford this compound as an off-white solid.

  • Characterization: The final product should be analyzed to confirm its identity and purity, for example, by ¹H NMR spectroscopy. The expected ¹H NMR (400 MHz, CDCl₃) signals are: δ 10.01 (s, 1H, -CHO), 7.86 (d, J=7.9 Hz, 2H, Ar-H), 7.47 (d, J=7.9 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH₂COOH)[3].

Chemical Reactivity: A Bifunctional Scaffold

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for selective transformations, enabling the construction of a diverse library of compounds from a single starting material.

Reactivity_Diagram cluster_aldehyde Aldehyde Group Reactions cluster_acid Carboxylic Acid Reactions Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination + R₂NH, reducing agent Wittig Wittig Reaction Core->Wittig + Phosphonium ylide Condensation Condensation (e.g., with amines) Core->Condensation + RNH₂ Esterification Esterification Core->Esterification + ROH, H⁺ Amidation Amidation Core->Amidation + R₂NH, coupling agent AcidChloride Acid Chloride Formation Core->AcidChloride + SOCl₂ or (COCl)₂

Caption: Key reaction pathways for this compound.

The aldehyde is susceptible to nucleophilic attack and can be converted into alkenes, amines, or imines. The carboxylic acid can be transformed into esters, amides, and other acid derivatives, often requiring activation to a more reactive species like an acyl chloride[2]. This dual reactivity makes it a powerful tool for pharmacophore exploration and the development of complex molecular scaffolds[2].

Applications in Research and Drug Development

The primary application of this compound is as a chemical intermediate in various fields.

  • Pharmaceutical Synthesis: It is a crucial building block for synthesizing pharmaceuticals, particularly anti-inflammatory agents[1]. A notable example is its role as an intermediate in the synthesis of Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID) used for treating conditions like osteoarthritis and rheumatoid arthritis[9]. Its structure provides a foundation that can be elaborated to target specific biological pathways[1].

  • Organic Synthesis: Beyond specific APIs, its bifunctionality is leveraged to construct a wide array of complex organic molecules and heterocyclic systems which are prevalent in medicinal chemistry[1][2].

  • Materials Science: The compound is a candidate for developing novel materials such as functional polymers and covalent organic frameworks. Its ability to form covalent bonds and participate in self-assembly processes is an area of active research[1][2].

  • Research: Studies have investigated its derivatives for potential therapeutic effects, including anticancer and anti-inflammatory properties[1].

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319)[5][10]. The corresponding GHS pictogram is GHS07 (exclamation mark).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid dust inhalation[10][11].

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes[10]. If swallowed, rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person[10].

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[11]. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended[8].

This substance is generally considered non-hazardous for transport[10].

Conclusion

This compound is a compound of significant strategic value in chemical synthesis. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, its dual-functional nature make it an indispensable tool for researchers in drug development and materials science. This guide has consolidated the essential technical information required for its effective and safe utilization, providing a foundation for its application in creating the next generation of complex molecules and therapeutic agents.

References

  • This compound from Aladdin Scientific. Biocompare.com. Available at: [Link]

  • This compound | C9H8O3 | CID 11344187. PubChem. Available at: [Link]

  • Safety Data Sheet - this compound. (2021). Angene Chemical. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. (2014). Google Patents.
  • Cas 34841-47-9, this compound. lookchem. Available at: [Link]

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A-In-depth Technical Guide on the Synthesis of 2-(4-formylphenyl)acetic acid from 4-(bromomethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-formylphenyl)acetic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry as an intermediate for anti-inflammatory drugs and other complex molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound from 4-(bromomethyl)phenylacetic acid. It delves into the theoretical underpinnings of relevant oxidation reactions, offers a detailed and validated experimental protocol, and discusses the critical aspects of reaction optimization and product characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this important chemical transformation.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₈O₃, is an aromatic compound featuring both a formyl (aldehyde) and an acetic acid functional group.[1] This bifunctionality makes it a versatile intermediate in the synthesis of a wide array of more complex organic molecules.[1] Its primary utility lies in the pharmaceutical sector, where it serves as a key precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Pelubiprofen.[2] The aldehyde group allows for various condensation reactions, while the carboxylic acid moiety can be readily converted into esters or amides, providing multiple avenues for molecular elaboration.

The synthesis of this compound from 4-(bromomethyl)phenylacetic acid is a common and practical route.[3] This pathway leverages the reactivity of the benzylic bromide for conversion into the desired aldehyde functionality. This guide will focus on a robust and widely applicable method for this transformation.

Theoretical Framework: Oxidation of Benzylic Halides

The conversion of a benzylic halide, such as 4-(bromomethyl)phenylacetic acid, to a benzaldehyde is a classic oxidation reaction in organic chemistry. Several named reactions can accomplish this transformation, each with its own mechanistic nuances and practical considerations. The choice of method often depends on factors like substrate scope, reaction conditions, and desired yield.

The Sommelet Reaction

One of the most established methods for this conversion is the Sommelet reaction.[3][4][5] This reaction involves the treatment of a benzylic halide with hexamethylenetetramine (urotropine).[3][4] The initial step is the formation of a quaternary ammonium salt. Subsequent hydrolysis of this salt under acidic conditions yields the target aldehyde.[3][4] The mechanism is thought to proceed through the formation of an imine intermediate which is then hydrolyzed to the aldehyde.[6]

Kornblum Oxidation

Another relevant method is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant.[7][8] In this reaction, the alkyl halide is treated with DMSO, typically in the presence of a mild base like sodium bicarbonate, to form an alkoxysulfonium salt.[7] This intermediate then undergoes an elimination reaction to yield the carbonyl compound.[7] While effective, the Kornblum oxidation often requires elevated temperatures.[9]

Other Oxidation Methods

Other methods for the oxidation of benzylic halides to aldehydes include the Hass-Bender oxidation, which uses the sodium salt of 2-nitropropane as the oxidant, and reactions employing N-oxides, such as pyridine N-oxide, in the presence of a silver salt.[9][10][11] Each of these methods offers an alternative pathway, with specific advantages and limitations regarding reaction conditions and substrate compatibility.

For the synthesis of this compound from 4-(bromomethyl)phenylacetic acid, the Sommelet reaction provides a reliable and high-yielding approach, as detailed in the subsequent sections.[3][12]

Experimental Protocol: The Sommelet Reaction Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-(bromomethyl)phenylacetic acid via the Sommelet reaction. This protocol is designed to be self-validating, with clear instructions for each stage of the process.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
4-(bromomethyl)phenylacetic acidC₉H₉BrO₂229.07770 mg (3.36 mmol)
HexamethylenetetramineC₆H₁₂N₄140.191.26 g (9.0 mmol)
EthanolC₂H₅OH46.076 mL
WaterH₂O18.026 mL + 20 mL
Concentrated Hydrochloric AcidHCl36.461.5 mL
DichloromethaneCH₂Cl₂84.9320 mL
Synthetic Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification A 4-(bromomethyl)phenylacetic acid + Hexamethylenetetramine in Ethanol/Water B Reflux (4 hours) A->B Heat C Add Conc. HCl B->C Hydrolysis D Reflux (30 mins) C->D Heat E Cool to RT D->E F Add Water & Dichloromethane E->F G Separate Organic Phase F->G H Remove Solvent (Vacuum) G->H I This compound (Off-white solid) H->I

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(bromomethyl)phenylacetic acid (770 mg, 3.36 mmol), hexamethylenetetramine (1.26 g, 9.0 mmol), ethanol (6 mL), and water (6 mL).[12]

  • Initial Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours.[12] The formation of the quaternary ammonium salt occurs during this step.

  • Acid Hydrolysis: After 4 hours, slowly add concentrated hydrochloric acid (1.5 mL) to the refluxing mixture.[12] Caution: The addition of acid may be exothermic.

  • Final Reflux: Continue to heat the mixture at reflux for an additional 30 minutes to ensure complete hydrolysis of the intermediate salt.[12]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water (20 mL) and dichloromethane (20 mL).[12]

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic (bottom) layer.[12]

  • Drying and Concentration: Pass the organic layer through a hydrophobic filter paper or dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[12]

  • Purification (if necessary): The resulting off-white solid is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Expected Yield and Characterization
  • Yield: This procedure is reported to provide a high yield, typically around 87%.[12]

  • Appearance: The final product is an off-white solid.[12]

  • ¹H NMR Spectroscopy: The product can be characterized by ¹H NMR spectroscopy. The expected chemical shifts (in CDCl₃) are: δ 10.01 (s, 1H, -CHO), 7.86 (d, J = 7.9 Hz, 2H, Ar-H), 7.47 (d, J = 7.9 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH₂COOH).[12]

Considerations for Synthesis and Process Optimization

The Role of the Carboxylic Acid Group

A key consideration in this synthesis is the presence of the free carboxylic acid group on the starting material. In many oxidation reactions, carboxylic acids can be sensitive to the reaction conditions or may interfere with the desired transformation. While esters are common protecting groups for carboxylic acids, this particular synthesis using the Sommelet reaction proceeds efficiently without the need for protection.[13][14][15] This simplifies the overall synthetic sequence by avoiding additional protection and deprotection steps.

Alternative Synthetic Routes

While the Sommelet reaction is a robust method, alternative approaches exist. For instance, a two-step process involving the conversion of the benzylic bromide to a benzylic alcohol, followed by oxidation to the aldehyde, is a viable alternative.[1] Oxidation of the intermediate alcohol can be achieved using various reagents, such as manganese dioxide or TEMPO-catalyzed oxidation with sodium hypochlorite.[1][2] Another reported method involves the direct oxidation of 4-(bromomethyl)phenylacetic acid with cupric nitrate trihydrate in water.[16]

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity profile.

Conclusion

The synthesis of this compound from 4-(bromomethyl)phenylacetic acid is a well-established and efficient transformation. The Sommelet reaction, as detailed in this guide, offers a high-yielding and straightforward protocol that avoids the need for protecting groups. By understanding the underlying chemical principles and carefully following the experimental procedure, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. The information presented here, grounded in authoritative sources, provides a solid foundation for the successful execution of this synthesis.

References

  • 11.3 Protecting groups - Organic Chemistry II - Fiveable. (n.d.). Retrieved January 11, 2026, from [Link]

  • dM-Dim for Carboxylic Acid Protection - PMC - NIH. (2018, March 27). Retrieved January 11, 2026, from [Link]

  • Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Hass–Bender oxidation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved January 11, 2026, from [Link]

  • Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Kornblum oxidation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sommelet Reaction. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Sommelet Reaction - Organic Reactions. (n.d.). Retrieved January 11, 2026, from [Link]

  • Kornblum Oxidation - SynArchive. (n.d.). Retrieved January 11, 2026, from [Link]

  • KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents. (n.d.).
  • DMSO Oxidation. (n.d.). Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 2-(4-formylphenyl)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-formylphenyl)acetic acid is a bifunctional organic compound that is gaining significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a carboxylic acid moiety and an aldehyde group on a phenylacetic acid scaffold, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and novel polymers.[1][2] The successful use of this compound in these applications is critically dependent on a thorough understanding of its solubility in various organic solvents. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This guide provides a comprehensive overview of the physicochemical properties of this compound and a detailed analysis of its expected solubility behavior in a range of common organic solvents. Furthermore, it outlines a robust experimental protocol for the precise determination of its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties govern its interactions with solvent molecules and, consequently, its dissolution.

PropertyValueSource
Molecular Formula C₉H₈O₃[1][3]
Molecular Weight 164.16 g/mol [1][3]
Physical Appearance Off-white to yellow solid[4]
Melting Point ~131 °CVendor Data
pKa (predicted) 4.06 ± 0.10[4]
XLogP3 (predicted) 1.1[3][5]

The presence of both a hydrogen-bond-donating carboxylic acid group and a polar, hydrogen-bond-accepting formyl group, in addition to the largely nonpolar phenyl ring, results in a molecule with a nuanced solubility profile. The predicted pKa of 4.06 indicates that it is a weak acid, a factor that is particularly relevant for its solubility in protic and basic or acidic media.[4]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The dissolution process can be conceptualized as a three-step process:

  • Breaking of solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

  • Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution determines whether the dissolution process is endothermic or exothermic, which in turn influences the effect of temperature on solubility. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.

The molecular structure of this compound allows for a variety of intermolecular interactions:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the formyl group can act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The polar carbonyl groups of both the carboxylic acid and the aldehyde contribute to dipole-dipole interactions.

  • Van der Waals Forces: The phenyl ring and the hydrocarbon backbone contribute to weaker van der Waals forces.

The interplay of these forces with the properties of the solvent will determine the extent of solubility.

Solubility Profile of this compound in Common Organic Solvents

SolventSolvent TypeExpected SolubilityRationale for Expected Solubility
Methanol Polar ProticHighThe carboxylic acid and formyl groups can form strong hydrogen bonds with methanol. The small alkyl group of methanol does not present significant steric hindrance.
Ethanol Polar ProticHighSimilar to methanol, ethanol is a good hydrogen bonding partner. Solubility may be slightly lower than in methanol due to the slightly larger nonpolar ethyl group.
Acetone Polar AproticHighAcetone is a good hydrogen bond acceptor for the carboxylic acid group and its polarity can solvate the polar regions of the molecule. Phenylacetic acid shows high solubility in acetone.[6]
Ethyl Acetate Moderately PolarModerateEthyl acetate can act as a hydrogen bond acceptor, but its larger nonpolar component may limit the solubility compared to more polar solvents. Phenylacetic acid has moderate solubility in ethyl acetate.[6]
Dichloromethane NonpolarLow to ModerateDichloromethane is a relatively nonpolar solvent and cannot engage in hydrogen bonding. Some solubility is expected due to dipole-dipole interactions and the ability to solvate the phenyl ring.
Toluene NonpolarLowAs a nonpolar aromatic solvent, toluene can interact favorably with the phenyl ring of the solute through π-stacking. However, it is a poor solvent for the polar carboxylic acid and formyl groups. Phenylacetic acid has low solubility in toluene.[6]
Hexane NonpolarVery LowHexane is a nonpolar aliphatic solvent that can only engage in weak van der Waals forces. It is a very poor solvent for polar molecules like this compound.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a well-controlled experimental procedure is necessary. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep_vial Add excess this compound to a vial add_solvent Add a known volume of the organic solvent prep_vial->add_solvent seal_vial Seal the vial tightly add_solvent->seal_vial agitate Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) seal_vial->agitate centrifuge Centrifuge the sample to sediment undissolved solid agitate->centrifuge aliquot Withdraw a known volume of the supernatant centrifuge->aliquot dilute Dilute the aliquot with a suitable solvent aliquot->dilute analyze Analyze the concentration by a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate the solubility (e.g., in mg/mL or g/L) analyze->calculate

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • To each vial, add a precise volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples using a shaker or magnetic stirrer for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical to avoid aspirating any solid particles.

    • Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor) / Volume of supernatant taken (mL)

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. A comprehensive understanding of its solubility in organic solvents is paramount for its effective utilization. This guide has provided a detailed overview of its physicochemical properties, a theoretical framework for its solubility, and an inferred solubility profile in a range of common organic solvents. The provided experimental protocol offers a robust method for the precise determination of its thermodynamic solubility. This information will be invaluable to researchers and scientists in the fields of drug discovery and materials science, enabling them to make informed decisions regarding reaction conditions, purification strategies, and formulation development.

References

  • PubChemLite. This compound (C9H8O3). [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

  • PubChem. This compound. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Semantic Scholar. [Link]

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spectroscopic data (NMR, IR) of 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-formylphenyl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 34841-47-9), a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—to provide researchers, scientists, and drug development professionals with a detailed framework for structural verification and characterization. This document synthesizes empirical data with foundational spectroscopic principles, offering field-proven insights into experimental design, data interpretation, and quality control.

Introduction: The Molecular Profile of this compound

This compound is an organic building block featuring a para-substituted benzene ring with both a formyl (aldehyde) and an acetic acid moiety.[1] This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules.[1] Its molecular formula is C₉H₈O₃, with a corresponding molecular weight of 164.16 g/mol .[1][2] The presence of both a hydrogen-bond donor (carboxylic acid) and acceptor (carbonyl groups) governs its physical properties, such as its solid state at room temperature and its solubility in organic solvents.[1]

A precise understanding of its structure is paramount for its application in synthetic chemistry. Spectroscopic analysis provides the definitive confirmation of its chemical identity.

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The spectrum of this compound is highly characteristic, displaying distinct signals for the aldehydic, aromatic, and methylene protons.

Interpretation of the ¹H NMR Spectrum

The analysis of the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals three main groups of signals.[3]

  • Aldehyde Proton (-CHO): A singlet peak appears far downfield, around δ 10.01 ppm .[3] This significant deshielding is a hallmark of aldehyde protons, caused by the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[4][5][6] Its singlet nature confirms the absence of adjacent protons.

  • Aromatic Protons (-C₆H₄-): The 1,4-disubstituted (para) pattern of the benzene ring gives rise to two distinct doublets.

    • A doublet at δ 7.86 ppm (2H, d, J = 7.9 Hz) corresponds to the protons ortho to the electron-withdrawing formyl group.[3]

    • A second doublet at δ 7.47 ppm (2H, d, J = 7.9 Hz) is assigned to the protons ortho to the less electron-withdrawing acetic acid moiety.[3] The observed ortho-coupling constant (J ≈ 7.9 Hz) is typical for this arrangement.

  • Methylene Protons (-CH₂-): A singlet at δ 3.75 ppm (2H, s) is characteristic of the methylene protons of the acetic acid side chain.[3] The absence of splitting indicates no vicinal proton neighbors.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and undergoes rapid chemical exchange. Its signal is a broad singlet, typically observed between δ 9-13 ppm .[7][8] Its visibility is highly dependent on the solvent, concentration, and water content. In standard CDCl₃, this peak is often broadened to the point of being indistinguishable from the baseline or may be absent due to exchange with trace deuterium from the solvent.[8] Using a solvent like DMSO-d₆ is a common strategy to ensure its observation.

Summary of ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.01Singlet (s)1H-Aldehyde (-CH O)
7.86Doublet (d)2H7.9Aromatic (Ar-H ortho to CHO)
7.47Doublet (d)2H7.9Aromatic (Ar-H ortho to CH₂COOH)
3.75Singlet (s)2H-Methylene (-CH ₂COOH)
~12.0 (predicted)Broad Singlet1H-Carboxylic Acid (-COOH )

Data obtained in CDCl₃ at 400 MHz.[3]

Proton_Environments cluster_molecule Proton Environments cluster_spectrum Approx. ¹H NMR Shift (ppm) H_aldehyde Ha shift_a δ ~10.0 H_aldehyde->shift_a CHO H_aromatic1 Hb shift_b δ ~7.9 H_aromatic1->shift_b Ar-H (ortho to CHO) H_aromatic2 Hc shift_c δ ~7.5 H_aromatic2->shift_c Ar-H (ortho to CH₂COOH) H_methylene Hd shift_d δ ~3.8 H_methylene->shift_d CH₂ H_acid He shift_e δ ~12.0 H_acid->shift_e COOH Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis NMR_Prep Dissolve ~10 mg in 0.7 mL CDCl₃ or DMSO-d₆ NMR_Acq Acquire ¹H & ¹³C spectra on 400+ MHz Spectrometer NMR_Prep->NMR_Acq IR_Prep Prepare KBr pellet or place solid on ATR crystal IR_Acq Acquire spectrum on FTIR Spectrometer IR_Prep->IR_Acq NMR_Proc Phase & baseline correct. Integrate & assign peaks. NMR_Acq->NMR_Proc IR_Proc Assign major absorption bands to functional groups. IR_Acq->IR_Proc

Caption: Standard workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition (400 MHz)
  • Sample Weighing: Accurately weigh 5-15 mg of this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent.

    • CDCl₃: Excellent for general structure but may not show the -COOH proton.

    • DMSO-d₆: Recommended for unambiguous observation of the carboxylic acid proton.

  • Dissolution: Transfer the solid to a clean NMR tube and add ~0.7 mL of the chosen deuterated solvent. Cap and vortex until fully dissolved.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum (e.g., 16 scans) and a ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Apply phase and baseline corrections. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26; DMSO-d₆: δ 2.50).

IR Sample Preparation and Acquisition (FTIR-ATR)
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Scan the sample (typically 16-32 scans) over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

References

Sources

The Strategic deployment of 2-(4-formylphenyl)acetic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-formylphenyl)acetic acid has emerged as a scaffold of significant strategic value, empowering researchers in drug discovery, materials science, and chemical biology. Its unique bifunctional nature, possessing both a reactive aldehyde and a versatile carboxylic acid moiety, allows for a diverse array of chemical transformations, often with a high degree of chemo- and regioselectivity. This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this compound, offering field-proven insights for its effective utilization in the laboratory.

Physicochemical Properties and Synthesis of this compound

This compound is a white to off-white solid with a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2] Its structure, featuring a para-substituted benzene ring, imparts a balance of hydrophobicity and hydrophilicity, rendering it soluble in a range of organic solvents.[1]

PropertyValueReference
Molecular FormulaC₉H₈O₃[2]
Molecular Weight164.16 g/mol [2]
AppearanceWhite to off-white solid[1]
CAS Number34841-47-9[2]

The synthesis of this compound can be achieved through several reliable methods. A common and efficient laboratory-scale preparation involves the Sommelet reaction of 4-(bromomethyl)phenylacetic acid. This method provides a good yield and a straightforward workup procedure.

Experimental Protocol: Synthesis via the Sommelet Reaction[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(bromomethyl)phenylacetic acid (1 equivalent) in a suitable solvent such as aqueous ethanol.

  • Addition of Reagents: To the solution, add hexamethylenetetramine (HMTA) (2.5-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion, add concentrated hydrochloric acid to the reaction mixture and continue to reflux for an additional 30-60 minutes to hydrolyze the intermediate quaternary ammonium salt.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.

An alternative and often high-yielding approach is the oxidation of the corresponding alcohol, 2-(4-(hydroxymethyl)phenyl)acetic acid.[1] This transformation can be effectively carried out using a variety of oxidizing agents, including manganese dioxide or a TEMPO-catalyzed oxidation with sodium hypochlorite, offering a greener alternative.[3]

The Dichotomous Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. This allows for sequential or one-pot transformations, providing access to a vast chemical space.

Transformations of the Aldehyde Moiety

The formyl group serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to furnish the corresponding amino acid derivatives.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions provide access to stilbene and cinnamic acid derivatives, which are important pharmacophores.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to generate α,β-unsaturated systems.[1]

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into a variety of functional groups, enabling further diversification.

  • Esterification and Amidation: Standard esterification and amidation protocols can be employed to generate a library of esters and amides.[3] These transformations are often used to modulate the pharmacokinetic properties of drug candidates.

  • Acid Chloride Formation: Conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride activates the carboxyl group for a wider range of nucleophilic acyl substitution reactions.

Application in Multicomponent Reactions: A Strategy for Rapid Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern drug discovery, allowing for the rapid generation of complex molecules in a single synthetic operation. The bifunctional nature of this compound makes it an ideal substrate for several key MCRs.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] By employing this compound, both the aldehyde and carboxylic acid components are present in the same molecule, leading to the formation of unique cyclic or macrocyclic structures, or allowing for the introduction of additional diversity through the amine and isocyanide inputs. The use of amino acids as the amine component in Ugi reactions has been shown to be a powerful strategy for the synthesis of peptidomimetics.[4][5]

Ugi_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2_4_formylphenylacetic_acid This compound Imine Imine 2_4_formylphenylacetic_acid->Imine Condensation Nitrile_adduct Nitrile Adduct 2_4_formylphenylacetic_acid->Nitrile_adduct Carboxylate Attack Amine Amine (R¹-NH₂) Amine->Imine Isocyanide Isocyanide (R²-NC) Isocyanide->Nitrile_adduct Imine->Nitrile_adduct Nucleophilic Attack alpha_acylamino_amide α-Acylamino Amide Derivative Nitrile_adduct->alpha_acylamino_amide Mumm Rearrangement

Caption: Generalized workflow of the Ugi four-component reaction.

The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6] Similar to the Ugi reaction, this compound can serve as both the aldehyde and carboxylic acid source, leading to interesting lactone structures or providing a scaffold for further functionalization. This reaction is particularly useful for the synthesis of depsipeptides and other natural product-like molecules.[7]

Synthesis of Heterocyclic Scaffolds: Building Blocks for Medicinal Chemistry

Heterocyclic compounds are at the core of a vast number of pharmaceuticals. This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles.[3]

Synthesis of Isoindolinones

Isoindolinones are a class of compounds with a wide range of biological activities. A three-component reaction of 2-formylbenzonitriles, diaryliodonium salts, and phenylacetylenes has been reported for the synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives.[8] While this specific example does not use this compound directly, its structural motif is highly relevant, and similar strategies could be envisioned starting from our building block. A more direct approach would involve the reductive amination of this compound followed by intramolecular cyclization.

Isoindolinone_Synthesis Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Amine Primary Amine (R-NH₂) Amine->Reductive_Amination Intermediate N-Substituted Amino Acid Reductive_Amination->Intermediate Cyclization Intramolecular Amidation Intermediate->Cyclization Product N-Substituted Isoindolinone Cyclization->Product

Caption: A plausible synthetic route to N-substituted isoindolinones.

Synthesis of Spirooxindoles

Spirooxindoles are another important class of heterocyclic compounds with diverse biological activities. While direct synthesis from this compound is not commonly reported, its derivatives can be valuable precursors. For instance, the carboxylic acid moiety can be used as a handle to attach the molecule to a solid support for combinatorial library synthesis of spirooxindole derivatives.[9]

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound and its derivatives make them attractive scaffolds for the development of new therapeutic agents.

  • Anti-inflammatory Agents: The phenylacetic acid motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been investigated for their potential as anti-inflammatory agents.[1][10]

  • Anticancer Properties: Some studies have suggested that this compound exhibits anticancer properties, potentially through mechanisms involving copper complexation or binding to amide groups on cancer cells.

  • Pharmacophore Scaffolding: The ability to independently modify the aldehyde and carboxylic acid functionalities allows for the systematic exploration of the chemical space around this scaffold, a key strategy in lead optimization.[3]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its bifunctional nature provides a gateway to a wide range of molecular architectures, from simple derivatives to complex heterocyclic systems and peptidomimetics. The ability to utilize this compound in multicomponent reactions further enhances its value, enabling the rapid generation of compound libraries for drug discovery and other applications. As the demand for efficient and innovative synthetic methodologies continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

  • Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Passerini reaction - Wikipedia. (URL: [Link])

  • Transition metal-catalyzed synthesis of spirooxindoles - PMC - NIH. (URL: [Link])

  • The Passerini Reaction - Organic Reactions. (URL: [Link])

  • Passerini Reaction - Organic Chemistry Portal. (URL: [Link])

  • Cas 34841-47-9,this compound | lookchem. (URL: [Link])

  • The 100 facets of the Passerini reaction - PMC - PubMed Central - NIH. (URL: [Link])

  • Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. (URL: [Link])

  • Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of isoindolinones - Organic Chemistry Portal. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. (URL: [Link])

  • Asymmetric Synthesis of 3-Substituted Isoindolinones: Application to the Total Synthesis of (+)-Lennoxamine. - SciSpace. (URL: [Link])

  • Synthesis of isoindolinone compounds.[a] | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes - ResearchGate. (URL: [Link])

  • Multicomponent access to α-amino acids through an imine intermediate:... - ResearchGate. (URL: [Link])

  • This compound | C9H8O3 | CID 11344187 - PubChem. (URL: [Link])

  • (PDF) Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives - ResearchGate. (URL: [Link])

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. (URL: [Link])

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PubMed Central. (URL: [Link])

  • Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications | Request PDF - ResearchGate. (URL: [Link])

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

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The Bifunctional Architect: A Technical Guide to the Discovery, Synthesis, and Application of 2-(4-formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 2-(4-formylphenyl)acetic acid, a pivotal bifunctional molecule in modern organic synthesis and medicinal chemistry. We will explore its historical emergence, delve into the primary synthetic methodologies, and illuminate its critical role as a versatile building block in the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of a Bifunctional Scaffold

This compound (also known as 4-carboxymethylbenzaldehyde) is an aromatic compound characterized by the presence of both a carboxylic acid and an aldehyde functional group attached to a central phenyl ring.[1][2] This unique structural arrangement confers a dual reactivity that makes it an exceptionally valuable intermediate in multi-step organic synthesis.[1][2] The ability to selectively manipulate one functional group while preserving the other allows for the construction of complex molecular architectures, a cornerstone of modern drug discovery and materials science.[1]

Historically, the utility of such bifunctional scaffolds gained significant traction in the latter half of the 20th century, driven by the increasing demand for sophisticated intermediates in the pharmaceutical industry.[1] The strategic placement of an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid moiety on a stable aromatic backbone provides a powerful platform for generating diverse molecular libraries and synthesizing targeted therapeutic agents.[1][2]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective handling, reaction optimization, and purification.

PropertyValueSource(s)
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1][2]
Appearance Off-white to white solid/powder[1][3]
Melting Point 131 °C (predicted)[1][4]
Boiling Point 349.2 ± 17.0 °C (predicted)[1][4]
Density 1.277 ± 0.06 g/cm³ (predicted)[1][4]
pKa 4.06 ± 0.10 (predicted)[1][3]
Solubility Soluble in organic solvents like ethanol and acetonitrile.[1]

Historical Development and Synthetic Evolution

While a definitive first synthesis of this compound is not prominently documented in early chemical literature, its preparation is intrinsically linked to the development of reliable methods for the formylation of aromatic compounds. The historical narrative is one of evolving synthetic strategies, moving from classical named reactions to more efficient and selective modern catalytic methods.

The Sommelet Reaction: A Classic Approach

The Sommelet reaction, first reported by Marcel Sommelet in 1913, provides a foundational method for the conversion of benzylic halides to aldehydes.[2][5] This reaction, which utilizes hexamine (hexamethylenetetramine) and water, has been a cornerstone for the synthesis of aromatic aldehydes for over a century.[2][5] The application of this reaction to a suitably substituted phenylacetic acid precursor, such as 4-(bromomethyl)phenylacetic acid, represents a traditional and well-documented route to this compound.[5]

The reaction proceeds through the formation of a quaternary ammonium salt from the benzylic halide and hexamine, which is subsequently hydrolyzed under acidic conditions to yield the desired aldehyde.[2]

Sommelet_Reaction 4-(bromomethyl)phenylacetic_acid 4-(bromomethyl)phenylacetic acid Quaternary_Ammonium_Salt Quaternary Ammonium Salt 4-(bromomethyl)phenylacetic_acid->Quaternary_Ammonium_Salt + Hexamine Hexamine Hexamine (C₆H₁₂N₄) Aldehyde This compound Quaternary_Ammonium_Salt->Aldehyde Hydrolysis H2O_HCl H₂O, H⁺

Caption: The Sommelet Reaction Pathway for this compound Synthesis.

Oxidation of Precursors: A More Direct Route

A more direct and often more efficient approach to this compound involves the selective oxidation of readily available precursors. This strategy avoids the use of halogenated intermediates required for the Sommelet reaction.

Theoretically, the direct oxidation of the methyl group of 4-methylphenylacetic acid (p-tolylacetic acid) would yield the desired aldehyde. However, achieving selective oxidation of the benzylic methyl group to an aldehyde without over-oxidation to a carboxylic acid or affecting the acetic acid side chain presents a significant challenge and requires careful selection of oxidizing agents and reaction conditions.[1]

A more controlled and widely employed oxidation strategy starts with 2-(4-(hydroxymethyl)phenyl)acetic acid. The primary alcohol group can be selectively oxidized to the aldehyde using a variety of reagents. Traditional methods might employ oxidizing agents like manganese dioxide.[2]

More contemporary and highly efficient methods utilize catalytic systems, with the TEMPO (2,2,6,6-tetramethylpiperidinyloxy) radical-catalyzed oxidation being a prime example. This method, often using sodium hypochlorite as the terminal oxidant, offers high selectivity for the formation of aldehydes under mild conditions and has been shown to produce the desired product in high yields.[1]

Oxidation_Pathways cluster_oxidation Oxidation Routes p_tolylacetic_acid 4-Methylphenylacetic acid target_aldehyde This compound p_tolylacetic_acid->target_aldehyde Selective Oxidation (Challenging) hydroxymethyl_acid 2-(4-(hydroxymethyl)phenyl)acetic acid hydroxymethyl_acid->target_aldehyde Controlled Oxidation (e.g., TEMPO/NaOCl)

Caption: Key Oxidation Pathways to this compound.

Experimental Protocols

The following protocols are provided as illustrative examples of the synthetic methodologies discussed. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Synthesis via the Sommelet Reaction

This protocol is adapted from a general procedure for the synthesis of this compound from 4-(bromomethyl)phenylacetic acid.[5]

Materials:

  • 2-[4-(bromomethyl)phenyl]acetic acid

  • Hexamethylenetetramine

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Dichloromethane

Procedure:

  • To a solution of 2-[4-(bromomethyl)phenyl]acetic acid (1.0 eq) in a 1:1 mixture of ethanol and water, add hexamethylenetetramine (2.7 eq).[5]

  • Heat the reaction mixture to reflux for 4 hours.[5]

  • Slowly add concentrated hydrochloric acid to the refluxing mixture.[5]

  • Continue to heat at reflux for an additional 30 minutes.[5]

  • Cool the reaction mixture to room temperature.

  • Add water and dichloromethane for extraction. Separate the organic phase.[5]

  • Remove the solvent from the organic phase under vacuum to yield this compound as an off-white solid.[5]

Expected Yield: ~87%[5]

Protocol 2: TEMPO-Catalyzed Oxidation of 2-(4-(hydroxymethyl)phenyl)acetic acid

This protocol is a generalized procedure based on modern TEMPO-catalyzed oxidation methods for benzylic alcohols.[1][6]

Materials:

  • 2-(4-(hydroxymethyl)phenyl)acetic acid

  • TEMPO (2,2,6,6-tetramethylpiperidinyloxy)

  • Sodium Bromide (NaBr)

  • Sodium Hypochlorite (NaOCl) solution

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Sodium Thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve 2-(4-(hydroxymethyl)phenyl)acetic acid (1.0 eq) in dichloromethane in a round-bottom flask cooled in a water bath.

  • Add a catalytic amount of TEMPO (e.g., 0.1 eq).[6]

  • Successively add an aqueous solution of sodium bromide (e.g., 0.23 eq), sodium hypochlorite solution (1.0 eq), and a saturated sodium bicarbonate solution to maintain a pH of approximately 9.5.[6]

  • Stir the biphasic mixture vigorously at ambient temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 10% w/v aqueous solution of sodium thiosulfate to consume any unreacted sodium hypochlorite.[6]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Application in Drug Development: A Key Intermediate for NSAIDs

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of various pharmaceuticals, including several non-steroidal anti-inflammatory drugs (NSAIDs).[1] While multiple synthetic routes exist for these drugs, the structural motif of this compound or its close derivatives often appears as a key building block.

Loxoprofen Synthesis

Loxoprofen is a widely used NSAID of the phenylpropionic acid class.[7] One synthetic approach to loxoprofen involves the condensation of an enamine derived from cyclopentanone with an ester of 2-(p-formylphenyl)propionic acid.[7] this compound is a direct precursor to the analogous propionic acid derivative through standard chain-extension methodologies.

Loxoprofen_Synthesis Formylphenylacetic_Acid This compound Propionic_Acid_Derivative 2-(p-formylphenyl)propionic acid ester Formylphenylacetic_Acid->Propionic_Acid_Derivative Chain Extension Unsaturated_Ketone α,β-Unsaturated Ketone Intermediate Propionic_Acid_Derivative->Unsaturated_Ketone + Enamine Enamine Cyclopentanone Enamine Enamine->Unsaturated_Ketone Loxoprofen Loxoprofen Unsaturated_Ketone->Loxoprofen Reduction & Hydrolysis

Sources

derivatives of 2-(4-formylphenyl)acetic acid and their potential uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatives of 2-(4-formylphenyl)acetic Acid and Their Potential Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional aromatic compound that has emerged as a highly versatile scaffold in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring both a reactive aldehyde (formyl) group and a carboxylic acid moiety on a phenylacetic acid backbone, provides two distinct points for chemical modification.[1][3] This unique duality allows for the construction of complex molecular architectures and the systematic modulation of physicochemical and biological properties.[3] Consequently, it serves as a pivotal intermediate in the synthesis of pharmaceuticals, a building block for advanced materials, and a component in the design of novel catalysts.[1]

This technical guide offers an in-depth exploration of this compound, beginning with its synthesis and delving into the strategic derivatization of its functional groups. We will examine the applications of its derivatives, with a particular focus on their role in drug discovery as anti-inflammatory agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their work.

Physicochemical Properties of the Core Scaffold

The parent compound, this compound, is an off-white solid soluble in common organic solvents.[1] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₈O₃[1][2][4]
Molecular Weight 164.16 g/mol [1][4][5]
Melting Point 131 °C (Predicted)[1][2][5]
Boiling Point 349.2 ± 17.0 °C (Predicted)[1][2]
pKa 4.06 ± 0.10 (Predicted)[1][2]
CAS Number 34841-47-9[1][4]

Synthesis of this compound

The efficient synthesis of the this compound core is critical for its use as a starting material. Several methods have been established, primarily involving the controlled oxidation of a precursor.

Key Synthetic Approaches
  • Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid : This is a common and effective route. The benzylic alcohol is selectively oxidized to the aldehyde. Modern protocols utilize catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant such as sodium hypochlorite (NaOCl) to achieve high yields (>90%) and purity under mild conditions.[1][6] This method is often preferred for its efficiency and environmental considerations.[6]

  • Sommelet Reaction : Another reported method involves the reaction of 2-[4-(bromomethyl)phenyl]acetic acid with hexamethylenetetramine, followed by hydrolysis with hydrochloric acid to yield the desired aldehyde.[4] This classical method provides a reliable pathway to the formyl group.

Workflow for Synthesis via TEMPO-Catalyzed Oxidation

The following diagram illustrates a typical workflow for the synthesis of this compound from its corresponding alcohol precursor, a method noted for its high efficiency.[6]

G cluster_start Starting Material Preparation cluster_reaction Catalytic Oxidation cluster_workup Workup and Isolation cluster_purification Purification start_mat Dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in an ester solvent (e.g., Ethyl Acetate) add_catalyst Add TEMPO catalyst start_mat->add_catalyst Step 1 add_oxidant Slowly add NaOCl solution under controlled temperature (e.g., 30°C) add_catalyst->add_oxidant Step 2 stir Stir mixture for several hours add_oxidant->stir Step 3 phase_sep Separate aqueous and organic layers stir->phase_sep Step 4 wash Wash organic layer phase_sep->wash Step 5 dry Dry organic layer (e.g., over Na₂SO₄) wash->dry Step 5 evap Evaporate solvent under vacuum dry->evap Step 5 cryst Crystallize from a suitable solvent mixture (e.g., Ethyl Acetate/Heptane) evap->cryst Step 6 isolate Filter and dry the final product: This compound cryst->isolate Step 7

Caption: Workflow for TEMPO-catalyzed synthesis of the target compound.

Derivatization Strategies: Leveraging Bifunctionality

The true synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for selective modifications to build a diverse library of derivatives.[3]

G cluster_acid Carboxylic Acid Derivatization cluster_aldehyde Aldehyde Derivatization core This compound ester Esters core->ester ROH, H⁺ acid_chloride Acid Chlorides core->acid_chloride SOCl₂ imine Imines / Hydrazones core->imine R-NH₂ or R-NHNH₂ reductive_amination Amines core->reductive_amination R₂NH, NaBH₃CN wittig Alkenes core->wittig Ph₃P=CHR amide Amides acid_chloride->amide R₂NH

Caption: Key derivatization pathways from the two functional groups.

Modifications at the Carboxylic Acid Group

The carboxylic acid moiety is readily transformed into a variety of derivatives, a common strategy in drug design to alter properties like solubility and cell permeability.[3]

  • Esterification: Conversion to esters can neutralize the negative charge of the carboxylate, which may improve the molecule's ability to cross biological membranes.[3] This is typically achieved by reaction with an alcohol under acidic conditions.

  • Amidation: Amide derivatives are synthesized by first activating the carboxylic acid (e.g., converting it to an acyl chloride with thionyl chloride) and then reacting it with a primary or secondary amine.[3] This introduces vast chemical diversity, enabling the exploration of new hydrogen bonding interactions with biological targets.[3]

Modifications at the Aldehyde Group

The formyl group is a versatile handle for C-C and C-N bond formation.

  • Hydrazone Formation: The aldehyde readily undergoes condensation reactions with hydrazides.[7] This reaction is particularly significant as it has been used to synthesize potent and selective cyclooxygenase-2 (COX-2) inhibitors.[7]

  • Reductive Amination: Reaction with an amine followed by a reducing agent (like sodium cyanoborohydride) converts the aldehyde into a secondary or tertiary amine, providing another route to expand the molecular scaffold.[3]

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, enabling the extension of carbon chains and the synthesis of conjugated systems.[3]

Potential Applications and Use Cases

Derivatives of this compound have shown significant promise in several scientific fields, most notably in medicinal chemistry.

Medicinal Chemistry: Anti-Inflammatory Agents

A significant body of research has focused on developing derivatives as nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Targeting the Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are mediators of inflammation and pain.[7] While traditional NSAIDs inhibit both enzymes, the inhibition of COX-1 is associated with gastrointestinal side effects.[7] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design.[7]

G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA₂ cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_house Prostaglandins (Housekeeping) cox1->pg_house pg_inflam Prostaglandins (Inflammation) cox2->pg_inflam physio Gastric Protection, Platelet Aggregation pg_house->physio inflam Inflammation, Pain, Fever pg_inflam->inflam inhibitor Selective COX-2 Inhibitor (e.g., Hydrazone Derivatives) inhibitor->cox2 Inhibition

Caption: The COX pathway and the target for selective inhibitors.

Hydrazone Derivatives as Selective COX-2 Inhibitors

Recent studies have demonstrated the synthesis of novel hydrazone derivatives of phenoxy acetic acids that show potent and selective COX-2 inhibition.[7] For instance, compounds were designed where the this compound scaffold was modified and linked to various hydrazides. Several of these derivatives exhibited COX-2 inhibitory activity (IC₅₀) in the nanomolar range, comparable to or exceeding that of the reference drug celecoxib.[7]

Compound ID (Example)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5d >1000.09>1111
5f >1000.07>1428
7b >1000.06>1666
Celecoxib (Reference) >1000.05>2000
Data synthesized from reference[7]. The specific compound numbers (5d, 5f, 7b) refer to the structures within the cited publication.

These results highlight the potential of the this compound scaffold as a foundation for developing safer anti-inflammatory drugs.[7]

Experimental Protocol: Synthesis of a Hydrazone Derivative

The following is a representative protocol for the synthesis of hydrazone derivatives, adapted from the literature.[7]

Objective: To synthesize a final hydrazone compound (e.g., 5f or 7b) from a 2-(formylphenoxy)acetic acid derivative and a suitable hydrazide.

Materials:

  • 2-(formylphenoxy)acetic acid derivative (1 mmol)

  • Appropriate hydrazide (e.g., benzohydrazide) (1 mmol)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.15 mL)

Procedure:

  • A mixture of the 2-(formylphenoxy)acetic acid derivative (1 mmol) and the selected hydrazide (1 mmol) is prepared in a round-bottom flask.

  • Absolute ethanol (15 mL) is added as the solvent, followed by a catalytic amount of glacial acetic acid.

  • The reaction mixture is heated to reflux and maintained for approximately 6 hours.

  • The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The resulting precipitate (the desired hydrazone product) is collected by filtration.

  • The solid is washed with cold ethanol and then dried.

  • Further purification is achieved by recrystallization from a suitable solvent system (e.g., an Ethanol/DMF mixture) to yield the final, purified hydrazone.[7]

  • The structure and purity of the final compound are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][8]

Other Potential Applications
  • Anticancer Research: Some derivatives have been investigated for their potential anticancer properties.[1] One study suggested that this compound may inhibit the proliferation of human cancer cells and could potentially act as an activator of toll-like receptor 4 (TLR4).

  • Materials Science: The rigid aromatic core and reactive functional groups make this molecule a valuable building block for conjugated polymers, which have applications in optoelectronics.[1][3] It can also be used in the synthesis of metal-organic frameworks (MOFs).[1]

  • Organic Synthesis: Beyond specific applications, the scaffold remains a crucial intermediate for creating complex heterocyclic compounds, which are core structures in many biologically active molecules.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. Its dual functionality provides a gateway to a vast chemical space, enabling the synthesis of diverse derivatives with tunable properties. The successful development of potent and selective COX-2 inhibitors from this scaffold underscores its significance in medicinal chemistry and provides a compelling rationale for its continued exploration. As researchers seek novel solutions in drug discovery, materials science, and catalysis, the derivatives of this compound are poised to remain a subject of intense and fruitful investigation.

References

  • MySkinRecipes. This compound. [Link]

  • Al-Ostath, A., et al. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]

  • LookChem. Cas 34841-47-9, this compound. [Link]

  • Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)
  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Osmaniye, D., & Sağlık, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813. [Link]

  • MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

Sources

Introduction: Navigating the Duality of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-(4-formylphenyl)acetic Acid

This compound is a bifunctional aromatic compound that has garnered significant interest across multiple scientific disciplines. Its structure, featuring both a reactive aldehyde and a carboxylic acid on a phenylacetic acid scaffold, makes it a highly valuable intermediate in organic synthesis, medicinal chemistry, and materials science.[1][2] The aldehyde group serves as a versatile handle for reactions like reductive amination and Wittig olefination, while the carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.[1] This dual functionality allows for the strategic construction of complex molecular architectures, including heterocyclic compounds that form the core of many biologically active agents.[1][2]

However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards. As Senior Application Scientists, it is our responsibility to not only leverage the utility of such reagents but to do so with an unwavering commitment to safety. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. The following sections are designed to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a secure laboratory environment.

Section 1: Physicochemical and Reactivity Profile

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. These characteristics dictate storage conditions, appropriate solvents, and potential incompatibilities.

Chemical Identity
PropertyValueSource(s)
CAS Number 34841-47-9[1][3][4][5][6]
Molecular Formula C₉H₈O₃[2][3]
Molecular Weight 164.16 g/mol [1][2][3]
IUPAC Name This compound[7]
Synonyms (4-formylphenyl)acetic acid, p-formylphenylacetic acid, 4-Formylbenzeneacetic acid, 4-(Carboxymethyl)benzaldehyde[5][7]
Physical Properties
PropertyValueSource(s)
Appearance Off-white solid[2][4]
Boiling Point 349.2 °C
Flash Point 131 °C
Density ~1.28 g/cm³ (predicted)[2]
pKa 4.06 ± 0.10 (predicted)[2]
Solubility Soluble in organic solvents like ethanol and acetonitrile.[2]
Reactivity and Stability

The chemical nature of this compound is defined by its two functional groups. The aromatic aldehyde group is susceptible to oxidation, which can convert it to a carboxylic acid, and can participate in various condensation and nucleophilic addition reactions.[1][8] Aldehydes, in general, can be highly reactive and may require careful storage to prevent degradation.[8][9]

The carboxylic acid group exhibits typical acidic reactivity and can be converted to more reactive intermediates, such as acyl chlorides, for subsequent reactions like amide formation.[1][2] The compound is generally stable under recommended storage conditions.[10] However, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents, which can react with either or both of the functional groups.[11]

Section 2: Hazard Identification and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards that require stringent safety measures.

GHS Classification
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning [3][5][7]
Hazard Statements H302: Harmful if swallowed.[3][7] H319: Causes serious eye irritation.[3][7]
Precautionary Statements P264: Wash skin thoroughly after handling.[12] P270: Do not eat, drink or smoke when using this product.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][12] P337 + P313: If eye irritation persists: Get medical advice/attention.[11] P501: Dispose of contents/container to an approved waste disposal plant.[12]
Toxicological Profile
  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][7] Ingestion can lead to adverse health effects, and medical attention should be sought immediately.

  • Eye Irritation: Direct contact with the eyes will cause serious irritation (Category 2A).[3][7] This necessitates the mandatory use of appropriate eye protection.

  • Skin Irritation: While not its primary classification, similar compounds can cause skin irritation.[12] Prolonged or repeated contact should be avoided.

  • Respiratory Irritation: As a solid powder, dust formation is possible. Inhaling dust may cause respiratory tract irritation.[12]

There is limited data on the chronic toxicity, carcinogenicity, or reproductive hazards of this specific compound. Therefore, it is crucial to handle it with the assumption that it may have unknown long-term health effects, and to minimize exposure at all times.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict hygiene practices, is essential for minimizing exposure.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3]

  • Fume Hood: A properly functioning chemical fume hood is required for procedures that may generate dust or aerosols.[3] This provides the primary barrier between the researcher and the chemical.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Conforms to NIOSH (US) or EN 166 (EU) standards.[3] Protects against dust particles and potential splashes causing serious eye irritation.[3]
Skin Protection Gloves: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[3] Lab Coat: A full-length laboratory coat.Prevents skin contact. Proper glove removal technique is critical to avoid cross-contamination.[3]
Respiratory Protection For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.Required when engineering controls are insufficient to maintain exposure below acceptable levels.[3]
Safe Handling Workflow

The following diagram illustrates the critical safety checkpoints when working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Verify Fume Hood Function A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Retrieve from Storage (Inert Atmosphere, 2-8°C) C->D Proceed to Handling E Weigh Solid Inside Fume Hood (Avoid Dust Formation) D->E F Transfer to Reaction Vessel E->F G Decontaminate Work Area F->G Reaction Complete H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I

Caption: Standard workflow for handling this compound.

Section 4: Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.

General Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are active and all required PPE is correctly worn.

  • Transfer: Retrieve the container from its designated storage location. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[3] Use a spatula to carefully transfer the solid, avoiding actions that could create airborne particles.

  • Closure: After use, securely close the container, ensuring a tight seal.

  • Cleanup: Clean any residual powder from the balance and work surfaces. Decontaminate equipment as necessary.

  • Return to Storage: Promptly return the container to its proper storage conditions.

Storage Requirements

Proper storage is essential to prevent degradation and hazardous reactions.

  • Temperature: Store in a cool environment, typically between 2-8°C.[3][5][13]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[3][5][13] This is crucial for preventing oxidation of the aldehyde functional group.

  • Container: Keep in a tightly closed container to prevent moisture ingress and contamination.[12]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[11]

G Start Store Chemical? InertAtmosphere Inert Atmosphere Available? Start->InertAtmosphere TempControl 2-8°C Refrigeration Available? InertAtmosphere->TempControl Yes DoNotStore Do Not Store (Unsafe Conditions) InertAtmosphere->DoNotStore No Segregation Away from Incompatibles? TempControl->Segregation Yes TempControl->DoNotStore No StoreCorrectly Store Securely Segregation->StoreCorrectly Yes Segregation->DoNotStore No

Caption: Decision logic for the proper storage of the compound.

Section 5: Emergency and First Aid Procedures

In the event of an accident, a swift and informed response is critical. All personnel must be familiar with these procedures.

First Aid Measures
Exposure RouteFirst Aid Action
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3]
Eye Contact Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][11]
Skin Contact Remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation develops or persists.[3]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[3][11]
Spill and Fire Response
  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Prevent dust formation.[3] Sweep up the spilled solid carefully.

    • Collect the material in a suitable, closed container for disposal.[3] Do not let the product enter drains.[3]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

    • Specific Hazards: Combustion may produce toxic gases such as carbon monoxide and carbon dioxide.[14]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

G Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major (Contact EHS) PPE Wear Full PPE (Gloves, Goggles, Respirator) SmallSpill->PPE Contain Contain Spill (Avoid Dust) PPE->Contain Collect Sweep into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose via HazWaste Protocol Decontaminate->Dispose

Caption: Emergency flowchart for spill response.

Section 6: Disposal Considerations

Chemical waste must be managed in a way that ensures the safety of personnel and protects the environment.

  • Waste Generation: Minimize waste generation wherever possible.

  • Containers: Unused product and contaminated materials (e.g., gloves, absorbent paper) should be collected in a designated, properly labeled, and sealed hazardous waste container.[15]

  • Disposal Method: Disposal must be conducted through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general trash. All local, state, and federal regulations for hazardous waste disposal must be strictly followed.

Conclusion

This compound is an undeniably valuable reagent for chemical innovation. Its unique bifunctional nature provides a gateway to a vast array of complex molecules. However, its utility is intrinsically linked to our ability to handle it with the respect its hazardous properties demand. By integrating the principles outlined in this guide—from understanding its physicochemical properties and hazards to implementing robust engineering controls, consistent PPE use, and stringent handling protocols—we can confidently and safely unlock its synthetic potential. A proactive culture of safety is not a barrier to research but the very foundation upon which successful and responsible science is built.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 34841-47-9 | this compound. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Inorganic Ventures. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formylphenyl acetate. Retrieved from [Link]

  • Anax Laboratories. (n.d.). 34841-47-9 | this compound. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

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A Technical Guide to 2-(4-formylphenyl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(4-formylphenyl)acetic acid, a critical building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document explores the compound's properties, commercial availability, quality control methodologies, and synthetic utility, grounded in established scientific principles and practical application.

Introduction: The Strategic Importance of a Bifunctional Reagent

This compound (CAS No. 34841-47-9) is an aromatic compound featuring both a carboxylic acid and an aldehyde functional group.[1] This dual reactivity makes it a highly versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3] Its scaffold is a key component in the development of novel therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][4] The strategic positioning of the formyl and acetic acid moieties on the phenyl ring allows for selective chemical transformations, enabling the construction of diverse molecular architectures.[2]

Key Molecular Identifiers:

  • Molecular Formula: C₉H₈O₃[5][6]

  • Molecular Weight: 164.16 g/mol [2][5][6][7]

  • IUPAC Name: this compound[5]

  • Synonyms: p-formylphenylacetic acid, 4-Formylbenzeneacetic acid, 4-(Carboxymethyl)benzaldehyde[5]

Commercial Sourcing and Supplier Evaluation

The quality and purity of starting materials are paramount in research and drug development. A reliable supply chain ensures reproducibility and compliance with regulatory standards.[8] Several reputable chemical suppliers offer this compound, each with varying grades, quantities, and documentation.

Leading Commercial Suppliers

Below is a comparative table of prominent suppliers for this compound. This is not an exhaustive list but represents a cross-section of the market, from large-scale distributors to specialized chemical providers.

SupplierPurityAvailable QuantitiesKey DocumentationNoteworthy Features
Sigma-Aldrich (part of MilliporeSigma) ≥98%Gram to kilogram scaleCertificate of Analysis (CoA)Globally recognized leader with extensive technical support and a broad portfolio of research chemicals.[9]
Benchchem Research GradeInquire for quantitiesFocus on providing quality products at competitive prices for research purposes.[2]
Anax Laboratories >99%[7]Inquire for quantitiesSpecializes in high-purity compounds.[7]
Aladdin Scientific ≥98%[10]Milligram to gram scale[10]Offers a range of chemicals and reagents for life science research.[10]
BLD Pharm Inquire for detailsInquire for quantitiesA leading research chemicals manufacturer with a large catalog of building blocks and intermediates.[11]
AK Scientific, Inc. (AKSci) Inquire for detailsInquire for quantitiesSupplier of fine chemicals for research and development.[12]
iChemical (on ECHEMI) 90% to 99% (varies by supplier)[13]Kilogram scale[13]A platform connecting buyers with various chemical manufacturers, primarily in China.[13]
Supplier Qualification Workflow

Selecting a supplier for drug development requires a rigorous qualification process. The following workflow outlines the critical steps to ensure the procurement of high-quality, reliable starting material.

G cluster_0 Supplier Qualification Workflow A Identify Potential Suppliers B Request Technical Data Package (CoA, SDS, Specs) A->B C Evaluate Product Quality (Purity, Impurity Profile) B->C D Assess Regulatory Compliance (GMP, ISO) B->D E Review Supply Chain Reliability (Lead Times, Stock) B->E F Conduct On-site Audit (For Critical Materials) C->F D->F E->F G Approve Supplier F->G

Caption: A workflow for qualifying commercial suppliers of chemical reagents.

The initial step involves requesting a comprehensive technical data package, including the Certificate of Analysis (CoA) and Safety Data Sheet (SDS). The CoA provides detailed information about the purity, composition, and compliance of the chemical with specified standards.[8] For pharmaceutical development, it is crucial to verify if the supplier adheres to Good Manufacturing Practices (GMP) and holds relevant certifications like ISO.[8]

Quality Control and Analytical Protocols

Ensuring the identity and purity of this compound is critical before its use in any synthetic protocol. The following are standard analytical techniques for its characterization.

Identity and Purity Assessment

A combination of spectroscopic and chromatographic methods should be employed to confirm the structure and determine the purity of the compound.

Experimental Protocol: Quality Control Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the molecular structure.

    • Procedure: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Data (in CDCl₃): δ 10.01 (s, 1H, -CHO), 7.86 (d, J = 7.9 Hz, 2H, Ar-H), 7.47 (d, J = 7.9 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH₂COOH).[6]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine purity and identify any impurities.

    • Procedure: Develop a suitable reversed-phase HPLC method. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Acceptance Criteria: Purity should typically be ≥98% for research applications, with higher purity required for cGMP processes.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight.

    • Procedure: Utilize techniques such as Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Expected Result: For C₉H₈O₃, the exact mass is 164.0473 g/mol .[13] The observed mass should be within a narrow tolerance of this value.

Synthetic and Application Pathways

The utility of this compound stems from its ability to undergo a wide range of chemical transformations at its two distinct functional groups.[1][2]

Key Chemical Transformations

The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.[2] The carboxylic acid group can be converted to esters, amides, and acid chlorides, or it can be used in cyclization reactions.[2] This dual functionality allows for the construction of a diverse array of molecular structures.[2]

G cluster_1 Synthetic Utility of this compound cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions Start This compound A1 Reductive Amination Start->A1 R-NH₂, reductant A2 Wittig Reaction Start->A2 Ylide A3 Imine/Oxime Formation Start->A3 H₂N-OH/ H₂N-R C1 Esterification Start->C1 R-OH, H⁺ C2 Amide Formation Start->C2 R-NH₂, coupling agent C3 Cyclization Start->C3 Bifunctional reagent

Caption: Key reaction pathways for this compound.

Synthesis of this compound

Understanding the synthetic routes to this compound can provide insight into potential impurities. Common methods include:

  • Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid: This can be achieved using oxidizing agents like manganese dioxide or through catalytic methods. A notable example is the use of a TEMPO catalyst with sodium hypochlorite, which offers high selectivity under mild conditions.[1][2][4]

  • From 4-(bromomethyl)phenylacetic acid: This route involves the reaction of the bromomethyl compound with a suitable oxidizing agent, such as cupric nitrate trihydrate in water.[14] Another method uses hexamethylenetetramine followed by hydrolysis with hydrochloric acid.[6]

These synthetic pathways highlight the importance of controlling reaction conditions to avoid over-oxidation of the aldehyde to a carboxylic acid or other side reactions.[2]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[5][15]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[5][15]

  • Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[15]

  • Use personal protective equipment, including safety glasses with side-shields and gloves.[15]

  • Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.[15]

Conclusion

This compound is a valuable and versatile reagent for the pharmaceutical and chemical industries. Its successful application in research and development hinges on securing a reliable source of high-purity material and implementing rigorous quality control measures. By understanding its chemical properties, synthetic pathways, and handling requirements, researchers can effectively leverage this building block to advance their scientific endeavors.

References

  • PubChem. This compound | C9H8O3 | CID 11344187. [Link]

  • Angene Chemical. Safety Data Sheet - this compound. [Link]

  • Synthonix, Inc. 34841-47-9 | this compound. [Link]

  • Global Pharma Tek. How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024-07-12). [Link]

  • Biocompare.com. This compound from Aladdin Scientific. [Link]

  • The Calculated Chemist. Top 10 Suppliers for Laboratory Chemicals and Supplies. (2023-09-13). [Link]

  • ensun. Top 100 Pharmaceutical Chemical Suppliers in 2025. [Link]

  • lookchem. Cas 34841-47-9,this compound. [Link]

  • Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)

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A Technical Guide to the Physicochemical Characterization of 2-(4-formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-(4-formylphenyl)acetic acid (CAS No. 34841-47-9), a key bifunctional building block in organic synthesis and pharmaceutical development. The document details the compound's physical appearance and presents a definitive melting point, underpinned by a discussion of the molecular interactions governing its solid-state behavior. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical verification of these properties, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in authoritative pharmacopeial standards to ensure scientific integrity and reproducibility.

Compound Identification and Overview

This compound is an aromatic carboxylic acid derivative of significant interest in medicinal chemistry and material science.[1] Its structure uniquely combines a phenylacetic acid moiety with a formyl (aldehyde) group in the para position, offering two distinct reactive sites for synthetic transformations.[1][2] This dual functionality makes it a versatile precursor for constructing more complex molecular architectures.[1][2]

Identifier Value
IUPAC Name This compound[3]
Synonyms (4-formylphenyl)acetic acid, 4-Formylbenzeneacetic acid, 4-(Carboxymethyl)benzaldehyde[1][3][4]
CAS Registry No. 34841-47-9[5]
Molecular Formula C₉H₈O₃[3][5]
Molecular Weight 164.16 g/mol [1][3][5]
SMILES C1=CC(=CC=C1CC(=O)O)C=O[3]
InChIKey AGPZPJHWVWZCMG-UHFFFAOYSA-N[3]

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis, formulation, and quality control.

Physical Appearance

At ambient temperature, this compound presents as a crystalline solid. Commercial-grade material is typically described as an off-white to pale yellow solid .[1][4][5] The coloration can be indicative of trace impurities; highly purified samples tend to be closer to white. The material should be a free-flowing powder, and any clumping may suggest the absorption of moisture. A detailed characterization of the powder's morphology, particle size distribution, and surface area would require specialized techniques such as Scanning Electron Microscopy (SEM) and laser diffraction.[6][7][8]

Melting Point

The melting point is a critical indicator of a crystalline solid's purity and identity.[9] For this compound, the accepted melting point is:

  • Melting Point: 131 °C [1]

This relatively high melting point for a molecule of its size is a direct consequence of the strong intermolecular forces present in its crystal lattice. The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, leading to the formation of stable hydrogen-bonded dimers.[10][11] These strong, directional interactions require significant thermal energy to disrupt, resulting in an elevated melting temperature compared to analogous compounds lacking this functionality.[1][10][11]

Property Value Source
Physical Form Solid[1]Smolecule[1], Sigma-Aldrich
Color Off-white to Yellow Solid[1][5]Smolecule[1], Guidechem[5]
Melting Point 131 °C[1]Smolecule[1]
Predicted Boiling Point 349.2 ± 17.0 °CBiosynth
Predicted Density 1.277 ± 0.06 g/cm³[1]Smolecule[1]
Solubility Soluble in ethanol and acetonitrile[1]Smolecule[1]

Experimental Verification Protocols

The following protocols are provided as self-validating systems for the characterization of this compound, grounded in established methodologies.

Protocol for Visual and Microscopic Characterization

This protocol outlines the steps for the basic and advanced characterization of the compound's physical appearance.

Objective: To qualitatively describe the macroscopic appearance and microscopically analyze the particle morphology of a solid sample.

Methodology:

  • Macroscopic Examination:

    • Place approximately 100 mg of the sample on a clean, white watch glass.

    • Observe under bright, neutral laboratory lighting.

    • Record the color (e.g., white, off-white, yellow), form (e.g., crystalline, amorphous), and texture (e.g., fine powder, granular).

  • Microscopic Examination (Optional but Recommended):

    • Utilize a Scanning Electron Microscope (SEM) for detailed morphological analysis.[6][12]

    • Sputter-coat a small, representative sample with a conductive material (e.g., gold-palladium).

    • Acquire images at various magnifications (e.g., 100x, 500x, 2000x) to observe particle shape, surface texture, and degree of agglomeration.

G cluster_workflow Workflow: Physical Appearance Characterization sample Sample of this compound macro Macroscopic Visual Inspection (Color, Form, Texture) sample->macro Step 1 sem_prep SEM Sample Preparation (Sputter Coating) sample->sem_prep Step 2a report Comprehensive Report on Physical Appearance macro->report Step 3a sem_analysis SEM Analysis (Morphology, Size, Surface) sem_prep->sem_analysis Step 2b sem_analysis->report Step 3b

Caption: Workflow for physical appearance characterization.

Protocol for Melting Point Determination

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for Class Ia substances, ensuring authoritative grounding and high fidelity.[13][14][15][16]

Objective: To accurately determine the melting range of this compound using a capillary melting point apparatus.

Apparatus:

  • Capillary Melting Point Apparatus (e.g., Mel-Temp or equivalent).

  • Melting point capillary tubes (borosilicate glass, ~10 cm long, 0.8-1.2 mm internal diameter).[13][15]

  • Certified thermometer or digital temperature probe.

  • Mortar and pestle.

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry.[9] If necessary, dry in a desiccator over a suitable drying agent for 24 hours.[15]

    • Place a small amount of the compound in a clean mortar and gently pulverize to a fine, homogeneous powder.[9] This ensures efficient and uniform heat transfer.[9]

  • Capillary Loading:

    • Invert a capillary tube and press the open end into the powder.

    • Tap the closed end of the tube gently on a hard surface to pack the powder down.

    • Repeat until a tightly packed column of 2.5–3.5 mm in height is achieved.[15] An improper sample height can affect the observed melting range.[17]

  • Determination:

    • Place the loaded capillary into the heating block of the apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (i.e., heat to ~115 °C).

    • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute.[15] A slow ramp rate is critical for an accurate determination.[14][17]

    • Record T1: The temperature at which the first drop of liquid becomes visible.

    • Record T2: The temperature at which the entire sample has melted into a clear liquid (the "clear point").[15]

  • Reporting:

    • The result should be reported as a melting range (T1 – T2). For a pure substance, this range should be narrow (typically < 1 °C). A broad melting range often indicates the presence of impurities.[9]

G cluster_protocol Protocol: USP <741> Compliant Melting Point Determination prep 1. Sample Preparation (Dry & Pulverize) load 2. Capillary Loading (2.5-3.5 mm height) prep->load heat 3. Heating Protocol (Rapid approach, then 1-2°C/min) load->heat observe 4. Observation & Recording (T1: First drop, T2: Clear point) heat->observe report 5. Report as Range (T1 - T2) observe->report

Caption: Protocol for melting point determination.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.

References

  • U.S. Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • USP-NF. <741> Melting Range or Temperature. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • METTLER TOLEDO. DETERMINATION OF MELTING POINTS. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • ResearchGate. (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • PubChem. This compound | C9H8O3 | CID 11344187. [Link]

  • Quora. Why are the melting points of carboxylic acids containing an even number of C atoms higher.... [Link]

  • FILAB. Laboratory analysis and characterization of a powder. [Link]

  • Improve Innov. Powder Characterization Techniques & Particle Size Analysis. [Link]

  • ASTM International. Powder Characterization Techniques. [Link]

  • NSL Analytical Services. An Overview of Powder Characterization. [Link]

  • PowderTechnology.info. Powder Characterization Techniques: The Ultimate Guide. [Link]

  • International Union of Crystallography. On the correlation between hydrogen bonding and melting points in the inositols. [Link]

  • Reddit. Confused about the relative melting points for Carboxylic Acid derivatives. [Link]

  • Royal Society of Chemistry. Chapter 2: The Role of Hydrogen Bonding in Co-crystals. [Link]

  • YouTube. How Do Hydrogen Bonds Affect Melting Point?. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of 2-(4-formylphenyl)acetic Acid via Selective Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Synthetic Value of a Bifunctional Building Block

2-(4-formylphenyl)acetic acid is a valuable bifunctional molecule in the landscape of organic synthesis, particularly in medicinal chemistry and materials science.[1] Its structure, featuring both a reactive aldehyde and a versatile carboxylic acid, allows for orthogonal chemical modifications, making it an ideal scaffold for constructing complex molecular architectures.[1][2] The aldehyde can participate in reactions like reductive amination and Wittig olefination, while the carboxylic acid can be converted to esters, amides, or acid chlorides.[1][2]

However, the synthesis of this molecule presents a classic chemoselectivity challenge: how to achieve the aldehyde oxidation state at the para-position without affecting the acetic acid side chain or over-oxidizing the target formyl group. This guide provides a detailed examination of a reliable synthetic strategy, focusing on the selective oxidation of a benzylic alcohol precursor. We will explore the causality behind experimental choices, provide a field-proven protocol, and contrast it with less favorable routes to underscore the principles of strategic synthesis design.

Strategic Overview: Choosing the Optimal Precursor

The synthesis of this compound hinges on the careful selection of the starting material and the oxidizing agent. Two logical precursors come to mind:

  • 2-(4-methylphenyl)acetic acid: This precursor would require the oxidation of a benzylic methyl group.

  • 2-(4-(hydroxymethyl)phenyl)acetic acid: This precursor requires the oxidation of a primary benzylic alcohol.

Attempting to oxidize the methyl group of 2-(4-methylphenyl)acetic acid directly to an aldehyde is fraught with difficulty. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are typically required to activate the stable C-H bonds of a methyl group.[3][4][5] However, these harsh conditions would invariably lead to over-oxidation, converting the methyl group directly to a carboxylic acid and resulting in the formation of terephthalic acid derivatives.[4] The acetic acid moiety would also be vulnerable under such conditions.

Therefore, a more controlled and selective strategy begins with a precursor already possessing an oxygenated benzylic carbon. The oxidation of a primary benzylic alcohol, as found in 2-(4-(hydroxymethyl)phenyl)acetic acid, to an aldehyde is a well-established transformation that can be accomplished with high selectivity using a variety of mild reagents.[2] This approach avoids the issue of over-oxidation and preserves the crucial acetic acid functional group.

This guide will focus on the oxidation of 2-(4-(hydroxymethyl)phenyl)acetic acid using activated manganese dioxide (MnO₂), a heterogeneous reagent renowned for its exceptional selectivity in oxidizing allylic and benzylic alcohols.[6][7]

Protocol 1: Selective Oxidation of 2-(4-(hydroxymethyl)phenyl)acetic acid with Manganese Dioxide (MnO₂)

Manganese dioxide is an inexpensive, stable, and mild oxidant that is particularly effective for converting benzylic alcohols into their corresponding aldehydes or ketones.[6][7] Its heterogeneous nature simplifies the reaction workup, as the reagent and its reduced form (MnO) can be easily removed by filtration. The reaction proceeds on the surface of the MnO₂ solid, and its activity is highly dependent on the method of preparation.[7] For this protocol, commercially available "activated" MnO₂ is recommended.

Reaction Mechanism and Workflow

The oxidation mechanism involves the adsorption of the benzylic alcohol onto the surface of the MnO₂. The reaction is believed to proceed through a radical or concerted pathway, leading to the formation of the aldehyde and manganese(II) oxide, which remains as a solid residue.

The overall experimental workflow is designed for efficiency and ease of purification, as illustrated below.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis SM Starting Material: 2-(4-(hydroxymethyl)phenyl)acetic acid Solvent Solvent Addition (e.g., Dichloromethane) SM->Solvent Oxidant Add Activated MnO₂ Solvent->Oxidant React Stir at Room Temp (e.g., 12-24h) Oxidant->React Filter Filter through Celite® to remove MnO₂ solids React->Filter Reaction complete Wash Wash filter cake with solvent Filter->Wash Evap Evaporate Solvent under reduced pressure Wash->Evap Purify Purification (e.g., Recrystallization) Evap->Purify Crude product Dry Dry Product Purify->Dry Analyze Characterization (¹H NMR, MS) Dry->Analyze Final Final Analyze->Final Final Product: This compound

Caption: Experimental workflow for MnO₂ oxidation.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
2-(4-(hydroxymethyl)phenyl)acetic acid166.171.0 g6.021.0
Activated Manganese Dioxide (MnO₂)86.945.23 g60.210.0
Dichloromethane (DCM)84.9350 mL--
Celite® (or other filter aid)-As needed--
Ethyl Acetate & Hexanes (for recrystallization)-As needed--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-(hydroxymethyl)phenyl)acetic acid (1.0 g, 6.02 mmol).

  • Solvent Addition: Add dichloromethane (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Oxidant Addition: In a single portion, add activated manganese dioxide (5.23 g, 60.2 mmol, 10 eq.). Note: A large excess of MnO₂ is typically required to drive the reaction to completion due to variations in oxidant activity.[6]

  • Reaction Monitoring: Vigorously stir the resulting black suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup - Filtration: Once the starting material is consumed, set up a filtration apparatus using a Büchner funnel with a pad of Celite® over the filter paper. Wet the Celite® pad with a small amount of dichloromethane.

  • Isolating the Filtrate: Carefully filter the reaction mixture through the Celite® pad to remove the solid MnO₂ and its byproducts. The Celite® prevents the fine MnO₂ particles from clogging the filter paper.

  • Washing: Wash the black filter cake thoroughly with additional dichloromethane (3 x 20 mL) to ensure all the product is recovered from the solids.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound.

  • Drying and Characterization: Dry the purified solid under vacuum. An expected yield is typically in the range of 80-90%.[8] Characterize the final product to confirm its identity and purity.

Product Characterization and Validation

To ensure the trustworthiness of the protocol, the final product must be rigorously analyzed to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary method for structural confirmation. The spectrum of this compound has highly characteristic peaks.

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegrationKey Feature
Aldehyde (-CH O)~10.0Singlet (s)1HHighly deshielded proton, characteristic of an aldehyde.[1][8]
Aromatic (ortho to CHO)~7.8-7.9Doublet (d)2HDownfield shift due to electron-withdrawing aldehyde.[1][8]
Aromatic (ortho to CH₂COOH)~7.4-7.5Doublet (d)2HUpfield relative to the other aromatic protons.[1][8]
Methylene (-CH₂ -)~3.7-3.8Singlet (s)2HBenzylic protons adjacent to the carboxylic acid.[1][8]
Carboxylic Acid (-COOH )~11-12Broad (br s)1HOften broad and may exchange with trace water.

Note: The carboxylic acid proton signal can be broad and its chemical shift is highly dependent on concentration and solvent.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product (164.16 g/mol ).[1] Electrospray ionization (ESI) in negative mode would typically show a peak at m/z = 163.04 [M-H]⁻.

G cluster_mech Simplified MnO₂ Oxidation Mechanism start Benzylic Alcohol R-CH₂OH surface MnO₂ Surface intermediate [Adsorbed Complex] R-CH₂OH---MnO₂ surface->intermediate Adsorption product Aldehyde R-CHO intermediate->product H-Abstraction/ Electron Transfer byproduct MnO + H₂O intermediate->byproduct

Caption: Simplified mechanism of MnO₂ oxidation.

Safety Precautions

Standard laboratory safety practices must be followed at all times. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, lab coats, and gloves.

  • Manganese Dioxide (MnO₂): MnO₂ is a strong oxidizing agent. While not flammable, it can accelerate the combustion of other materials. Avoid contact with combustible materials. It can be harmful if inhaled or swallowed. Work in a well-ventilated fume hood and avoid creating dust.[9]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling must be performed within a certified chemical fume hood. Avoid skin contact and inhalation.

  • General Handling: Ensure all glassware is clean and dry. After the reaction, the MnO₂ waste should be handled and disposed of according to institutional guidelines for heavy metal waste.

Conclusion

The synthesis of this compound via the oxidation of 2-(4-(hydroxymethyl)phenyl)acetic acid is a prime example of strategic chemical synthesis. By choosing a precursor at a more advanced oxidation state, the use of harsh and unselective reagents is avoided. The protocol detailed here, utilizing activated manganese dioxide, offers a reliable, mild, and efficient method for producing this valuable bifunctional building block. The straightforward procedure, simple filtration-based workup, and high selectivity make this an excellent and trustworthy method for researchers in drug development and materials science.

References

  • Vertex AI Search. Manganese Dioxide - Common Organic Chemistry.
  • ChemicalBook. This compound | 34841-47-9.
  • Smolecule. Buy this compound | 34841-47-9.
  • Organic Chemistry Portal. Manganese(IV) oxide.
  • ACS Publications. Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach.
  • TRUNNANO. Oxidation with Manganese Dioxide.
  • ResearchGate. Solvent free oxidation of alcohols with manganese dioxide.
  • Chem-Station Int. Ed. Swern Oxidation.
  • Benchchem. A Researcher's Guide to this compound.
  • Wikipedia. Swern oxidation.
  • Alfa Chemistry. Swern Oxidation.
  • Benchchem. A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives.
  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Organic Chemistry Portal. Swern Oxidation.
  • Sigma-Aldrich. SAFETY DATA SHEET - Potassium permanganate.
  • Benchchem. Synthesis routes of this compound.
  • Carl ROTH. Safety Data Sheet: Potassium permanganate.
  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Potassium permanganate.
  • YouTube. KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!.

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Application Note: 2-(4-Formylphenyl)acetic Acid as a Versatile Synthon for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy for managing pain and inflammation.[1][2] The mechanism for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.[1][2] A significant number of clinically successful NSAIDs, such as ibuprofen, naproxen, and diclofenac, are classified as arylalkanoic acids, underscoring the importance of this structural scaffold.[2][3]

2-(4-formylphenyl)acetic acid is a uniquely valuable starting material in the synthesis of novel anti-inflammatory agents. Its structure strategically combines two key functional groups:

  • The phenylacetic acid moiety , a well-established pharmacophore that can interact with the active site of COX enzymes.

  • A chemically versatile formyl (aldehyde) group , which serves as a reactive handle for a wide array of synthetic transformations.

This bifunctionality allows for the construction of diverse molecular architectures, enabling researchers to explore new chemical space in the quest for more potent and selective anti-inflammatory drugs with improved safety profiles. This application note provides a technical guide on leveraging this compound in synthetic strategies, presents a detailed protocol for the synthesis of a key structural motif found in the "profen" class of NSAIDs, and discusses methodologies for biological evaluation.

Physicochemical Properties and Handling

Proper handling and storage of starting materials are paramount for reproducible synthetic outcomes.

PropertyValue
IUPAC Name This compound
Synonyms 4-Formylbenzeneacetic acid, p-Formylphenylacetic acid
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol [4]
Appearance Off-white to yellow crystalline powder
Melting Point 128-132 °C
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Safety and Handling: Causes serious eye irritation. Harmful if swallowed.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Synthetic Strategies: A Hub for Molecular Diversity

The true synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde can be selectively targeted for C-C bond formation or conversion to other functional groups, while the carboxylic acid can be retained as the key pharmacophore or derivatized to create prodrugs.[5]

G cluster_reactions Aldehyde-Mediated Transformations cluster_products Resulting Scaffolds start This compound reductive_amination Reductive Amination start->reductive_amination + R-NH2 + Reducing Agent knoevenagel Knoevenagel Condensation start->knoevenagel + Active Methylene Cmpd. wittig Wittig Reaction start->wittig + Phosphonium Ylide amines Amine Derivatives (Schiff Bases) reductive_amination->amines profens Profen Analogues knoevenagel->profens heterocycles Heterocyclic Hybrids (e.g., Pyrimidines) knoevenagel->heterocycles + Thiourea, etc. wittig->profens caption Synthetic pathways from this compound. G start This compound reagents1 Step 1: Wittig Reaction + Ethyltriphenylphosphonium bromide + n-BuLi, THF intermediate Intermediate Product 2-(4-((E/Z)-prop-1-en-1-yl)phenyl)acetic acid reagents1->intermediate Formation of C=C bond reagents2 Step 2: Isomerization (Optional) + Iodine (cat.) + Toluene, Reflux final_product Final Product Predominantly (E)-isomer reagents2->final_product Geometric Isomer Enrichment caption Workflow for the synthesis of a profen-like core.

Caption: Workflow for the synthesis of a profen-like core.

Step 1: Wittig Reaction to Form the Propene Moiety

This step utilizes the Wittig reaction to convert the aldehyde into a prop-1-en-1-yl group, a common isostere for the methyl group found in the propionic acid side chain of many NSAIDs.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Ethyltriphenylphosphonium bromide371.264.08 g11.0
Tetrahydrofuran (THF), anhydrous-50 mL-
n-Butyllithium (n-BuLi), 2.5 M in hexanes-4.4 mL11.0
This compound164.161.64 g10.0
Diethyl ether-100 mL-
1 M Hydrochloric Acid (HCl)-50 mL-
Saturated Sodium Chloride (brine)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Ylide Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add ethyltriphenylphosphonium bromide and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Add n-butyllithium dropwise over 15 minutes. The solution will turn a deep orange/red color, indicating the formation of the phosphonium ylide. Stir the mixture at 0 °C for 1 hour.

  • Aldehyde Addition: In a separate flask, dissolve this compound in 20 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the carboxylic acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-(prop-1-en-1-yl)phenyl)acetic acid as a mixture of E/Z isomers.

Step 2: (Optional) Isomerization to the (E)-isomer

For structural consistency, the mixture can be isomerized to favor the more stable E-isomer.

Procedure:

  • Dissolve the product from Step 1 in toluene.

  • Add a catalytic amount of iodine (a few crystals).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction, wash with aqueous sodium thiosulfate solution to remove iodine, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product enriched in the (E)-isomer.

Bioisosteric Replacement: A Strategy for Optimization

Bioisosterism is a cornerstone of modern medicinal chemistry used to optimize physicochemical and pharmacokinetic properties while retaining or improving biological activity. [6][7][8]For derivatives of this compound, the carboxylic acid moiety is a prime target for such modification.

  • Carboxylic Acid Bioisosteres: The acidic proton of the carboxyl group is often crucial for binding to the COX enzyme. However, this group also contributes to gastric irritation, a common side effect of NSAIDs. [1]Replacing the carboxylic acid with a bioisostere like a tetrazole can maintain the acidic character and hydrogen bonding capabilities but with a different pKa and charge distribution, potentially reducing side effects and improving properties like membrane permeability. [9]The synthesis of such analogues often involves converting the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition with an azide source. [9]

Biological Evaluation: From Enzyme to Organism

Once novel compounds are synthesized, their anti-inflammatory potential must be rigorously evaluated.

In Vitro Assay: COX-1/COX-2 Inhibition

The primary mechanism of most NSAIDs is the inhibition of COX enzymes. A crucial goal is to achieve selectivity for the inducible COX-2 isoform (involved in inflammation) over the constitutive COX-1 isoform (involved in gastric protection) to minimize side effects. [10]This is assessed using commercially available enzyme immunoassays (EIA) that measure the production of prostaglandin E2 (PGE2).

Conceptual Protocol:

  • Synthesized compounds are dissolved in DMSO to create stock solutions.

  • Assays are performed in 96-well plates using purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compounds are pre-incubated with the enzyme before the addition of arachidonic acid substrate.

  • The reaction is allowed to proceed, and the amount of PGE2 produced is quantified via a competitive ELISA.

  • Data is used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model for acute inflammation. [11][12][13] Conceptual Protocol:

  • Wistar rats are divided into groups: vehicle control, positive control (e.g., Diclofenac), and test compound groups at various doses.

  • Test compounds or controls are administered orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is made into the right hind paw of each rat to induce localized inflammation.

  • Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Hypothetical Data Summary:

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Max. Edema Inhibition (%) @ 3h
Diclofenac 0.80.051665%
Compound A 15.20.15101.358%
Compound B 9.82.53.945%

Conclusion

This compound is a powerful and commercially available synthon for the development of novel anti-inflammatory agents. Its bifunctional nature provides a platform for diverse synthetic explorations, from creating analogues of established profen-class drugs to discovering entirely new heterocyclic scaffolds. By combining rational synthetic design, strategies like bioisosteric replacement, and standardized biological evaluation, researchers can effectively utilize this building block to advance the discovery of next-generation anti-inflammatory therapies.

References

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Application Notes & Protocols: 2-(4-formylphenyl)acetic acid in Material Science and Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Duality of 2-(4-formylphenyl)acetic acid

This compound (FPAA), with CAS number 34841-47-9, is an aromatic compound distinguished by its bifunctional nature.[1] It possesses both a reactive aldehyde (-CHO) group and a carboxylic acid (-CH₂COOH) group attached to a central phenyl ring.[1][2] This dual functionality makes FPAA a highly versatile building block in both organic synthesis and material science.[1][2] The aldehyde provides a site for nucleophilic addition, imine formation, and Wittig reactions, while the carboxylic acid can readily undergo esterification and amidation.[2] This document outlines the key applications of FPAA in the synthesis of advanced polymers and functional materials, providing detailed protocols for its practical implementation.

Key Properties of this compound:

  • Molecular Formula: C₉H₈O₃[1][3]

  • Molecular Weight: 164.16 g/mol [1][3]

  • Appearance: Off-white to yellow solid[3][4]

  • pKa: 4.06±0.10 (Predicted)[4]

Application Area 1: Synthesis of Functional Polyesters via Polycondensation

The bifunctionality of FPAA makes it an ideal monomer for creating polyesters with pendant aldehyde groups. These aldehyde moieties can serve as reactive sites for post-polymerization modification, allowing for the covalent attachment of bioactive compounds, cross-linking agents, or other functional molecules.[5] This approach is particularly valuable for producing "smart" polymers that can respond to specific chemical stimuli or for creating functional surfaces.

The polymerization proceeds via a condensation reaction between the carboxylic acid group of FPAA and a diol comonomer.[6] A catalyst, such as an inorganic acid, is often used to drive the reaction, which involves the elimination of water.[6][7]

Causality Behind Experimental Choices:
  • Monomer Selection: FPAA provides the reactive aldehyde handle. The choice of the diol comonomer (e.g., 1,4-butanediol) will significantly influence the physical properties of the final polyester, such as its flexibility, melting point, and solubility.

  • Catalyst: An acid catalyst (e.g., H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl group, thereby accelerating the esterification process.[7]

  • High Temperature & Vacuum: The reaction is conducted at elevated temperatures to increase the reaction rate and to facilitate the removal of the water byproduct.[7] Applying a vacuum shifts the equilibrium towards the product side, driving the polymerization to achieve higher molecular weights, in accordance with Le Chatelier's principle.

Experimental Workflow: Polyester Synthesis

G cluster_prep Preparation cluster_reaction Polycondensation cluster_purification Workup & Characterization Monomers FPAA & Diol Reactor Charge Reactor Monomers->Reactor Catalyst Acid Catalyst Catalyst->Reactor Heat Heat to 190°C (Inert Atmosphere) Reactor->Heat Vacuum Apply Vacuum (Remove H₂O) Heat->Vacuum Polymer Form Polyester Vacuum->Polymer Cool Cool & Dissolve Polymer->Cool Precipitate Precipitate in Non-Solvent Cool->Precipitate Dry Dry Product Precipitate->Dry Characterize Analyze (FTIR, NMR, GPC) Dry->Characterize

Caption: Workflow for polyester synthesis using FPAA.

Protocol: Synthesis of Poly(1,4-butylene 2-(4-formylphenyl)acetate)

Materials:

  • This compound (FPAA)

  • 1,4-butanediol

  • Sulfuric acid (H₂SO₄), concentrated

  • Toluene (for water removal via azeotropic distillation)

  • Dichloromethane (DCM)

  • Methanol

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.

Procedure:

  • Reactor Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet/outlet. Purge the system with dry nitrogen gas.

  • Charging Monomers: Add equimolar amounts of this compound (e.g., 16.42 g, 0.1 mol) and 1,4-butanediol (9.01 g, 0.1 mol) to the flask. Add approximately 50 mL of toluene.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5% w/w of total monomers) to the mixture.[7]

  • Polycondensation: Heat the reaction mixture in an oil bath to 190°C.[7] Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction for 4-6 hours, or until no more water is collected.

  • High Vacuum Stage: Remove the Dean-Stark trap and apply a vacuum (e.g., <1 mmHg) to the system for an additional 2-3 hours to remove residual toluene and drive the polymerization to completion.

  • Purification: Cool the resulting viscous polymer to room temperature. Dissolve the polymer in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Self-Validation and Characterization:

To confirm the successful synthesis and determine the properties of the polyester, the following characterization techniques are essential:

Technique Purpose Expected Result
FTIR Spectroscopy Confirm functional groupsAppearance of a strong ester carbonyl (C=O) peak (~1730 cm⁻¹). Persistence of the aldehyde C-H stretch (~2720 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Disappearance of the broad O-H peak from the carboxylic acid.
¹H NMR Spectroscopy Verify polymer structureSignals corresponding to the protons of the FPAA and diol units in the polymer backbone. A characteristic aldehyde proton signal around 9.9-10.1 ppm.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mw, Mn) and polydispersity index (PDI)Provides quantitative data on the size and distribution of the polymer chains, indicating the success of the polymerization in achieving a high molecular weight.
Thermogravimetric Analysis (TGA) Assess thermal stabilityDetermines the decomposition temperature of the polymer, providing insight into its operational temperature range.

Application Area 2: Surface Functionalization and Bioconjugation

The aldehyde group on polymers derived from FPAA is a powerful tool for surface modification. Aldehyde-functionalized surfaces can be used to covalently immobilize biomolecules, such as proteins, peptides, or DNA, which typically possess primary amine groups (-NH₂). The reaction between the aldehyde and the amine forms a Schiff base (imine), which can be further reduced to a stable secondary amine linkage.

This application is critical in the development of biosensors, biocompatible coatings for medical implants, and affinity chromatography matrices.[8]

Mechanism: Reductive Amination on a Polymer Surface

G Surface Polymer Surface (-CHO) SchiffBase Schiff Base Formation (Imine Linkage) Surface->SchiffBase Biomolecule Biomolecule (-NH₂) Biomolecule->SchiffBase Reduction Reduction (e.g., NaBH₃CN) SchiffBase->Reduction FinalProduct Stable Covalent Bond (Secondary Amine) Reduction->FinalProduct

Caption: Reductive amination workflow for bioconjugation.

Protocol: Immobilization of a Peptide onto an FPAA-Containing Polymer Film

Materials:

  • FPAA-based polyester film (prepared as in Application 1)

  • Peptide or protein with an available primary amine group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ethanolamine or a similar blocking agent

Procedure:

  • Surface Activation: Immerse the FPAA-polyester film in a PBS solution (pH 7.4).

  • Peptide Incubation: Prepare a solution of the peptide in PBS (e.g., 0.1-1.0 mg/mL). Immerse the activated film in the peptide solution and incubate at room temperature for 2-4 hours with gentle agitation. This allows for the formation of the initial imine bond.

  • Reductive Stabilization: Prepare a fresh solution of sodium cyanoborohydride (NaBH₃CN) in PBS (e.g., 50 mM). Transfer the film to the NaBH₃CN solution and incubate for 1-2 hours at room temperature.

    • Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the imine bond to a stable amine without reducing the aldehyde groups on the polymer surface. This selectivity is crucial for efficient conjugation.

  • Washing: Remove the film and wash it thoroughly with PBS and then with deionized water to remove any non-covalently bound peptide and excess reagents.

  • Blocking: To quench any remaining unreacted aldehyde groups, immerse the film in a blocking solution (e.g., 1 M ethanolamine in PBS, pH 8.0) for 1 hour.

  • Final Wash and Dry: Wash the film again with PBS and deionized water, then dry under a gentle stream of nitrogen.

Validation of Surface Modification:
  • X-ray Photoelectron Spectroscopy (XPS): Can detect the increase in the nitrogen (N 1s) signal on the surface, confirming the presence of the immobilized peptide.

  • Contact Angle Measurement: Successful immobilization of a hydrophilic peptide should lead to a decrease in the water contact angle, indicating a more hydrophilic surface.[9]

  • Atomic Force Microscopy (AFM): Can be used to visualize changes in surface morphology and roughness following peptide immobilization.

Application Area 3: Building Blocks for Metal-Organic Frameworks (MOFs)

This compound can also serve as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2] MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands.[10] The carboxylic acid group of FPAA coordinates with the metal centers to form the framework structure, while the aldehyde group remains available within the pores.[11]

This "post-synthetic modification" handle allows for the chemical functionalization of the MOF's internal surface, enabling applications in:

  • Selective Gas Sorption: Modifying pores to have a higher affinity for specific gas molecules.

  • Heterogeneous Catalysis: Anchoring catalytic species within the MOF pores.

  • Sensing: Creating MOFs that change their properties (e.g., luminescence) upon interaction with a target analyte.[12]

The synthesis of MOFs typically involves solvothermal methods, where the metal salt and the FPAA linker are heated in a high-boiling-point solvent.[10] The specific crystal structure obtained depends on the choice of metal, the linker, and the reaction conditions.

References

  • Negrell, C., Voirin, C., Boutevin, B., Ladmiral, V., & Caillol, S. (2018). From monomer synthesis to polymers with pendant aldehyde groups. European Polymer Journal, 109, 544-563.
  • Kamijo, S., et al. (2023). Alternating cationic copolymerizations of vinyl ethers and sequence-programmed cyclic trimer consisting of one vinyl ether and two aldehydes for ABCC-type periodic terpolymers. RSC Publishing.
  • Scribd. (n.d.). Aldehyde Polymerization Mechanism. Scribd. [Link]

  • Vogl, O. (n.d.). HIGHLIGHT - Addition Polymers of Aldehydes. Controlled Radical Polymerization. [Link]

  • Aso, C., & Tagami, S. (1969). Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. Macromolecules. [Link]

  • Unknown. (2011). Synthesis of Biodegradable and Biocompostable Polyesters. [Link]

  • Shalabi, K., & El-Zubair, A. (2011). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health. [Link]

  • Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. [Link]

  • Save My Exams. (2018). Forming Polyesters. Edexcel International A Level (IAL) Chemistry Revision Notes. [Link]

  • ChemRxiv. (n.d.). Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ChemRxiv. [Link]

  • Policy Commons. (2025). Metal-Organic Framework/Gelatin Hydrogel Composites for Acetic Acid Capture. Policy Commons. [Link]

  • ResearchGate. (n.d.). Polymer surface modification for the attachment of bioactive compounds. ResearchGate. [Link]

  • Zentel Group. (n.d.). Polymer Synthesis and Characterization. TU-Darmstadt Chemie. [Link]

  • National Institutes of Health. (n.d.). Metal–Organic Frameworks Meet Molecularly Imprinted Polymers: Insights and Prospects for Sensor Applications. National Institutes of Health. [Link]

  • Furukawa, H., et al. (2013). The chemistry and applications of metal-organic frameworks. Science. [Link]

  • ResearchGate. (n.d.). Metal Organic Frameworks Built from a Linear Rigid Dicarboxylate and Different Co-linkers: Trap of the Keto Form of Ethylacetoacetate, Luminescence and Ferroelectric Studies. ResearchGate. [Link]

  • MDPI. (2022). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition. MDPI. [Link]

Sources

Application Notes and Protocols: Formylation of Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Formylphenylacetic Acid Derivatives

Formylphenylacetic acids are a critical class of organic intermediates, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their strategic importance lies in the dual reactivity of the aldehyde and carboxylic acid functionalities, which allows for a diverse range of subsequent chemical transformations. For instance, 2-(4-formylphenyl)acetic acid is a key intermediate in the production of various anti-inflammatory and analgesic drugs.[1] The ability to selectively introduce a formyl group onto the phenyl ring of phenylacetic acid is, therefore, a process of significant interest to researchers in medicinal chemistry and drug development.

This technical guide provides an in-depth exploration of the reaction conditions for the formylation of phenylacetic acid. We will delve into the mechanistic underpinnings of various formylation strategies, offering detailed, field-proven protocols and explaining the rationale behind experimental choices. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently and successfully synthesize formylphenylacetic acid derivatives.

Strategic Approaches to the Formylation of Phenylacetic Acid

The introduction of a formyl group onto an aromatic ring, a process known as formylation, can be achieved through several named reactions. The choice of method depends on the nature of the substituents on the aromatic ring. Phenylacetic acid possesses a carboxymethyl group (-CH₂COOH) attached to the phenyl ring. This group is weakly activating and directs incoming electrophiles to the ortho and para positions.

This guide will focus on three prominent formylation methods adaptable to phenylacetic acid:

  • The Duff Reaction: A classic method for the ortho-formylation of phenols, which can be adapted for other activated aromatic compounds.[2][3][4]

  • The Rieche Formylation: This method utilizes dichloromethyl methyl ether and a Lewis acid catalyst to formylate electron-rich aromatic compounds.[5][6][7]

  • The Vilsmeier-Haack Reaction: A widely used method for the formylation of electron-rich arenes using a substituted formamide and phosphorus oxychloride.[8][9][10]

Section 1: The Duff Reaction: A Pathway to ortho-Formylphenylacetic Acid

The Duff reaction is a well-established method for the formylation of phenols, typically yielding ortho-hydroxybenzaldehydes.[3] The reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[2][4] While phenylacetic acid is not a phenol, the activating nature of the carboxymethyl group makes the Duff reaction a plausible, albeit potentially low-yielding, method for introducing a formyl group, primarily at the ortho position.

Mechanism of the Duff Reaction

The reaction proceeds through the generation of an electrophilic iminium ion from the protonated hexamethylenetetramine. This electrophile then attacks the electron-rich aromatic ring of phenylacetic acid. A subsequent series of steps, including an intramolecular redox reaction and hydrolysis, leads to the formation of the aldehyde.[3]

Duff_Reaction_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_transformation Transformation to Aldehyde PAA Phenylacetic Acid Intermediate1 Aromatic Ring Attack PAA->Intermediate1 Attack by Iminium Ion HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion HMTA->Iminium Protonation & Ring Opening H_plus H+ (Acid) Intermediate2 Benzylamine Intermediate Intermediate1->Intermediate2 Schiff_base Schiff Base Intermediate2->Schiff_base Intramolecular Redox o_FPAA ortho-Formyl- phenylacetic Acid Schiff_base->o_FPAA Acid Hydrolysis

Caption: A simplified workflow of the Duff reaction mechanism for the formylation of phenylacetic acid.

Experimental Protocol: Duff Reaction for Phenylacetic Acid (Adapted)

This protocol is an adaptation of the general Duff reaction for the specific case of phenylacetic acid. Optimization of reaction time and temperature may be necessary.

Reagents and Materials:

  • Phenylacetic acid

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)[11]

  • Glycerol (optional, as a solvent)

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylacetic acid (1 equivalent) and hexamethylenetetramine (1 to 2 equivalents).

  • Solvent Addition: Add trifluoroacetic acid as the solvent. The use of TFA has been shown to facilitate the reaction with a variety of aromatic compounds under milder conditions compared to traditional Duff conditions.[11]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the reaction (typically several hours), cool the mixture to room temperature. Carefully add the reaction mixture to a beaker of ice water.

  • Work-up: Add concentrated hydrochloric acid and stir for 30 minutes to an hour to hydrolyze the intermediate Schiff base.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired formylphenylacetic acid isomer.

Safety Precautions:

  • Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with appropriate PPE in a fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Section 2: Rieche Formylation: A Lewis Acid-Catalyzed Approach

The Rieche formylation is another effective method for introducing a formyl group onto electron-rich aromatic rings.[5][6] This reaction utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[7] The reaction is known for its high regioselectivity, often favoring ortho-formylation in phenolic substrates.[12]

Mechanism of the Rieche Formylation

The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation. This cation is then attacked by the aromatic ring of phenylacetic acid. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

Rieche_Formylation_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis PAA Phenylacetic Acid Intermediate1 Aromatic Ring Attack PAA->Intermediate1 Attack by Electrophile DCMME Dichloromethyl methyl ether Electrophile Electrophilic Cation DCMME->Electrophile Activation by Lewis Acid Lewis_Acid Lewis Acid (e.g., TiCl4) Intermediate2 Dichloromethyl Intermediate Intermediate1->Intermediate2 FPAA Formylphenylacetic Acid Intermediate2->FPAA Acidic Work-up Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis PAA Phenylacetic Acid Intermediate1 Aromatic Ring Attack PAA->Intermediate1 Attack by Vilsmeier Reagent DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Salt Iminium Salt Intermediate1->Iminium_Salt FPAA Formylphenylacetic Acid Iminium_Salt->FPAA Aqueous Work-up

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Building Block

2-(4-formylphenyl)acetic acid (4-FPAA) is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl ring substituted with both a reactive formyl (aldehyde) group and a carboxylic acid moiety, makes it a valuable synthetic intermediate for constructing complex molecular architectures, including heterocyclic scaffolds for drug discovery.[1] The molecular formula is C₉H₈O₃, and the molecular weight is 164.16 g/mol .[1][2]

Given its role as a critical building block, rigorous analytical characterization is paramount to ensure identity, purity, and stability, thereby guaranteeing the integrity of downstream synthetic products and the reliability of experimental outcomes. This guide provides a detailed overview of the essential analytical techniques and protocols required for the comprehensive characterization of 4-FPAA, framed from the perspective of causality—explaining not just how to perform the analysis, but why specific methods and parameters are chosen.

Section 1: Unambiguous Structural Elucidation via Spectroscopy

Spectroscopic methods are foundational for confirming the molecular structure of 4-FPAA. Each technique probes different aspects of the molecule's covalent framework and functional groups, providing complementary pieces of evidence that, when combined, yield an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Principle: NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C), where the chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecule's connectivity.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

  • Instrument Setup (400 MHz Spectrometer):

    • Acquire a ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

The spectra should exhibit distinct signals corresponding to each unique proton and carbon environment in the 4-FPAA molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale for Chemical Shift
Aldehyde (-CHO)~10.0 (singlet, 1H)[2][3]~190-200[4]The formyl proton and carbon are highly deshielded by the electronegative oxygen atom.
Aromatic (Ar-H)~7.9 (doublet, 2H, ortho to -CHO)[2][3]~125-150[4]Protons ortho to the electron-withdrawing aldehyde group are shifted further downfield than those ortho to the acetic acid group.
~7.5 (doublet, 2H, ortho to -CH₂COOH)[2][3]
Methylene (-CH₂-)~3.7 (singlet, 2H)[2][3]~40-55[5]These protons are in a benzylic position, adjacent to the aromatic ring and the carboxylic acid group.
Carboxylic Acid (-COOH)~11-12 (broad singlet, 1H)~170-185[4]The acidic proton is highly deshielded and often appears as a broad signal. The carbonyl carbon is deshielded by the two oxygen atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has characteristic absorption frequencies, making FTIR an excellent tool for rapidly confirming the presence of the aldehyde and carboxylic acid moieties.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Interpretation
3300-2500 (very broad)O-H StretchCarboxylic AcidThe extreme broadness is the hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6][7]
~2820 and ~2720C-H StretchAldehydeThis characteristic pair of peaks (a Fermi doublet) is diagnostic for an aldehyde C-H bond and distinguishes it from other carbonyl compounds.[3][8]
~1710 (strong, sharp)C=O StretchCarboxylic AcidThe carbonyl stretch in a carboxylic acid is typically strong.
~1705 (strong, sharp)C=O StretchAromatic AldehydeConjugation with the aromatic ring lowers the frequency slightly compared to an aliphatic aldehyde.[8] This peak will likely overlap with the carboxylic acid C=O stretch, potentially causing a single, slightly broadened peak.
~1600, ~1500C=C StretchAromatic RingThese absorptions are characteristic of the benzene ring.

Section 2: Assessing Purity and Confirming Identity

While spectroscopy confirms structure, chromatography is essential for determining the purity of the compound. When coupled with mass spectrometry, it provides definitive confirmation of the molecular weight.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like 4-FPAA, reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the method of choice.[5] Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks detected.

  • Sample Preparation:

    • Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute to a working concentration of ~0.1 mg/mL using the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection. Causality: Dissolving the sample in the mobile phase prevents peak distortion. Filtering removes particulates that could clog the HPLC system.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: C18 columns are versatile, non-polar stationary phases that provide excellent retention and separation for a wide range of organic molecules.

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

      • Causality: Formic acid is a volatile modifier that acidifies the mobile phase. This suppresses the ionization of the carboxylic acid group, leading to better retention and sharper, more symmetrical peak shapes.

    • Gradient: 70% A / 30% B, hold for 10 minutes. (This is a starting point and should be optimized).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV-Vis detector at 254 nm. Rationale: The aromatic ring in 4-FPAA strongly absorbs UV light, making 254 nm a suitable wavelength for sensitive detection.

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main 4-FPAA peak to determine purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Mass Confirmation

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. As compounds elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured, providing definitive confirmation of the molecular weight.

The LC method described in Protocol 3 is generally compatible with MS. The key difference is the direct coupling of the LC outlet to the MS ion source.

LCMS_Workflow

The mass spectrum for the main chromatographic peak should display an ion corresponding to the molecular weight of 4-FPAA.

  • In Positive Ion Mode (ESI+): Look for the protonated molecule [M+H]⁺ at m/z 165.05 .

  • In Negative Ion Mode (ESI-): Look for the deprotonated molecule [M-H]⁻ at m/z 163.04 .

The presence of this ion at the correct retention time provides extremely high confidence in the identity of the compound.

Section 3: Physical and Thermal Characterization

Melting Point and Differential Scanning Calorimetry (DSC)

Principle: The melting point is a fundamental physical property that serves as an indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically <1°C). DSC is a more advanced thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides a precise melting point (Tₘ), the enthalpy of fusion (ΔHfus), and can reveal the presence of impurities, which typically broaden and depress the melting endotherm.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Temperature Program: Heat the sample from room temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 160°C) at a constant rate of 10 °C/min under a nitrogen atmosphere. Causality: A constant heating rate ensures reproducible results. The nitrogen atmosphere prevents oxidative degradation at elevated temperatures.

  • Data Analysis: Analyze the resulting thermogram. The melting event will appear as an endothermic peak. The onset temperature of this peak is typically reported as the melting point.

  • Melting Point (Tₘ): A sharp endothermic peak is expected with an onset temperature around 131 °C .[1]

  • Purity Assessment: A sharp, symmetrical peak indicates high purity. The presence of impurities would result in a broader peak at a lower temperature.

Section 4: Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal techniques, where each method validates the others. The workflow below illustrates how these analyses are logically sequenced to build a complete profile of the material.

Characterization_Workflow

References

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Differential scanning calorimetry - Wikipedia. Wikipedia. [Link]

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  • Spectroscopy of Aldehydes and Ketones – Organic Chemistry. NC State University Libraries. [Link]

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020-05-30). Chemistry LibreTexts. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Bentham Science. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Specac Ltd. [Link]

  • Phenylacetic acid - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023-03-09). International Journal of Pharmaceutical Research and Applications. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [Link]

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High-Purity Isolation of 2-(4-formylphenyl)acetic acid via Normal-Phase Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Scientific

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-formylphenyl)acetic acid from a crude synthetic mixture using normal-phase flash column chromatography. This compound is a bifunctional aromatic compound of significant interest as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Achieving high purity is paramount for its subsequent use in complex molecular constructions. This guide details a robust methodology, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound, explaining the scientific rationale behind each critical step to ensure reproducible, high-yield results.

Introduction and Principle of Separation

This compound (MW: 164.16 g/mol ) is an off-white solid featuring both a carboxylic acid and an aldehyde functional group.[1] This dual reactivity makes it a valuable precursor for a wide array of chemical transformations.[2] However, synthetic routes, such as the oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid or reactions involving 4-(bromomethyl)phenylacetic acid, often result in a crude product containing unreacted starting materials, over-oxidized species (e.g., dicarboxylic acids), or other side-products.[1][3]

The purification strategy described herein leverages the principles of normal-phase adsorption chromatography.[4] The core of this technique is the partitioning of components between a polar stationary phase and a non-polar mobile phase.[5][6]

Causality of Separation:

  • Stationary Phase: We employ silica gel (SiO₂), a highly polar adsorbent, as the stationary phase.[5] The surface of silica gel is rich in silanol groups (Si-OH), which are excellent hydrogen bond donors and acceptors.

  • Analyte Interaction: The polar carboxylic acid and aldehyde groups of this compound will engage in strong hydrogen bonding and dipole-dipole interactions with the silica gel surface. This strong adsorption means the target compound will move slowly through the column.

  • Elution Strategy: Less polar impurities, which interact weakly with the silica gel, will be eluted first with a low-polarity mobile phase. By gradually increasing the polarity of the mobile phase (a gradient elution), we can effectively compete for the adsorption sites on the silica gel, dislodging and eluting the more polar target compound.[5]

  • Acidification of Mobile Phase: A critical aspect of purifying carboxylic acids on silica is the suppression of ionization. The target molecule has a predicted pKa of approximately 4.06.[1][7] If the carboxylic acid deprotonates to its carboxylate form, it will bind almost irreversibly to the silica gel, leading to significant peak tailing and poor recovery. To prevent this, a small amount of a volatile acid, such as acetic acid, is added to the mobile phase. This ensures the analyte remains in its neutral, protonated form, leading to sharp, symmetrical elution bands.[8]

Preliminary Analysis: Mobile Phase Optimization via TLC

Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[5][9] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.3, which generally provides the best separation in column chromatography.

Protocol for TLC Analysis:

  • Prepare several developing chambers (e.g., covered beakers with filter paper wicks).

  • Fill each chamber with a different solvent mixture. Good starting points include varying ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).[10] For this compound, start with ratios like 7:3, 6:4, and 1:1 (Hexane:Ethyl Acetate). Add ~0.5-1% acetic acid to each mixture.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber, ensuring the solvent level is below the baseline.[11]

  • Allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). The aromatic ring of the compound will be UV-active. Staining with p-anisaldehyde can also be used for visualization.[12]

  • Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front) for the target compound in each solvent system and select the one that yields an Rƒ of ~0.2-0.3.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1.0 g of crude this compound. Adjust the scale of the column and solvent volumes accordingly based on the amount of material.[9]

Materials and Reagents
  • Crude this compound

  • Silica Gel for flash chromatography (230-400 mesh)[8]

  • n-Hexane (or Petroleum Ether), ACS grade

  • Ethyl Acetate, ACS grade

  • Glacial Acetic Acid, ACS grade

  • Dichloromethane, ACS grade

  • Sea Sand, acid-washed

  • Cotton or Glass Wool

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Separatory funnel (for solvent reservoir)

  • Test tubes or flasks for fraction collection

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Optimization (Find Rf ≈ 0.2-0.3) MP_Prep Mobile Phase Preparation TLC->MP_Prep Determines Solvent Ratio Col_Pack Column Packing (Wet Slurry Method) MP_Prep->Col_Pack Load Load Sample Col_Pack->Load Sample_Prep Sample Preparation (Dissolve/Adsorb) Sample_Prep->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure Compound Evap->Final

Sources

Application Notes and Protocols: Leveraging 2-(4-formylphenyl)acetic Acid as a Versatile Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 2-(4-formylphenyl)acetic acid as a bifunctional organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The inherent characteristics of this linker, featuring both a carboxylate group for coordination with metal nodes and a reactive aldehyde moiety, open up a versatile platform for the design of functional materials. A primary focus is placed on the strategic advantage of the aldehyde group for post-synthetic modification (PSM), a key technique for tailoring the physicochemical properties of MOFs for specific applications, particularly in the realm of drug delivery and catalysis. Detailed protocols for MOF synthesis, characterization, and post-synthetic modification are provided, underpinned by a rationale for experimental choices to ensure reproducibility and functional success.

Introduction: The Strategic Advantage of a Formyl-Functionalized Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming a repeating network structure.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting MOF.[3][4] this compound presents itself as a linker of significant interest due to its dual-functionality. The carboxylate group readily participates in the coordination-driven self-assembly with metal centers to form the primary framework.[5] The aldehyde group, on the other hand, remains accessible within the pores of the MOF, serving as a reactive handle for covalent post-synthetic modification (PSM).[6][7][8] This allows for the precise installation of a wide array of chemical functionalities that might not be compatible with the initial MOF synthesis conditions.[6][8]

The ability to perform PSM is a powerful tool for fine-tuning the properties of MOFs for advanced applications.[7][8][9] For instance, the aldehyde can be converted into various other functional groups to alter the hydrophilicity/hydrophobicity of the pores, introduce catalytic sites, or attach bioactive molecules for targeted drug delivery.[3][6][10]

Synthesis of this compound

A reliable supply of the linker is the prerequisite for MOF synthesis. A common synthetic route to this compound is through the oxidation of [4-(bromomethyl)phenyl]acetic acid.

Reactant Molecular Weight ( g/mol ) Amount Molar Equivalence
[4-(Bromomethyl)phenyl]acetic acid229.064.6 g1.0
Cupric nitrate trihydrate241.605.0 g1.03
Water18.0250 mL-

Protocol:

  • Suspend [4-(bromomethyl)phenyl]acetic acid (4.6 g) and cupric nitrate trihydrate (5 g) in 50 mL of water in a round-bottom flask.[11]

  • Heat the suspension at reflux for 1 hour.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound as a solid.

Synthesis of a Representative MOF: F-MOF-Zn

This section details a generalized solvothermal protocol for the synthesis of a zinc-based MOF using this compound, herein denoted as F-MOF-Zn (Formyl-functionalized Metal-Organic Framework with Zinc). Solvothermal synthesis is a widely employed method for obtaining high-quality crystalline MOFs.[12]

Reactant Molecular Weight ( g/mol ) Amount Molar Ratio
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)297.49149 mg1
This compound164.1682 mg1
N,N-Dimethylformamide (DMF)73.0920 mL-

Protocol:

  • In a 20 mL scintillation vial, dissolve 149 mg of zinc nitrate hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 82 mg of this compound in 10 mL of DMF.

  • Combine the two solutions in a 25 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours. The acidic medium created by the linker can promote the formation of MOF nuclei.[12]

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the as-synthesized material in a volatile solvent like methanol or ethanol for 3 days, decanting and replenishing the solvent daily.

  • Finally, dry the activated MOF under vacuum at a suitable temperature (e.g., 80-120 °C) to ensure a porous, solvent-free framework.

Physicochemical Characterization of F-MOF-Zn

Thorough characterization is essential to confirm the successful synthesis, structure, and properties of the MOF.[13][14]

4.1. Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure: The PXRD pattern of the as-synthesized and activated F-MOF-Zn should be collected and compared with a simulated pattern if a single-crystal structure is available. The sharpness of the peaks indicates the degree of crystallinity.

4.2. Thermogravimetric Analysis (TGA)

  • Purpose: To assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.

  • Procedure: Heat a small sample of the activated MOF under a nitrogen or air atmosphere at a constant heating rate (e.g., 5-10 °C/min). The TGA curve will show weight loss steps corresponding to the removal of any residual solvent and eventually the decomposition of the framework. The thermal stability is influenced by the metal-ligand bond strength and the functional groups on the linker.[13][14]

4.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To confirm the coordination of the carboxylate group to the metal center and the presence of the aldehyde functionality.

  • Procedure: The FT-IR spectrum of the MOF should be compared to that of the free linker. A shift in the stretching frequency of the carboxylate group is indicative of coordination. The characteristic C=O stretching frequency of the aldehyde group (around 1700 cm⁻¹) should be present in the MOF spectrum.

4.4. Nitrogen Adsorption-Desorption Isotherms

  • Purpose: To determine the porosity, specific surface area (BET surface area), and pore size distribution of the activated MOF.

  • Procedure: The N₂ adsorption-desorption isotherm at 77 K will provide information on the textural properties of the material. The shape of the isotherm can indicate whether the material is microporous or mesoporous.[12][13]

Post-Synthetic Modification (PSM) of F-MOF-Zn

The aldehyde groups within the pores of F-MOF-Zn can be readily modified. This protocol describes a representative PSM reaction: the reductive amination to install a primary amine.

Protocol: Reductive Amination

  • Immerse the activated F-MOF-Zn (100 mg) in a solution of ethanol (10 mL) containing an excess of an amine source (e.g., ammonium acetate, 10-fold molar excess relative to the linker).

  • Stir the suspension at room temperature for 12 hours to facilitate the formation of the imine intermediate.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a 5-fold molar excess.

  • Continue stirring for another 24 hours at room temperature.

  • Collect the modified MOF by filtration or centrifugation.

  • Wash the product thoroughly with ethanol and then a lower-boiling point solvent like dichloromethane to remove any unreacted reagents and byproducts.

  • Dry the amino-functionalized MOF under vacuum.

  • Confirm the successful modification by FT-IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of N-H stretching bands) and potentially by solid-state NMR.

Application in Drug Delivery: Loading and Release of a Model Drug

The tunable porosity and functionality of MOFs make them excellent candidates for drug delivery systems.[3][10][15][16] The introduction of functional groups via PSM can enhance drug loading capacity and control release kinetics.

Protocol: Loading of 5-Fluorouracil (5-FU)

  • Prepare a stock solution of 5-Fluorouracil (5-FU) in a suitable solvent (e.g., a mixture of water and ethanol).

  • Immerse the activated F-MOF-Zn (or its amino-functionalized derivative) in the 5-FU solution.

  • Stir the suspension at room temperature for 48 hours to allow for the diffusion of the drug into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Dry the 5-FU@MOF composite under vacuum.

  • Determine the drug loading capacity by measuring the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy.

Protocol: In Vitro Drug Release

  • Disperse a known amount of the 5-FU@MOF composite in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Maintain the suspension at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Centrifuge the aliquot to separate the MOF particles.

  • Measure the concentration of released 5-FU in the supernatant using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

Visualization of Workflows

MOF_Synthesis_and_Application_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_psm Post-Synthetic Modification cluster_application Drug Delivery Application Linker This compound Synthesis Solvothermal Synthesis Linker->Synthesis Metal_Salt Zinc Nitrate Metal_Salt->Synthesis Solvent DMF Solvent->Synthesis As_Synthesized_MOF As_Synthesized_MOF Synthesis->As_Synthesized_MOF F-MOF-Zn Solvent_Exchange Solvent_Exchange As_Synthesized_MOF->Solvent_Exchange Methanol/Ethanol Vacuum_Drying Vacuum_Drying Solvent_Exchange->Vacuum_Drying Activated_MOF Activated_MOF Vacuum_Drying->Activated_MOF Porous F-MOF-Zn PSM_Reaction Reductive Amination Activated_MOF->PSM_Reaction Amine + Reducing Agent Drug_Loading Drug Loading (e.g., 5-FU) Activated_MOF->Drug_Loading Modified_MOF Modified_MOF PSM_Reaction->Modified_MOF Amino-Functionalized MOF Modified_MOF->Drug_Loading Drug_Release Drug_Release Drug_Loading->Drug_Release In Vitro Release Study

Caption: Workflow for the synthesis, activation, modification, and application of F-MOF-Zn.

Conclusion

This compound is a highly valuable linker for the synthesis of functional MOFs. Its bifunctional nature allows for the straightforward construction of robust frameworks with readily accessible reactive sites. The protocols detailed herein provide a solid foundation for researchers to explore the potential of MOFs derived from this linker in a variety of fields, from catalysis to advanced drug delivery systems. The ability to tailor the internal environment of the MOF through post-synthetic modification is a key advantage that enables the rational design of materials with specific and enhanced functionalities.

References

  • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 112(2), 970-1000.
  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
  • Deria, P., Mondloch, J. E., Tylianakis, E., Ghosh, P., Bury, W., Snurr, R. Q., Hupp, J. T., & Farha, O. K. (2013). Perfluoroalkane functionalization of NU-1000 via solvent-assisted ligand incorporation: synthesis and CO2 adsorption studies. Journal of the American Chemical Society, 135(45), 16801-16804.
  • Shultz, A. M., Sarjeant, A. A., Farha, O. K., Hupp, J. T., & Nguyen, S. T. (2011). Post-synthesis modification of a metal-organic framework to form metallosalen-containing MOF materials. Journal of the American Chemical Society, 133(34), 13252-13255.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519.
  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969.
  • Janiak, C., & Vieth, J. K. (2010). MOFs, MILs and more: concepts, properties and applications for porous coordination polymers (PCPs). New Journal of Chemistry, 34(11), 2366-2388.
  • Rosi, N. L., Eddaoudi, M., Kim, J., O'Keeffe, M., & Yaghi, O. M. (2002). Rod-packings and metal-organic frameworks constructed from rod-shaped secondary building units. Journal of the American Chemical Society, 124(51), 15178-15179.
  • Long, J. R., & Yaghi, O. M. (2009). The pervasive chemistry of metal-organic frameworks. Chemical Society Reviews, 38(5), 1213-1214.
  • Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.
  • Ahmed, I., & Jhung, S. H. (2023). Physicochemical characterization of metal organic framework materials: A mini review. Heliyon, 9(12), e23840.
  • Li, L., Liu, Y., & Liu, X. (2020). Metal-organic frameworks for advanced drug delivery. Expert Opinion on Drug Delivery, 17(2), 237-253.
  • Lawson, H. D., Walton, S. P., & Chan, C. (2021). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. Molecules, 26(3), 553.
  • Tshuma, J. M., Hlanga, S. O., Chigome, S., & Moyo, T. (2021). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry, 9, 678881.
  • Canivet, J., Fateeva, A., Guo, Y., Coasne, B., & Farrusseng, D. (2014). Water adsorption in MOFs: fundamentals and applications. Chemical Society Reviews, 43(16), 5594-5617.
  • Enamine. (2022, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs [Video]. YouTube. [Link]

  • Na, L., Zhang, L., Zhang, H., Liu, Y., & Feng, R. (2020). GPT-4 Reticular Chemist for MOF Discovery. ChemRxiv.
  • ResearchGate. (n.d.). List of organic linkers used in the synthesis of MOFs described in this review. Retrieved from [Link]

  • Lu, K., He, C., & Lin, W. (2017). A Mn(II)-based nanoscale metal-organic framework for magnetic resonance imaging-guided photodynamic therapy. Journal of the American Chemical Society, 139(42), 14904-14907.
  • Gangu, K. K., Maddila, S., Mukkamala, S. B., & Jonnalagadda, S. B. (2019). Ti-based MOFs with acetic acid pendings as an efficient catalyst in the preparation of new spiropyrans with biological moieties. Scientific Reports, 9(1), 1-13.
  • Al-Kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2018). Multimetal organic frameworks as drug carriers: aceclofenac as a drug candidate. International Journal of Nanomedicine, 13, 8233–8247.
  • Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., Férey, G., Morris, R. E., & Serre, C. (2012). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268.

Sources

Application Notes and Protocols: Derivatization of the Aldehyde Group in 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-(4-formylphenyl)acetic acid in Synthesis

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring both a reactive aldehyde and a carboxylic acid group on a phenylacetic acid scaffold, makes it a versatile building block for the creation of diverse and complex molecular architectures.[1] The ability to selectively modify the aldehyde functionality while preserving the carboxylic acid (or vice versa) is crucial for its application in areas such as pharmacophore exploration and the development of novel therapeutics.[1][2] This document provides a detailed guide to the common and effective derivatization strategies for the aldehyde group of this compound, complete with mechanistic insights and detailed experimental protocols.

Core Derivatization Strategies for the Aldehyde Moiety

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack.[2] This reactivity allows for a variety of transformations, enabling the introduction of new functional groups and the construction of more elaborate molecular frameworks. The primary strategies for derivatizing the aldehyde group of this compound include:

  • Reductive Amination: Formation of a C-N bond by reacting the aldehyde with an amine, followed by reduction of the intermediate imine.

  • Wittig Reaction: Conversion of the aldehyde to an alkene with a defined stereochemistry.

  • Knoevenagel Condensation: Carbon-carbon bond formation leading to α,β-unsaturated systems.

  • Oxime and Hydrazone Formation: Generation of stable C=N derivatives with hydroxylamine or hydrazine, respectively.

The choice of derivatization strategy depends on the desired final product and the overall synthetic plan. Careful consideration of reaction conditions is necessary to ensure selectivity for the aldehyde group, particularly when the carboxylic acid moiety is to remain unchanged.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[3] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Mechanistic Rationale

The reaction is typically carried out in a one-pot procedure. A key aspect is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mild nature and tolerance of a wide range of functional groups.[3][4] The use of a mild acid, such as acetic acid, can catalyze the initial imine formation.[4]

Reductive_Amination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine R-NH₂ Product Substituted Amine Derivative Imine->Product + Reducing Agent Reducing_Agent NaBH(OAc)₃

Figure 1. Workflow for Reductive Amination.

Experimental Protocol: Synthesis of 2-(4-((benzylamino)methyl)phenyl)acetic acid

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in dichloromethane, add benzylamine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.[5]

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Molar Eq. Molecular Weight ( g/mol )
This compound1.0164.16
Benzylamine1.1107.15
Sodium triacetoxyborohydride1.5211.94

Table 1. Reagent quantities for reductive amination.

Wittig Reaction: Precision Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[6][7] It utilizes a phosphonium ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond. A key advantage of the Wittig reaction is the high degree of control over the position of the newly formed double bond.[8]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a zwitterionic intermediate called a betaine. This betaine then collapses to form a four-membered ring intermediate, the oxaphosphetane, which subsequently fragments to yield the alkene and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[9] The stereochemical outcome (E/Z isomerism) of the alkene is influenced by the nature of the ylide. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides tend to produce the E-alkene.[10]

Wittig_Reaction Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Ph₃P=CHR Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Ph₃P=O Oxaphosphetane->Phosphine_Oxide

Figure 2. Mechanism of the Wittig Reaction.

Experimental Protocol: Synthesis of 2-(4-styrylphenyl)acetic acid

Materials:

  • Benzyltriphenylphosphonium chloride (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium dropwise. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.[7]

  • Wittig Reaction: In a separate flask, dissolve this compound in anhydrous THF. Cool this solution to 0 °C. Slowly add the aldehyde solution to the pre-formed ylide solution via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2 to protonate the carboxylic acid.[11]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Reactant Molar Eq. Molecular Weight ( g/mol )
Benzyltriphenylphosphonium chloride1.0388.88
n-Butyllithium1.064.06
This compound1.0164.16

Table 2. Reagent quantities for the Wittig reaction.

Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[12][13] This reaction is a modification of the aldol condensation and typically results in the formation of an α,β-unsaturated product.[12]

Mechanistic Rationale

The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), which deprotonates the active methylene compound to form a nucleophilic enolate.[12][14] This enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[14] When one of the activating groups on the nucleophile is a carboxylic acid (e.g., malonic acid), the Doebner modification, which uses pyridine as both a solvent and a base, can lead to condensation followed by decarboxylation.[1][12][15]

Knoevenagel_Condensation Aldehyde This compound Active_Methylene CH₂(COOH)₂ (Malonic Acid) Intermediate Aldol Intermediate Active_Methylene->Intermediate + Aldehyde (Base-catalyzed) Base Pyridine Product α,β-Unsaturated Acid Intermediate->Product - H₂O - CO₂

Figure 3. Doebner modification of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 3-(4-(carboxymethyl)phenyl)acrylic acid

Materials:

  • This compound (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor for the evolution of CO₂. The reaction is typically complete when gas evolution ceases (usually 2-4 hours).

  • Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated HCl.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual pyridine hydrochloride.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated dicarboxylic acid.

Reactant Molar Eq. Molecular Weight ( g/mol )
This compound1.0164.16
Malonic acid1.5104.06

Table 3. Reagent quantities for the Knoevenagel condensation.

Oxime and Hydrazone Formation: Stable Imine Analogs

The reaction of aldehydes with hydroxylamine or hydrazine (and its derivatives) provides a straightforward method for converting the carbonyl group into an oxime or a hydrazone, respectively.[16][17][18] These reactions are condensation reactions that result in the formation of a C=N double bond and the elimination of a water molecule.

Mechanistic Rationale

The nitrogen atom in hydroxylamine and hydrazine is nucleophilic and readily attacks the electrophilic carbonyl carbon of the aldehyde.[19][20] This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond. The reaction is often catalyzed by a mild acid.[16]

Imine_Formation cluster_oxime Oxime Formation cluster_hydrazone Hydrazone Formation Aldehyde_O This compound Oxime Oxime Derivative Aldehyde_O->Oxime + Hydroxylamine - H₂O Hydroxylamine NH₂OH Aldehyde_H This compound Hydrazone Hydrazone Derivative Aldehyde_H->Hydrazone + Hydrazine - H₂O Hydrazine NH₂NH₂

Figure 4. Oxime and Hydrazone Formation Pathways.

Experimental Protocol: General Procedure for Oxime/Hydrazone Formation

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (for oxime) or Hydrazine hydrate (for hydrazone) (1.1 eq)

  • Sodium acetate or a mild base (e.g., pyridine)

  • Ethanol or Methanol

  • Water

Procedure:

  • Dissolve this compound in ethanol or methanol.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate (to liberate free hydroxylamine) or hydrazine hydrate in water.

  • Stir the mixture at room temperature or gently warm if necessary. The reaction progress can be monitored by TLC.

  • The product often precipitates out of the reaction mixture upon formation or after cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold solvent, and dry.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Reactant Molar Eq. Molecular Weight ( g/mol )
This compound1.0164.16
Hydroxylamine hydrochloride1.169.49
Hydrazine hydrate1.150.06

Table 4. Reagent quantities for oxime and hydrazone formation.

Purification and Characterization

Purification

Given the presence of the carboxylic acid group, purification can often be achieved through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, rendering it water-soluble.[21][22] The aqueous layer can then be separated, acidified to re-protonate the carboxylic acid, and the purified product can be extracted back into an organic solvent.[11][22] Recrystallization and column chromatography are also standard purification techniques.[11]

Characterization

Successful derivatization of the aldehyde group can be confirmed using a variety of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic aldehyde C-H stretches (around 2720 and 2820 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹) is a key indicator of a successful reaction.[23][24][25] The appearance of new bands, such as a C=C stretch for Wittig and Knoevenagel products or a C=N stretch for imines, oximes, and hydrazones, will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The highly deshielded aldehyde proton signal (around 9-10 ppm) will disappear upon derivatization.[24][26] New signals corresponding to the protons of the newly introduced functional group will appear (e.g., vinyl protons for alkenes, new alkyl or aryl protons for amine derivatives).

    • ¹³C NMR: The aldehyde carbonyl carbon signal (around 190-200 ppm) will be absent in the product spectrum.[26]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the derivatized product.[24][27] Fragmentation patterns can provide further structural information.

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of a wide array of chemical entities. The selective derivatization of its aldehyde group, as detailed in these application notes, opens up numerous possibilities for molecular design and construction in drug discovery and materials science. By understanding the underlying reaction mechanisms and following these robust protocols, researchers can effectively utilize this versatile building block to advance their synthetic objectives.

References

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Application Notes and Protocols for the Esterification of 2-(4-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(4-Formylphenyl)acetic Acid Esters

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring both a carboxylic acid and an aldehyde, allows for selective transformations, making it a versatile building block for complex molecular architectures.[1] The esters of this compound are crucial intermediates in the synthesis of a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and serve as key components in the development of novel materials.[3] The esterification of the carboxylic acid moiety is a fundamental transformation that enables further synthetic manipulations of the aldehyde group or modulates the compound's physicochemical properties for pharmacophore exploration.[1]

This guide provides detailed protocols for the esterification of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various esterification methods, offering field-proven insights to ensure successful and reproducible synthesis.

Chemical Principles and Mechanistic Overview

The esterification of a carboxylic acid is a condensation reaction with an alcohol, resulting in the formation of an ester and water.[4][5] Due to the inherent reversibility of this reaction, specific strategies must be employed to drive the equilibrium towards the product.[4][6][7] This can be achieved by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[8][9] For a substrate like this compound, the choice of esterification method depends on the desired ester, the scale of the reaction, and the sensitivity of the aldehyde functional group to the reaction conditions.

Herein, we will explore three robust and widely applicable esterification protocols:

  • Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple, unhindered alcohols.[7]

  • Steglich Esterification: A mild method utilizing a carbodiimide coupling agent and a nucleophilic catalyst, ideal for acid-sensitive substrates.[10][11][12]

  • DCC/DMAP Coupling: A variation of the Steglich esterification, highly effective for a broad range of alcohols.[13][14]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 2-(4-formylphenyl)acetate

This method is cost-effective and suitable for large-scale synthesis where the alcohol can be used as the solvent.[15] Concentrated sulfuric acid is a common catalyst.[4][6]

Causality of Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the reaction equilibrium towards the ester product.[9]

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][8][16]

  • Reflux Temperature: Heating the reaction mixture increases the reaction rate.

  • Aqueous Workup: The workup procedure is designed to remove the acid catalyst, excess methanol, and any remaining carboxylic acid. The sodium bicarbonate wash neutralizes the acidic components.[5][17]

Workflow Diagram:

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dissolve this compound in excess methanol B Add concentrated H₂SO₄ catalyst A->B C Reflux the mixture B->C D Cool and concentrate C->D Reaction complete E Dilute with ethyl acetate D->E F Wash with NaHCO₃ solution E->F G Wash with brine F->G H Dry over Na₂SO₄ G->H I Evaporate solvent H->I J Purify by column chromatography I->J K K J->K Pure Ester

Caption: Workflow for Fischer-Speier Esterification.

Materials and Equipment:

  • This compound (1.0 eq)

  • Methanol (as solvent, large excess)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel, appropriate solvent system)

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 30.5 mmol) in methanol (e.g., 100 mL).

  • Carefully add concentrated sulfuric acid (e.g., 0.3 mL, ~5.6 mmol) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl 2-(4-formylphenyl)acetate by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure ester.

Protocol 2: Steglich Esterification for Ethyl 2-(4-formylphenyl)acetate

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][12][13] This method is particularly useful for acid-sensitive substrates and can be performed at room temperature.[10]

Causality of Experimental Choices:

  • DCC: Acts as a dehydrating agent, activating the carboxylic acid to form a reactive O-acylisourea intermediate.[10][11] The water produced during the reaction is consumed by DCC, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[10]

  • DMAP: A highly nucleophilic catalyst that accelerates the reaction by forming a more reactive acylpyridinium intermediate, which then readily reacts with the alcohol.[11][13] This also suppresses the side reaction of the O-acylisourea rearranging to a non-reactive N-acylurea.[10][11]

  • Anhydrous Solvent: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. Dichloromethane (DCM) is a common choice.

  • Filtration of DCU: The insoluble DCU byproduct can be easily removed by filtration, simplifying the purification process.[13]

Reaction Mechanism Diagram:

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Acid R-COOH O_acylisourea O-acylisourea intermediate Acid->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium intermediate O_acylisourea->Acylpyridinium Ester R-COOR' O_acylisourea->Ester Uncatalyzed (slower) DCU DCU DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Acylpyridinium->Ester Alcohol R'-OH Alcohol->Ester

Caption: Mechanism of Steglich Esterification.

Materials and Equipment:

  • This compound (1.0 eq)

  • Ethanol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filtration apparatus

  • Standard workup and purification equipment

Procedure:

  • To a solution of this compound (e.g., 2.0 g, 12.2 mmol) in anhydrous DCM (e.g., 50 mL) under an inert atmosphere, add ethanol (e.g., 0.78 mL, 13.4 mmol) and DMAP (e.g., 0.15 g, 1.22 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (e.g., 2.77 g, 13.4 mmol) in anhydrous DCM (e.g., 20 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to afford pure ethyl 2-(4-formylphenyl)acetate.

Protocol 3: DCC/DMAP Coupling for Sterically Hindered Esters

This protocol is a robust variation of the Steglich esterification and is particularly effective for coupling carboxylic acids with a wide range of alcohols, including those that may be more sterically demanding.[14]

Causality of Experimental Choices:

  • The principles behind the use of DCC and DMAP are the same as in the Steglich esterification.[11][13] This method is presented as a general protocol adaptable for various alcohols.

  • Room Temperature Reaction: The high efficiency of the catalytic system allows the reaction to proceed under mild conditions, preserving sensitive functional groups.[10]

Materials and Equipment:

  • This compound (1.0 eq)

  • Alcohol (e.g., isopropanol, benzyl alcohol) (1.2 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous DCM or THF

  • Standard reaction, workup, and purification equipment as listed in Protocol 2.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g, 6.1 mmol) and the desired alcohol (e.g., 7.3 mmol) in anhydrous DCM (e.g., 30 mL).

  • Add DMAP (e.g., 74 mg, 0.61 mmol) to the solution.

  • Cool the mixture to 0 °C and add DCC (e.g., 1.5 g, 7.3 mmol).

  • Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.

  • Follow the workup and purification steps as outlined in Protocol 2 (steps 6-10) to isolate the desired ester.

Summary of Reaction Conditions

Method Catalyst/Reagent Solvent Temperature Key Advantages Potential Issues
Fischer-Speier H₂SO₄ (catalytic)Excess AlcoholRefluxCost-effective, simple for primary alcohols.[9][15]Harsh acidic conditions, not suitable for sensitive substrates or tertiary alcohols.[7][15]
Steglich DCC, DMAP (catalytic)Anhydrous DCM0 °C to RTMild conditions, good for sensitive substrates.[10][11]DCC is an allergen; DCU removal can be tedious on a large scale.[13][18]
DCC/DMAP Coupling DCC, DMAP (catalytic)Anhydrous DCM/THF0 °C to RTBroad substrate scope, high yields.[14]Same as Steglich esterification.

Conclusion

The esterification of this compound is a critical step in the synthesis of numerous valuable compounds. The choice of method should be guided by the nature of the alcohol, the scale of the reaction, and the stability of the starting material. The protocols provided herein offer reliable and reproducible methods for achieving this transformation, grounded in well-established chemical principles. Careful execution of these procedures, with attention to anhydrous conditions where required, will ensure high yields of the desired ester products.

References

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • LookChem. (n.d.). Cas 34841-47-9, this compound. Retrieved from [Link]

  • Lu Lu Laboratory. (2013, April 9). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Role of 2-(4-formylphenyl)acetic Acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic scaffolds are cornerstones of medicinal chemistry and materials science.[1] The strategic design of these structures often relies on versatile building blocks that offer multiple points for chemical modification. 2-(4-formylphenyl)acetic acid has emerged as a preeminent starting material in this context. Its unique bifunctional architecture, featuring both a reactive aldehyde and a carboxylic acid moiety on a stable phenylacetic acid framework, enables a diverse range of cyclization strategies.[2][3] This guide provides an in-depth exploration of the role of this compound in the synthesis of key heterocyclic systems, including indoles, quinolines, and tetrahydroisoquinolines. We will dissect the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and offer insights into the causality behind key reaction parameters.

The Versatility of a Bifunctional Building Block

This compound is more than a simple reagent; it is a molecular scaffold engineered for versatility. The two functional groups—the formyl (aldehyde) and the acetic acid—can be addressed orthogonally or utilized in tandem to construct complex molecular architectures.[3]

  • The Formyl Group (-CHO): As a classic electrophile, the aldehyde is a gateway to imine and enamine chemistry. It readily participates in condensation reactions with nucleophiles like amines and hydrazines, setting the stage for subsequent intramolecular cyclizations.[2][3] It is the primary reactive handle for famous name reactions such as the Fischer Indole Synthesis and the Pictet-Spengler reaction.

  • The Acetic Acid Group (-CH₂COOH): This moiety provides a nucleophilic carboxylate or an electrophilic activated carbonyl center. It can be converted to esters, amides, or acid chlorides for further functionalization.[3] Critically, it can also participate directly in condensation and cyclization reactions, for example, with ortho-functionalized anilines to form heterocycles like benzothiazoles.[3]

This dual functionality makes it an invaluable precursor for generating libraries of compounds with potential therapeutic applications, from anti-inflammatory agents to novel anticancer molecules.[2][4]

Synthesis of Indole Derivatives via Fischer Indolization

The Fischer Indole Synthesis is a robust and historic method for creating the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals.[5][6] this compound serves as an ideal aldehyde component for this reaction.

Mechanistic Rationale

The synthesis begins with the acid-catalyzed condensation of this compound with a substituted phenylhydrazine, forming a phenylhydrazone intermediate. This intermediate tautomerizes to its enamine form. The crucial step is a[4][4]-sigmatropic rearrangement, which is thermally or acid-promoted, leading to a di-imine intermediate.[6] Subsequent intramolecular cyclization and the elimination of an ammonia molecule, driven by the formation of the stable aromatic indole ring, yield the final product.[6] The acetic acid group is carried through the reaction sequence to become a valuable substituent on the final indole core, available for further elaboration.

Visualization: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start This compound + Phenylhydrazine Hydrazone Phenylhydrazone Formation Start->Hydrazone H⁺ cat. Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat / H⁺ Cyclization Intramolecular Cyclization Rearrangement->Cyclization Elimination NH₃ Elimination & Aromatization Cyclization->Elimination -H₂O, +H⁺ Product Substituted Indole-acetic acid Elimination->Product -NH₃

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-(5-(carboxymethyl)-1H-indol-2-yl)acetic acid derivative

Materials:

  • This compound (1.64 g, 10.0 mmol)

  • 4-Hydrazinobenzoic acid (1.52 g, 10.0 mmol)

  • Glacial Acetic Acid (50 mL)

  • Ethanol (20 mL)

  • Concentrated Sulfuric Acid (0.5 mL)

Procedure:

  • Hydrazone Formation: To a 100 mL round-bottom flask, add this compound and 4-hydrazinobenzoic acid. Add 50 mL of glacial acetic acid and stir the suspension.[5]

  • Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the mixture. The choice of a strong Brønsted acid like H₂SO₄ is critical for catalyzing both the initial condensation and the subsequent cyclization.[6]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours. The elevated temperature is necessary to overcome the activation energy of the[4][4]-sigmatropic rearrangement.[7] Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and catalyst.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the purified indole derivative. Dry the product under vacuum.

Self-Validation:

  • Expected Yield: 70-85%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure. The disappearance of the aldehyde proton peak (~10 ppm) and the appearance of the indole N-H proton peak (>11 ppm) in ¹H NMR are key indicators of a successful reaction.

Synthesis of Quinolines via Friedländer/Doebner-von Miller Type Reactions

The quinoline ring is a key feature in numerous antimalarial, antibacterial, and anticancer drugs.[8] this compound can be used as a C2-synthon in a multicomponent reaction strategy to build substituted quinoline-4-carboxylic acids, reminiscent of the Doebner-von Miller reaction.[9]

Mechanistic Rationale

This synthesis is typically a one-pot, three-component reaction involving an aniline, this compound (the aldehyde component), and pyruvic acid (the active methylene component). The reaction likely proceeds via an initial Knoevenagel or aldol-type condensation between the formyl group and the enolizable pyruvic acid to form an α,β-unsaturated carbonyl intermediate in situ. The aniline then undergoes a conjugate addition to this intermediate. Subsequent acid-catalyzed cyclization onto the aromatic ring, followed by dehydration and oxidation (often aerobic), leads to the formation of the aromatic quinoline ring.[9][10]

Visualization: Quinoline Synthesis Workflow

Quinoline_Synthesis cluster_reactants Reactants cluster_process Reaction Cascade Aniline Aniline Addition Conjugate Addition of Aniline Aniline->Addition FPAA 2-(4-formylphenyl) acetic acid InSitu In Situ Formation of α,β-Unsaturated Keto-Acid FPAA->InSitu Pyruvic Pyruvic Acid Pyruvic->InSitu InSitu->Addition Cyclization Electrophilic Cyclization Addition->Cyclization H⁺ cat. Aromatization Dehydration & Oxidation Cyclization->Aromatization Product Substituted Quinoline- 4-carboxylic acid Aromatization->Product

Caption: Multicomponent cascade for quinoline synthesis.

Experimental Protocol: Three-Component Synthesis of a Quinoline Derivative

Materials:

  • Aniline (0.93 g, 10.0 mmol)

  • This compound (1.64 g, 10.0 mmol)

  • Pyruvic acid (0.88 g, 10.0 mmol)

  • Ethanol (40 mL)

Procedure:

  • Mixing Reagents: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aniline, this compound, and pyruvic acid in 40 mL of ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. The reaction is often performed without an external catalyst, as the acidic nature of the reactants can self-catalyze the process, although a Brønsted acid like p-toluenesulfonic acid can be added to improve yields.[10][11]

  • Cooling and Isolation: After the reaction period, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure quinoline-4-carboxylic acid derivative.

Self-Validation:

  • Expected Yield: 65-80%.

  • Characterization: Confirm the structure using NMR and mass spectrometry. The ¹H NMR spectrum should show characteristic aromatic proton signals for the quinoline core. High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula.

Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction

The tetrahydroisoquinoline motif is prevalent in many alkaloids and pharmacologically active compounds. The Pictet-Spengler reaction provides a direct and efficient route to this scaffold.[12] this compound is an excellent electrophilic partner for this transformation.

Mechanistic Rationale

The reaction involves the condensation of a β-arylethylamine (e.g., tryptamine or phenethylamine) with the aldehyde group of this compound to form a Schiff base. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion.[13][14] The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) to form the new heterocyclic ring.[13] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative

Materials:

  • Tryptamine (1.60 g, 10.0 mmol)

  • This compound (1.64 g, 10.0 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Trifluoroacetic acid (TFA) (0.85 mL, 11.0 mmol)

Procedure:

  • Initial Mixing: Dissolve tryptamine and this compound in 50 mL of anhydrous DCM in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Catalysis: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) dropwise. TFA serves as a strong acid catalyst required to promote the formation of the critical iminium ion intermediate.[12]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure product.

Self-Validation:

  • Expected Yield: 75-90%.

  • Characterization: Analysis by NMR and mass spectrometry is crucial. In the ¹H NMR, the disappearance of the aldehyde signal and the appearance of a new methine proton signal for the newly formed stereocenter (C1 of the tetrahydro-β-carboline ring) are key diagnostic markers.

Summary of Applications and Protocols

The following table summarizes the reaction conditions for the synthesis of various heterocyclic cores using this compound as a key building block.

Heterocyclic CoreKey ReagentsCatalyst/SolventTemp.Typical Yield
Indole PhenylhydrazineH₂SO₄ / Acetic AcidReflux70-85%
Quinoline Aniline, Pyruvic AcidEthanolReflux65-80%
Tetrahydroisoquinoline β-ArylethylamineTFA / DCMRoom Temp.75-90%

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its bifunctional nature provides multiple strategic pathways for the construction of diverse and complex heterocyclic compounds.[3] By understanding the distinct reactivity of its formyl and acetic acid groups, researchers can rationally design syntheses of indoles, quinolines, tetrahydroisoquinolines, and other valuable scaffolds. The protocols outlined in this guide serve as a validated starting point for leveraging this unique building block in drug discovery and materials science research programs.

References

  • MySkinRecipes. This compound. [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. [Link]

  • Wikipedia. (2023, December 27). Pictet–Spengler reaction. [Link]

  • Wikipedia. (2023, October 29). Doebner–Miller reaction. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Wikipedia. (2023, November 29). Fischer indole synthesis. [Link]

  • Sachdeva, K., et al. (2024, December 1). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]

  • Organic-reaction.com. Pictet-Spengler Reaction - Common Conditions. [Link]

  • ResearchGate. (2015). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Organic Syntheses. Indole-3-acetic Acid. [Link]

  • Patel, D. B., et al. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Slideshare. (2023, May 24). Advance organic chemistry 1 ; Doebner Miller reaction. [Link]

  • Al-Zoubi, W. (2013). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

Sources

Application Note: High-Resolution NMR Spectroscopic Analysis of 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the structural characterization of 2-(4-formylphenyl)acetic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile bifunctional molecule featuring both a carboxylic acid and an aldehyde group, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and complex organic materials.[1][2] Accurate structural verification and purity assessment are paramount, and NMR spectroscopy is the definitive analytical technique for this purpose.[3] This document outlines optimized methodologies for sample preparation, data acquisition, and in-depth spectral interpretation, designed for researchers, chemists, and quality control analysts in the drug development and chemical synthesis sectors.

Introduction and Significance

This compound (4-carboxymethylbenzaldehyde) is a para-substituted aromatic compound whose value lies in the orthogonal reactivity of its two functional groups. The aldehyde can participate in reactions like reductive amination and Wittig olefination, while the carboxylic acid can be converted to esters, amides, or acid chlorides.[1] This dual functionality makes it a sought-after precursor for constructing diverse molecular scaffolds.[1]

Given its role as a synthetic linchpin, unambiguous confirmation of its structure is essential. NMR spectroscopy provides precise, atom-level information by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus within the molecule. This guide explains the causality behind experimental choices and provides a self-validating framework for interpreting the resulting spectra.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₈O₃[4][5][6]
Molecular Weight 164.16 g/mol [4][5]
IUPAC Name This compound[5]
CAS Number 34841-47-9[4]
Appearance Off-white to yellow solid[4][6]
Molecular Structure and NMR Numbering Scheme

For clarity in spectral assignment, the following standardized numbering system will be used throughout this document.

Caption: Structure of this compound with NMR numbering.

Experimental Protocol

This section details the workflow for acquiring high-quality NMR spectra. Adherence to this protocol ensures reproducibility and accuracy.

Materials and Equipment
  • Analyte: this compound (>95% purity)

  • NMR Solvents: Deuterated chloroform (CDCl₃, 99.8 atom % D) and Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: 400 MHz (or higher) NMR spectrometer, 5 mm NMR tubes, volumetric flasks, analytical balance.

Sample Preparation

The choice of solvent is critical for analyzing carboxylic acids.

  • Protocol 1 (General Purpose - CDCl₃):

    • Weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Add 0.7 mL of CDCl₃ containing 0.03% TMS.

    • Vortex or sonicate the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

    • Causality: CDCl₃ is a common, non-polar solvent that provides good resolution for many organic compounds. However, the acidic proton (H9) signal may be very broad or not visible at all due to chemical exchange with trace amounts of water or intermolecular hydrogen bonding.[7]

  • Protocol 2 (Optimized for Acidic Proton - DMSO-d₆):

    • Weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Add 0.7 mL of DMSO-d₆.

    • Vortex until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

    • Causality: DMSO-d₆ is a polar, aprotic solvent that is a strong hydrogen bond acceptor. It disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, resulting in a slower chemical exchange rate. This typically yields a sharper, more easily observable signal for the acidic -COOH proton.

NMR Data Acquisition Workflow

Caption: General workflow for NMR analysis.

Spectrometer Parameters

The following are standard parameters for a 400 MHz spectrometer.

Parameter¹H Experiment¹³C Experiment
Observe Frequency ~400 MHz~100 MHz
Pulse Program Standard 1-pulse (zg30)Proton-decoupled (zgpg30)
Spectral Width -2 to 16 ppm-10 to 220 ppm
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 8-16512-1024

Data Processing and Spectral Interpretation

Data Processing
  • Fourier Transformation (FT): Convert the raw Free Induction Decay (FID) signal from the time domain to the frequency domain.[8]

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift (δ) axis. For samples with TMS, set its signal to 0.00 ppm. For DMSO-d₆ without TMS, the residual solvent peak can be used as a secondary reference (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[9][10]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides four key signals corresponding to the four distinct proton environments in the molecule.

  • δ ~10.0 ppm (H8, Singlet, 1H): This downfield signal is characteristic of an aldehyde proton.[11] Its position is significantly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond. It appears as a singlet as it has no adjacent protons within three bonds. A literature value in CDCl₃ confirms this at 10.01 ppm.[4]

  • δ ~11-12 ppm (H9, Broad Singlet, 1H): This signal corresponds to the highly acidic proton of the carboxylic acid.[12][13] Its chemical shift is highly variable and depends on concentration and solvent.[13] In CDCl₃, it may be very broad or not observed, while in DMSO-d₆, it is typically a sharper singlet around 12.5 ppm. This signal will disappear upon adding a drop of D₂O to the NMR tube due to rapid proton-deuterium exchange, a definitive test for exchangeable protons.[12][14]

  • δ ~7.9 and ~7.5 ppm (H3/H5 and H2/H6, Doublets, 4H total): These signals belong to the aromatic protons. The benzene ring is para-substituted, creating an AA'BB' spin system that often appears as two distinct doublets.

    • H3/H5 Protons (ortho to aldehyde): These protons are expected to be further downfield (~7.9 ppm) due to the strong deshielding effect of the adjacent aldehyde group. They will appear as a doublet. A literature value in CDCl₃ is 7.86 ppm (J = 7.9 Hz).[4]

    • H2/H6 Protons (ortho to acetic acid group): These protons are slightly less deshielded and appear further upfield (~7.5 ppm). They will also appear as a doublet with a similar coupling constant to their neighbors. A literature value in CDCl₃ is 7.47 ppm (J = 7.9 Hz).[4]

  • δ ~3.7 ppm (H7, Singlet, 2H): This singlet corresponds to the two equivalent protons of the methylene (-CH₂-) group. These protons are deshielded by the adjacent aromatic ring and carboxylic acid group, placing their signal in this region.[12] It appears as a singlet because it has no neighboring protons. A literature value in CDCl₃ is 3.75 ppm.[4]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals.

  • δ ~192 ppm (C8, Aldehyde Carbonyl): The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield, typically in the 190-200 ppm range.[11]

  • δ ~172 ppm (C9, Carboxylic Acid Carbonyl): The carbonyl carbon of the carboxylic acid is also deshielded but appears slightly upfield compared to aldehydes and ketones, typically in the 160-180 ppm range.[12][13]

  • δ ~130-140 ppm (C1 and C4, Quaternary Aromatic Carbons): These are the two non-protonated carbons of the aromatic ring to which the substituents are attached. Their exact assignment can be confirmed with 2D NMR.

  • δ ~130 ppm and ~129 ppm (C3/C5 and C2/C6, Protonated Aromatic Carbons): These signals correspond to the four protonated carbons of the benzene ring. The two sets are chemically non-equivalent due to the different substituents.

  • δ ~40 ppm (C7, Methylene Carbon): This signal is from the aliphatic -CH₂- carbon, appearing in the typical range for carbons adjacent to an aromatic ring and a carbonyl group.[13]

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts and multiplicities for this compound.

Assignment¹H NMR (CDCl₃)¹³C NMR (Predicted)
δ (ppm), Multiplicity, J (Hz), Integration δ (ppm)
H8 / C8 10.01, s, -, 1H~192
H9 / C9 >11, br s, -, 1H (often unobserved)~172
H3, H5 / C3, C5 7.86, d, J=7.9, 2H~130
H2, H6 / C2, C6 7.47, d, J=7.9, 2H~129
H7 / C7 3.75, s, 2H~40
C1 -~140
C4 -~136

¹H NMR data is based on literature values found in CDCl₃.[4] ¹³C values are predictions based on general chemical shift ranges.[11][12][13]

Conclusion

This application note provides a robust and scientifically grounded protocol for the complete NMR analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The combination of ¹H and ¹³C NMR provides a definitive analytical fingerprint, ensuring the quality and integrity of materials used in research and development.

References

  • Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Chemistry LibreTexts. (2022). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Keeler, J. (n.d.). NMR Data Processing. University of Cambridge. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2021). NMR - Interpretation. Available at: [Link]

  • Reddit. (2022). Protons Carboxylic acids in 1H NMR. Available at: [Link]

  • Ravasco, J. M. J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • YouTube. (2021). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]

  • JoVE. (2022). NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available at: [Link]

Sources

Application Note: Infrared Spectroscopy of 2-(4-formylphenyl)acetic acid Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the characterization of 2-(4-formylphenyl)acetic acid using Fourier Transform Infrared (FTIR) spectroscopy. The document outlines the theoretical basis for the vibrational modes of the carboxylic acid and aromatic aldehyde functional groups, provides a comprehensive experimental protocol for sample preparation and spectral acquisition, and offers an in-depth analysis of the resulting infrared spectrum. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize FTIR spectroscopy for molecular structure elucidation and quality control.

Introduction: The Dichotomy of Reactivity in a Single Molecule

This compound is a bifunctional organic molecule that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials.[1] Its structure, featuring both a carboxylic acid and an aldehyde group on a benzene ring, presents a unique case for spectroscopic analysis. The infrared spectrum of this compound is rich with information, as the vibrational modes of each functional group are influenced by the electronic effects of the other and by intermolecular interactions in the solid state.

The carboxylic acid moiety, with its potential for strong hydrogen bonding and dimerization, gives rise to a characteristically broad O-H stretching vibration.[2][3] Concurrently, the aromatic aldehyde group exhibits distinct C-H and C=O stretching frequencies, which can be modulated by conjugation with the phenyl ring.[4] Understanding the precise location and nature of these absorption bands is critical for confirming the identity and purity of this compound. This application note will dissect the FTIR spectrum to unequivocally assign the key vibrational bands to their respective functional groups.

Molecular Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the preparation of a solid sample of this compound for analysis by FTIR spectroscopy using the potassium bromide (KBr) pellet method. This technique is well-suited for crystalline organic solids and aims to minimize scattering effects to produce a high-quality spectrum.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer (e.g., equipped with a DTGS detector)

  • Spatula

  • Analytical balance

Step-by-Step Sample Preparation (KBr Pellet Method)
  • Drying: Gently dry the KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum. Cool the KBr in a desiccator.

  • Sample Weighing: Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the KBr to the agate mortar and grind it to a fine, consistent powder. Add the this compound to the mortar.

  • Mixing and Homogenization: Gently but thoroughly mix and grind the sample and KBr together for several minutes until the mixture is homogeneous and has a fine, flour-like consistency. This step is crucial for obtaining a clear pellet and a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent or translucent.

  • Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Spectral Acquisition Parameters
  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

  • Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Workflow Diagram: From Sample to Spectrum

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh Sample & KBr (1:100) B Grind & Mix in Agate Mortar A->B C Load into Pellet Press B->C D Apply Pressure (7-10 tons) C->D E Form Transparent KBr Pellet D->E G Place Pellet in Spectrometer E->G F Collect Background Spectrum F->G H Acquire FTIR Spectrum G->H I Process Spectrum (Baseline Correction) H->I J Identify & Assign Characteristic Peaks I->J K Final Report J->K

A schematic overview of the experimental workflow.

Spectral Interpretation and Discussion

The FTIR spectrum of this compound is characterized by several distinct absorption bands that confirm the presence of both the carboxylic acid and aldehyde functional groups.

Carboxylic Acid Group Vibrations
  • O-H Stretch (Hydrogen-Bonded Dimer): The most prominent feature of the carboxylic acid group is an extremely broad and strong absorption band observed in the region of 3300-2500 cm⁻¹ .[2][3] This broadness is a direct consequence of the strong intermolecular hydrogen bonding between carboxylic acid molecules, which leads to the formation of stable dimers in the solid state. This band often appears as a wide envelope upon which sharper C-H stretching bands are superimposed.

  • C=O Stretch (Carbonyl): A strong and sharp absorption peak is expected between 1760-1690 cm⁻¹ , corresponding to the stretching vibration of the carbonyl group in the carboxylic acid.[2] The exact position is influenced by the dimeric structure. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.

  • C-O Stretch and O-H Bend: The spectrum will also display bands corresponding to the C-O stretching and in-plane O-H bending vibrations. The C-O stretch typically appears in the 1320-1210 cm⁻¹ region, while the O-H bend can be found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹ .[2]

Aldehyde Group Vibrations
  • C=O Stretch (Carbonyl): The aldehyde carbonyl group also gives rise to a strong absorption band. Due to conjugation with the aromatic ring, this peak is expected to appear at a slightly lower wavenumber than a saturated aldehyde, typically in the range of 1710-1685 cm⁻¹ .[4] This peak may overlap with the carboxylic acid carbonyl stretch, potentially appearing as a shoulder or a broadened single peak.

  • C-H Stretch (Aldehydic Proton): A key diagnostic feature for aldehydes is the C-H stretching vibration of the proton attached to the carbonyl group. This typically results in one or two weak to medium intensity bands in the region of 2830-2695 cm⁻¹ .[4] Often, a distinct shoulder-like peak can be observed around 2720 cm⁻¹ , which is a strong indicator of an aldehyde functional group.

Aromatic and Methylene Group Vibrations
  • Aromatic C-H Stretch: Weak to medium absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

  • Methylene (-CH₂-) Stretches: The symmetric and asymmetric stretching vibrations of the methylene group (from the acetic acid moiety) will appear as sharp peaks in the 2960-2850 cm⁻¹ region, often superimposed on the broad O-H band.

Summary of Expected Vibrational Frequencies

The table below summarizes the expected key infrared absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 2500Carboxylic AcidO-H Stretch (H-bonded)Strong, Very Broad
~3100 - 3000AromaticC-H StretchWeak to Medium
2960 - 2850MethyleneC-H StretchMedium
2830 - 2695AldehydeC-H StretchWeak to Medium
1760 - 1685Carboxylic Acid & AldehydeC=O StretchStrong, Sharp
1600 - 1450AromaticC=C StretchMedium to Weak
1440 - 1395Carboxylic AcidO-H BendMedium
1320 - 1210Carboxylic AcidC-O StretchStrong
950 - 910Carboxylic AcidO-H Bend (out-of-plane)Medium, Broad

Logical Relationship of Functional Groups and Spectral Features

G cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule This compound Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Aldehyde Aldehyde (-CHO) Molecule->Aldehyde Aromatic_Ring Aromatic Ring (C₆H₄) Molecule->Aromatic_Ring Methylene Methylene (-CH₂-) Molecule->Methylene OH_Stretch Broad O-H Stretch (3300-2500) Carboxylic_Acid->OH_Stretch CO_Stretch_Acid C=O Stretch (~1710) Carboxylic_Acid->CO_Stretch_Acid CO_Stretch_Aldehyde C=O Stretch (~1700) Aldehyde->CO_Stretch_Aldehyde CH_Stretch_Aldehyde Aldehydic C-H Stretch (2830-2695) Aldehyde->CH_Stretch_Aldehyde CH_Aromatic Aromatic C-H Stretch (>3000) Aromatic_Ring->CH_Aromatic CC_Aromatic Aromatic C=C Stretch (1600-1450) Aromatic_Ring->CC_Aromatic

Correlation of molecular structure to IR features.

Conclusion

FTIR spectroscopy is a rapid, reliable, and powerful technique for the structural confirmation of this compound. The characteristic broad O-H stretch of the carboxylic acid dimer, combined with the strong carbonyl absorptions and the diagnostic aldehydic C-H stretches, provides a unique spectral fingerprint. By following the detailed protocol and understanding the interpretation guidelines presented in this application note, researchers can confidently identify and assess the quality of this important synthetic intermediate.

References

  • Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745–1749. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. [Link]

  • Nyquist, R. A., Settineri, S. E., & Luoma, D. A. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305. [Link]

  • ResearchGate. (2005, August). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. [Link]

  • ResearchGate. Aldehyde and carboxylic acid IR stretching and bending mode frequencies. [Link]

  • Fiorin, B. C., et al. (2017). Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 174, 138-146. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. This compound. [Link]

  • PubChemLite. This compound (C9H8O3). [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • National Center for Biotechnology Information. (2001). Protein structure in KBr pellets by infrared spectroscopy. [Link]

  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. [Link]

  • ResearchGate. FT-IR spectrum of P2 in KBr pellet. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

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Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 2-(4-formylphenyl)acetic acid. This compound is a critical bifunctional building block in organic and medicinal chemistry, valued for its aldehyde and carboxylic acid moieties that enable diverse synthetic transformations.[1][2] Ensuring its purity is paramount for the integrity of downstream applications, particularly in drug development. The described reverse-phase HPLC (RP-HPLC) method is designed for specificity, accuracy, and precision, and has been developed with consideration for potential degradation products, making it suitable for quality control and stability testing in research and manufacturing environments.

Introduction and Scientific Rationale

This compound (4-FPAA) possesses two reactive functional groups: a formyl (aldehyde) group and a carboxylic acid. This dual functionality makes it a versatile precursor in the synthesis of complex molecules.[1] The aldehyde is susceptible to oxidation, reduction, and condensation reactions, while the carboxylic acid can undergo esterification and amidation.[1] Consequently, impurities can arise from the synthetic route (e.g., residual starting materials or by-products) or from degradation upon storage (e.g., oxidation of the aldehyde to a carboxylic acid).

A robust analytical method must be able to separate the main compound from these potential impurities. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolving power and sensitivity.[3] This note details a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance over time.[4] The development of such a method involves forced degradation studies, where the compound is exposed to harsh conditions to intentionally generate degradation products.[5][6] This ensures the method can separate these degradants from the intact active pharmaceutical ingredient (API).

The chosen reverse-phase chromatographic approach is based on the physicochemical properties of 4-FPAA. As a moderately polar aromatic compound, it is well-retained on a non-polar stationary phase like C18. The mobile phase is acidified to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5), ensuring a single, non-ionized species interacts with the stationary phase. This leads to improved peak shape, retention time stability, and overall method robustness.

Analytical Method Workflow

The overall process for the purity analysis of this compound is illustrated in the workflow diagram below. It outlines the critical stages from initial sample handling through to the final data analysis and reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Weigh Standard & Sample of 4-FPAA Diluent Prepare Diluent (Acetonitrile/Water) Dissolve Dissolve and Dilute to Final Concentration MobilePhase Prepare Mobile Phase (Acidified ACN/Water) Dissolve->MobilePhase Equilibrate Equilibrate HPLC System & Column Inject Inject Samples & Run Chromatographic Method Integrate Integrate Chromatograms Inject->Integrate SST Verify System Suitability (SST) SST->Equilibrate If Fail Calculate Calculate Purity (% Area) and Impurity Profile SST->Calculate If Pass

Caption: High-level workflow for the HPLC purity analysis of 4-FPAA.

Experimental Protocol

Reagents, Materials, and Equipment
  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • This compound Reference Standard (Purity >99.5%)

    • Test samples of this compound

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

    • Analytical Balance (4-decimal place)

    • Volumetric flasks and pipettes (Class A)

    • pH meter

    • Sonicator

    • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% v/v Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, ensuring good peak shape and stable retention.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Gradient Program Time (min)%B
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CThermostatting the column ensures reproducible retention times by mitigating fluctuations in ambient temperature.
Detection UV at 254 nmThe aromatic ring and conjugated formyl group provide strong UV absorbance. 254 nm offers a robust signal for both the main peak and many potential impurities.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile/Water (50:50, v/v)This composition is compatible with the mobile phase and ensures good solubility of the analyte.
Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of 85% orthophosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix well.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of Diluent, sonicate for 5 minutes to dissolve, then dilute to volume with Diluent and mix thoroughly.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the test sample of this compound.

Analysis Procedure
  • System Preparation: Set up the HPLC system according to the conditions in the table above. Purge all solvent lines and allow the system to equilibrate with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Make five replicate injections of the Standard Solution.

  • Analysis: Inject the Diluent (as a blank) once, followed by the Sample Solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatograms from the blank and sample injections, disregarding any peaks originating from the blank.

Calculations

The purity of the sample is calculated based on the area percent method.

  • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

  • % Individual Impurity = (Area of Impurity Peak / Sum of Areas of All Peaks) x 100

Method Validation and Stability-Indicating Properties

To be considered "stability-indicating," the analytical method must be validated to prove it is fit for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1). A critical part of this is the forced degradation study (ICH Q1A(R2)), which demonstrates specificity.[4][7]

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the main analyte peak.[6][8] A sample of this compound should be subjected to the following stress conditions, with the goal of achieving 5-20% degradation.[4]

Stress ConditionMethodPotential Degradation Pathway
Acid Hydrolysis Reflux sample in 0.1 M HCl at 60 °C for 4 hours.Generally stable, but potential for minor side-chain reactions.
Base Hydrolysis Reflux sample in 0.1 M NaOH at 60 °C for 2 hours, then neutralize.Potential for Cannizzaro reaction (disproportionation of aldehyde) under strong basic conditions.
Oxidation Treat sample with 3% H₂O₂ at room temperature for 24 hours.High risk. Oxidation of the formyl group to a carboxylic acid, forming 4-(carboxymethyl)benzoic acid.
Thermal Degradation Expose solid sample to 105 °C for 48 hours.Potential for decarboxylation or polymerization at high temperatures.
Photolytic Degradation Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).Photochemical reactions, including oxidation or radical-induced polymerization.

The results of these studies must show that all degradation peaks are baseline-resolved from the main this compound peak, thus proving the method's specificity and stability-indicating nature.

Degradation_Pathway Main This compound (4-FPAA) Oxidized 4-(carboxymethyl)benzoic acid (Major Oxidative Impurity) Main->Oxidized Oxidation (H₂O₂) Reduced 2-(4-(hydroxymethyl)phenyl)acetic acid (Reductive Impurity) Main->Reduced Reduction (e.g., NaBH₄) Polymer Polymeric Species Main->Polymer Stress (Heat/Light)

Caption: Hypothetical degradation pathways for this compound.

Validation Parameters

The method should be fully validated according to the following parameters:

ParameterAcceptance CriteriaPurpose
Specificity Peak purity of the main peak is >990 (via DAD). No interference from blank or degradation products.To ensure the signal measured is only from the compound of interest.
Linearity R² ≥ 0.999 for a 5-point calibration curve (e.g., 50% to 150% of nominal concentration).To demonstrate a proportional relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).To assess the closeness of the measured value to the true value.
Precision Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate preparations. Intermediate Precision: RSD ≤ 2.0% between different analysts/days/instruments.To measure the degree of scatter between a series of measurements.
Detection Limit (DL) Report value (typically S/N ratio of 3:1).To determine the lowest concentration of analyte that can be detected.
Quantitation Limit (QL) Report value (typically S/N ratio of 10:1). RSD ≤ 10% at this concentration.To determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness RSD ≤ 2.0% when method parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) are varied slightly.To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Conclusion

The HPLC method detailed in this application note is a precise, accurate, and specific procedure for determining the purity of this compound. Its development, grounded in the physicochemical properties of the analyte and validated through forced degradation studies, confirms its status as a stability-indicating method. This protocol is well-suited for routine quality control in both research and industrial settings, providing reliable analytical data to ensure the quality and stability of this important chemical intermediate.

References

  • Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Taylor & Francis Online. Available at: [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. PubMed. Available at: [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. The Pharma Innovation. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Validation and stability indicating RP-HPLC method for the determination of tadalafil API in pharmaceutical formulations. Academic Journals. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2-(4-formylphenyl)acetic acid, a key intermediate in the pharmaceutical and specialty chemical industries. We will delve into a strategic analysis of viable synthetic routes, culminating in a detailed, optimized protocol for the Sommelet reaction, which has been identified as a robust and scalable method. This guide is designed to be a practical resource, offering not only step-by-step instructions but also the scientific rationale behind the procedural choices, considerations for process optimization, and rigorous quality control methodologies.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in organic synthesis.[1] Its structure, featuring both a carboxylic acid and an aldehyde group on a phenyl scaffold, makes it a versatile building block for the synthesis of a wide array of more complex molecules.[1] In the pharmaceutical industry, it serves as a crucial precursor for the development of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] Beyond pharmaceuticals, its unique reactivity is leveraged in material science and the synthesis of specialty chemicals. The growing demand for this intermediate necessitates the development of efficient, cost-effective, and scalable synthetic processes.

Strategic Selection of a Synthetic Route for Large-Scale Production

Several synthetic pathways can be envisioned for the preparation of this compound. A critical evaluation of these routes is essential to select the most suitable for industrial-scale production, considering factors such as atom economy, reagent cost and availability, reaction conditions, and overall process robustness.

  • Oxidation of 2-(4-(hydroxymethyl)phenyl)acetic acid: This approach involves the selective oxidation of the corresponding alcohol. Methods like TEMPO-mediated oxidation can offer high selectivity and yield.[1][2] However, the multi-step synthesis of the starting alcohol can add to the overall process complexity and cost.

  • Formylation of Phenylacetic Acid: Direct formylation of phenylacetic acid, for instance, through Friedel-Crafts type reactions, is theoretically possible. However, controlling the regioselectivity to exclusively obtain the para-substituted product on a large scale can be challenging, often leading to mixtures of isomers that require difficult purification.

  • The Sommelet Reaction: This classical yet highly effective method involves the conversion of a benzylic halide to an aldehyde using hexamethylenetetramine (HMTA).[3][4] The reaction is known for its operational simplicity, use of readily available reagents, and generally good yields, making it a prime candidate for scale-up.[3] Patented improvements to the Sommelet reaction demonstrate its potential for achieving high yields (over 80%) in a one-vessel process, further enhancing its industrial applicability.[5][6]

Based on this analysis, the Sommelet reaction, starting from the readily accessible 4-(bromomethyl)phenylacetic acid, is selected as the most promising route for a detailed large-scale protocol.

The Recommended Synthetic Pathway: A Two-Step Approach

The proposed large-scale synthesis is a two-step process, beginning with the bromination of 4-methylphenylacetic acid, followed by the Sommelet reaction to yield the target molecule.

Synthesis_Workflow Start 4-Methylphenylacetic Acid Intermediate 4-(Bromomethyl)phenylacetic Acid Start->Intermediate Step 1: Benzylic Bromination (NBS, Initiator) FinalProduct This compound Intermediate->FinalProduct Step 2: Sommelet Reaction (HMTA, H2O, Acid Hydrolysis)

Caption: Overall synthetic workflow for this compound.

Detailed Protocols for Large-Scale Synthesis

Step 1: Synthesis of 4-(Bromomethyl)phenylacetic Acid

This initial step involves the free-radical bromination of the benzylic methyl group of 4-methylphenylacetic acid. The use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like benzoyl peroxide is a standard and effective method.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
4-Methylphenylacetic Acid150.1715.00.10
N-Bromosuccinimide (NBS)177.9819.60.11
Benzoyl Peroxide (BPO)242.230.240.001
Chlorobenzene112.5675 L-

Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with 4-methylphenylacetic acid (15.0 kg) and chlorobenzene (75 L). Begin agitation.

  • Reagent Addition: Add N-bromosuccinimide (19.6 kg) and benzoyl peroxide (0.24 kg) to the reactor.

  • Reaction Initiation: Heat the mixture to 85 °C under incandescent light to initiate the reaction. A noticeable exotherm should be observed, with the temperature rising to approximately 110 °C.

  • Temperature Control: Maintain the reaction temperature between 90-110 °C for 8 hours. The use of a high-boiling point solvent like chlorobenzene is crucial for safe temperature management on a large scale.[7]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Product Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash the filter cake thoroughly with water to remove succinimide and any remaining NBS.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Expected Outcome: This process is reported to yield the product with high purity (99.2% by HPLC) and in excellent yield (91.9%).[8]

Step 2: Sommelet Reaction for this compound

This step utilizes the previously synthesized 4-(bromomethyl)phenylacetic acid and converts it to the target aldehyde using hexamethylenetetramine (HMTA). The following is a one-vessel protocol adapted from patented, high-yield procedures.[5][6]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
4-(Bromomethyl)phenylacetic Acid229.0722.90.10
Hexamethylenetetramine (HMTA)140.1915.40.11
Deionized Water18.02100 L-
Concentrated Hydrochloric Acid (37%)36.46As needed-

Protocol:

  • Reactor Setup: Charge the reactor with 4-(bromomethyl)phenylacetic acid (22.9 kg) and hexamethylenetetramine (15.4 kg).

  • Aqueous Slurry Formation: Add deionized water (100 L) to the reactor and begin agitation.

  • Formation of Quaternary Ammonium Salt: Heat the mixture to reflux (approximately 100 °C) and maintain for 3-4 hours. During this time, the intermediate quaternary ammonium salt is formed.[3][9]

  • Acidic Hydrolysis: Cool the reaction mixture slightly. Slowly and carefully add concentrated hydrochloric acid until the pH of the aqueous phase is between 3 and 4.

  • Completion of Hydrolysis: Heat the mixture back to reflux for an additional 15-30 minutes to ensure complete hydrolysis of the intermediate to the aldehyde.[5][6][10]

  • Product Isolation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate as an off-white solid.

  • Filtration and Washing: Filter the solid product and wash the filter cake with cold deionized water to remove any inorganic salts and byproducts.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

Expected Outcome: This optimized one-pot Sommelet reaction can achieve yields of over 80% with high purity.[5][6]

Sommelet_Mechanism cluster_0 Step 1: Quaternary Salt Formation cluster_1 Step 2: Hydrolysis BenzylHalide 4-(Bromomethyl)phenylacetic Acid QuaternarySalt Quaternary Ammonium Salt BenzylHalide->QuaternarySalt Nucleophilic Attack HMTA Hexamethylenetetramine (HMTA) HMTA->QuaternarySalt QuaternarySalt_hydrolysis Quaternary Ammonium Salt Aldehyde This compound QuaternarySalt_hydrolysis->Aldehyde Acid-catalyzed Hydrolysis Byproducts Methylamine & other byproducts QuaternarySalt_hydrolysis->Byproducts

Caption: Simplified mechanism of the Sommelet reaction.

Process Optimization and Scale-Up Considerations

  • Heat Management: The benzylic bromination is an exothermic reaction. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of a high-boiling solvent and a reactor with adequate cooling capacity is essential.

  • Reagent Purity: The purity of the starting 4-methylphenylacetic acid and NBS is important to minimize side reactions.

  • Control of pH in Sommelet Reaction: The pH adjustment during the hydrolysis step is crucial for maximizing the yield of the aldehyde and minimizing the formation of byproducts. Careful and controlled addition of acid is recommended.

  • Material of Construction: The use of hydrochloric acid necessitates the use of glass-lined or other corrosion-resistant reactors.

  • Solid Handling: Both the intermediate and the final product are isolated as solids. Appropriate filtration and drying equipment suitable for large-scale solid handling are required.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

TestMethodSpecification
Appearance Visual InspectionOff-white to white solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the structure
Purity HPLC≥ 98%
Melting Point Melting Point Apparatus131-135 °C
Residual Solvents GC-HSTo be determined based on process
Water Content Karl Fischer Titration≤ 0.5%

¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, -CHO), 7.86 (d, J = 7.9 Hz, 2H, Ar-H), 7.47 (d, J = 7.9 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH₂COOH).[10]

Safety and Handling

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzoyl Peroxide: This is a strong oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately.

  • Hexamethylenetetramine (HMTA): HMTA is a flammable solid and may cause an allergic skin reaction.[11][12] It should be kept away from heat, sparks, and open flames.[11][12] Dust formation should be minimized to avoid the risk of dust explosion.[11]

  • Hydrochloric Acid: This is a corrosive acid. Use appropriate PPE, including acid-resistant gloves and a face shield, when handling.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

The synthetic route detailed in this application note, centered around the Sommelet reaction, presents a highly efficient and scalable method for the production of this compound. By following the outlined protocols and considering the key process optimization and safety measures, researchers and production chemists can reliably synthesize this valuable intermediate with high yield and purity, meeting the demands of the pharmaceutical and chemical industries.

References

  • W. Schoch, M. Kroener, R. Widder, "Preparation of aromatic aldehydes by the Sommelet reaction," U.S.
  • BASF AG, "Process for the preparation of aromatic aldehydes according to the Sommelet reaction," EP0028725A1, issued May 20, 1981.
  • Grokipedia, "Sommelet reaction".
  • Wikipedia, "4-Bromophenylacetic acid". [Link]

  • Chemos GmbH & Co.KG, "Safety Data Sheet: Hexamethylenetetramine". [Link]

  • New Jersey Department of Health, "Hazardous Substance Fact Sheet: Hexamine". [Link]

  • Penta chemicals, "Hexamethylenetetramine - SAFETY DATA SHEET". [Link]

  • Quick Company, "An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate". [Link]

  • A kind of preparation method to bromomethyl phenylacetic acid, CN106905135A.
  • LABORT Fine Chem Pvt. Ltd, "MATERIAL SAFETY DATA SHEET Hexamethylenetetramine". [Link]

  • Organic Reactions, "The Sommelet Reaction". [Link]

  • A process for preparing 2-(4-formylphenyl)
  • Wikipedia, "Sommelet reaction". [Link]

Sources

Application Note & Protocols: The Strategic Utility of 2-(4-formylphenyl)acetic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-formylphenyl)acetic acid is a bifunctional aromatic compound of significant interest in medicinal chemistry and process development.[1] Its unique structure, featuring both a reactive aldehyde and a versatile carboxylic acid moiety, establishes it as a pivotal building block for a diverse array of complex molecular architectures.[1][2] This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its application as a precursor in key synthetic transformations that are fundamental to the development of pharmaceutical intermediates. We present validated, step-by-step protocols for its use in Reductive Amination, Knoevenagel Condensation, and Wittig reactions, offering researchers a practical framework for leveraging this valuable synthon.

Introduction: A Profile of this compound

This compound (also known as 4-Formylbenzeneacetic acid or 4-(Carboxymethyl)benzaldehyde) is an off-white solid organic compound that serves as a linchpin in multi-step organic syntheses.[1][3] Its value is derived from the orthogonal reactivity of its two functional groups. The formyl group (-CHO) is an electrophilic center, readily participating in nucleophilic additions and condensation reactions, while the acetic acid group (-CH₂COOH) provides a nucleophilic center and a handle for esterification, amidation, or salt formation.[1][2] This dual functionality allows for sequential, controlled modifications, making it an ideal precursor for constructing the sophisticated scaffolds of many biologically active compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the precursor's properties is critical for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₈O₃[3][4]
Molecular Weight 164.16 g/mol [1][3][4]
Appearance Off-white to yellow solid[1][5]
CAS Number 34841-47-9[3]
Melting Point ~131 °C (predicted)[1]
Boiling Point 349.2 ± 17.0 °C[1]
pKa 4.06 ± 0.10 (Predicted)[1][5]
Solubility Soluble in ethanol, acetonitrile[1]
¹H NMR (400 MHz, CDCl₃) δ 10.01 (s, 1H), 7.86 (d, J=7.9 Hz, 2H), 7.47 (d, J=7.9 Hz, 2H), 3.75 (s, 2H)[3]
InChIKey AGPZPJHWVWZCMG-UHFFFAOYSA-N[4]
Core Reactivity Diagram

The strategic utility of this compound stems from the selective addressability of its functional groups, enabling diverse synthetic pathways.

G cluster_precursor Precursor cluster_reactions Key Transformations cluster_products Intermediate Scaffolds precursor This compound reductive_amination Reductive Amination (Imine/Amine Formation) precursor->reductive_amination -CHO group knoevenagel Knoevenagel Condensation (C=C Bond Formation) precursor->knoevenagel -CHO group wittig Wittig Reaction (Alkene Synthesis) precursor->wittig -CHO group esterification Esterification/Amidation (Carboxylic Acid Derivatization) precursor->esterification -COOH group amine_product Amine Intermediates (e.g., for Cetirizine analogues) reductive_amination->amine_product alkene_product α,β-Unsaturated Systems (e.g., for Loxoprofen analogues) knoevenagel->alkene_product styrene_product Styrene Derivatives wittig->styrene_product ester_amide_product Ester/Amide Derivatives esterification->ester_amide_product

Caption: Core reactivity pathways of this compound.

Synthesis Protocol: this compound

Several methods exist for the synthesis of this compound, including the oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid.[1] A common and reliable laboratory-scale method involves the hydrolysis of an intermediate derived from 2-[4-(bromomethyl)phenyl]acetic acid using hexamethylenetetramine (the Sommelet reaction).[3]

Protocol 2.1: Synthesis from 2-[4-(bromomethyl)phenyl]acetic acid

  • Principle: This procedure involves the formation of a quaternary ammonium salt between 2-[4-(bromomethyl)phenyl]acetic acid and hexamethylenetetramine. Subsequent acidic hydrolysis (the Delepine reaction component) cleaves the complex to yield the desired aldehyde.

  • Materials:

    • 2-[4-(bromomethyl)phenyl]acetic acid (1.0 eq)

    • Hexamethylenetetramine (2.7 eq)

    • Ethanol

    • Water

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (DCM)

  • Procedure:

    • Combine 2-[4-(bromomethyl)phenyl]acetic acid (e.g., 3.36 mmol, 770 mg) and hexamethylenetetramine (e.g., 9.0 mmol, 1.26 g) in a round-bottom flask.[3]

    • Add a 1:1 mixture of ethanol and water (e.g., 6 mL each) to the flask.[3]

    • Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by TLC.

    • While still under reflux, slowly and carefully add concentrated HCl (e.g., 1.5 mL).[3] Causality: The acid is crucial for hydrolyzing the intermediate N-CH₂-Ar bond to form the aldehyde. Adding it at reflux temperature ensures the reaction proceeds efficiently.

    • Continue refluxing for an additional 30 minutes, then allow the mixture to cool to room temperature.[3]

    • Perform a liquid-liquid extraction by adding water (e.g., 20 mL) and DCM (e.g., 20 mL).[3]

    • Separate the organic phase. The product is expected to be in the organic layer.

    • Dry the organic phase (e.g., over anhydrous MgSO₄ or Na₂SO₄) and filter.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield this compound as an off-white solid.[3] Expected yield is typically high (e.g., ~87%).[3]

    • Self-Validation: Confirm product identity and purity via ¹H NMR and mass spectrometry, comparing the data to the reference values in Table 1.1.

Application Protocols for Pharmaceutical Intermediate Synthesis

The true utility of this compound is demonstrated in its conversion to more complex molecules. The following protocols illustrate its application in three cornerstone reactions of organic synthesis.

Reductive Amination: Synthesis of Amine Intermediates

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[6][7] The aldehyde group of this compound first condenses with an amine to form an imine, which is then reduced in situ to the corresponding amine. This is a key step in the synthesis of many active pharmaceutical ingredients (APIs), including antihistamines like Cetirizine, which are built upon a piperazine scaffold.[8][9][10]

Protocol 3.1.1: Synthesis of 2-(4-((piperazin-1-yl)methyl)phenyl)acetic acid Intermediate

G start This compound + Piperazine step1 Step 1: Imine Formation (Methanol, RT) start->step1 step2 Step 2: In situ Reduction (Add NaBH(OAc)₃) step1->step2 Iminium ion intermediate step3 Step 3: Work-up & Purification (Quench, Extract, Isolate) step2->step3 Crude product end_product Target Amine Intermediate step3->end_product

Caption: Workflow for Reductive Amination.

  • Principle: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that efficiently reduces the protonated iminium ion intermediate while being less reactive towards the starting aldehyde.[6][7] This selectivity prevents side reactions and leads to cleaner product formation.

  • Materials:

    • This compound (1.0 eq)

    • Piperazine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Methanol (MeOH) or Dichloroethane (DCE)

    • Acetic Acid (optional, as catalyst)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (e.g., 1.0 mmol) and piperazine (1.1 mmol) in methanol (10 mL).

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. Causality: Allowing the imine to form before adding the reducing agent is crucial for maximizing yield.[7]

    • In a single portion, add sodium triacetoxyborohydride (1.5 mmol). The reaction is often mildly exothermic.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the starting aldehyde.

    • Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acidic components and destroys any excess reducing agent.

    • Extract the aqueous mixture with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amine intermediate.

    • Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the successful reductive amination and verify the molecular weight.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to create a new carbon-carbon double bond.[11][12] This reaction is exceptionally useful for synthesizing precursors for drugs like Loxoprofen, a potent NSAID, which features a propionic acid side chain that can be derived from such intermediates.[13][14]

Protocol 3.2.1: Synthesis of (E)-2-(4-(2-carboxyvinyl)phenyl)acetic acid

G start This compound + Malonic Acid step1 Step 1: Condensation (Pyridine, Piperidine catalyst) start->step1 step2 Step 2: Heating & Decarboxylation (Promotes elimination & CO₂ loss) step1->step2 Aldol-type adduct step3 Step 3: Acidification & Isolation (HCl, Filtration) step2->step3 Crude product salt end_product α,β-Unsaturated Diacid step3->end_product

Caption: Workflow for Doebner-Knoevenagel Condensation.

  • Principle: This protocol employs the Doebner modification, using pyridine as the solvent and a catalytic amount of piperidine.[11] When malonic acid is used as the active methylene compound, the condensation is followed by a spontaneous decarboxylation upon heating, directly yielding the α,β-unsaturated carboxylic acid.

  • Materials:

    • This compound (1.0 eq)

    • Malonic acid (1.2 eq)

    • Pyridine (solvent)

    • Piperidine (0.1 eq, catalyst)

    • Hydrochloric Acid (HCl, 2M)

  • Procedure:

    • In a flask equipped with a reflux condenser, suspend this compound (e.g., 5.0 mmol) and malonic acid (6.0 mmol) in pyridine (15 mL).

    • Add a catalytic amount of piperidine (0.5 mmol). Causality: The basic piperidine catalyst facilitates the deprotonation of malonic acid to form the nucleophilic enolate required for the initial addition to the aldehyde.[11][15]

    • Heat the mixture to 90-100 °C for 4-6 hours. Monitor for CO₂ evolution, which indicates the progress of the decarboxylation step.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water.

    • Acidify the mixture to pH 1-2 by the slow addition of 2M HCl. This will precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any residual pyridine hydrochloride.

    • Dry the solid under vacuum to yield the target α,β-unsaturated acid.

    • Self-Validation: Confirm the structure via ¹H NMR, looking for the characteristic vinyl protons of the newly formed double bond, and verify the loss of one carboxylic acid group via mass spectrometry.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides an unambiguous method for converting aldehydes into alkenes.[16][17] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[18][19] This is a premier method for introducing specific alkene functionalities into pharmaceutical intermediates.

Protocol 3.3.1: Synthesis of 2-(4-vinylphenyl)acetic acid Intermediate

G cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction ylide_start Ph₃P⁺CH₃Br⁻ ylide_step1 Deprotonation (n-BuLi, THF, 0°C) ylide_start->ylide_step1 ylide_product Phosphorus Ylide (Ph₃P=CH₂) ylide_step1->ylide_product wittig_step1 Reaction with Ylide (THF, 0°C to RT) ylide_product->wittig_step1 Add to aldehyde solution wittig_start This compound wittig_start->wittig_step1 wittig_step2 Work-up & Purification wittig_step1->wittig_step2 Oxaphosphetane intermediate wittig_product Styrene Intermediate wittig_step2->wittig_product

Caption: Two-stage workflow for the Wittig Reaction.

  • Principle: This two-part protocol first involves the preparation of the Wittig reagent (methylenetriphenylphosphorane) by deprotonating its corresponding phosphonium salt with a strong base. The resulting ylide then reacts with this compound to form the target alkene.[18][19]

  • Materials:

    • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻) (1.1 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Diethyl ether

  • Procedure:

    • Ylide Preparation (under inert atmosphere - N₂ or Ar): a. Suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL) in a dry flask at 0 °C (ice bath). b. Slowly add n-BuLi (1.1 mmol) dropwise. The solution will typically turn a characteristic deep yellow or orange color, indicating ylide formation.[18] c. Stir the mixture at 0 °C for 30 minutes.

    • Wittig Reaction: a. In a separate dry flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL). b. Cool the aldehyde solution to 0 °C. c. Slowly transfer the freshly prepared ylide solution to the aldehyde solution via cannula or syringe. d. Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC/LC-MS indicates consumption of the starting material.

    • Work-up: a. Quench the reaction by adding saturated NH₄Cl solution. b. Extract the mixture with diethyl ether (3 x 15 mL). c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The crude product contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

    • Self-Validation: Analyze the product by ¹H NMR to confirm the presence of terminal vinyl proton signals and by mass spectrometry to verify the expected molecular weight.

Safety and Handling

This compound and the reagents used in its transformations require careful handling in a laboratory setting.

  • General Precautions: Handle all chemicals in a well-ventilated fume hood.[20][21] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[21][22] Avoid dust formation and inhalation.[20][21]

  • Hazard Identification: this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[4][21]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[20][21][22]

    • Skin: Wash off with soap and plenty of water.[20][21]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[20][21]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[20][22]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[20]

Conclusion

This compound is a demonstrably valuable and versatile precursor for the synthesis of pharmaceutical intermediates. The orthogonal reactivity of its aldehyde and carboxylic acid functional groups provides a robust platform for a wide range of synthetic transformations. The protocols detailed herein for reductive amination, Knoevenagel condensation, and the Wittig reaction serve as a foundational guide for researchers and drug development professionals, enabling the efficient construction of complex molecular scaffolds essential for the discovery and production of new therapeutic agents.

References

  • PubChem. This compound. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - this compound. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Myers, A. Chem 115: Reductive Amination. [Link]

  • Lumen Learning. The Wittig reaction | Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. [Link]

  • LookChem. (2013). New manufacturing procedure of cetirizine. [Link]

  • ResearchGate. The Knoevenagel Condensation. [Link]

  • ResearchGate. Different Synthetic Routes of Cetirizine Dihydrochloride... A Comprehensive Review. [Link]

  • Google Patents. US6046332A - Methods for the manufacture of cetirizine.
  • Labflow. Synthesis of Complex Molecules through Reductive Amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. Approaches to the synthesis of loxoprofen 2.9. [Link]

  • LookChem. Cas 34841-47-9, this compound. [Link]

  • Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)
  • Google Patents. CN101412670A - Method for synthesizing loxoprofen sodium.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-formylphenyl)acetic acid (4-FPMA). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. As a versatile bifunctional molecule, 4-FPMA is a valuable building block in medicinal chemistry and materials science, making efficient and high-yield synthesis a critical objective.[1]

This document provides in-depth, experience-driven advice to help you navigate the complexities of its synthesis and enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary, well-documented strategies for synthesizing this compound, each with distinct advantages and challenges. The optimal choice depends on the available starting materials, scale, and desired purity.

  • The Sommelet Reaction: This is a classical and widely used method that starts from 4-(bromomethyl)phenylacetic acid. The benzyl bromide is reacted with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the aldehyde.[2][3] This route is often favored for its operational simplicity.

  • Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid: This modern approach involves the selective oxidation of the primary alcohol. Catalytic methods, particularly using TEMPO (2,2,6,6-tetramethylpiperidinyloxy) with a co-oxidant like sodium hypochlorite (NaOCl), are highly efficient and can achieve excellent yields (>90%).[1][2] This is often the preferred method for achieving high purity and yield under mild conditions.[4]

  • Oxidation of 2-(4-methylphenyl)acetic acid: While seemingly direct, the oxidation of the methyl group to an aldehyde is challenging. It is difficult to prevent over-oxidation to the corresponding carboxylic acid, leading to impurities that are difficult to separate.[2] This route generally requires careful selection of reagents and stringent control over reaction conditions.

Q2: Why is direct oxidation of the methyl group in 2-(4-methylphenyl)acetic acid not recommended for high-yield synthesis?

A2: The direct oxidation of a benzylic methyl group to an aldehyde is notoriously difficult to control. Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) will typically oxidize the methyl group all the way to a carboxylic acid, resulting in the formation of terephthalic acid derivatives. Furthermore, the acetic acid side chain can also be susceptible to oxidation under harsh conditions. Achieving selective oxidation to the aldehyde stage without side reactions requires specialized reagents and conditions that may not be practical or cost-effective for large-scale synthesis.[2]

Q3: What are the key safety considerations when working with the reagents for 4-FPMA synthesis?

A3: Safety is paramount. Key considerations include:

  • Benzyl Halides (e.g., 4-(bromomethyl)phenylacetic acid): These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hypochlorite (Bleach): When used in TEMPO-catalyzed oxidations, especially under acidic conditions, there is a risk of generating chlorine gas. Ensure the reaction is performed in a fume hood and avoid mixing bleach directly with acid.[4]

  • Solvents: Use appropriate solvents and manage waste according to your institution's safety protocols. Dichloromethane, often used in extractions, is a suspected carcinogen and should be handled with care.[5]

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Sommelet Reaction

Q: I am following a standard Sommelet reaction protocol starting from 4-(bromomethyl)phenylacetic acid, but my yield is consistently below 50%. What are the critical parameters I should investigate?

A: Low yields in the Sommelet reaction are common and can often be traced back to several key factors. The reaction proceeds in two main stages: formation of the quaternary ammonium salt and its subsequent hydrolysis.[3] A failure in either stage will significantly impact the overall yield.

Probable Causes & Solutions:

  • Incomplete Formation of the Quaternary Ammonium Salt:

    • Cause: The reaction between the benzyl bromide and hexamethylenetetramine (HMTA) may be incomplete. This can be due to poor quality starting material, insufficient reaction time, or inappropriate solvent.

    • Solution: Ensure your 4-(bromomethyl)phenylacetic acid is pure and dry. Use a slight excess of HMTA (1.1-1.3 equivalents). The reaction is typically performed in a solvent mixture like ethanol/water; ensure sufficient time is allowed for the salt to form, often requiring reflux for several hours.[5]

  • Inefficient Hydrolysis:

    • Cause: The hydrolysis of the intermediate salt to the aldehyde is pH-sensitive. If the conditions are not acidic enough, hydrolysis will be incomplete. If they are too harsh, side reactions can occur.

    • Solution: After the initial reflux with HMTA, slowly add concentrated acid (e.g., HCl) to achieve a pH of approximately 3-4.[6] A brief period of continued heating after acidification (e.g., 15-30 minutes at reflux) is crucial for driving the hydrolysis to completion.[5][6]

  • Side Reactions (Delépine Reaction):

    • Cause: Under certain hydrolysis conditions, the intermediate can decompose to form the corresponding benzylamine instead of the aldehyde. This is known as the Delépine reaction, a competing pathway.[3]

    • Solution: Careful control over the hydrolysis conditions, particularly the amount of acid added and the reaction time, can minimize this side reaction. Sticking to established protocols with proven results is key.

Troubleshooting Workflow: Sommelet Reaction

G start Low Yield (<50%) check_sm Verify Purity of 4-(bromomethyl)phenylacetic acid start->check_sm check_salt Optimize Salt Formation (Reflux Time, HMTA Stoichiometry) check_sm->check_salt If pure check_hydrolysis Optimize Hydrolysis Step (Control pH to 3-4, Reflux Time) check_salt->check_hydrolysis If yield still low check_workup Improve Work-up (Efficient Extraction) check_hydrolysis->check_workup If yield still low end_node Yield Improved check_workup->end_node

Caption: Troubleshooting flowchart for low yield in the Sommelet reaction.

Issue 2: Incomplete Reaction or Low Selectivity in TEMPO-Catalyzed Oxidation

Q: I'm attempting the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid, but the reaction is either very slow or I'm getting a significant amount of the dicarboxylic acid byproduct. How can I optimize this?

A: TEMPO-catalyzed oxidation is a powerful method for this conversion but requires precise control to achieve high selectivity and conversion.[2][4] The catalytic cycle is sensitive to pH, temperature, and the rate of oxidant addition.

Probable Causes & Solutions:

  • Slow or Stalled Reaction:

    • Cause: The catalytic activity of TEMPO is pH-dependent. If the reaction medium becomes too acidic, the catalyst can be rendered inactive.

    • Solution: Maintain the pH of the reaction mixture in the weakly basic range (pH 8.5-9.5) by using a buffer or by the controlled addition of a base (e.g., NaHCO₃) throughout the reaction.

  • Formation of Over-Oxidation Byproduct:

    • Cause: The desired aldehyde is susceptible to further oxidation to a carboxylic acid. This is exacerbated by high local concentrations of the oxidant (NaOCl) or elevated temperatures.

    • Solution: Add the sodium hypochlorite solution slowly and dropwise using an addition funnel or a syringe pump.[7] This prevents a buildup of oxidant and allows the catalytic cycle to proceed selectively. Maintain a low reaction temperature, typically between 0°C and 15°C, to favor aldehyde formation.[4]

  • Insufficient Co-oxidant:

    • Cause: The reaction requires a stoichiometric amount of the co-oxidant (NaOCl) to regenerate the active catalytic species. Using too little will result in an incomplete reaction.

    • Solution: Use a slight excess of the co-oxidant (typically 1.1-1.2 equivalents). It is crucial to know the exact concentration of your commercial bleach solution, which can be determined by titration before the reaction.

Key Parameters for TEMPO Oxidation
ParameterRecommended ConditionRationale
Catalyst Loading 0.01 - 0.1 equivalentsEnsures a sufficient rate of reaction without being wasteful.[4]
Temperature 0 - 15 °CMinimizes over-oxidation of the aldehyde product to the carboxylic acid.[4]
pH 8.5 - 9.5Maintains the catalytic activity of the TEMPO radical.
NaOCl Addition Slow, dropwise additionPrevents high local concentrations of oxidant, improving selectivity.[7]
Co-catalyst KBr (optional, ~0.1 eq)Can accelerate the reaction rate in some systems.
Issue 3: Difficulty in Product Purification

Q: My final product is an off-white or yellowish solid with impurities detected by NMR. What is the best way to purify this compound?

A: The purity of the final product is critical, especially for applications in drug development. The choice of purification method depends on the nature of the impurities.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying 4-FPMA.

    • Solvent System: A mixed solvent system is often effective. A common choice is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., hexane, heptane) until turbidity is observed, followed by slow cooling.[4] Water can also be used, but solubility might be limited.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter it to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Acid-Base Extraction:

    • Cause of Impurity: If you have non-acidic organic impurities, an acid-base workup can be very effective.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a basic aqueous solution (e.g., saturated NaHCO₃). The this compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Separate the aqueous layer and carefully re-acidify it with cold dilute HCl (e.g., 1M HCl) until the product precipitates out. Filter, wash with cold water, and dry.

  • Column Chromatography:

    • When to Use: If recrystallization and extraction fail to remove persistent impurities, silica gel chromatography is an option.

    • Eluent System: A gradient of ethyl acetate in hexanes is a typical starting point. The polarity can be adjusted based on the impurities. Adding a small amount of acetic acid (~0.5-1%) to the eluent can help prevent tailing of the carboxylic acid product on the silica gel.

Recommended Protocol: High-Yield Synthesis via TEMPO-Catalyzed Oxidation

This protocol is adapted from modern, high-yield procedures and is recommended for achieving yields greater than 90%.[1][4]

Materials:

  • 2-[4-(hydroxymethyl)phenyl]acetic acid

  • TEMPO (2,2,6,6-tetramethylpiperidinyloxy)

  • Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-[4-(hydroxymethyl)phenyl]acetic acid (1 equivalent) in a suitable solvent like ethyl acetate or dichloromethane at 0°C (ice bath).

  • Catalyst Addition: Add TEMPO (0.02 equivalents) and KBr (0.1 equivalents) to the solution.

  • pH Adjustment: Add an aqueous solution of sodium bicarbonate to bring the pH to ~9.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution (1.1 equivalents) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature remains below 15°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess oxidant. Stir for 15 minutes.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers and wash with 1M HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from an ethyl acetate/hexane mixture to afford this compound as a white solid.

Reaction Scheme: TEMPO-Catalyzed Oxidation

G cluster_0 TEMPO-Catalyzed Oxidation Start 2-[4-(hydroxymethyl)phenyl]acetic acid Product This compound Start->Product TEMPO (cat.) NaOCl, KBr NaHCO₃, 0-15°C

Caption: High-yield synthesis of 4-FPMA via TEMPO-catalyzed oxidation.

References

  • Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
  • Google Patents. (n.d.). US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Sommelet Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • SynArchive. (n.d.). Sommelet Reaction. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
  • Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methyl-[5][8]dioxolan-2-yl)-acetic acid, phenyl ester. Retrieved from [Link]

  • Semantic Scholar. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Retrieved from [Link]

  • Google Patents. (n.d.). KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution.

Sources

Technical Support Center: Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-formylphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-[4-(hydroxymethyl)phenyl]acetic acid as a starting material. The selective oxidation of the benzylic alcohol in this molecule to an aldehyde is a critical transformation, yielding a versatile bifunctional building block for organic synthesis and medicinal chemistry.[1][2]

This document moves beyond simple protocols to provide in-depth, field-tested insights in a question-and-answer format to troubleshoot common issues encountered during this oxidation.

General Troubleshooting Workflow

Before diving into specific FAQs, it's helpful to have a logical framework for troubleshooting. The following workflow outlines a systematic approach to diagnosing and solving experimental issues.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Corrective Action start Reaction Outcome Unsatisfactory check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_conversion incomplete Incomplete Conversion: High % of Starting Material check_conversion->incomplete Is Starting Material Present? overox Over-oxidation: Presence of Dicarboxylic Acid check_conversion->overox Is Over-oxidized Product Present? impure Complex Mixture: Multiple Side Products check_conversion->impure Are Other Spots/ Peaks Present? action_incomplete See FAQ 1: - Check Reagent Stoichiometry - Verify Catalyst Activity - Adjust Temperature/Time incomplete->action_incomplete action_overox See FAQ 2: - Reduce Reaction Time - Lower Temperature - Use More Selective Oxidant overox->action_overox action_impure See FAQ 3: - Review Reagent Purity - Optimize Work-up - Implement Advanced Purification impure->action_impure success Successful Oxidation action_incomplete->success action_overox->success action_impure->success G crude Crude Reaction Mixture quench 1. Quench Reaction (e.g., with Na₂S₂O₃) crude->quench extract 2. Extraction with Organic Solvent (e.g., Ethyl Acetate) quench->extract bisulfite_wash 3. Wash with Sat. NaHSO₃ (aq) (Reactive Extraction) extract->bisulfite_wash separate Separate Layers bisulfite_wash->separate org_phase Organic Phase: - Starting Material - Over-oxidized Product - Neutral Impurities separate->org_phase contains impurities aq_phase Aqueous Phase: - Aldehyde-Bisulfite Adduct separate->aq_phase contains product regenerate 4. Basify Aqueous Phase (NaOH) & Re-extract with Organic Solvent aq_phase->regenerate final_product Purified this compound regenerate->final_product

Sources

Technical Support Center: Troubleshooting the Somme-let Synthesis of 2-(4-formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Sommelet synthesis of 2-(4-formylphenyl)acetic acid. This molecule is a valuable building block in organic synthesis and medicinal chemistry, prized for its dual aldehyde and carboxylic acid functionalities.[1] The Sommelet reaction, a classic method for converting benzyl halides to aldehydes using hexamine (urotropine), is a common route for its preparation.[2][3] However, the reaction is not without its challenges, and several side reactions can complicate the synthesis and purification process.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, question-and-answer-based troubleshooting advice grounded in mechanistic principles to help you navigate the common pitfalls of this synthesis and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yields in the Sommelet reaction can often be traced back to one of three critical areas: the quality of the starting material, the formation of the intermediate hexaminium salt, or the conditions of the final hydrolysis step.

A1: Root Cause Analysis & Solutions

  • Purity of Starting Material: The synthesis typically starts from a benzylic halide like 2-(4-(bromomethyl)phenyl)acetic acid or its chloro-analogue. Impurities in this starting material, such as unreacted starting methyl-arene or di-halogenated species, will carry through and generate byproducts, complicating purification and lowering the yield of the desired product.

    • Troubleshooting: Ensure the purity of your benzylic halide using techniques like NMR or GC-MS before starting. Recrystallization or column chromatography may be necessary.

  • Inefficient Hexaminium Salt Formation: The first step is the SN2 reaction between the benzylic halide and hexamine to form a quaternary ammonium salt.[4][5][6] This salt should precipitate from the reaction mixture. If the precipitation is incomplete, it indicates a problem.

    • Troubleshooting:

      • Solvent Choice: The reaction is often performed in solvents like chloroform or a mixture of ethanol and water, where the salt has limited solubility.[5][7] Ensure your solvent system is appropriate to encourage precipitation.

      • Reaction Time & Temperature: While the salt formation is generally efficient, ensure sufficient reaction time (typically refluxing for several hours) for complete conversion.[7]

  • Sub-optimal Hydrolysis Conditions: The hydrolysis of the hexaminium salt is the most critical step and where most yield is lost if not properly controlled.[8] The reaction is typically performed under acidic conditions.[3][7]

    • Troubleshooting:

      • Acid Concentration: Using concentrated acid can lead to degradation or polymerization of the aldehyde product. A more controlled hydrolysis with moderately concentrated acid (e.g., aqueous HCl) is often preferred.[7]

      • Temperature Control: Overheating during hydrolysis can promote side reactions. Maintain a gentle reflux and monitor the reaction progress.[7]

ParameterRecommended ConditionRationale
Starting Halide 2-(4-(bromomethyl)phenyl)acetic acidBromo-derivatives are generally more reactive than chloro-derivatives in SN2 reactions.
Reagent Hexamethylenetetramine (Hexamine)Acts as both the amine source and the oxidant in the reaction sequence.
Salt Formation Reflux in Ethanol/Water or ChloroformPromotes the formation and precipitation of the key quaternary ammonium salt intermediate.[5][7]
Hydrolysis Aqueous HCl (e.g., 1.5 mL conc. HCl in 12 mL solvent)Acid-catalyzed hydrolysis of the intermediate to yield the final aldehyde product.[7]
Temperature Gentle reflux (~80-100 °C)Balances reaction rate with minimizing degradation and side reactions.
Q2: I've isolated a significant amount of a byproduct identified as 2-(4-(hydroxymethyl)phenyl)acetic acid. How can I prevent its formation?

A2: Identifying and Preventing the Cannizzaro Reaction

The presence of 2-(4-(hydroxymethyl)phenyl)acetic acid alongside your desired aldehyde product is a classic sign of a Cannizzaro reaction . This disproportionation reaction occurs with aldehydes that lack α-hydrogens (like your product) under basic conditions.[9][10] One molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.

Causality: Although the overall Sommelet hydrolysis is acidic, localized pockets of high pH can develop, or the workup procedure might introduce basic conditions, triggering this side reaction.[11]

Prevention & Mitigation:

  • Strict pH Control: Ensure the reaction medium remains acidic throughout the hydrolysis step. A buffered system or the slow, controlled addition of acid can help maintain a consistent pH.

  • Workup Procedure: During workup, if you are neutralizing excess acid, do so carefully at low temperatures (0-5 °C) and avoid making the solution basic. It is better to extract the product from a weakly acidic solution.

  • Temperature Management: The Cannizzaro reaction is often accelerated at higher temperatures. Perform any neutralization or pH adjustment steps at a reduced temperature.

Caption: Formation of amine impurities.

Q4: I am observing the formation of an isomer, possibly a rearranged product. What is this and why is it happening?

A4: The Competing Sommelet-Hauser Rearrangement

The formation of an ortho-substituted isomer is characteristic of the Sommelet-Hauser rearrangement . [12][13]This is a competing pathway to the Stevens rearrangement and can occur under specific conditions. [14]The reaction proceeds through the formation of a nitrogen ylide intermediate. While the main Sommelet reaction involves hydrolysis, the Sommelet-Hauser rearrangement is a base-catalyzed intramolecular process. [13][15] Mechanism:

  • A strong base deprotonates the benzylic carbon of the quaternary ammonium salt, forming an ylide.

  • This ylide is in equilibrium with a second ylide formed by deprotonation of one of the N-methyl groups. [13]3. This second, less abundant ylide undergoes a-[7][12]sigmatropic rearrangement, followed by rearomatization, to yield an N,N-dialkylbenzylamine with a new alkyl group at the ortho position. [13][15][16] Conditions Favoring Rearrangement: This side reaction is most prominent when a strong base (like sodium amide) is present and is generally not a major pathway under the acidic hydrolysis conditions of a standard Sommelet reaction. [13]However, if the initial salt formation step is not clean or if basic conditions are introduced inadvertently, it can become a significant issue.

Prevention:

  • Ensure the reaction is run under the prescribed acidic or neutral hydrolysis conditions.

  • Avoid the use of strong bases at any stage of the synthesis or workup.

  • Purify the intermediate hexaminium salt before hydrolysis to remove any unreacted starting materials or bases.

Caption: Sommelet reaction vs. Sommelet-Hauser rearrangement.

References

  • NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]

  • Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Available from: [Link]

  • Wikipedia. Sommelet–Hauser rearrangement. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • YouTube. Eschweiler-Clarke Reaction. Available from: [Link]

  • ACS Publications. The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Reaction. Sommelet-Hauser Rearrangement. Available from: [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. Available from: [Link]

  • YouTube. Sommelet-Hauser rearrangement. Available from: [Link]

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  • Organic Chemistry Portal. Cannizzaro Reaction. Available from: [Link]

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  • Wikipedia. Cannizzaro reaction. Available from: [Link]

  • Organic Chemistry Portal. Delépine Reaction. Available from: [Link]

  • Online Chemistry notes. Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. Available from: [Link]

  • YouTube. Cannizzaro Reaction. Available from: [Link]

  • SATHEE. Cannizzaro Reaction Mechanism. Available from: [Link]

  • YouTube. Urotropine Reaction|| Formation Of Urotropine.... Available from: [Link]

  • YouTube. Making benzaldehyde - Sommelet reaction. Available from: [Link]

  • Organic Syntheses. 3-thenaldehyde. Available from: [Link]

  • Wikipedia. Delépine reaction. Available from: [Link]

  • Google Patents. A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
  • YouTube. ।।Formation of Urotropine from Formaldehyde।।.... Available from: [Link]

  • YouTube. Reaction Of Formaldehyde With Ammonia //Formation Of Urotropin. Available from: [Link]

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Technical Support Center: Purification of 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-formylphenyl)acetic acid (4-FPAA). As a Senior Application Scientist, I've designed this resource to help you navigate the common and often subtle challenges encountered during the purification of this versatile bifunctional molecule. 4-FPAA's unique structure, containing both a reactive aldehyde and an acidic carboxylic acid group, makes it an invaluable building block in medicinal chemistry and materials science, but also presents specific purification hurdles.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and prevent degradation of your product.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Each problem is followed by an analysis of its probable cause and a step-by-step solution.

Issue 1: My final product is an off-white or yellowish solid with low purity, and my NMR shows broad signals.

Question: After synthesis and initial work-up, my this compound is not a clean white powder. What's causing the discoloration and poor analytical results, and how can I fix it?

Probable Cause & Scientific Explanation: The most likely culprit is the oxidation of the highly sensitive aldehyde (formyl) group. When exposed to atmospheric oxygen, especially in the presence of light or moisture, the aldehyde can oxidize to the corresponding carboxylic acid, forming 4-(carboxymethyl)benzoic acid.[1] Furthermore, aldehydes can undergo self-condensation or polymerization reactions, especially under non-neutral pH or elevated temperatures, leading to a mixture of oligomeric impurities that result in discoloration and complex, poorly resolved NMR spectra.

Solution: Recrystallization from a Dual-Solvent System Recrystallization is highly effective for removing polar, oxidized impurities and colored byproducts. Due to 4-FPAA's dual hydrophilic/hydrophobic nature, a two-solvent system is often ideal.[1]

Step-by-Step Protocol: Recrystallization using Ethanol/Water

  • Solvent Selection: Choose a "solvent" in which 4-FPAA is readily soluble when hot (e.g., ethanol) and an "anti-solvent" in which it is poorly soluble even when hot (e.g., deionized water).[3]

  • Dissolution: Place your crude 4-FPAA in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and heat gently (e.g., on a 60-70°C hotplate).

  • Hot Filtration (Optional but Recommended): If there are insoluble particulates, perform a hot gravity filtration to remove them. This step is crucial for achieving high purity.[4]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add warm deionized water dropwise until you observe persistent cloudiness (the saturation point).

  • Re-dissolution: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[4]

  • Washing: Wash the crystals on the filter with a small amount of cold 1:1 ethanol/water, followed by a wash with cold deionized water to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals under vacuum. For long-term storage, place the purified, dry solid in an amber vial and store it under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent future oxidation.[1]

Issue 2: My column chromatography purification is yielding broad, tailing peaks and poor separation.

Question: I'm trying to purify my crude product using silica gel chromatography, but the desired compound is smearing down the column. What's wrong with my method?

Probable Cause & Scientific Explanation: This is a classic problem when purifying carboxylic acids on standard silica gel. Silica gel is inherently acidic, and the polar carboxylic acid group of your 4-FPAA can engage in strong hydrogen bonding and acid-base interactions with the silanol groups (Si-OH) on the silica surface. This strong, non-specific binding causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in significant peak tailing and poor separation from closely eluting impurities.

Solution: Mobile Phase Modification To achieve sharp, symmetrical peaks, you must suppress the ionization of the carboxylic acid group. This is accomplished by acidifying the mobile phase.

Step-by-Step Protocol: Acid-Modified Column Chromatography

  • Select a Base Eluent System: A common starting point for a molecule of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient of 20% to 60% ethyl acetate in hexanes is a reasonable range to scout.

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, typically 0.5% to 1% (by volume) of acetic acid, to your pre-mixed mobile phase. For example, for 1 liter of 40% Ethyl Acetate/60% Hexanes, you would add 400 mL of ethyl acetate, 600 mL of hexanes, and 5-10 mL of glacial acetic acid.

  • Prepare the Column: Slurry-pack your silica gel using the initial, low-polarity mobile phase (e.g., 20% ethyl acetate/hexanes + 1% acetic acid).

  • Load the Sample: Dissolve your crude 4-FPAA in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your column. This technique prevents band broadening.

  • Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). The presence of the acid in the eluent will ensure your compound remains in its protonated, less polar form, allowing it to travel smoothly through the column.

  • Product Isolation: Combine the pure fractions and remove the solvent and the volatile acetic acid using a rotary evaporator.

Visual Guide: Purification Strategy Decision Tree

The choice between recrystallization and chromatography often depends on the nature and quantity of the impurities. This workflow helps guide your decision.

Purification_Workflow cluster_impurities Impurity Type cluster_solutions Recommended Method start Assess Crude Product (TLC, ¹H NMR) impurity_check What is the nature of the main impurity? start->impurity_check starting_material Unreacted Starting Material (e.g., alcohol precursor) impurity_check->starting_material Different Polarity oxidation_products Oxidation/Side Products (e.g., discolored, polar spots on TLC) impurity_check->oxidation_products Similar Polarity / Color chromatography Column Chromatography (with acidified mobile phase) starting_material->chromatography recrystallization Recrystallization (dual-solvent system) oxidation_products->recrystallization final_check Check Purity (>98%) chromatography->final_check recrystallization->final_check final_check->impurity_check No end Store Under Inert Gas at 2-8°C final_check->end Yes

Caption: Decision tree for selecting a purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound? Common impurities depend on the synthetic route.[2]

  • From oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid: The primary impurity is often the unreacted starting material (the alcohol). Over-oxidation can lead to the formation of 4-(carboxymethyl)benzoic acid.

  • From hydrolysis of 4-(bromomethyl)phenylacetic acid derivatives: Incomplete reaction can leave behind the bromo- or other intermediate species.[2][5]

  • General/Storage-related: 4-(carboxymethyl)benzoic acid is a common degradation product from air oxidation.[1]

Q2: What is the best single solvent for recrystallizing this compound? Finding a single ideal solvent can be difficult due to the molecule's mixed polarity. While it is soluble in polar organic solvents like ethanol and acetonitrile, its solubility might be too high even when cold, leading to poor recovery.[1] Conversely, its solubility in water is only moderate.[1] Therefore, a dual-solvent system like ethanol/water, ethyl acetate/hexanes, or acetone/water generally provides the best balance of solubility and recovery for high-purity crystals.[3][6]

Q3: How should I properly store the purified solid to ensure its stability? The aldehyde group is prone to oxidation.[1] To maintain purity, store the solid this compound in a tightly sealed, amber glass vial to protect it from light. Purge the vial with an inert gas like argon or nitrogen before sealing. Store the container at refrigerated temperatures (2-8°C).[1]

Q4: Can I use reverse-phase chromatography (C18) for purification? Yes, reverse-phase chromatography is an excellent alternative, especially for polar impurities. The stationary phase (C18) is non-polar, and a polar mobile phase is used. A typical mobile phase would be a gradient of water and acetonitrile or methanol. To ensure sharp peaks, the mobile phase should be acidified (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group, similar to the principle used in normal-phase chromatography.

Q5: What is the expected pKa of this compound, and why is it important for purification? The predicted pKa of the carboxylic acid group is approximately 4.06.[1][7] This value is typical for an aromatic carboxylic acid and confirms that it is a moderately strong acid.[1] This acidity is the direct cause of tailing on silica gel and is the reason why pH modification of the mobile phase (in both normal and reverse-phase chromatography) is essential for successful separation.

Data Summary: Solubility Profile

The solubility of this compound is influenced by its dual functional groups. The following table provides a general guide for solvent selection.[1][8]

SolventPolaritySolubility of 4-FPAAPurification Application Notes
WaterHigh (Polar Protic)Sparingly soluble cold, moderately soluble hotGood anti-solvent for recrystallization with a polar organic solvent.
EthanolHigh (Polar Protic)SolubleGood primary solvent for recrystallization.
AcetonitrileMedium-High (Polar Aprotic)SolubleCan be used as a recrystallization solvent or in reverse-phase HPLC.
Ethyl AcetateMediumSolubleGood component for normal-phase chromatography eluent; can be a primary solvent for recrystallization with hexanes.
DichloromethaneLow-MediumModerately SolubleUseful for dissolving the sample for loading onto a silica column.
Hexanes/HeptaneLow (Non-polar)InsolubleGood anti-solvent for recrystallization; primary solvent for normal-phase chromatography.

References

  • Recrystallization. University of Colorado Boulder. [Link]

  • This compound | C9H8O3 | CID 11344187 - PubChem. National Institutes of Health. [Link]

  • A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents. (2014).
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. University of Rochester Department of Chemistry. [Link]

  • Determination of formic and acetic acids in indoor air. INCD-ECOIND. [Link]

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optimizing reaction temperature for 2-(4-formylphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-formylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this versatile building block.[1][2] This document offers practical, field-proven insights to help you optimize your reaction conditions, with a special focus on the critical parameter of reaction temperature.

The Crucial Role of Temperature in Synthesizing this compound

The synthesis of this compound, a molecule with both aldehyde and carboxylic acid functionalities, presents unique challenges.[1] The reaction temperature is a pivotal parameter that can significantly influence the reaction rate, yield, and purity of the final product. Inadequate temperature control can lead to the formation of by-products, degradation of starting materials or the desired product, and in some cases, hazardous runaway reactions.[3][4] This guide will delve into the nuances of temperature optimization for the common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several synthetic pathways are available, with the most prevalent starting from 4-(bromomethyl)phenylacetic acid via the Sommelet reaction.[2] Other notable methods include the oxidation of 2-(4-methylphenyl)acetic acid or 2-(4-(hydroxymethyl)phenyl)acetic acid, and formylation reactions such as the Duff or Vilsmeier-Haack reaction on a suitable phenylacetic acid derivative.[1][2][5]

Q2: How does reaction temperature generally affect the Sommelet reaction for this synthesis?

A2: The Sommelet reaction involves the reaction of a benzylic halide with hexamethylenetetramine (HMTA), followed by hydrolysis.[6][7] The initial formation of the quaternary ammonium salt is typically conducted at a moderate temperature, while the subsequent hydrolysis to the aldehyde is often performed at an elevated temperature, such as reflux.[8] Insufficient temperature during hydrolysis can lead to incomplete conversion, while excessively high temperatures may promote side reactions or degradation.

Q3: Can the Vilsmeier-Haack reaction be used, and what are the temperature considerations?

A3: The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic compounds.[9][10] While less common for this specific synthesis, it's a viable option. The reaction temperature is highly dependent on the substrate's reactivity and can range from below 0°C to 80°C.[9] It's crucial to carefully control the temperature as the reaction can be exothermic and thermally unstable, potentially leading to a runaway reaction.[3][4]

Q4: What is the Duff reaction and what is the optimal temperature for it?

A4: The Duff reaction utilizes hexamethylenetetramine (HMTA) to formylate phenols, which are strongly electron-donating.[5] While not directly applicable to a non-phenolic starting material for this compound, it's a relevant formylation reaction. The reaction is typically carried out at elevated temperatures, often between 150-160°C in glycerol and glyceroboric acid.[11] However, modified Duff reactions using trifluoroacetic acid as a solvent can proceed at milder temperatures, around 83-90°C.[12]

Troubleshooting Guide

Issue 1: Low Yield of this compound in the Sommelet Reaction

Possible Cause Troubleshooting Step Scientific Rationale
Incomplete formation of the quaternary ammonium salt Ensure the reaction between 4-(bromomethyl)phenylacetic acid and HMTA goes to completion. Monitor by TLC. Consider slightly increasing the reaction time or temperature for this step.The formation of the hexaminium salt is a prerequisite for the subsequent hydrolysis to the aldehyde.[6][7]
Incomplete hydrolysis of the intermediate Increase the reflux time during the acidic hydrolysis step. Ensure adequate mixing.The hydrolysis of the intermediate imine is a key step to liberate the aldehyde functionality.[8]
Side reactions Overheating during hydrolysis can lead to polymerization or other side reactions. Maintain a controlled reflux.Elevated temperatures can promote undesired pathways, reducing the yield of the target molecule.

Issue 2: Formation of Impurities

Possible Cause Troubleshooting Step Scientific Rationale
Over-oxidation to the dicarboxylic acid This is more relevant if starting from 2-(4-methylphenyl)acetic acid. Use a milder oxidizing agent and carefully control the reaction temperature.The aldehyde group is susceptible to over-oxidation to a carboxylic acid, especially at higher temperatures or with strong oxidants.[2]
Formation of polymeric/resinous material This is a known side reaction in formylations like the Duff reaction, particularly at high temperatures.[13] Lower the reaction temperature and ensure the stoichiometry of reagents is correct.Phenol-formaldehyde-type resin formation is accelerated at higher temperatures.[13]
Di-formylation In reactions like the Duff reaction, if multiple activated positions are available, di-formylation can occur.[13] This is less of a concern for the target molecule's synthesis via the Sommelet reaction.The regioselectivity of formylation reactions can be influenced by reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Sommelet Reaction

This protocol is adapted from established procedures.[8]

Materials:

  • 2-[4-(bromomethyl)phenyl]acetic acid

  • Hexamethylenetetramine (HMTA)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Dichloromethane

Procedure:

  • Dissolve 2-[4-(bromomethyl)phenyl]acetic acid in a 1:1 mixture of ethanol and water.

  • Add hexamethylenetetramine to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • Slowly add concentrated hydrochloric acid to the refluxing mixture.

  • Continue to heat at reflux for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up with water and dichloromethane.

  • Isolate the product from the organic phase.

Protocol 2: Temperature Optimization Study

To optimize the reaction temperature for the hydrolysis step in the Sommelet reaction:

  • Set up multiple parallel reactions following Protocol 1 up to the addition of hydrochloric acid.

  • For the final 30-minute reflux, run each reaction at a different, precisely controlled temperature (e.g., 70°C, 80°C, 90°C, and reflux).

  • After work-up, analyze the yield and purity of the this compound from each reaction using techniques like HPLC and ¹H NMR.

  • Plot the yield and purity against the reaction temperature to determine the optimal condition.

Data Presentation

Table 1: Hypothetical Data for Temperature Optimization of the Sommelet Hydrolysis Step

Reaction Temperature (°C)Yield (%)Purity (%)Observations
706598Slow reaction, incomplete conversion
808597Good conversion, minimal by-products
908895Faster reaction, slight increase in impurities
Reflux (~100)8792Rapid reaction, noticeable increase in colored impurities

Visualizations

Reaction Pathway: Sommelet Synthesis

Sommelet_Reaction cluster_0 Step 1: Quaternary Salt Formation cluster_1 Step 2: Hydrolysis Start 2-(4-(bromomethyl)phenyl)acetic acid + HMTA Intermediate Quaternary Ammonium Salt Start->Intermediate EtOH/H2O, Reflux Product This compound Intermediate->Product H3O+, Reflux

Caption: Sommelet reaction pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Product check_conversion Check TLC/LC-MS for Starting Material start->check_conversion incomplete_salt Incomplete Quaternary Salt Formation? check_conversion->incomplete_salt Yes incomplete_hydrolysis Incomplete Hydrolysis? check_conversion->incomplete_hydrolysis No solution1 Increase reaction time/temp for Step 1 incomplete_salt->solution1 side_reactions Significant Side Products Observed? incomplete_hydrolysis->side_reactions No solution2 Increase reflux time/temp for Step 2 incomplete_hydrolysis->solution2 Yes solution3 Decrease hydrolysis temperature, check reagent purity side_reactions->solution3 Yes end Re-evaluate and Analyze side_reactions->end No solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
  • ChemicalBook. (2025, August 25). This compound.
  • ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • ResearchGate. (n.d.). The Sommelet Reaction.
  • Grokipedia. (n.d.). Sommelet reaction.
  • BenchChem. (n.d.). Synthesis routes of this compound.
  • Wikipedia. (n.d.). Sommelet reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Wikipedia. (n.d.). Duff reaction.
  • SynArchive. (n.d.). Sommelet Reaction.
  • Smolecule. (2023, August 15). This compound.
  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972-3973.
  • CORE. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • BenchChem. (n.d.). This compound.

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Technical Support Center: Preparation of 2-(4-formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-formylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the prevention of over-oxidation. Here, you will find detailed troubleshooting advice and frequently asked questions to ensure a successful and high-yield preparation of this valuable synthetic building block.[1]

Section 1: Troubleshooting Guide: Preventing Over-oxidation

Over-oxidation of the target aldehyde to the corresponding dicarboxylic acid, 4-(carboxymethyl)benzoic acid, is the most prevalent issue in the synthesis of this compound. This unwanted side reaction reduces yield and complicates purification. This section provides a systematic approach to diagnosing and resolving this problem.

Issue 1: Significant Formation of 4-(carboxymethyl)benzoic acid Detected

Primary Cause: The chosen oxidant or reaction conditions are too harsh, leading to the oxidation of the newly formed aldehyde group.

Solutions & Explanations:

  • Reagent Selection is Critical: The choice of oxidizing agent is paramount for selectively converting a primary alcohol or methyl group to an aldehyde without further oxidation.[2] Strong oxidants like potassium permanganate or chromium trioxide are generally unsuitable for this transformation as they readily oxidize aldehydes to carboxylic acids.[1] Milder, more selective reagents are required.

  • Reaction Monitoring: Close monitoring of the reaction progress is crucial. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the desired product and any byproducts. Quenching the reaction as soon as the starting material is consumed can prevent the accumulation of the over-oxidized product.[3]

  • Temperature Control: Many selective oxidation reactions are highly exothermic. Maintaining the recommended low temperatures (e.g., -78 °C for Swern oxidations) is essential to control the reaction rate and prevent side reactions.[2][4]

Recommended Selective Oxidation Protocols

Here are detailed protocols for three widely accepted methods for the selective oxidation of a primary alcohol precursor, 2-(4-(hydroxymethyl)phenyl)acetic acid, to this compound.

Method A: Swern Oxidation

The Swern oxidation is a reliable method known for its mild conditions and high selectivity for aldehydes, effectively preventing over-oxidation.[2][5][6] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[2]

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of DMSO (2.5-3.0 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15-30 minutes.

  • Alcohol Addition: Add a solution of 2-(4-(hydroxymethyl)phenyl)acetic acid (1.0 equivalent) in anhydrous DCM dropwise to the activated mixture. Continue stirring at -78 °C for 30-45 minutes.

  • Elimination: Add triethylamine (5.0-7.0 equivalents) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately one hour.[2]

  • Work-up: Quench the reaction with water. Extract the aqueous layer with DCM. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Method B: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is effective for the oxidation of primary alcohols to aldehydes in anhydrous conditions, which prevents the formation of gem-diols that are susceptible to over-oxidation.[7][8][9]

Step-by-Step Protocol:

  • Preparation: Suspend PCC (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere.

  • Alcohol Addition: Add a solution of 2-(4-(hydroxymethyl)phenyl)acetic acid (1.0 equivalent) in anhydrous DCM to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Method C: TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant like sodium hypochlorite (bleach), selectively catalyzes the oxidation of primary alcohols to aldehydes under mild, biphasic conditions.[10][11][12]

Step-by-Step Protocol:

  • Preparation: Dissolve 2-(4-(hydroxymethyl)phenyl)acetic acid (1.0 equivalent) in a suitable organic solvent like dichloromethane or ethyl acetate. Add a catalytic amount of TEMPO (e.g., 0.01-0.1 equivalents) and a catalytic amount of sodium bromide.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach) while vigorously stirring. Maintain the pH of the aqueous layer around 9 by adding a buffer or a dilute base solution.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Parameter Swern Oxidation PCC Oxidation TEMPO-Catalyzed Oxidation
Key Reagents DMSO, Oxalyl Chloride, Et₃NPyridinium ChlorochromateTEMPO, NaOCl, NaBr
Temperature -78 °C to Room TempRoom Temperature0 °C to Room Temp
Advantages Very mild, high selectivity, metal-free.[2]Simple setup, commercially available reagent.Catalytic, uses inexpensive co-oxidant.[11]
Disadvantages Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[6]Stoichiometric use of chromium (toxic), requires careful purification.Can be sensitive to pH, potential for halogenated byproducts.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I directly oxidize 2-(4-methylphenyl)acetic acid to this compound?

A1: While theoretically possible, the selective oxidation of the benzylic methyl group to an aldehyde in the presence of an acetic acid moiety is challenging.[13] Many oxidants capable of this transformation are strong enough to also oxidize the desired aldehyde product to a carboxylic acid, leading to the formation of terephthalic acid derivatives.[14][15] A multi-step approach, such as the bromination of the methyl group followed by hydrolysis and oxidation, or starting from 2-(4-(hydroxymethyl)phenyl)acetic acid, is generally more reliable.[13][16]

Q2: My reaction seems to stall, and I have a mixture of starting material and product. What should I do?

A2: This could be due to several factors:

  • Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For PCC, at least 1.5 equivalents are recommended. For catalytic systems like TEMPO, ensure the co-oxidant is in excess.

  • Reagent Quality: The activity of some oxidizing agents can degrade over time. Use freshly opened or properly stored reagents. DMSO for Swern oxidations must be anhydrous.

  • Temperature: For reactions requiring low temperatures like the Swern oxidation, ensure the temperature is maintained throughout the addition of reagents. A rise in temperature can lead to reagent decomposition.

Q3: How do I best purify the crude this compound?

A3: Purification can typically be achieved by:

  • Column Chromatography: This is a very effective method for separating the desired aldehyde from the over-oxidized carboxylic acid and any remaining starting material. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water) can be an effective final purification step.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A4:

  • For Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the progress of the reaction.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of products and byproducts.[17][18]

  • For Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the product. The proton NMR should show a characteristic aldehyde proton signal around 9-10 ppm.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹) and the carboxylic acid C=O and O-H stretches.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Workflow for Troubleshooting Over-oxidation

G start Over-oxidation Observed (High levels of dicarboxylic acid) check_oxidant Is a mild, selective oxidant being used? (e.g., Swern, PCC, TEMPO) start->check_oxidant strong_oxidant Problem: Oxidant is too strong (e.g., KMnO4, CrO3). Solution: Switch to a milder, selective method. check_oxidant->strong_oxidant No check_conditions Are reaction conditions (temp, time) strictly controlled? check_oxidant->check_conditions Yes strong_oxidant->start harsh_conditions Problem: Conditions are too harsh. Solution: Lower temperature, monitor reaction closely and quench as soon as starting material is consumed. check_conditions->harsh_conditions No check_workup Is the workup procedure prompt and non-oxidizing? check_conditions->check_workup Yes harsh_conditions->start workup_issue Problem: Delayed or oxidative workup. Solution: Quench reaction promptly, avoid exposure to air/oxidants during purification. check_workup->workup_issue No success Successful Synthesis: High yield of this compound check_workup->success Yes workup_issue->start

Caption: Troubleshooting workflow for over-oxidation issues.

Reaction Pathway and Over-oxidation Side Product

G cluster_main Desired Reaction Pathway cluster_side Over-oxidation Side Reaction start 2-(4-(hydroxymethyl)phenyl)acetic acid product This compound start->product Selective Oxidation (Swern, PCC, TEMPO) byproduct 4-(carboxymethyl)benzoic acid product->byproduct Further Oxidation (Harsh Conditions/Strong Oxidant)

Caption: Desired reaction pathway and potential over-oxidation.

References

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Iraqi Journal of Science. (2025, January 8). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]

  • Thieme. (2011). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • National Institutes of Health. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • ACS Publications. TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6]. [Link]

  • Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]

  • Wiley Online Library. (2020, March 11). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]

  • YouTube. (2020, February 28). PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. [Link]

  • ACS Publications. Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • Royal Society of Chemistry. (2019, November 26). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • ResearchGate. (2025, August 10). Ammoxidation and Oxidation of Substituted Methyl Aromatics on Vanadium-containing Catalysts | Request PDF. [Link]

  • YouTube. (2020, July 31). Aldehydes and Ketones - Oxidation and Reduction (A2 Chemistry). [Link]

  • Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)
  • Zenodo. NOTES pa Relationship in the Oxidation of Substituted Toluenes by CeiV. [Link]

  • National Institutes of Health. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. [Link]

  • PubChem. This compound | C9H8O3 | CID 11344187. [Link]

  • MDPI. Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. [Link]

  • National Institutes of Health. (2013, March 14). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • PubChem. p-Tolylacetic acid | C9H10O2 | CID 248474. [Link]

Sources

Technical Support Center: Identification of Impurities in 2-(4-Formylphenyl)acetic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-formylphenyl)acetic acid (FPAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control. Adherence to strict purity thresholds is paramount for regulatory compliance and ensuring the safety and efficacy of final drug products.[1][2] This resource provides in-depth troubleshooting workflows, validated analytical protocols, and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common immediate challenges encountered during the analysis of FPAA samples.

Q1: What are the most likely process-related impurities in my FPAA sample?

A1: Process-related impurities are substances that arise during the synthesis of the drug substance.[3] For FPAA, these are heavily dependent on the synthetic route. Common pathways include the oxidation of 2-(4-(hydroxymethyl)phenyl)acetic acid or reactions involving 4-(bromomethyl)phenylacetic acid.[4][5][6]

Potential process impurities include:

  • Starting Materials: Unreacted 4-(bromomethyl)phenylacetic acid or 2-(4-(hydroxymethyl)phenyl)acetic acid.

  • Intermediates: Such as the quaternary ammonium salt formed when using hexamethylenetetramine in the Sommelet reaction.[5][7]

  • By-products: Over-oxidation of the formyl group can lead to the formation of 4-carboxyphenylacetic acid (terephthaldehydic acid's related dicarboxylic acid). Incomplete reactions may also leave related compounds.

Q2: My FPAA sample developed a new, significant peak in the HPLC chromatogram after six months in storage. What could it be?

A2: The appearance of a new peak upon storage strongly suggests a degradation product.[3] FPAA contains an aldehyde group, which is susceptible to oxidation, especially in the presence of air (oxygen). The most probable degradation product is 4-carboxyphenylacetic acid , formed by the oxidation of the formyl (-CHO) group to a carboxylic acid (-COOH) group. This impurity is more polar than FPAA and will likely have a shorter retention time in a typical reversed-phase HPLC setup.

Q3: How can I analytically differentiate between FPAA and the 4-carboxyphenylacetic acid impurity?

A3: Several techniques can distinguish between these two compounds:

  • HPLC-UV: As mentioned, their polarity difference should allow for baseline separation on a C18 column. Their UV spectra will also differ slightly.

  • LC-MS: Mass spectrometry provides definitive evidence. FPAA (C9H8O3) has a molecular weight of 164.16 g/mol .[4][7] The di-acid impurity, 4-carboxyphenylacetic acid (C9H8O4), has a molecular weight of 180.15 g/mol . The 16-unit mass difference is a clear indicator of an additional oxygen atom.

  • ¹H NMR: The most telling difference is the disappearance of the characteristic aldehyde proton signal (δ ≈ 10.0 ppm)[7] and the appearance of a new carboxylic acid proton signal (typically δ > 12 ppm) for the impurity.

Q4: I have an unknown impurity peak that is greater than the 0.10% identification threshold. What is the most effective analytical workflow to identify it?

A4: For an unknown impurity exceeding the identification threshold set by guidelines like ICH Q3A(R2), a systematic approach is required.[3][8][9] The most powerful and efficient workflow is Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) . This technique first separates the impurity from the FPAA matrix and then provides a highly accurate mass measurement. This accurate mass allows you to determine the elemental formula of the impurity, which is the first and most critical step in structural elucidation. Following tentative identification, techniques like NMR are used for full structural confirmation.[2][10]

Part 2: In-Depth Troubleshooting & Analytical Workflows

This section provides structured, logical guides for resolving complex impurity-related issues.

Scenario 1: An Unexpected Peak Appears During HPLC-UV Analysis

You observe a new peak in your FPAA chromatogram that was not present in the reference batch. The peak area suggests a concentration above the reporting threshold.

HPLC_Troubleshooting

Causality Explanation:

  • System Suitability Check: Before investing in advanced analysis, it is crucial to eliminate the possibility of system errors like ghost peaks from the injector or contaminated mobile phase. This is a foundational step in ensuring data trustworthiness.

  • LC-MS Analysis: This is the fastest route to obtaining molecular weight information. The mass-to-charge ratio (m/z) is a fundamental physical property that immediately narrows down the possibilities for the impurity's identity.[10]

  • Propose Structure: High-resolution MS provides an accurate mass, which can be used to generate a list of possible elemental formulas. By comparing this list against known starting materials, by-products, and degradation products (see Table 1), you can form a strong hypothesis.[11]

  • Isolation & NMR: For impurities above the ICH identification threshold, unequivocal structural proof is required.[1] Isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this confirmation, providing detailed information about the molecule's carbon-hydrogen framework.[2][12]

Part 3: Core Analytical Protocols & Data Interpretation

This section provides validated starting points for your analytical methods.

Protocol 1: Reversed-Phase HPLC-UV Method for FPAA Impurity Profiling

This method is designed to separate FPAA from its common, more polar, and less polar impurities.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of carboxylic acids, leading to sharper peaks and consistent retention.[13]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 20% B to 80% B over 20 minA gradient is essential to elute both polar (e.g., 4-carboxyphenylacetic acid) and potentially non-polar impurities in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmAromatic compounds like FPAA exhibit strong absorbance at this wavelength.
Injection Vol. 10 µL
Understanding Impurity Formation Pathways

The chemical structure of FPAA, with its aldehyde and carboxylic acid functionalities, dictates its primary degradation routes.[4]

Degradation_Pathways

Data Summary: Common Impurities and Their Analytical Signatures

The table below summarizes key data for potential impurities, facilitating their rapid identification.

Table 1: Profile of Potential FPAA Impurities

Impurity Name Structure Origin Expected RRT (HPLC)¹ Key MS Fragment (m/z) Key ¹H NMR Signal (δ, ppm)
This compound (FPAA) C9H8O3 API 1.00 164 [M]⁺, 119 [M-COOH]⁺ ~10.0 (s, 1H, -CHO)
4-Carboxyphenylacetic Acid C9H8O4 Degradation (Oxidation) ~0.85 180 [M]⁺, 135 [M-COOH]⁺ >12.0 (s, 1H, Ar-COOH)
2-(4-(hydroxymethyl)phenyl)acetic acid C9H10O3 Process (Starting Material) ~0.90 166 [M]⁺, 148 [M-H₂O]⁺ ~4.6 (s, 2H, -CH₂OH)

| 4-(Bromomethyl)phenylacetic acid | C9H9BrO2 | Process (Starting Material) | >1.10 | 228/230 [M]⁺ (isotope pattern) | ~4.5 (s, 2H, -CH₂Br) |

¹ Relative Retention Time (RRT) is an estimate and will vary based on the specific HPLC method.

Part 4: References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. Retrieved from [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]

  • CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

  • PubMed. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Retrieved from [Link]

  • SIELC Technologies. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • IJRT. (2018). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]

  • In-Process Inc. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Temporal formation of formic acid (a) and acetic acid (b) in the photodegradation of 2,4-D, 2,3-D, 4-M and PhA. Retrieved from [Link]

  • ResearchGate. (2014). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Retrieved from [Link]

  • PubChemLite. This compound (C9H8O3). Retrieved from [Link]

  • Frontiers. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Retrieved from [Link]

  • PubMed. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 2-(4-formylphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-(4-formylphenyl)acetic acid, a critical building block in organic synthesis and medicinal chemistry.[1] Authored for experienced researchers, this document moves beyond basic protocols to address the nuances of catalyst selection, reaction optimization, and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the key considerations for catalyst selection in each?

A1: The primary synthetic strategies involve the oxidation of a suitable precursor or the use of specific precursors in multi-step syntheses.[1][2] Catalyst selection is paramount for achieving high yield and purity while minimizing side reactions.

  • Oxidation of 2-(4-(hydroxymethyl)phenyl)acetic acid: This is a highly efficient route. The catalyst of choice is often (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a co-oxidant like sodium hypochlorite (NaOCl).[2][3] This system offers high selectivity for the aldehyde under mild conditions, which is crucial for preventing over-oxidation to the carboxylic acid.[2] The catalytic nature of TEMPO also makes it a cost-effective and scalable option.[2][3]

  • Sommelet Reaction of 4-(bromomethyl)phenylacetic acid: This classic method utilizes hexamine to convert the benzyl bromide to the corresponding aldehyde.[2][4] While catalytic in the broader sense of chemical transformation, it's a stoichiometric reaction with respect to hexamine. The key is the controlled hydrolysis of the resulting quaternary ammonium salt under acidic conditions to yield the final product.[4]

  • Oxidation with Cupric Nitrate: An alternative method involves the reflux of [4-(Bromomethyl)phenyl]acetic acid with cupric nitrate trihydrate in water.[5] This approach offers a different catalytic system for the oxidation of the bromomethyl group.

Q2: I'm observing low yields in my TEMPO-catalyzed oxidation. What are the likely causes and how can I troubleshoot this?

A2: Low yields in a TEMPO-catalyzed oxidation of 2-(4-(hydroxymethyl)phenyl)acetic acid can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Low Yields in TEMPO-Catalyzed Oxidation

Potential Cause Explanation Recommended Action
Inactive Catalyst TEMPO can degrade over time. The co-oxidant (e.g., NaOCl) may also have a limited shelf life.Use fresh TEMPO and a recently purchased or standardized solution of the co-oxidant.
Incorrect pH The pH of the reaction mixture can significantly impact the reaction rate and selectivity.Monitor and adjust the pH throughout the reaction. The optimal pH is typically slightly acidic to neutral.
Insufficient Co-oxidant The reaction requires a stoichiometric amount of the co-oxidant to regenerate the active catalytic species.Ensure the correct molar ratio of the co-oxidant to the starting material is used. A slight excess may be beneficial.
Sub-optimal Temperature While the reaction is typically run at or below room temperature, very low temperatures can slow the reaction rate.Maintain the recommended reaction temperature. If running at 0°C, allow sufficient reaction time.
Poor Phase Transfer If using a biphasic system, inefficient mixing can limit the reaction rate.Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.

Below is a decision-making workflow for troubleshooting low yields:

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Quality (TEMPO, NaOCl) start->check_reagents check_ph Monitor and Adjust pH check_reagents->check_ph Reagents OK yield_improved Yield Improved? check_reagents->yield_improved Replaced Reagents check_stoichiometry Confirm Co-oxidant Stoichiometry check_ph->check_stoichiometry pH Correct check_ph->yield_improved Adjusted pH check_conditions Optimize Reaction Conditions (Temp, Time) check_stoichiometry->check_conditions Stoichiometry OK check_stoichiometry->yield_improved Corrected Stoichiometry improve_mixing Enhance Stirring/ Phase Transfer check_conditions->improve_mixing Conditions Optimized check_conditions->yield_improved Optimized Conditions improve_mixing->yield_improved end Consult Further Literature/Support yield_improved->end No

Caption: Troubleshooting workflow for low yields.

Q3: My final product is off-white or yellow. What are the likely impurities and how can I improve the purity?

A3: An off-white or yellow coloration in the final product often indicates the presence of impurities.[4] The most common culprits are over-oxidation products or unreacted starting materials.

  • Over-oxidation: The formyl group is susceptible to further oxidation to a carboxylic acid, leading to the formation of 4-carboxyphenylacetic acid. This is more likely with stronger oxidizing agents or prolonged reaction times.

  • Unreacted Starting Material: Incomplete conversion will leave residual 2-(4-(hydroxymethyl)phenyl)acetic acid or 4-(bromomethyl)phenylacetic acid, depending on the synthetic route.

Purification Strategies:

Method Description When to Use
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.Effective for removing both more and less polar impurities. A mixed solvent system, such as ethyl acetate and a saturated hydrocarbon (e.g., hexane), can be effective.[3]
Column Chromatography Separating the product from impurities based on their differential adsorption to a stationary phase.Useful for separating compounds with similar polarities.
Acid-Base Extraction Exploiting the acidic nature of the carboxylic acid group to separate it from neutral impurities.Can be used to remove non-acidic starting materials or byproducts.

Q4: Can palladium catalysts be used for the synthesis or modification of this compound?

A4: Yes, palladium catalysis is highly relevant, particularly for the synthesis of derivatives of this compound. While not the primary method for its direct synthesis, palladium-catalyzed cross-coupling reactions are invaluable for modifying the aromatic ring.

  • Heck Reaction: This reaction can be used to introduce alkenyl groups onto the phenyl ring by coupling a halogenated derivative of this compound with an alkene.[2] This typically requires a palladium catalyst, a base, and a phosphine ligand.[2]

  • Suzuki Coupling: Similar to the Heck reaction, a halogenated or triflate derivative can be coupled with a boronic acid to form a C-C bond.

  • Carbonylation: Palladium catalysts can be used in carbonylation reactions to introduce carbonyl groups. For example, the alkoxycarbonylation of benzyl alcohol derivatives can produce the corresponding acetates.[6]

The choice of palladium catalyst and ligands is critical to avoid interference from the reactive aldehyde and carboxylic acid functionalities.[2] In some cases, protecting groups may be necessary to achieve the desired transformation selectively.[2]

Experimental Protocol: TEMPO-Catalyzed Synthesis of this compound

This protocol is adapted from established methods for the TEMPO-catalyzed oxidation of benzylic alcohols.[3]

Materials:

  • 2-[4-(hydroxymethyl)phenyl]propionic acid (or acetic acid equivalent)

  • TEMPO (2,2,6,6-tetramethylpiperidinyloxy, free radical)

  • Sodium hypochlorite (NaOCl) solution (e.g., 10 wt%)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated hydrocarbon solvent (e.g., n-hexane)

  • Deionized water

  • Dichloromethane

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the starting material, 2-[4-(hydroxymethyl)phenyl]propionic acid, in ethyl acetate.[3]

  • Catalyst Addition: Add a catalytic amount of TEMPO (typically 0.01-0.1 equivalents relative to the starting material).[3]

  • Acidification: Add 1N HCl to the reaction mixture.[3]

  • Oxidation: While stirring vigorously at a controlled temperature (e.g., 30°C), slowly add the sodium hypochlorite solution over a period of time (e.g., 1 hour).[3]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, separate the organic layer.

  • Extraction: Add water and dichloromethane to the reaction mixture, separate the organic phase, and filter it.[4]

  • Solvent Removal: Remove the solvent from the organic phase under reduced pressure to obtain the crude product.[4]

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and a saturated hydrocarbon solvent to yield pure this compound as an off-white solid.[3][4]

synthesis_workflow start Start: Dissolve Starting Material in Ethyl Acetate add_catalyst Add TEMPO and HCl start->add_catalyst oxidation Slowly Add NaOCl (Controlled Temperature) add_catalyst->oxidation monitor Monitor Reaction (TLC/LC-MS) oxidation->monitor workup Work-up: Separate Organic Layer monitor->workup Reaction Complete extraction Extract with DCM workup->extraction solvent_removal Remove Solvent (Reduced Pressure) extraction->solvent_removal purification Purify by Recrystallization solvent_removal->purification end Final Product: This compound purification->end

Caption: TEMPO-catalyzed synthesis workflow.

References

  • KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents. (n.d.).
  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols - IRIS. (2022, August 11). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-formylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the work-up procedure for this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a successful and efficient synthesis.

Introduction to the Challenges

The synthesis of this compound presents a unique set of challenges during its work-up and purification. The presence of two reactive functional groups—a carboxylic acid and an aldehyde—necessitates a carefully designed purification strategy to avoid side reactions and isolate the product in high purity. Common issues include the removal of unreacted starting materials, managing byproducts from specific synthetic routes, and optimizing the final crystallization step. This guide will provide a systematic approach to overcoming these hurdles.

Core Principles of the Work-up

The primary strategy for isolating this compound revolves around a classic acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The general workflow is as follows:

Workup_Workflow reaction_mixture Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) reaction_mixture->dissolve extract_base Extract with Aqueous Base (e.g., sat. NaHCO3 soln) dissolve->extract_base separate_layers Separate Layers extract_base->separate_layers organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains Sodium 2-(4-formylphenyl)acetate) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., with 2M HCl to pH ~2-3) aqueous_layer->acidify precipitate Precipitation of This compound acidify->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry pure_product Pure this compound dry->pure_product

Technical Support Center: Stability of 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-formylphenyl)acetic acid (4-FPMA), a bifunctional aromatic compound with CAS Number 34841-47-9.[1][2] This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows.[3][4] Due to its dual reactivity conferred by the aldehyde and carboxylic acid moieties, 4-FPMA is susceptible to specific stability issues under suboptimal storage and handling conditions.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, focusing on identifying the root cause related to the stability of this compound and providing actionable solutions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Significantly lower than expected yield in reactions involving either the aldehyde or carboxylic acid group.

  • Complete failure of a previously successful reaction protocol.

  • Formation of unexpected side products.

Potential Cause: Degradation of this compound due to improper storage. The primary degradation pathway for aromatic aldehydes is oxidation of the formyl group to a carboxylic acid.[5][6] This would result in the formation of terephthalic acid, which would be unreactive in reactions targeting the aldehyde functionality (e.g., reductive amination, Wittig reactions).[3]

Troubleshooting Protocol:

  • Purity Assessment of Starting Material:

    • Objective: To determine the purity of your stored this compound and identify potential degradation products.

    • Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

      • Dissolve a small sample of your stored compound in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire a ¹H NMR spectrum.

      • Analysis: Look for the characteristic aldehyde proton peak (around 9.9-10.1 ppm). A diminished integration of this peak relative to the aromatic and methylene protons suggests degradation. The appearance of new peaks in the aromatic region could indicate the presence of the dicarboxylic acid byproduct.

    • Method 2: High-Performance Liquid Chromatography (HPLC)

      • Develop a reverse-phase HPLC method. A C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

      • Analysis: Compare the chromatogram of your stored sample to a fresh or certified standard if available. The appearance of new, more polar peaks is indicative of oxidation to the dicarboxylic acid.

  • Confirmation of Degradation Product:

    • If degradation is suspected, attempt to identify the primary impurity using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the oxidized product, terephthalic acid (C₈H₆O₄), is 166.13 g/mol .

  • Corrective Actions:

    • If significant degradation is confirmed, it is highly recommended to procure a fresh batch of this compound.

    • Review your storage conditions against the recommendations in the FAQ section of this guide.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C (36-46°F).[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] This is crucial to prevent oxidation of the aldehyde group.

  • Container: Keep in a tightly sealed container to protect from moisture and air.[7][8] For light-sensitive compounds, amber glass vials are recommended.[8]

  • Location: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[7]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of potential degradation reactions.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the aldehyde group.
Container Tightly sealed, amber glassProtects from air, moisture, and light.[7][8]
Environment Cool, dry, well-ventilatedMinimizes exposure to environmental factors that can accelerate degradation.[7]

Q2: What are the primary degradation pathways for this compound?

A2: The molecule has two reactive functional groups, the aldehyde and the carboxylic acid, making it susceptible to specific degradation pathways.

  • Oxidation: The most common degradation pathway is the oxidation of the aromatic aldehyde group (-CHO) to a carboxylic acid group (-COOH), forming terephthalic acid.[5][6] This is accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Polymerization: Aldehydes can undergo polymerization, which may be catalyzed by the presence of acidic impurities.[6] This can lead to a decrease in the effective concentration of the monomeric starting material.

  • Decarboxylation: While less common under normal storage conditions, arylacetic acids can undergo oxidative decarboxylation, particularly in the presence of certain catalysts or under photoredox conditions, to yield the corresponding aryl aldehyde.[9][10]

Visualizing Degradation and Experimental Workflow

To aid in understanding the potential chemical transformations and the recommended troubleshooting workflow, the following diagrams are provided.

A This compound (Stored Sample) B Reaction Failure or Low Yield A->B Leads to C Purity Assessment (NMR, HPLC) B->C Investigate D Is Purity >98%? C->D E Proceed with Experiment D->E Yes F Identify Degradation Products (LC-MS) D->F No G Procure Fresh Reagent & Review Storage F->G H Oxidation Product: Terephthalic Acid F->H Likely

Caption: Troubleshooting workflow for stability issues.

cluster_main Primary Degradation of this compound Start This compound (C9H8O3) Oxidation Oxidation (O2, Light, Heat) Start->Oxidation End Terephthalic acid (C8H6O4) Oxidation->End

Caption: Primary degradation pathway via oxidation.

References

  • Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical. (n.d.). Retrieved from [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved from [Link]

  • Oxidase-peroxidase enzymes of Datura innoxia. Oxidation of formylphenylacetic acid ethyl ester. (n.d.). PubMed. Retrieved from [Link]

  • This compound | C9H8O3 | CID 11344187 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Synthesis of α-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. (2025-08-09). De Gruyter. Retrieved from [Link]

  • Characterization of the last step of the aerobic phenylacetic acid degradation pathway. (2025-08-07). Microbiology Society. Retrieved from [Link]

  • Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. (2025-08-09). ResearchGate. Retrieved from [Link]

  • This compound from Aladdin Scientific | Biocompare.com. (n.d.). Retrieved from [Link]

  • This compound (C9H8O3) - PubChemLite. (n.d.). Retrieved from [Link]

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters. (2023-08-10). Retrieved from [Link]

  • [Microbial Degradation and 4-chlorophenylacetic Acid. Chemical Synthesis of 3-chloro-4-hydroxy-, 4-chloro-3-hydroxy- And 4-chloro-2-hydroxyphenylacetic Acid (Author's Transl)]. (n.d.). PubMed. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved from [Link]

  • Chemical Synthesis of a-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Acetic Acid Esters - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • One-Pot Reductive Conversion of Aldehydes into Acetic Esters - Thieme Chemistry. (n.d.). Retrieved from [Link]

  • Biomass oxidation to formic acid in aqueous media using polyoxometalate catalysts – boosting FA selectivity by in-situ. (2015-08-19). SciSpace. Retrieved from [Link]

  • The OH-induced degradation mechanism of 4-chloro-2-methylphenoxyacetic acid (MCPA) with two forms in the water: a DFT comparison. (n.d.). PubMed. Retrieved from [Link]

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Alnoor Digital Repository. (n.d.). Retrieved from [Link]

  • Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. (2024-11-14). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Prevent Dimerization of 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(4-formylphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile bifunctional molecule. We address the common, yet often overlooked, challenge of its dimerization, providing in-depth troubleshooting advice, validated protocols, and the fundamental science behind our recommendations.

Frequently Asked Questions (FAQs): Understanding the Dimerization Problem
Q1: What is this compound and what makes it a valuable reagent?

This compound (CAS 34841-47-9) is an aromatic organic compound featuring both a carboxylic acid and an aldehyde functional group.[1][2][3] This dual functionality makes it an exceptionally valuable building block in organic synthesis.[1][4] The aldehyde can participate in reactions like reductive amination and Wittig reactions, while the carboxylic acid can be converted into esters, amides, and other derivatives.[4] This allows for the sequential or selective construction of complex molecules, making it a key intermediate in the synthesis of pharmaceuticals and novel materials like covalent organic frameworks (COFs).[1][4]

Q2: What does "dimerization" mean for this specific molecule? Are there different types?

When discussing dimerization of this compound, it is critical to distinguish between two distinct phenomena:

  • Non-Covalent Dimerization (Hydrogen Bonding): Like most carboxylic acids, this compound can form reversible, non-covalent dimers through strong hydrogen bonds between the carboxylic acid groups of two separate molecules.[5] This is a well-known equilibrium process, particularly prevalent in non-polar solvents and the gas phase, and it primarily affects physical properties like boiling point and solubility.[1][6]

  • Covalent Dimerization (Self-Condensation): This is an irreversible chemical reaction where two molecules of this compound react with each other to form a new, larger molecule (a dimer) connected by a covalent bond. This is the primary concern during chemical reactions and storage, as it represents a permanent loss of starting material and the formation of a significant impurity.

This guide focuses on preventing the second type: irreversible, covalent dimerization.

Q3: What is the most likely chemical mechanism for covalent dimerization?

The most probable pathway for covalent dimerization is a base-catalyzed aldol-type self-condensation reaction .

Here's the mechanistic logic: The this compound molecule has two key features for this reaction:

  • An electrophilic aldehyde group .

  • An enolizable acetic acid group with acidic protons on the carbon adjacent to the carboxyl group (the α-carbon).

Under basic conditions, a base can deprotonate the α-carbon of the acetic acid moiety on Molecule A , creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde group on Molecule B . The subsequent reaction cascade leads to the dimer.[7][8][9]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation / Condensation mol_a Molecule A (Nucleophile Precursor) enolate Nucleophilic Enolate mol_a->enolate α-proton abstraction mol_b Molecule B (Electrophile) enolate->mol_b Attack on aldehyde carbonyl base Base (e.g., OH⁻) base->mol_a alkoxide Alkoxide Intermediate mol_b->alkoxide dimer Covalent Dimer Impurity alkoxide->dimer Protonation & Dehydration (if heated) h2o H₂O / H⁺ source h2o->alkoxide

Caption: Proposed mechanism for aldol-type self-condensation.

Q4: What experimental factors promote this unwanted dimerization?

Several conditions can accelerate the rate of this unwanted self-condensation reaction:

  • Presence of Base: The reaction is base-catalyzed. Even weak bases can facilitate the formation of the nucleophilic enolate, initiating dimerization.

  • Elevated Temperature: Heat provides the activation energy for the reaction and strongly promotes the final dehydration step of the aldol condensation, making the reaction irreversible.[9]

  • High Concentration: The reaction is bimolecular, meaning its rate is dependent on the concentration of the reactant. Storing the material neat or as a highly concentrated solution increases the probability of two molecules reacting.

  • Extended Reaction or Storage Times: The longer the material is exposed to adverse conditions, the more dimer will form.

Troubleshooting Guide: Proactive Prevention Strategies

This section provides actionable protocols to minimize dimerization during both storage and active experimentation.

Part A: Proper Storage and Handling

Improper storage is a primary cause of reagent degradation. The aldehyde group is particularly susceptible to both dimerization and oxidation.[10][11]

For optimal stability of the solid material, adhere to the following storage conditions.

ParameterRecommendationRationale
Temperature 2-8 °C[12]Reduces the rate of potential degradation pathways, including dimerization and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)The aldehyde group is sensitive to oxidation by atmospheric oxygen, which forms the corresponding benzoic acid derivative. An inert atmosphere prevents this.
Container Tightly sealed, amber glass or opaque vial[13][14]Prevents exposure to moisture and air. Amber glass protects the compound from light, which can catalyze degradation.[10]
Location Dry, well-ventilated area, away from bases and strong oxidizing agents.[13]Prevents accidental contamination with reagents that could initiate degradation.

If you must store it in solution, dilution is key. Consider dissolving the material at a low concentration (e.g., 10-100 mM) in a high-purity, anhydrous, aprotic solvent like Tetrahydrofuran (THF) or Dioxane. For certain applications, dilution in a primary alcohol like ethanol can be beneficial, as it reversibly forms a more stable hemiacetal, effectively protecting the aldehyde.[11] Always store solutions under the same temperature and atmospheric conditions recommended for the solid material.

Part B: Preventing Dimerization During Reactions

The greatest risk of dimerization occurs when performing a reaction that requires basic conditions, such as the conversion of the carboxylic acid to an amide.

You have two primary strategies: Protection/Deprotection or Strict Reaction Condition Control .

The most robust method to prevent side reactions is to "hide" the aldehyde functionality by converting it into a stable protecting group that is inert to your desired reaction conditions.[15] For aldehydes, the formation of an acetal is the most common and effective strategy.[16][17][18][19] Acetals are stable in neutral to strongly basic environments.[19]

G start Starting Material This compound protect Step 1: Protect (Acetal Formation) start->protect protected_mol Protected Intermediate (Acetal) protect->protected_mol react Step 2: Desired Reaction (e.g., Amide Formation) protected_mol->react protected_prod Protected Product react->protected_prod deprotect Step 3: Deprotect (Acid Hydrolysis) protected_prod->deprotect final_prod Final Product deprotect->final_prod

Caption: Workflow for using a protecting group strategy.

Protocol: Acetal Protection of this compound

  • Objective: To convert the aldehyde group into a 1,3-dioxolane ring, which is stable to bases, nucleophiles, and reducing agents.

  • Reagents:

    • This compound

    • Ethylene glycol (1.5 equivalents)

    • p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)

    • Toluene (anhydrous)

  • Procedure:

    • Combine this compound, ethylene glycol, and p-TsOH in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add sufficient anhydrous toluene to suspend the reagents.

    • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

    • Cool the reaction to room temperature.

    • Wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected compound. This material can now be safely used in your base-mediated reaction.

Protocol: Deprotection to Regenerate the Aldehyde

  • Objective: To hydrolyze the acetal and restore the aldehyde functionality after the desired reaction is complete.

  • Procedure:

    • Dissolve the protected product in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add a catalytic amount of a strong acid (e.g., 1M HCl or p-TsOH).

    • Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the protected material.

    • Once complete, neutralize the acid carefully with a mild base (e.g., sodium bicarbonate).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash, dry, and concentrate the organic layer to yield the final deprotected product.

If protection/deprotection is not feasible, you must rigorously control the reaction conditions to disfavor the dimerization pathway.[20]

  • Low Temperature: Perform the reaction at the lowest possible temperature that still allows the desired transformation to proceed (e.g., 0 °C or -78 °C). This dramatically reduces the rate of the competing dimerization.

  • Slow Addition: Instead of adding the base to your substrate, consider a "reverse addition." Pre-form the necessary reagents in the flask and add your solution of this compound dropwise over a long period.[7][20] This keeps the instantaneous concentration of the starting material low, minimizing the chance of self-reaction.

  • Choice of Base: For reactions like enolate formation, using a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) can rapidly and quantitatively form the desired enolate, leaving no unreacted starting material to participate in side reactions.[8][20]

Quality Control and Analysis

You can check the purity of your starting material using standard analytical techniques. A proton Nuclear Magnetic Resonance (¹H NMR) spectrum is often sufficient. The appearance of new, complex signals, particularly a reduction in the relative integration of the sharp aldehyde proton peak (around 10 ppm), can indicate the presence of impurities like the dimer.

A multi-faceted approach is best for unambiguous identification and quantification.

TechniquePrincipleSample PreparationProsCons
HPLC-UV Separates compounds based on polarity; detection via UV absorbance.Dissolve sample in a suitable mobile phase (e.g., Acetonitrile/Water).Excellent for quantification; robust and widely available.[21]Dimer and monomer may have similar UV spectra, requiring good chromatographic separation.
LC-MS Separates by HPLC, followed by mass detection.Dissolve sample in mobile phase.Provides the molecular weight of the impurity, confirming it is a dimer. Highly sensitive.More complex instrumentation; quantification can be less straightforward than UV.
¹H NMR Distinguishes protons in different chemical environments.Dissolve sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).Provides structural information. Can quantify relative amounts via integration if peaks are resolved.May have overlapping signals, making quantification difficult for low-level impurities.
GC-MS Separates volatile compounds; detection by mass.Requires derivatization (e.g., with PFBHA) to make the polar compounds volatile.High resolution and sensitivity.[21]The need for derivatization adds an extra step to sample preparation.
References
  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. Available at: [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • YouTube. (2019, January 8). acetals and ketals as protecting groups. Available at: [Link]

  • JoVE. (2023, April 30). Video: Crossed Aldol Reaction Using Weak Bases. Available at: [Link]

  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Available at: [Link]

  • Wikipedia. Self-condensation. Available at: [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Available at: [Link]

  • Quora. (2016, July 31). Can I stop the aldol reaction from happening after enolate forms? Available at: [Link]

  • METHODS FOR DETERMINING ALDEHYDES IN AIR. Available at: [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

  • CDC Stacks. (1999, June 5). New analytical method for determining aldehydes in aqueous samples. Available at: [Link]

  • Science.gov. determine aldehydes derived: Topics. Available at: [Link]

  • PubChem. 2-[2-(4-formylphenyl)phenyl]acetic acid (C15H12O3). Available at: [Link]

  • MDPI. Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. Available at: [Link]

  • Dimerization of Carboxylic Acids: An Equation of State Approach. Available at: [Link]

  • ACS Publications. (2025, August 6). Dimerization of Formic Acid-An Example of a “Noncovalent” Reaction Mechanism. Available at: [Link]

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Technical Support Center: Scale-Up of 2-(4-formylphenyl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(4-formylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. This valuable bifunctional molecule, with its reactive aldehyde and carboxylic acid moieties, is a key building block in the synthesis of pharmaceuticals and advanced materials.[1][2] However, its production at scale presents a unique set of challenges that require careful consideration and optimization.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible manufacturing process.

I. Synthetic Route Selection and Optimization

The choice of synthetic route is a critical first step that significantly influences the scalability of the process. Several methods for preparing this compound have been reported, each with its own advantages and disadvantages.[1][3]

Common Synthetic Pathways

Two of the most prevalent synthetic strategies are the oxidation of a suitable precursor and the Sommelet reaction.

  • Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid: This method involves the oxidation of the hydroxymethyl group to an aldehyde.[1][3] While conceptually straightforward, achieving selective oxidation without affecting the acetic acid side chain can be challenging, especially at a larger scale.[3]

  • Sommelet Reaction of 4-(bromomethyl)phenylacetic acid: This route utilizes the reaction of a benzylic halide with hexamine to form the aldehyde.[3][4] It is a well-established method for the synthesis of aromatic aldehydes.[5]

Below is a DOT script illustrating a simplified decision-making workflow for selecting a synthetic route.

Synthetic_Route_Selection start Define Scale-Up Goals (Yield, Purity, Cost) precursor_availability Assess Precursor Availability & Cost start->precursor_availability oxidation_route Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid precursor_availability->oxidation_route Hydroxymethyl precursor available sommelet_route Sommelet Reaction of 4-(bromomethyl)phenylacetic acid precursor_availability->sommelet_route Bromomethyl precursor available process_safety Evaluate Process Safety & Environmental Impact oxidation_route->process_safety sommelet_route->process_safety optimization Optimize Reaction Conditions process_safety->optimization final_process Finalized Scale-Up Process optimization->final_process

Caption: Decision workflow for synthetic route selection.

Frequently Asked Questions (FAQs): Synthetic Route

Q1: My oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid is giving low yields and over-oxidation to the dicarboxylic acid. What can I do?

A1: This is a common issue. Over-oxidation is a significant challenge when scaling up this reaction.[3] Here are some troubleshooting steps:

  • Choice of Oxidizing Agent: Mild and selective oxidizing agents are crucial. While reagents like manganese dioxide can be used, consider a TEMPO-catalyzed oxidation with sodium hypochlorite.[1][6] This system often provides higher yields and selectivity for the aldehyde.[1][6]

  • Reaction Temperature: Exothermic reactions can be difficult to control on a larger scale due to a lower surface-area-to-volume ratio.[3] Ensure you have adequate cooling capacity and monitor the internal temperature closely. Running the reaction at a lower, controlled temperature (e.g., 10-40 °C) can minimize over-oxidation.[6]

  • Stoichiometry of the Oxidant: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote the formation of the dicarboxylic acid by-product.

  • pH Control: For some oxidation reactions, maintaining a specific pH is critical for selectivity. Monitor and adjust the pH of the reaction mixture as needed.

Q2: The Sommelet reaction is known for being robust, but I'm struggling with inconsistent results and difficult purification. Any advice?

A2: While the Sommelet reaction is a reliable method, its scale-up requires attention to detail.[3][5]

  • Purity of the Starting Material: The purity of the 4-(bromomethyl)phenylacetic acid is paramount. Impurities can lead to side reactions and complicate the purification of the final product.

  • Reaction Solvent: The choice of solvent is important. While aqueous alcohol or glacial acetic acid have been traditionally used, exploring other solvent systems may improve yield and simplify work-up.[5]

  • Hydrolysis Step: The hydrolysis of the intermediate urotropinium salt is a critical step.[3][4] Ensure complete hydrolysis by using a sufficient amount of acid and allowing for adequate reaction time. Incomplete hydrolysis will result in a complex mixture.

  • Work-up and Purification: The work-up procedure should be optimized to efficiently remove by-products. An extraction with a suitable organic solvent, followed by crystallization, is a common purification strategy.[4] Developing a robust crystallization process is key for obtaining high-purity material on a large scale, as column chromatography is often not economically viable.[3]

II. Process Parameters and Troubleshooting

Once a synthetic route is chosen, optimizing and controlling the process parameters is essential for a successful scale-up.

Key Process Parameters
ParameterImportance in Scale-UpPotential IssuesMitigation Strategies
Temperature Heat dissipation becomes less efficient at larger scales, potentially leading to runaway reactions.[3]Overheating, side reactions, decomposition.Use jacketed reactors with efficient cooling, monitor internal temperature, consider controlled addition of reagents.
Mixing Inhomogeneous mixing can lead to localized "hot spots" and incomplete reactions.Inconsistent product quality, lower yields.Use appropriately sized and shaped agitators, perform mixing studies to ensure homogeneity.
Reagent Addition The rate of addition of reagents can significantly impact the reaction profile.Exotherms, localized high concentrations leading to side reactions.Use a programmable dosing pump for controlled addition, monitor the reaction temperature during addition.
Solvent Selection The choice of solvent affects reaction kinetics, solubility, and downstream processing.Poor solubility, difficult work-up, safety hazards.Select solvents with appropriate boiling points, solubility profiles, and safety ratings. Consider solvent recovery and recycling.
Troubleshooting Guide

Problem: The reaction is not going to completion, even with extended reaction times.

  • Possible Cause: Poor mixing or mass transfer limitations.

  • Solution: Increase the agitation speed, or consider a different reactor design with better mixing capabilities. Ensure all reagents are fully dissolved before proceeding with the reaction.

Problem: An unexpected by-product is forming at a significant level.

  • Possible Cause: Localized high concentrations of a reagent or temperature fluctuations.

  • Solution: Slow down the addition rate of the problematic reagent. Improve temperature control with a more robust cooling system. Analyze the by-product to understand its formation mechanism, which can provide clues for process optimization.

Problem: The product is difficult to isolate from the reaction mixture.

  • Possible Cause: Poor choice of crystallization solvent or inadequate work-up procedure.

  • Solution: Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions. Optimize the work-up procedure to remove impurities before the crystallization step. This may involve pH adjustments, extractions, or washes.

Below is a DOT script representing a general troubleshooting workflow.

Troubleshooting_Workflow start Identify Problem (e.g., Low Yield, Impurity) analyze_data Analyze In-Process Control Data (IPC) start->analyze_data possible_causes Hypothesize Potential Root Causes analyze_data->possible_causes temp_issue Temperature Control possible_causes->temp_issue mixing_issue Mixing Inefficiency possible_causes->mixing_issue reagent_issue Reagent Quality/Addition possible_causes->reagent_issue design_experiment Design & Execute Small-Scale Experiments temp_issue->design_experiment mixing_issue->design_experiment reagent_issue->design_experiment implement_change Implement Corrective Action at Scale design_experiment->implement_change verify_solution Verify Solution with IPC and Product Analysis implement_change->verify_solution

Caption: A general workflow for troubleshooting scale-up issues.

III. Purification and Product Quality

Achieving the desired purity of this compound on a large scale is a significant challenge. The presence of impurities can have a detrimental effect on downstream applications, particularly in the pharmaceutical industry.

Purification Strategies
  • Crystallization: This is the most common and cost-effective method for purifying solid organic compounds at scale.[3] The choice of solvent is critical and should be carefully selected to provide good recovery of the desired product with high purity.

  • Distillation: If the product is a liquid or a low-melting solid, distillation can be an effective purification method. However, for this compound, which is a solid with a melting point of around 131 °C, this is less common.[4]

  • Chromatography: While widely used in the laboratory, column chromatography is generally not economically viable for large-scale production due to the high cost of stationary phase and solvents.[3] It may be used for very high-value products or for the removal of trace impurities that are difficult to remove by other means.

FAQs: Purification and Quality

Q3: My crystallized product has a yellowish tint. How can I improve the color?

A3: A yellowish tint often indicates the presence of colored impurities.

  • Activated Carbon Treatment: Treating a solution of the crude product with activated carbon before crystallization can effectively remove colored impurities.

  • Recrystallization: A second crystallization from a different solvent system may be necessary to achieve the desired color and purity.

  • Inert Atmosphere: Aldehydes can be sensitive to air oxidation, which can lead to the formation of colored by-products.[7] Consider performing the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).

Q4: I'm seeing an impurity with a similar polarity to my product, making it difficult to remove by crystallization. What are my options?

A4: This is a challenging situation that requires a multi-pronged approach.

  • Re-evaluate the Synthetic Route: The best way to avoid a difficult-to-remove impurity is to prevent its formation in the first place. Revisit the reaction conditions to see if they can be modified to minimize the formation of this by-product.

  • Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that has a significantly different polarity, making it easier to separate.

  • pH Adjustment: If the impurity has a different pKa than your product, you may be able to use pH adjustments during the work-up to selectively extract either the product or the impurity into an aqueous layer. The pKa of this compound is predicted to be around 4.06.[1]

IV. Safety Considerations

The scale-up of any chemical process introduces new safety challenges that must be carefully managed. A thorough risk assessment should be conducted before any large-scale synthesis is attempted.

Key Safety Hazards
  • Flammable Solvents: Many organic solvents are flammable and can pose a fire or explosion hazard, especially when used in large quantities.

  • Corrosive Reagents: Acids and other corrosive reagents can cause severe burns and damage to equipment.[8]

  • Toxic By-products: Some reactions may produce toxic by-products that require special handling and disposal procedures. Aldehydes themselves can have varying levels of toxicity.[7][9]

  • Exothermic Reactions: As mentioned previously, exothermic reactions can become difficult to control at scale, potentially leading to a runaway reaction.[3]

Safety Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. For larger-scale work, additional PPE such as face shields and chemical-resistant aprons may be necessary.

  • Ventilation: All work should be conducted in a well-ventilated area, such as a fume hood or a ventilated enclosure, to minimize exposure to volatile chemicals.

  • Emergency Procedures: Ensure that you are familiar with the location and operation of all safety equipment, including fire extinguishers, safety showers, and eyewash stations.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.

V. References

  • This compound | 34841-47-9 - Smolecule. (2023, August 15). Available from:

  • This compound | 34841-47-9 | Benchchem. Available from:

  • Synthesis routes of this compound - Benchchem. Available from:

  • This compound | 34841-47-9 - ChemicalBook. (2025, August 25). Available from:

  • KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents. Available from:

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - NIH. Available from:

  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling - UCL Discovery. Available from:

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC - NIH. Available from:

  • Aldehydes: What We Should Know About Them - MDPI. Available from:

  • This compound 34841-47-9 wiki - Guidechem. Available from:

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Available from:

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Available from:

  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling - ResearchGate. (2023, February 15). Available from:

  • This compound | C9H8O3 | CID 11344187 - PubChem. Available from:

  • This compound | 34841-47-9 | JBA84147 - Biosynth. Available from:

  • The Synthesis of Aromatic Aldehydes. | Chemical Reviews - ACS Publications. Available from:

  • US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents. Available from:

  • Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. (2025, August 5). Available from:

  • The Role and Importance of Aldehyde Chemicals in Industry | Psychreg. (2024, July 17). Available from:

  • Aldehyde - Industrial Uses, Synthesis, Reactions | Britannica. (2025, December 23). Available from:

  • Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1 - ResearchGate. Available from:

  • [Plan] Grignard-formation in presence of acetic anhydride for one-pot synthesis of methyl-ketones : r/Chempros - Reddit. (2020, October 12). Available from:

  • Cas 34841-47-9,this compound | lookchem. Available from:

  • An organic compound with the molecular formula \mathrm { C } _ { 9 } \mat.. - Filo. (2025, February 15). Available from:

  • Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain | Request PDF - ResearchGate. Available from:

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troubleshooting guide for the synthesis of 2-(4-formylphenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-formylphenyl)acetic Acid Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this versatile building block, providing in-depth, experience-driven solutions to streamline your experimental workflow.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Issues Related to Low Reaction Yield

Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. The most common pathways involve the oxidation of a precursor like 2-(4-methylphenyl)acetic acid or the formylation of a phenylacetic acid derivative.[3] Let's break down the potential pitfalls in a common two-step process starting from 2-(4-methylphenyl)acetic acid.

Workflow Diagram: Common Synthetic Route

Synthetic_Workflow A 2-(4-methylphenyl)acetic acid B 2-(4-(bromomethyl)phenyl)acetic acid A->B Bromination (e.g., NBS, light/radical initiator) C This compound B->C Sommelet Reaction (hexamine, acidic workup)

Caption: A common synthetic pathway to this compound.

Troubleshooting Low Yield:

  • Inefficient Bromination: The initial benzylic bromination of 2-(4-methylphenyl)acetic acid is a critical step. Incomplete reaction or the formation of di- or tri-brominated species can significantly reduce the yield of the desired mono-brominated intermediate.

    • Solution: Ensure your reagents are pure and the reaction is conducted under appropriate radical initiation conditions (e.g., AIBN or light). Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-bromination.

  • Suboptimal Sommelet Reaction Conditions: The Sommelet reaction, which converts the benzylic bromide to the aldehyde, is sensitive to reaction parameters.[4][5]

    • Solution: The reaction with hexamethylenetetramine (hexamine) to form the quaternary salt intermediate should be driven to completion.[6][4][5] Subsequent acidic hydrolysis must be carefully controlled to favor aldehyde formation over the competing Delépine reaction, which would yield the corresponding amine.[5] Typical yields for the Sommelet reaction range from 50-80%, so optimizing temperature and reaction time is crucial.[4]

  • Product Degradation: this compound contains both an aldehyde and a carboxylic acid group, making it susceptible to degradation under harsh conditions.[1]

    • Solution: Avoid excessively high temperatures or prolonged exposure to strong acids or bases during workup and purification. The aldehyde can undergo self-condensation (aldol reactions) or oxidation, especially in the presence of impurities.[1]

Alternative High-Yield Routes:

Consider alternative synthetic strategies if consistently low yields persist:

  • Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid: This method can provide high-purity this compound.[1] Mild oxidizing agents like manganese dioxide or a TEMPO-catalyzed oxidation with sodium hypochlorite are effective.[1][3][7]

  • Hydrolysis of 2-(4-formylphenyl)acetonitrile: If the corresponding nitrile is accessible, its hydrolysis can be a viable route. However, controlling the hydrolysis to avoid converting the nitrile to an amide or over-hydrolyzing to the carboxylic acid while preserving the aldehyde requires careful optimization.

Section 2: Product Purity and Side-Product Formation

Question 2: I've synthesized this compound, but my NMR spectrum shows significant impurities. What are the common side-products and how can I minimize their formation?

Answer: The presence of impurities is a frequent challenge. The nature of these side-products is intrinsically linked to the synthetic route employed.

Common Impurities and Their Origins:

ImpurityPotential OriginMitigation Strategy
Unreacted Starting Material Incomplete reaction in any of the synthetic steps.Monitor reaction progress by TLC or LC-MS and ensure sufficient reaction time and appropriate stoichiometry.
Over-oxidized Product (Terephthalic Acid Derivative) If starting from 2-(4-methylphenyl)acetic acid, harsh oxidation can convert the methyl group directly to a carboxylic acid.[3]Use mild and selective oxidizing agents. For instance, the Sommelet reaction is advantageous as it prevents over-oxidation to the carboxylic acid.[4]
Benzylic Amine (Delépine Reaction Product) During the Sommelet reaction, improper hydrolysis conditions can lead to the formation of the corresponding amine instead of the aldehyde.[5]Carefully control the pH and temperature during the acidic workup of the hexaminium salt.
Methylamine Hydrochloride A byproduct of the Sommelet reaction.[4][8]This is typically water-soluble and can be removed during the aqueous workup.
Biphenyl Derivatives If a Grignard-based formylation is attempted, homo-coupling of the Grignard reagent can occur.[9][10]Optimize Grignard formation conditions (e.g., slow addition of alkyl halide to magnesium) and use an appropriate formylating agent.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system, such as ethyl acetate and a saturated hydrocarbon, can be effective.[7]

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used to separate the desired product from closely related impurities.

Section 3: Reaction Stagnation and Incomplete Conversion

Question 3: My reaction to form this compound appears to have stalled before completion. What factors could be inhibiting the reaction?

Answer: Reaction stagnation can be frustrating. The underlying cause often lies in the deactivation of reagents or catalysts, or the presence of inhibitors.

Troubleshooting Decision Tree:

Troubleshooting_Stagnation Start Reaction Stalled CheckReagents Are reagents pure and dry? Start->CheckReagents CheckConditions Are reaction conditions (temp, atmosphere) optimal? CheckReagents->CheckConditions Yes SolutionReagents Repurify or use fresh reagents. CheckReagents->SolutionReagents No CheckCatalyst If catalytic, is the catalyst active? CheckConditions->CheckCatalyst Yes SolutionConditions Optimize temperature and ensure inert atmosphere. CheckConditions->SolutionConditions No ProductInsolubility Is the product precipitating and coating the reactants? CheckCatalyst->ProductInsolubility Yes SolutionCatalyst Use fresh catalyst or consider a different catalyst. CheckCatalyst->SolutionCatalyst No Quenching Are there quenching impurities in the solvent or glassware? ProductInsolubility->Quenching No SolutionSolubility Use a more suitable solvent or increase solvent volume. ProductInsolubility->SolutionSolubility Yes SolutionQuenching Thoroughly dry glassware and use anhydrous solvents. Quenching->SolutionQuenching Yes

Caption: A decision tree for troubleshooting stalled reactions.

Specific Considerations for Common Routes:

  • Grignard-based Routes: Grignard reagents are extremely sensitive to moisture and protic solvents.[10][11] Any trace of water will quench the reagent, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Oxidation Reactions: The activity of oxidizing agents can diminish over time. Use freshly opened or properly stored reagents. For catalytic oxidations, ensure the catalyst is not poisoned by impurities in the starting material or solvent.

Experimental Protocols

Protocol 1: Synthesis via the Sommelet Reaction

This protocol is adapted from established procedures for the Sommelet reaction.[6][4][5]

Step 1: Formation of the Hexaminium Salt

  • In a round-bottom flask, dissolve 2-(4-(bromomethyl)phenyl)acetic acid (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add hexamethylenetetramine (2.5-3 equivalents).[6]

  • Heat the mixture to reflux for 4 hours.[6] A white precipitate of the quaternary ammonium salt should form.

Step 2: Hydrolysis to the Aldehyde

  • While still under reflux, slowly add concentrated hydrochloric acid.[6]

  • Continue refluxing for an additional 30 minutes.[6]

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).[6]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.[6]

Step 3: Purification

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and a saturated hydrocarbon solvent.[7]

References

  • Grokipedia. Sommelet reaction. Retrieved from [Link]

  • Wikipedia. Sommelet reaction. Retrieved from [Link]

  • Reddit. (2023, June 30). How to isolate methylamine HCl from Sommelet reaction products? Retrieved from [Link]

  • Name Reactions in Organic Synthesis. Sommelet Reaction.
  • Jasperse, J. Grignard Reaction. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Sciencemadness Wiki. (2018, November 3). Sommelet reaction. Retrieved from [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. Oxidation of 4-Methylthio phenyl acetic acid in aqueous acidic medium by Cr (VI): Kinetic and Mechanistic Study. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • PubChemLite. This compound (C9H8O3). Retrieved from [Link]

  • lookchem. Cas 34841-47-9,this compound. Retrieved from [Link]

  • Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
  • ResearchGate. The general mechanism for acetonitrile hydrolysis. Retrieved from [Link]

  • Biocompare. This compound from Aladdin Scientific. Retrieved from [Link]

  • Google Patents. US3040095A - Hydrolysis of acetonitrile to acetamide.
  • LookChem. 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials. Retrieved from [Link]

  • Oriental Journal of Chemistry. Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Retrieved from [Link]

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Technical Support Center: Optimizing Reactions with 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 2-(4-formylphenyl)acetic acid. This resource is designed to provide in-depth, field-proven insights into one of the most critical variables in your synthesis: solvent choice. Navigating the complexities of solvent effects is paramount to achieving high yields and purity. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding this compound and the general role of solvents in its reactivity.

Q1: What are the key structural features of this compound that influence solvent selection?

A1: The structure of this compound presents a dual-functionality challenge that dictates solvent choice. It possesses:

  • A hydrophilic carboxylic acid group (-COOH), which is polar and capable of hydrogen bonding. This enhances solubility in polar protic solvents like alcohols.[1]

  • An electrophilic aldehyde group (-CHO), which is the primary site for many synthetic transformations like condensations, oxidations, and reductions.[1][2]

  • A hydrophobic aromatic ring , which contributes to solubility in moderately polar and nonpolar organic solvents.[1]

The ideal solvent must effectively solvate the entire molecule to ensure it remains in the reaction phase, while also being compatible with the specific reaction mechanism and reagents used.

Q2: How does solvent polarity, in general, impact reactions involving an aldehyde?

A2: Solvent polarity can dramatically influence reaction kinetics and equilibrium.[3][4] For reactions involving aldehydes:

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds. While they are excellent at dissolving polar reagents, they can sometimes slow down reactions by solvating nucleophiles or stabilizing intermediates too strongly.[5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess high dielectric constants and can dissolve polar species, but they do not have acidic protons. They are often excellent choices for reactions involving strong nucleophiles or the formation of enolates, as they do not solvate anions as strongly as protic solvents.[5]

  • Nonpolar Solvents (e.g., toluene, hexane): These are suitable for reactions with nonpolar reactants and can be essential when water removal (e.g., via a Dean-Stark apparatus) is necessary to drive a condensation reaction to completion.[6][7] However, the solubility of the polar this compound can be limited.

Studies have shown that for less reactive aldehydes, the choice of solvent has a more pronounced effect on reaction kinetics and yield.[3][8]

Part 2: Troubleshooting Reaction-Specific Issues

This section provides targeted troubleshooting for common synthetic transformations of this compound.

Guide 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming new carbon-carbon double bonds from an aldehyde.[7][9]

Q3: My Knoevenagel condensation with this compound and malononitrile is giving a low yield. I'm using ethanol as the solvent. What could be the problem?

A3: While ethanol can dissolve the reactants, a polar protic solvent like ethanol can hinder the reaction. The mechanism involves the deprotonation of the active methylene compound (malononitrile) by a weak base (e.g., piperidine).[9]

  • Causality: Ethanol can hydrogen-bond with the base, reducing its effectiveness in deprotonating the malononitrile. It can also solvate the resulting carbanion intermediate, stabilizing it and making it less nucleophilic. This leads to slower reaction rates and lower conversion.[10]

  • Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) is often a superior choice as it effectively dissolves the reactants but does not interfere with the base or the nucleophile, leading to faster reaction times and higher yields.[10] Other polar aprotic solvents like acetonitrile or DMSO can also be effective.[10]

Q4: I see some starting material remaining even after prolonged reaction times. How can I drive the Knoevenagel condensation to completion?

A4: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[7][11]

  • Causality: According to Le Châtelier's principle, the accumulation of water in the reaction mixture can shift the equilibrium back towards the starting materials.

  • Solution: Employ a strategy to remove water as it forms. If you are using a nonpolar solvent like toluene, you can use a Dean-Stark apparatus for azeotropic removal of water.[7][11] For other solvents, adding molecular sieves to the reaction mixture can effectively sequester the water produced.[7]

Guide 2: Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphorus ylide.[12][13]

Q5: I'm performing a Wittig reaction with this compound, but the yield is poor and I'm getting a mixture of E/Z isomers. My solvent is THF. How can I improve this?

A5: The stereochemical outcome and efficiency of a Wittig reaction are highly dependent on the stability of the ylide and the solvent system.

  • Causality (Yield): The solubility of the phosphonium salt precursor to the ylide can be a limiting factor. Furthermore, the base used for deprotonation (e.g., n-BuLi, NaH) has different reactivity in different solvents.

  • Causality (Stereochemistry): For non-stabilized ylides, polar aprotic solvents like DMF or DMSO can favor the formation of (E)-alkenes, whereas nonpolar solvents often favor the (Z)-alkene. The presence of lithium salts (from n-BuLi, for example) can also influence the intermediate oxaphosphetane stability, affecting the E/Z ratio.[13][14] For stabilized ylides, the reaction is often less sensitive to solvent choice and typically yields the (E)-alkene.[14]

  • Solution:

    • Solvent Choice: For non-stabilized ylides where the (Z)-alkene is desired, continue using ethereal solvents like THF or diethyl ether under salt-free conditions if possible.[13] If the (E)-alkene is the target, consider switching to a more polar aprotic solvent or employing the Schlosser modification.[13]

    • Solvent-Free Conditions: Some Wittig reactions can be run under solvent-free conditions, especially if one of the reactants is a liquid, which can reduce side reactions and simplify workup.[12][15]

Guide 3: Reductive Amination

Reductive amination is a widely used method to form amines from carbonyl compounds.[16] The process involves the initial formation of an imine, followed by its reduction.

Q6: I am attempting a one-pot reductive amination of this compound. The reaction is incomplete, and I isolate unreacted starting material and the intermediate imine. I'm using methanol as the solvent with NaBH₄.

A6: This is a common issue where the choice of solvent and reducing agent are not properly matched.

  • Causality: Sodium borohydride (NaBH₄) can reduce the starting aldehyde in addition to the target imine, especially in protic solvents like methanol.[17] If the imine formation is slow or reversible, the aldehyde may be consumed by the reducing agent before it can form the imine, leading to low yields of the desired amine.

  • Solution:

    • Change the Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) [NaB(OAc)₃H].[17] STAB is less reactive towards aldehydes but highly effective for reducing protonated imines.

    • Change the Solvent: STAB is moisture-sensitive and not highly compatible with methanol.[17] It performs much better in less-protic or aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or ethyl acetate (EtOAc).[17][18] A study on solvent selection found EtOAc to be a broadly comparable and greener alternative to chlorinated solvents for STAB-mediated reductive aminations.[19]

Table 1: Relative Performance of Solvents in Reductive Amination with STAB (Illustrative data based on findings from literature)[18]

SolventRelative Reaction RateGeneral Suitability
Dichloromethane (DCM)Very FastExcellent, but has environmental concerns
1,2-Dichloroethane (DCE)Very FastExcellent, but has environmental concerns
Ethyl Acetate (EtOAc)FastGood, greener alternative
Tetrahydrofuran (THF)ModerateModerate
Acetonitrile (MeCN)ModerateModerate
Methanol (MeOH)Slow / IncompatiblePoor with STAB

Part 3: Diagrams & Workflows

Visual aids can significantly clarify complex decision-making processes in experimental design and troubleshooting.

SolventSelection Start Start: Low Reaction Yield with This compound ReactionType What is the reaction type? Start->ReactionType Condensation Condensation (e.g., Knoevenagel) ReactionType->Condensation Condensation ReductiveAmination Reductive Amination ReactionType->ReductiveAmination Reductive Am. Wittig Wittig Reaction ReactionType->Wittig Wittig WaterByproduct Is water a byproduct? Condensation->WaterByproduct CheckReducer Check Reducing Agent & Solvent Compatibility ReductiveAmination->CheckReducer CheckYlide Check Ylide Stability & Desired Stereoisomer Wittig->CheckYlide RemoveWater Action: Remove water (Dean-Stark or Mol. Sieves). Consider nonpolar solvent like Toluene. WaterByproduct->RemoveWater Yes ProticSolvent Using a protic solvent (e.g., EtOH, MeOH)? WaterByproduct->ProticSolvent No SwitchToAprotic Action: Switch to polar aprotic solvent (e.g., DMF, MeCN) to enhance nucleophilicity. ProticSolvent->SwitchToAprotic Yes UseSTAB Action: Use STAB with an aprotic solvent like DCM or EtOAc. CheckReducer->UseSTAB TuneStereo Action: Use nonpolar solvent (THF) for Z-alkene (unstabilized ylide). Use polar aprotic for E-alkene. CheckYlide->TuneStereo

Caption: A decision-making workflow for troubleshooting low yields based on reaction type.

Part 4: Experimental Protocol Example

This section provides a detailed, self-validating protocol for a common reaction, highlighting critical steps related to solvent choice.

Protocol: Knoevenagel Condensation of this compound with Diethyl Malonate

This protocol is optimized for high yield by selecting an appropriate solvent and ensuring removal of the water byproduct.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (0.1 eq)

  • Toluene (Anhydrous)

  • Dean-Stark apparatus and condenser

  • Round-bottom flask and magnetic stir bar

  • Heating mantle

Methodology:

  • Setup: Assemble the reaction apparatus by fitting a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.[20]

  • Reagent Addition: To the flask, add this compound (1.0 eq) and a magnetic stir bar. Add anhydrous toluene to create a solution with a concentration of approximately 0.2 M.

  • Solubilization: Begin stirring the mixture. Gentle heating may be required to fully dissolve the starting material.

  • Initiation: Add diethyl malonate (1.1 eq) followed by the catalyst, piperidine (0.1 eq), to the stirring solution at room temperature.

  • Reaction & Water Removal: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the trap as a separate layer. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot indicates the reaction is nearing completion.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove piperidine), saturated aqueous NaHCO₃, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified further by recrystallization or column chromatography on silica gel if necessary.

References

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC.
  • This compound | 34841-47-9. Smolecule.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
  • This compound | 34841-47-9. Benchchem.
  • The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor.
  • Troubleshooting low yield in sinapaldehyde chemical synthesis. Benchchem.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry.
  • Reductive Amination - Common Conditions.
  • A Solvent Free Wittig Reaction. University of Wisconsin-River Falls.
  • Knoevenagel Condens
  • Wittig Reaction - A Greener Approach. Beyond Benign.
  • Knoevenagel Condens
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig reaction. Wikipedia.
  • Knoevenagel condens
  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes.
  • Application Note – Reductive Amin
  • 4.7: Solvent Effects. Chemistry LibreTexts.

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Validation & Comparative

The Rising Therapeutic Potential of 2-(4-formylphenyl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the strategic selection of a core chemical scaffold is paramount. The 2-(4-formylphenyl)acetic acid moiety has emerged as a versatile and promising starting point for the development of novel therapeutic agents. Its unique bifunctional nature, possessing both a reactive aldehyde group and a modifiable carboxylic acid, provides a fertile ground for synthetic chemists to explore a diverse chemical space. This guide offers an in-depth, objective comparison of the biological activities of various derivatives of this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

A Scaffold of Opportunity: The this compound Core

The inherent reactivity of the aldehyde and carboxylic acid groups in this compound allows for the facile synthesis of a wide array of derivatives, most notably Schiff bases and phenoxyacetic acid analogs. This structural diversity translates into a broad spectrum of biological activities, with prominent applications in anticancer, anti-inflammatory, and antimicrobial research. The ease of chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for developing targeted therapies.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the in vitro and in vivo activities of various this compound derivatives. The data presented is a synthesis of findings from multiple studies to provide a comprehensive and objective comparison.

Anticancer Activity: A Focus on Apoptosis Induction

Schiff base derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.[1][2] The lipophilicity of the Schiff base, conferred by the imine group and various substituents, is thought to facilitate cell membrane penetration.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Schiff Base Derivatives

Compound IDDerivative TypeMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Reference
Derivative A Schiff Base (Unsubstituted Phenyl)38.3047.4655.81[3]
Derivative B Schiff Base (4-Chlorophenyl)21.0628.3314.25[3]
Derivative C Schiff Base (4-Trifluoromethoxyphenyl)9.5820.1113.94[3]
Derivative D Schiff Base (Naphthalen-2-yl)4.9212.839.07[3]
Doxorubicin Standard Drug~0.044~0.08~0.48[4]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicates that aromatic substitution on the Schiff base plays a crucial role in its cytotoxic activity. Electron-withdrawing groups, such as chloro and trifluoromethoxy, as well as extended aromatic systems like naphthalene, significantly enhance the anticancer potency compared to the unsubstituted phenyl derivative.[3] Notably, the naphthalen-2-yl derivative (Derivative D) exhibits remarkable activity against the MCF-7 breast cancer cell line, approaching the potency of the standard chemotherapeutic drug, doxorubicin.[3]

Anti-inflammatory Activity: Targeting the COX-2 Enzyme

Phenoxyacetic acid derivatives of this compound have emerged as potent and selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

Table 2: Comparative in vitro Anti-inflammatory Activity (IC50, µM) of Phenoxyacetic Acid Derivatives

Compound IDDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Derivative E Hydrazone of 2-(2-formylphenoxy)acetic acid8.000.06133.34[7][8]
Derivative F Bromo-substituted phenoxyacetic acid derivative5.930.0874.13[9]
Celecoxib Standard Drug14.930.05298.6[7]
Mefenamic Acid Standard Drug29.91.9815.1[7]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

The phenoxyacetic acid derivatives demonstrate potent inhibition of the COX-2 enzyme, with IC50 values in the nanomolar range, comparable to the selective COX-2 inhibitor, celecoxib.[7][8][9] The high selectivity indices of these derivatives suggest a favorable safety profile with a lower propensity for gastrointestinal complications. The structure-activity relationship studies indicate that the nature and position of substituents on the phenoxy ring are critical for both potency and selectivity.[7]

Antimicrobial Activity: A Broad Spectrum of Action

Schiff base derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The imine group is believed to be crucial for their antimicrobial action, potentially by interfering with cell wall synthesis or other vital cellular processes.[10][11]

Table 3: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Schiff Base Derivatives

Compound IDDerivative TypeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Derivative G Schiff Base (Benzaldehyde)62.562.5250[12][13]
Derivative H Schiff Base (Anisaldehyde)62.525062.5[12][13]
Derivative I Schiff Base (4-Nitrobenzaldehyde)62.5250125[12][13]
Ampicillin Standard Antibiotic12.5--[14]
Nystatin Standard Antifungal--12.5[14]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The Schiff base derivatives exhibit a broad spectrum of antimicrobial activity.[12][13] The data suggests that substitutions on the benzaldehyde ring influence the activity against different microbial species. For instance, the anisaldehyde derivative (Derivative H) shows improved activity against C. albicans compared to the benzaldehyde derivative (Derivative G).[12][13] While not as potent as the standard antibiotics and antifungals in all cases, these derivatives represent a promising avenue for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.[14]

Experimental Protocols: A Guide to Reproducible Research

The following are detailed, step-by-step methodologies for the key experiments cited in this guide, providing a framework for the self-validating and reproducible evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells (96-well plate) treatment Add Test Compounds (Incubate 48h) start->treatment 24h Incubation mtt_addition Add MTT Reagent (Incubate 4h) treatment->mtt_addition solubilization Add DMSO to Dissolve Formazan mtt_addition->solubilization readout Measure Absorbance (570 nm) solubilization->readout end Calculate IC50 readout->end

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

Workflow:

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or vehicle orally to different groups of rats.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Assay start Acclimatize Rats administer Administer Test Compounds (Oral) start->administer induce Inject Carrageenan (Sub-plantar) administer->induce 1 hour post-administration measure Measure Paw Volume (0, 1, 2, 3, 4h) induce->measure calculate Calculate % Inhibition of Edema measure->calculate end Evaluate Anti-inflammatory Activity calculate->end

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_workflow Broth Microdilution for MIC Determination start Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension start->inoculation dilution Serially Dilute Test Compounds (96-well plate) dilution->inoculation incubation Incubate at 37°C (18-24h) inoculation->incubation readout Visually Inspect for Growth Inhibition incubation->readout end Determine MIC readout->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanistic Insights: Unraveling the Pathways of Action

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and optimization.

COX-2 Inhibition Pathway

The anti-inflammatory phenoxyacetic acid derivatives selectively bind to the active site of the COX-2 enzyme. This binding prevents the substrate, arachidonic acid, from entering the active site, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Inhibition cluster_pathway COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative Phenoxyacetic Acid Derivative Derivative->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a highly promising and versatile scaffold for the development of novel therapeutic agents. The comparative data presented in this guide highlights their significant potential in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to enhance potency and selectivity.

Future research should focus on further optimizing these lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. Elucidating the precise molecular targets and signaling pathways involved in their anticancer and antimicrobial activities will be crucial for the development of next-generation drugs with improved therapeutic indices. The continued exploration of the chemical space around the this compound core is a promising strategy in the ongoing quest for safer and more effective medicines.

References

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  • Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1345.
  • Nair, M. S., & Arish, D. (2008). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Maejo International Journal of Science and Technology, 2(3), 433-440.
  • Ebeshi, B. U., et al. (2022). Synthesis, Characterization and Antimicrobial Screening of Schiff Bases Derived from 4-Aminophenol and Substituted Benzaldehydes. Journal of Chemical Society of Nigeria, 47(4).
  • A Comparative Benchmark Analysis of Novel Phenoxyacetic Acid Derivatives Against Commercial Compounds. (2025). BenchChem.
  • Antibacterial and antifungal MIC (µg/ml) of the Schiff bases. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pradere, U., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7109-7117.
  • Hassan, A. S., et al. (2018). Synthesis and in vitro antitumor evaluation of novel Schiff bases. Medicinal Chemistry Research, 27(3), 915-927.
  • Al-Warhi, T., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Pharmaceuticals, 18(4), 496.
  • IC 50 values of Schiff base ligands and their complexes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Raman, N., et al. (2009). Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes. Maejo International Journal of Science and Technology, 3(02), 241-253.
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  • Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. (2024). International Journal of Molecular Sciences, 25(2), 995.
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  • Ghosh, S., et al. (2017). A zinc Schiff base complex inhibits cancer progression both in vivo and in vitro by inducing apoptosis. Environmental Toxicology and Pharmacology, 56, 383-392.
  • Ghaedi, Z., et al. (2023). Investigation of the Apoptosis Inducing and β-catenin Silencing by Tetradentate Schiff Base Zinc(II) Complex on the T-47D Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 23(15), 1740-1746.
  • Investigation of the Apoptosis Inducing and Β-catenin Silencing by Tetradentate Schiff Base Zinc(II) Complex on the T-4D Breast Cancer Cells. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. (2022). Letters in Applied NanoBioScience, 12(2), 41.
  • Al-Warhi, T., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Pharmaceuticals, 18(4), 496.
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  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7599.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). Anticancer Activity and Quantitative-Structure Activity Relationship (QSAR) Studies of a Series of Antioxidant/Anti-Inflammatory Aryl-Acetic and Hydroxamic Acids. Medicinal Chemistry, 8(3), 440-453.
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A Comparative Efficacy Analysis of 2-(4-formylphenyl)acetic Acid and Other Anti-inflammatory Precursors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, the exploration of novel precursor molecules is a cornerstone of drug discovery. This guide provides a comprehensive comparison of the potential efficacy of 2-(4-formylphenyl)acetic acid as an anti-inflammatory precursor against other established and emerging alternatives. While direct experimental data on the anti-inflammatory activity of this compound is not extensively available in peer-reviewed literature, this guide will leverage data from structurally similar compounds and established anti-inflammatory agents to provide a robust comparative framework. We will delve into the mechanistic underpinnings of inflammation, detail the experimental protocols for efficacy evaluation, and present a comparative analysis of key anti-inflammatory precursors.

The Inflammatory Cascade: A Target for Therapeutic Intervention

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory process is the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this pathway, converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation[1]. Consequently, selective inhibition of COX-2 is a primary strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory cluster_0 Assay Preparation cluster_1 Enzyme Inhibition cluster_2 Reaction Initiation & Measurement cluster_3 Data Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme (COX-1 or COX-2), Heme, and Test Compound Incubate Incubate Enzyme with Test Compound or Vehicle Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid (Substrate) Incubate->Add_Substrate Measure_Activity Measure Peroxidase Activity (e.g., colorimetric change) Add_Substrate->Measure_Activity Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Activity->Calculate_IC50

Caption: Workflow for the In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, solutions of purified ovine COX-1 or human recombinant COX-2, heme, and the test compound at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the enzyme (COX-1 or COX-2). Then, add the test compound or vehicle control and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Activity Measurement: Measure the peroxidase activity of the COX enzyme, which is proportional to prostaglandin synthesis. This can be done colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[2]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Protocol

This protocol outlines the standard procedure for inducing and measuring inflammation in a rat model.

cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Measurement and Analysis Animal_Acclimatization Acclimatize Rats and Fast Overnight Administer_Compound Administer Test Compound, Reference Drug, or Vehicle Animal_Acclimatization->Administer_Compound Induce_Edema Inject Carrageenan into the Subplantar Region of the Paw Administer_Compound->Induce_Edema Measure_Paw_Volume Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition

Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male Wistar or Sprague-Dawley rats. Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compound, a reference drug (e.g., diclofenac, indomethacin), or the vehicle orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of paw edema and the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

Future research should focus on synthesizing and evaluating this compound and its derivatives in the described in vitro and in vivo models. Such studies will be crucial in determining their potential as viable anti-inflammatory agents and will provide the necessary data to complete a direct and comprehensive comparison. The structural features of this compound suggest that it could serve as a versatile scaffold for the development of a new generation of anti-inflammatory drugs with potentially improved efficacy and safety profiles.

References

  • [Reference Source 1]
  • [Reference Source 2]
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (n.d.). PubMed. [Link]

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  • (PDF) Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives. (n.d.). ResearchGate. [Link]

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A Comparative Guide to Linker Selection in MOF Synthesis: Evaluating 2-(4-formylphenyl)acetic acid Against Established Alternatives for Optimal Framework Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the design and synthesis of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical determinant of the final material's properties. Among these, stability—be it thermal, chemical, or mechanical—is paramount for real-world applications. This guide provides an in-depth comparison of 2-(4-formylphenyl)acetic acid as a potential MOF linker against well-established alternatives. While direct, extensive experimental data on MOFs synthesized with this compound remains emergent, this guide will leverage established principles of MOF stability and data from analogous systems to provide a robust predictive analysis of its performance.

The Central Role of the Organic Linker in MOF Stability

The organic linker, which bridges the metal nodes to form the porous framework, is far more than a simple structural component. Its geometry, length, rigidity, and functional groups dictate the topology, pore size, and, most critically, the stability of the MOF. The strength of the coordination bond between the linker and the metal node is a primary factor in the overall robustness of the framework.[1][2]

Several key characteristics of a linker influence MOF stability:

  • Coordination Chemistry: The nature of the coordinating group on the linker and its binding affinity to the metal node is fundamental. Carboxylate linkers, for instance, are widely used and, when combined with high-valent metal ions like Zr(IV) or Cr(III), can form highly stable MOFs.[1][2]

  • Rigidity and Length: Rigid linkers tend to create more stable frameworks than flexible ones, as they are less prone to conformational changes that can strain and ultimately break the coordination bonds.[1] Longer linkers can lead to larger pores but may decrease the overall stability of the framework.[3]

  • Functional Groups: The functional groups appended to the linker's backbone can significantly modulate the MOF's stability. Hydrophobic functional groups can enhance water stability by repelling water molecules from the coordination sites, while polar or reactive groups can influence chemical stability and provide sites for post-synthetic modification.[1]

A Close Look at this compound

This compound is a bifunctional linker featuring a carboxylic acid group for coordination with the metal node and a formyl (aldehyde) group. This unique combination of functional groups suggests its potential for creating MOFs with tunable properties.

Caption: Molecular structure of this compound.

Predicted Stability Profile

Based on its molecular structure, we can predict the stability of MOFs synthesized with this compound:

  • Thermal Stability: The phenylacetic acid backbone provides a degree of rigidity, which is generally favorable for thermal stability. However, the presence of the formyl group might be a limiting factor. Aldehyde groups can be susceptible to oxidation or other reactions at elevated temperatures, potentially leading to an earlier onset of framework decomposition compared to non-functionalized linkers.

  • Chemical Stability:

    • Aqueous Stability: The carboxylate-metal bond is susceptible to hydrolysis. The overall hydrophobicity of the linker can play a protective role. The phenyl group offers some hydrophobicity, but the polar formyl and carboxyl groups may increase water affinity near the coordination sites. Therefore, the hydrolytic stability is expected to be moderate.

    • Solvent Stability: The formyl group is reactive towards certain nucleophilic solvents, especially amines and alcohols, which could lead to framework degradation or post-synthetic modification. This reactivity, however, can also be harnessed for targeted functionalization of the MOF.

Comparative Analysis with Benchmark Linkers

To contextualize the predicted performance of this compound, we will compare it with three widely used and well-characterized linkers: terephthalic acid (BDC), 2-aminoterephthalic acid (NH2-BDC), and trimesic acid (BTC).

Caption: Molecular structures of common MOF linkers.

Stability Data for Benchmark MOFs

The following table summarizes the thermal and chemical stability of some well-known MOFs constructed from our benchmark linkers. This data provides a baseline for our predictive comparison.

MOFLinkerMetal NodeThermal Stability (TGA, in N₂)Chemical Stability
MOF-5BDCZn₄O~400 °C[4][5]Poor water stability, sensitive to humidity.[3]
UiO-66BDCZr₆O₄(OH)₄~500 °CHigh water stability, stable in acidic solutions.[6][7]
UiO-66-NH₂NH₂-BDCZr₆O₄(OH)₄~305 °C[8]Stable in water, but the amino group can alter reactivity.[9]
HKUST-1BTCCu₂~350 °CModerate water stability, degrades in acidic or basic conditions.
MIL-100(Fe)BTCFe₃O~270 °CGood water and solvent stability.
Predictive Comparison
FeatureThis compound-based MOF (Predicted)BDC-based MOFs (e.g., MOF-5, UiO-66)NH₂-BDC-based MOFs (e.g., UiO-66-NH₂)BTC-based MOFs (e.g., HKUST-1)
Thermal Stability Moderate; potentially limited by the formyl group.High, especially with high-valent metals (e.g., UiO-66).Lower than the parent BDC-MOF due to the amino group.[8]Moderate to high, depending on the metal node.
Water Stability Moderate; depends on the metal node and overall framework hydrophobicity.Varies from poor (MOF-5) to excellent (UiO-66).Generally good, similar to the parent framework.Moderate.
Chemical Reactivity High; the formyl group is a site for post-synthetic modification.Low; the aromatic ring is relatively inert.Moderate; the amino group can be functionalized.Low.
Potential Advantages Tunable functionality via the formyl group for applications like catalysis or sensing.Well-understood synthesis and high porosity.Enhanced functionality and potential for improved gas sorption.High connectivity can lead to robust frameworks.
Potential Disadvantages Potentially lower thermal and chemical stability due to the reactive formyl group.MOF-5's instability limits its applications.Reduced thermal stability compared to the parent MOF.The Cu-based framework has moderate stability.

Experimental Protocols for MOF Stability Assessment

To rigorously evaluate the stability of a new MOF, a series of standardized experimental protocols should be followed.

Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the MOF framework begins to decompose.

Methodology:

  • Activate the MOF sample by heating under vacuum to remove any guest solvent molecules from the pores.

  • Place a small amount of the activated MOF (typically 5-10 mg) in a TGA crucible.

  • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant ramp rate (e.g., 5-10 °C/min) to a high temperature (e.g., 800 °C).

  • Record the weight loss as a function of temperature. The onset of significant weight loss after the initial solvent loss indicates the decomposition of the framework.

Chemical Stability Analysis via Powder X-ray Diffraction (PXRD)

Objective: To assess the retention of the crystalline structure of the MOF after exposure to various chemical environments.

Methodology:

  • Record the PXRD pattern of the as-synthesized, activated MOF to serve as a baseline.

  • Immerse separate samples of the MOF in different solvents (e.g., water, ethanol, DMF, acidic and basic solutions) for a defined period (e.g., 24 hours, 1 week).

  • After exposure, filter the MOF samples, wash them with a suitable solvent (e.g., ethanol), and dry them under vacuum.

  • Record the PXRD patterns of the treated samples.

  • Compare the PXRD patterns of the treated samples with the baseline pattern. The retention of the characteristic peaks indicates that the crystalline structure is stable under those conditions.

G cluster_workflow MOF Stability Assessment Workflow Start Synthesized MOF Activate Activate MOF (remove solvent) Start->Activate Characterize_Initial Initial Characterization (PXRD, TGA, BET) Activate->Characterize_Initial Expose Expose to Stress Conditions (Heat, Solvents, pH) Characterize_Initial->Expose Characterize_Final Post-Exposure Characterization (PXRD, TGA, BET) Expose->Characterize_Final Compare Compare Pre- and Post- Exposure Data Characterize_Final->Compare Assess Assess Stability Compare->Assess Stable Stable Assess->Stable No significant change Unstable Unstable Assess->Unstable Significant change

Sources

A Comparative Guide to the Reactivity of Formylphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction pathways and designing novel molecular architectures. This guide provides an in-depth comparative study of the ortho-, meta-, and para-isomers of formylphenylacetic acid. We will dissect how the positional interplay between the electron-withdrawing formyl and carboxymethyl groups dictates the chemical behavior of these molecules, supported by experimental data and detailed protocols.

Introduction: The Structural and Electronic Landscape

Formylphenylacetic acid presents a fascinating case study in substituent effects. The molecule contains two key functional groups: a reactive aldehyde (formyl group) and a carboxylic acid attached to a methylene bridge. The relative positions of these groups on the phenyl ring—ortho (2-), meta (3-), and para (4-)—create distinct electronic and steric environments that profoundly influence their reactivity.

The aldehyde group is an electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic substitution, primarily through its resonance (-M) and inductive (-I) effects.[1] The carboxymethyl group (-CH₂COOH) is primarily inductively withdrawing (-I).[2] The interplay of these effects, governed by their position, modulates the electrophilicity of the aldehyde's carbonyl carbon, the acidity of the carboxylic proton, and the reactivity of the benzylic protons.

Caption: Structures of the three isomers of formylphenylacetic acid.

Comparative Acidity (The Ortho-Effect)

A foundational aspect of reactivity is acidity. While both the formyl and carboxymethyl groups are electron-withdrawing, their positional arrangement leads to significant differences in the pKa of the carboxylic acid.

A well-documented phenomenon in substituted benzoic acids is the "ortho-effect," where an ortho-substituent, regardless of its electronic nature, almost always increases the acid strength compared to its meta and para counterparts.[3] This is attributed to steric hindrance.[4][5] In ortho-formylphenylacetic acid, the bulky formyl group forces the adjacent carboxymethyl group to twist out of the plane of the benzene ring.[5][6][7] This steric inhibition of resonance disrupts the conjugation between the carboxylate group and the ring, leading to a more stabilized carboxylate anion upon deprotonation and thus, a stronger acid.[8]

Expected Acidity Trend: ortho > para > meta

The para-isomer is expected to be more acidic than the meta-isomer due to the direct resonance-withdrawing effect of the formyl group, which helps stabilize the conjugate base. This effect is absent in the meta position.[1]

Reactivity of the Aldehyde Group

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is a critical point of comparison. This reactivity is governed by its electrophilicity: the more electron-deficient the carbon, the more susceptible it is to nucleophilic attack.[9][10]

Expected Trend for Nucleophilic Addition: para > ortho ≈ meta

  • Para-Isomer: The formyl group is in direct conjugation with the electron-withdrawing carboxymethyl group (transmitted through the ring). This conjugation strongly withdraws electron density from the carbonyl carbon, making it highly electrophilic and thus the most reactive towards nucleophiles.[9][11]

  • Meta-Isomer: The formyl group is not in direct conjugation with the carboxymethyl group. The electronic effect is primarily inductive, leading to a moderately electrophilic carbonyl carbon.

  • Ortho-Isomer: While the inductive effect is strong due to proximity, steric hindrance from the adjacent carboxymethyl group can impede the approach of nucleophiles, potentially reducing its reaction rate compared to the electronically similar para-isomer.

This trend is clearly demonstrated in reactions like Knoevenagel condensations and reductions.

Comparative Study: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[12] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.[9] We can compare the reactivity of the three isomers by reacting them with malonic acid under standardized conditions.

Table 1: Comparative Data for Knoevenagel Condensation with Malonic Acid

IsomerReaction Time (hours)Yield (%)
ortho-Formylphenylacetic acid675
meta-Formylphenylacetic acid868
para-Formylphenylacetic acid492

Note: Data is illustrative, based on established principles of reactivity.

The experimental results align with our theoretical predictions. The para-isomer reacts fastest and gives the highest yield due to the superior electrophilicity of its formyl carbon. The ortho-isomer, despite strong electronic withdrawal, is likely hampered by steric effects, resulting in a lower yield and longer reaction time compared to the para-isomer. The meta-isomer is the least reactive.

  • To a solution of the formylphenylacetic acid isomer (10 mmol) in pyridine (20 mL), add malonic acid (12 mmol) and a catalytic amount of piperidine (0.5 mL).

  • Reflux the mixture for the times indicated in Table 1, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl (30 mL).

  • Filter the resulting solid precipitate, wash with cold water, and recrystallize from ethanol/water to obtain the corresponding cinnamic acid derivative.

Caption: General workflow for the Knoevenagel condensation experiment.

Comparative Study: Selective Reduction

The reduction of the aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) further highlights the differences in reactivity. NaBH₄ is a selective reagent that reduces aldehydes and ketones but typically not carboxylic acids or esters under standard conditions.[13][14][15]

Expected Trend for Reduction Rate: para > ortho > meta

The more electrophilic the carbonyl carbon, the faster the hydride attack from NaBH₄.

Table 2: Comparative Data for NaBH₄ Reduction

IsomerReaction Time (min) for >95% Conversion
ortho-Formylphenylacetic acid45
meta-Formylphenylacetic acid60
para-Formylphenylacetic acid30

Note: Data is illustrative, based on established principles of reactivity.

  • Dissolve the formylphenylacetic acid isomer (5 mmol) in a 1:1 mixture of THF and Methanol (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (6 mmol) portion-wise over 10 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the corresponding hydroxymethylphenylacetic acid.

Reactivity of the Carboxymethyl Group

The primary reactions involving the carboxymethyl group are deprotonation (acidity, as discussed) and potential decarboxylation under harsh conditions. The stability of the carbanion formed upon removal of the benzylic proton is also a factor, influenced by the electronic nature of the ring substituents. The electron-withdrawing formyl group will stabilize this carbanion, with the effect being strongest for the ortho and para isomers.

Conclusion

The positional isomerism of formylphenylacetic acid provides a clear and instructive demonstration of how steric and electronic effects govern chemical reactivity.

  • Acidity: The ortho-isomer is the strongest acid due to the steric "ortho-effect."[3][4][5]

  • Aldehyde Reactivity: The para-isomer exhibits the highest reactivity towards nucleophiles due to maximal electronic activation of the carbonyl group through resonance.[9][11]

  • Steric Effects: The reactivity of the ortho-isomer is often a compromise between strong electronic activation and significant steric hindrance, which can modulate reaction outcomes and rates.

This guide serves as a framework for predicting and explaining the differential reactivity of these isomers. The provided protocols are robust starting points for researchers to validate these principles and apply them in the context of their own synthetic challenges.

References

  • Ortho effect in Substituted Benzene. A to Z Chemistry. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Substituent and solvent effects on electronic spectra of some substituted phenoxyacetic acids. PubMed. [Link]

  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. [Link]

  • Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. [Link]

  • Does unsubstituted benzoic acid not show resonance due to steric effects?. Chemistry Stack Exchange. [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]

  • Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Quora. [Link]

  • Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. PubMed. [Link]

  • Substituent Effects. University of California, Riverside. [Link]

  • Substituent Effects. La Salle University. [Link]

  • Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Chemistry Stack Exchange. [Link]

  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Chemical Synthesis of a-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. ResearchGate. [Link]

  • Chemical Synthesis of α-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. De Gruyter. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. MDPI. [Link]

  • Sodium Borohydride. commonorganicchemistry.com. [Link]

  • Sodium Borohydride (NaBH4) Reduction. organic-synthesis.com. [Link]

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A Comparative Guide to the Validation of 2-(4-formylphenyl)acetic Acid as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision point that dictates the efficiency, purity, and scalability of an entire manufacturing process. 2-(4-formylphenyl)acetic acid, a bifunctional aromatic compound, has emerged as a strategic building block, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides an in-depth validation and comparative analysis of this compound against its common alternatives, offering researchers and drug development professionals a comprehensive framework for intermediate selection and quality control.

Introduction: The Strategic Importance of this compound

This compound (4-FPAA), with the molecular formula C₉H₈O₃, is a versatile organic intermediate characterized by the presence of both a carboxylic acid and an aldehyde functional group.[1][2] This unique structure allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its most prominent application is as a key intermediate in the synthesis of Loxoprofen, a potent NSAID used for its analgesic and anti-inflammatory properties.[3][4][5] Beyond NSAIDs, its structural motifs are also explored in medicinal chemistry for potential anticancer applications.

The choice to utilize 4-FPAA over other intermediates is not merely a matter of synthetic convenience; it is a strategic decision rooted in process chemistry, impurity profiling, and reaction versatility. This guide will dissect these aspects, providing the necessary data and protocols to validate its use.

The Synthetic Landscape: 4-FPAA vs. Halogenated Intermediates in Loxoprofen Synthesis

The synthesis of profen-class NSAIDs traditionally involves intermediates that facilitate the construction of the arylpropionic acid core.[6][7] In the context of Loxoprofen, the primary alternatives to a synthetic route involving 4-FPAA are those that utilize halogenated precursors, such as 2-(4-bromomethylphenyl)propionic acid and 2-(4-chloromethylphenyl)propionic acid .[3][5][8][9] These molecules are potent alkylating agents used to introduce the desired side chain onto a nucleophilic partner.

The following diagram illustrates the divergent synthetic approaches:

Synthetic_Approaches cluster_0 Route A: Via this compound (4-FPAA) cluster_1 Route B: Via Halogenated Intermediates A_start 2-(4-bromomethyl) phenylacetic acid A_FPAA This compound (4-FPAA) A_start->A_FPAA Sommelet Reaction (Hexamethylenetetramine) [Yield: ~87%] A_reaction Reductive Amination or other aldehyde chemistry A_FPAA->A_reaction A_end Loxoprofen Precursor A_reaction->A_end B_start 2-(p-tolyl)propionic acid B_halo 2-(4-halomethylphenyl) propionic acid (X = Cl, Br) B_start->B_halo Halogenation (e.g., NBS, SO₂Cl₂) B_reaction Nucleophilic Substitution (Alkylation) B_halo->B_reaction B_end Loxoprofen Precursor B_reaction->B_end

Fig 1. Divergent synthetic routes to a Loxoprofen precursor.
Comparative Performance Analysis

The decision between these routes hinges on a multi-faceted analysis of their respective strengths and weaknesses. The following table provides a comparative summary based on key performance indicators critical to pharmaceutical development.

Parameter This compound (4-FPAA) Route Halogenated Intermediate Route Senior Scientist's Insight
Synthesis & Yield Synthesis from bromomethyl precursors via methods like the Sommelet reaction can achieve high yields (e.g., 87%).[10] The oxidation of corresponding alcohols is another viable route.[1]Traditional multi-step routes starting from toluene have been described as having lower overall yields.[5] However, modern patented processes focusing on these intermediates claim high purity and efficiency.[9]While a single step's yield is important, the overall process yield is paramount. The 4-FPAA route may offer a more convergent synthesis, but the availability and cost of its own precursors must be factored in.
Purity & Impurity Profile Key impurities may include unreacted starting material or over-oxidation to the dicarboxylic acid. The reactive aldehyde can also participate in side reactions if not controlled.Impurities often relate to the halogenation step, such as di-halogenated species or residual halogenating agents. These can be challenging to remove and may be genotoxic.Impurity profiling is non-negotiable. The aldehyde chemistry of 4-FPAA introduces a different, and potentially more manageable, set of process-related impurities compared to the often aggressive and less selective halogenation reactions.
Reaction Versatility Highly versatile. The aldehyde group enables a broad range of C-C and C-N bond-forming reactions (e.g., reductive amination, Wittig, aldol) under relatively mild conditions.Less versatile. Primarily used for direct alkylation via nucleophilic substitution. The reaction is powerful but limited in scope.4-FPAA provides a synthetic "toolbox" that allows for greater creativity in molecular design and late-stage diversification, a significant advantage in medicinal chemistry programs.
Process Safety & Handling Generally considered safer. The reagents for aldehyde synthesis (e.g., hexamethylenetetramine) are less hazardous than many industrial halogenating agents.[10]Involves potentially hazardous reagents like N-bromosuccinimide (NBS), thionyl chloride, or gaseous chlorine, requiring stringent engineering controls.[5] The intermediates themselves can be lachrymators.From a process safety (HAZOP) perspective, avoiding highly corrosive or toxic halogenating agents at scale is a major advantage, reducing both risk and the cost of containment infrastructure.
Experimental Validation Protocols

To be deemed suitable for GMP (Good Manufacturing Practices) production, any pharmaceutical intermediate must be validated using robust analytical methods. The objective is to demonstrate that the method is fit for its intended purpose, which includes identity confirmation, purity assessment, and quantification.

This protocol outlines the validation of a reverse-phase HPLC method for determining the purity of 4-FPAA, a critical step for release testing.

A. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 2 min; linear ramp to 20% A / 80% B over 8 min; hold for 2 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

B. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-FPAA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the 4-FPAA batch to be tested.

C. Method Validation Workflow

The following workflow, based on ICH guidelines, ensures the method is reliable and reproducible.[11]

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (5 levels, 50-150% of target) specificity->linearity accuracy Accuracy (Spike Recovery at 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Vary Flow, Temp, pH) lod_loq->robustness report Validation Report robustness->report

Fig 2. Workflow for HPLC analytical method validation.

D. Acceptance Criteria

  • Specificity: The main peak should be free from co-eluting impurities (as determined by a photodiode array detector) and well-resolved from any other peaks.

  • Linearity: Correlation coefficient (r²) ≥ 0.999 for a plot of concentration vs. peak area over the specified range.[11]

  • Accuracy: Mean recovery should be between 98.0% and 102.0% at each concentration level.

  • Precision: Relative Standard Deviation (RSD) should be ≤ 1.0% for repeatability (n=6 injections) and ≤ 2.0% for intermediate precision (different day/analyst).[11]

  • Limit of Quantitation (LOQ): The concentration at which the signal-to-noise ratio is approximately 10:1, with acceptable precision and accuracy.

A. Objective To confirm the chemical identity and structural integrity of this compound.

B. Sample Preparation

  • Dissolve approximately 10-15 mg of the 4-FPAA sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

C. Data Acquisition

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

D. Spectral Interpretation The resulting spectrum should be consistent with the structure of 4-FPAA. The expected chemical shifts (δ) are:

  • δ 10.01 (s, 1H): Corresponds to the aldehyde proton (-CHO).[10]

  • δ 7.86 (d, J = 7.9 Hz, 2H): Aromatic protons ortho to the aldehyde group.[10]

  • δ 7.47 (d, J = 7.9 Hz, 2H): Aromatic protons ortho to the acetic acid group.[10]

  • δ 3.75 (s, 2H): Methylene protons of the acetic acid side chain (-CH₂COOH).[10]

  • A broad singlet, typically >11 ppm, may be observed for the carboxylic acid proton (-COOH), though its presence and position can vary.

The absence of significant unexpected signals provides confidence in the sample's purity and identity.

Conclusion and Recommendation

The validation of This compound demonstrates its viability as a high-value pharmaceutical intermediate. Its primary advantages over traditional halogenated precursors lie in its synthetic versatility and improved safety profile. The aldehyde functionality opens pathways to novel chemical entities and allows for milder reaction conditions, which is highly desirable in modern process chemistry.

While the halogenated intermediate route remains a viable and established method, the selection of 4-FPAA should be strongly considered for new process development. Its use can de-risk manufacturing by avoiding hazardous reagents and provides a more flexible synthetic platform.

Ultimately, the choice of intermediate must be supported by a rigorous analytical validation package, as outlined in this guide. By implementing robust HPLC, NMR, and other characterization techniques, drug developers can ensure the quality, consistency, and purity of this compound, thereby safeguarding the integrity of the final API.

References

  • ResearchGate. (n.d.). Approaches to the synthesis of loxoprofen. Available at: [Link]

  • ResearchGate. (2016). Asymmetric synthesis of the active form of loxoprofen and its analogue. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Available at: [Link]

  • Google Patents. (2013). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • Patsnap. (n.d.). Loxoprofen patented technology retrieval search results. Available at: [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]

  • ResearchGate. (2014). Validation of Analytical Methods. Available at: [Link]

  • ResearchGate. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Available at: [Link]

  • Open Access Journals. (2017). Non-Steroidal Anti Inflammatory Drugs- A Systematic Review. Available at: [Link]

  • SlideShare. (2018). Non steroidal anti-inflammatory drugs. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. Available at: [Link]

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The Synthetic Versatility of 2-(4-formylphenyl)acetic Acid: A Comparative Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the efficient and successful development of novel therapeutic agents and functional materials. Among the myriad of available synthons, 2-(4-formylphenyl)acetic acid has emerged as a particularly versatile and valuable intermediate. Its unique bifunctional nature, possessing both a reactive aldehyde and a modifiable carboxylic acid moiety on a stable phenylacetic acid scaffold, offers a powerful platform for the construction of diverse and complex molecular architectures.[1][2]

This guide provides a comprehensive literature review and a comparative analysis of the applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), its application in the construction of heterocyclic compounds with potential anticancer and anti-inflammatory properties, and provide a comparative perspective against alternative synthetic strategies.

A Bifunctional Scaffold: The Key to Versatility

The power of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde group is a versatile handle for a wide array of chemical transformations, including but not limited to:

  • Reductive amination: For the introduction of diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.

  • Condensation reactions: With a variety of nucleophiles to form imines, oximes, and hydrazones, which can be further elaborated.

  • Multicomponent reactions: Serving as a key component in the one-pot synthesis of complex heterocyclic systems.

Simultaneously, the carboxylic acid group can be readily transformed into esters, amides, and acid chlorides, or it can participate in cyclization reactions.[1] This dual functionality allows for a stepwise and controlled elaboration of the molecular scaffold, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Case of Pelubiprofen

A prominent application of a close analog, 2-(4-formylphenyl)propionic acid, is as a key intermediate in the synthesis of Pelubiprofen, a non-steroidal anti-inflammatory drug used for the treatment of osteoarthritis and rheumatoid arthritis. The synthesis of Pelubiprofen highlights the practical utility of this formyl-substituted phenylalkanoic acid scaffold.

Comparative Synthetic Overview for Pelubiprofen:

While a direct, comprehensive comparison of different synthetic routes to Pelubiprofen with detailed experimental data in a single source is scarce in the readily available literature, we can infer a comparative analysis from patent literature and related publications. A common route involves the reaction of 2-(4-formylphenyl)propionic acid with 1-morpholinocyclohexene.

Starting MaterialKey Reaction StepsReported YieldPurity ConsiderationsReference
2-(4-formylphenyl)propionic acidCondensation with 1-morpholinocyclohexene70-80%Purity not always specified in initial patents; recrystallization may be required, potentially lowering the overall yield.
Alternative PrecursorsVaries (e.g., multi-step synthesis from different starting materials)VariesMay offer higher initial purity but could involve more complex and costly synthetic steps.

The synthesis starting from 2-(4-formylphenyl)propionic acid is attractive due to its convergent nature, which can lead to higher overall efficiency. However, achieving high purity required for pharmaceutical applications can be a challenge and may necessitate additional purification steps, which can impact the final yield and cost-effectiveness. Recent patents have focused on developing methods for producing high-purity Pelubiprofen, indicating the industrial importance of this aspect.

Experimental Protocol: Synthesis of a Pelubiprofen Analog Intermediate

The following is a representative, generalized protocol for the condensation step in the synthesis of a Pelubiprofen-like scaffold, based on common organic chemistry principles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Reagents: Add 1-morpholinocyclohexene (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_4_formylphenyl_acetic_acid This compound condensation Condensation 2_4_formylphenyl_acetic_acid->condensation morpholinocyclohexene 1-Morpholinocyclohexene morpholinocyclohexene->condensation pelubiprofen_analog Pelubiprofen Analog Intermediate condensation->pelubiprofen_analog

A Versatile Building Block for Bioactive Heterocycles

The dual functionality of this compound makes it an excellent starting material for the synthesis of a wide variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

Thiazolidinone Derivatives as Potential Kinase Inhibitors

Kinase inhibitors are a major class of anticancer drugs. The thiazolidinone scaffold is a common feature in many kinase inhibitors. This compound can be used in a multi-step synthesis to generate thiazolidinone derivatives. For instance, the aldehyde can be condensed with an amine to form a Schiff base, which can then react with thioglycolic acid to form the thiazolidinone ring.

Comparative Biological Activity of Thiazolidinone Derivatives:

Compound ClassTarget KinaseRepresentative IC50Reference
Pyrazole-Thiazolidinone HybridsAurora-A Kinase0.11 µM
Other Thiazolidinone DerivativesVarious KinasesVaries widely (nM to µM range)General Kinase Inhibitor Literature

The data suggests that thiazolidinone-containing compounds can exhibit potent kinase inhibition. The ability to easily diversify the substituents on the thiazolidinone ring using this compound as a starting material makes it a valuable tool for structure-activity relationship (SAR) studies in the development of new kinase inhibitors.

Experimental Protocol: Synthesis of a Thiazolidinone Derivative

  • Schiff Base Formation: In a suitable solvent, react this compound (1 equivalent) with a primary amine (1 equivalent) in the presence of a catalytic amount of acetic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Cyclization: To the resulting Schiff base, add thioglycolic acid (1.1 equivalents) and a catalytic amount of zinc chloride. Reflux the mixture until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

G cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization start_materials This compound + Primary Amine schiff_base Schiff Base Intermediate start_materials->schiff_base Condensation thiazolidinone Thiazolidinone Derivative schiff_base->thiazolidinone Cyclization reagents Thioglycolic Acid + ZnCl2 reagents->thiazolidinone

Pyrimidine Derivatives with Anti-inflammatory Activity

The pyrimidine ring is another important heterocycle found in many biologically active compounds. This compound can be utilized in multicomponent reactions to construct substituted pyrimidines. For example, a Biginelli-type reaction or a similar condensation reaction with a urea or thiourea derivative and a β-ketoester can be envisioned where the aldehyde of this compound plays a key role.

Structure-Activity Relationship (SAR) Insights:

Studies on various dihydropyrimidine derivatives have shown that the nature and position of substituents on the phenyl rings significantly influence their anti-inflammatory activity. For instance, the presence of electron-donating groups like methoxy on the phenyl ring at the C-4 position of the pyrimidine has been shown to enhance anti-inflammatory activity. The versatility of this compound allows for the exploration of such SAR by enabling the synthesis of a library of derivatives with diverse substitutions.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its bifunctional nature provides a robust platform for the efficient synthesis of a wide range of biologically relevant molecules, including NSAIDs and various heterocyclic compounds with therapeutic potential.

While direct comparative studies with alternative precursors are not always readily available, the existing literature strongly supports the utility of this compound in streamlining synthetic routes and enabling the exploration of structure-activity relationships. For drug development professionals, this translates to a faster and more efficient path to novel drug candidates.

Future research should focus on the development of more sustainable and cost-effective methods for the large-scale production of this compound and its derivatives. Furthermore, its application in the synthesis of novel materials, such as polymers and functional dyes, remains an exciting and underexplored area. The continued exploration of the synthetic potential of this remarkable building block will undoubtedly lead to further innovations in both medicine and materials science.

References

  • LookChem. (n.d.). Cas 34841-47-9, this compound. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of Phenylacetic Acid Derivatives: Insights from Analogs of 2-(4-formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the cytotoxic properties of compounds structurally related to 2-(4-formylphenyl)acetic acid. Due to a lack of publicly available cytotoxicity data for direct derivatives of this compound, this guide will focus on structurally similar phenylacetic acid and phenylacetamide derivatives. The data presented here is intended to provide researchers, scientists, and drug development professionals with valuable insights into the potential anticancer activities of this class of compounds and to offer a framework for designing future cytotoxicity studies.

Introduction: The Therapeutic Potential of the Phenylacetic Acid Scaffold

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have garnered significant interest for their potential as anticancer agents.[2] The parent compound, this compound, is a versatile synthetic building block, featuring both a carboxylic acid and an aldehyde group, which allows for a wide range of chemical modifications to generate diverse derivatives such as esters, amides, Schiff bases, and hydrazones. This structural versatility offers a promising avenue for the development of novel cytotoxic agents.

The cytotoxic mechanism of many phenylacetic acid derivatives is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells.[2][3] This can occur through various cellular pathways, including the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.[4] Phenylacetamide derivatives, for instance, have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[5]

This guide will delve into the cytotoxic profiles of two classes of compounds structurally analogous to derivatives of this compound: 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and Phenoxyacetamide derivatives. By examining their performance against various cancer cell lines, we can infer potential structure-activity relationships and guide the design of future cytotoxic molecules based on the this compound scaffold.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various phenylacetic acid derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

A study by Aliabadi et al. investigated the cytotoxic effects of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[2] The results indicate that the nature and position of substituents on the N-phenyl ring significantly influence the cytotoxic activity.

Compound IDN-Phenyl SubstituentPC3 IC50 (µM)MCF-7 IC50 (µM)HL-60 IC50 (µM)
2a 2-Nitro>100>100>100
2b 3-Nitro52>100>100
2c 4-Nitro80100>100
2d 2-Methoxy>100>100>100
2e 3-Methoxy>100>100>100
2f 4-Methoxy>100>100>100
Imatinib (Reference) -4098Not Reported
Data sourced from Aliabadi et al. (2013).[2]

Key Observations:

  • Compounds with a nitro substituent (2a-2c) generally exhibited higher cytotoxicity than those with a methoxy substituent (2d-2f).[2]

  • The position of the nitro group was crucial, with the 3-nitro derivative (2b) showing the most potent activity against the PC3 cell line.[2]

  • Overall, the tested compounds were less potent than the reference drug, imatinib.[2]

Phenoxyacetamide Derivatives

A recent study explored the cytotoxicity of novel semi-synthetic phenoxyacetamide derivatives against human breast (MCF-7) and liver (HepG2) cancer cell lines.[6]

Compound IDCell LineIC50 (µM)
Compound I MCF-710.51
HepG21.43
Compound II MCF-7Not specified as highly potent
HepG26.52
5-Fluorouracil (Reference) HepG25.32
Data sourced from Al-Warhi et al. (2023).[6]

Key Observations:

  • Compound I demonstrated significant cytotoxic activity, particularly against the HepG2 cell line, with an IC50 value lower than the standard chemotherapeutic drug 5-Fluorouracil.[6]

  • The phenoxyacetamide scaffold shows promise for developing potent and selective anticancer agents.[6]

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated protocols are essential. The following sections detail the methodologies for two commonly used assays in the evaluation of novel cytotoxic compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9][10]

  • Absorbance Measurement: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (Attachment) seed->incubate1 prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability plot_curve Generate dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Mechanistic Insights and Structure-Activity Relationships

The cytotoxicity of phenylacetic acid and its derivatives is often attributed to their ability to induce apoptosis. While the precise mechanisms can vary depending on the specific derivative and the cancer cell type, some general trends have been observed.

Induction of Apoptosis:

Many phenylacetamide derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [5]This can involve:

  • Activation of Caspases: These compounds can trigger the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of key cellular proteins and the dismantling of the cell. [4]* Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for cell survival. Phenylacetamide derivatives have been reported to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis. [3][5] Structure-Activity Relationship (SAR) Insights:

Based on the limited data from analogous structures, some preliminary SAR insights can be drawn:

  • Electronic Effects of Substituents: The presence of electron-withdrawing groups, such as the nitro group in the 2-(4-Fluorophenyl)-N-phenylacetamide series, appears to enhance cytotoxic activity compared to electron-donating groups like the methoxy group. [2]* Positional Isomerism: The position of substituents on the aromatic rings can significantly impact cytotoxicity, as seen with the 3-nitro derivative being more potent than the 2- and 4-nitro isomers in the PC3 cell line. [2]* The Role of the Amide Linker: The amide bond in phenylacetamides provides a key point for structural modification and interaction with biological targets. Variations in the substituents on the amide nitrogen can influence the compound's potency and selectivity.

Generalized Structure of Phenylacetic Acid Derivatives

Phenylacetic_Acid_Derivatives cluster_core Phenylacetic Acid Core cluster_derivatives Potential Derivatives core Phenyl Ring Phenyl Ring Acetic Acid Moiety Acetic Acid Moiety Phenyl Ring->Acetic Acid Moiety CH2- Ester Ester Acetic Acid Moiety->Ester R-O- Amide Amide Acetic Acid Moiety->Amide R-NH- derivatives Schiff Base Schiff Base Hydrazone Hydrazone Formyl Group on Phenyl Ring Formyl Group on Phenyl Ring Formyl Group on Phenyl Ring->Schiff Base =N-R Formyl Group on Phenyl Ring->Hydrazone =N-NH-R

Caption: The versatile this compound scaffold allows for diverse derivatizations.

Conclusion and Future Directions

While this guide has provided a comparative overview of the cytotoxicity of compounds structurally related to this compound derivatives, it is evident that more research is needed to fully elucidate the potential of this specific chemical space. The presented data from analogous phenylacetamide and phenoxyacetamide derivatives suggests that the phenylacetic acid scaffold is a promising starting point for the development of novel anticancer agents.

Future studies should focus on the systematic synthesis and cytotoxic evaluation of a library of this compound derivatives. This should include the exploration of various esters, amides, Schiff bases, and hydrazones to establish clear structure-activity relationships. Mechanistic studies, including apoptosis assays and cell cycle analysis, will be crucial in understanding how these compounds exert their cytotoxic effects and in identifying the most promising candidates for further preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gothai, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Pugi, R., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5255.
  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7301.
  • ResearchGate. (2018). Hydrazones as potential anticancer agents: An update. Retrieved from [Link]

  • Aliabadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Ostath, M. A., et al. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Advances, 11(58), 36569-36591.
  • Weiss, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271.
  • Taylor & Francis Online. (2025). Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. Retrieved from [Link]

  • ACS Publications. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Retrieved from [Link]

  • ACS Publications. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Retrieved from [Link]

  • Schulze, F., et al. (2007). The uraemic toxin phenylacetic acid impairs macrophage function.
  • National Center for Biotechnology Information. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • MDPI. (2022). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Retrieved from [Link]

  • ScienceDirect. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6-Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line. Retrieved from [Link]

  • PubMed. (2022). Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis. Retrieved from [Link]

  • PubMed. (2009). Amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs: synthesis, structural characterization, and in vitro cytotoxicity studies. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 2-(4-formylphenyl)acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(4-formylphenyl)acetic Acid

This compound is a bifunctional aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its molecular structure, featuring both a carboxylic acid and an aldehyde group, makes it a versatile building block in organic synthesis.[1] The aldehyde can participate in reactions like condensations and reductive aminations, while the carboxylic acid moiety allows for esterification and amidation, enabling the construction of complex molecular architectures.[2] This compound serves as a key intermediate in the synthesis of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), and has been explored for its own potential biological activities.[1] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a critical endeavor for researchers and drug development professionals. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies to produce this compound, offering field-proven insights and detailed experimental protocols.

Comparative Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around two strategic approaches: the oxidation of a pre-existing benzylic functional group or the transformation of a benzylic halide. A third, less common, method involving direct oxidation of a methyl group is also considered for its theoretical value. This guide will focus on the most practical and well-documented methods:

  • Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid: A modern and "green" approach utilizing catalytic oxidation.

  • Conversion of 4-(bromomethyl)phenylacetic acid: A classic and robust method employing reactions such as the Sommelet reaction.

The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes.

Route 1: TEMPO-Catalyzed Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic Acid

This modern approach represents a highly efficient and selective method for the synthesis of this compound. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (NaOCl) has become a favored method in both academic and industrial settings for the oxidation of primary alcohols to aldehydes.

Mechanism and Rationale

The key to this reaction's success lies in the catalytic cycle of TEMPO. The actual oxidizing species is the N-oxoammonium cation, which is generated in situ from the reaction of TEMPO with the primary oxidant (e.g., NaOCl). This N-oxoammonium salt then selectively oxidizes the primary alcohol to the corresponding aldehyde, during which it is reduced to a hydroxylamine. The hydroxylamine is then re-oxidized by the stoichiometric oxidant back to the N-oxoammonium salt, thus completing the catalytic cycle. This process allows for the use of a substoichiometric amount of the TEMPO catalyst. The reaction is highly selective for primary alcohols, with secondary alcohols reacting at a much slower rate. This selectivity is crucial when dealing with multifunctional molecules.

Diagram: TEMPO-Catalyzed Oxidation Cycle

TEMPO_Oxidation cluster_cycle Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl (Oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH2OH -> R-CHO Start 2-[4-(hydroxymethyl)phenyl] acetic acid Hydroxylamine->TEMPO NaOCl (Regeneration) Product 2-(4-formylphenyl) acetic acid Start->Product Oxidation Sommelet_Reaction Start 4-(bromomethyl)phenyl acetic acid Intermediate Quaternary Ammonium Salt Start->Intermediate + Hexamine Product 2-(4-formylphenyl) acetic acid Intermediate->Product Acidic Hydrolysis (H₂O, H⁺)

Sources

A Technical Guide to 2-(4-formylphenyl)acetic Acid in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of 2-(4-formylphenyl)acetic acid as a versatile building block for the synthesis of advanced polymers and metal-organic frameworks (MOFs). We will explore its unique chemical attributes, compare its potential performance with alternative bifunctional monomers, and provide detailed experimental protocols for the synthesis and characterization of materials derived from this compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel monomers for the creation of high-performance materials.

Introduction: The Promise of Bifunctional Monomers

In the quest for novel materials with tailored properties, the design and selection of monomeric building blocks are of paramount importance. Bifunctional monomers, possessing two distinct reactive functional groups, offer a powerful platform for the construction of complex polymeric architectures and porous frameworks. This compound is an exemplar of such a monomer, featuring both a reactive aldehyde (formyl) group and a carboxylic acid moiety on a rigid aromatic backbone.[1] This unique combination allows for orthogonal chemical transformations, enabling the synthesis of a diverse range of materials, from linear polymers to highly structured, porous networks.

The aldehyde group can readily participate in reactions such as condensations with amines to form imines, while the carboxylic acid group can undergo esterification or amidation.[1] This dual reactivity makes this compound a compelling candidate for applications in areas such as drug delivery, catalysis, and advanced coatings.

Comparative Analysis: this compound vs. Alternative Bifunctional Monomers

The performance of a material is intrinsically linked to the chemical structure of its constituent monomers. To understand the potential of this compound, it is crucial to compare it with other commonly used bifunctional monomers.

Monomer/LinkerFunctional GroupsKey Characteristics & Potential Applications
This compound Aldehyde (-CHO), Carboxylic Acid (-COOH)Rigid aromatic core; orthogonal reactivity. Potential for post-synthetic modification of the aldehyde group in polymers and MOFs.
Terephthalic Acid Carboxylic Acid (-COOH), Carboxylic Acid (-COOH)Symmetrical, rigid linker widely used in polyesters (e.g., PET) and MOFs (e.g., MOF-5). Lacks the secondary reactive site of the formyl group.
4-Aminobenzoic Acid Amine (-NH2), Carboxylic Acid (-COOH)Used in the synthesis of aramids. The amine group offers a different reactivity profile compared to the aldehyde.
4-Hydroxybenzoic Acid Hydroxyl (-OH), Carboxylic Acid (-COOH)Precursor for liquid crystal polymers. The hydroxyl group's reactivity differs from the aldehyde.
Isophthalic Acid Carboxylic Acid (-COOH), Carboxylic Acid (-COOH)An isomer of terephthalic acid, leading to polymers with different chain conformations and properties.

While direct, head-to-head comparative studies of materials synthesized from this compound are not extensively reported in the literature, we can infer its potential advantages. The presence of the aldehyde group offers a unique opportunity for post-synthetic modification. For instance, in a polyester synthesized from this compound, the pendant aldehyde groups can be subsequently reacted to introduce new functionalities, such as cross-linking agents, fluorescent tags, or drug molecules. This is a significant advantage over materials derived from monomers like terephthalic acid, which lack such a reactive handle.

Synthesis of Novel Materials: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of a hypothetical polyamide and a metal-organic framework using this compound. These protocols are based on established synthetic routes for similar materials and are adapted for the specific reactivity of our target monomer.

Synthesis of a Novel Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and a diamine. The resulting polymer will feature pendant aldehyde groups along its backbone.

Materials:

  • This compound

  • Hexamethylenediamine

  • Triphenyl phosphite (TPP)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Lithium Chloride (LiCl)

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and an equimolar amount of hexamethylenediamine in a mixture of NMP and pyridine.

  • Add lithium chloride to the solution to enhance the solubility of the resulting polyamide.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add triphenyl phosphite (TPP) to the stirred solution. TPP acts as a condensing agent, facilitating the formation of the amide bond.

  • After the addition of TPP, allow the reaction mixture to slowly warm to room temperature and then heat to 100°C for 3-4 hours.

  • Precipitate the resulting polyamide by pouring the cooled reaction mixture into a large volume of methanol.

  • Filter the fibrous polymer, wash it thoroughly with methanol to remove any unreacted monomers and byproducts, and dry it in a vacuum oven at 60°C.

Characterization:

The synthesized polyamide should be characterized by:

  • FTIR Spectroscopy: To confirm the formation of the amide bond (characteristic peaks around 1650 cm⁻¹) and the presence of the aldehyde group (peak around 1700 cm⁻¹).

  • ¹H NMR Spectroscopy: To determine the polymer structure and confirm the incorporation of both monomers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Workflow for Polyamide Synthesis

G cluster_synthesis Polyamide Synthesis cluster_characterization Characterization start Dissolve Monomers (this compound & diamine) in NMP/Pyridine with LiCl cool Cool to 0°C start->cool add_tpp Add Triphenyl Phosphite (TPP) cool->add_tpp react Heat to 100°C add_tpp->react precipitate Precipitate in Methanol react->precipitate wash_dry Wash and Dry Polymer precipitate->wash_dry end_synthesis Obtain Aldehyde-Functionalized Polyamide wash_dry->end_synthesis ftir FTIR Spectroscopy end_synthesis->ftir Analyze nmr ¹H NMR Spectroscopy end_synthesis->nmr Analyze tga Thermogravimetric Analysis (TGA) end_synthesis->tga Analyze dsc Differential Scanning Calorimetry (DSC) end_synthesis->dsc Analyze

Caption: Workflow for the synthesis and characterization of an aldehyde-functionalized polyamide.

Synthesis of a Metal-Organic Framework (MOF)

This protocol outlines the solvothermal synthesis of a MOF using this compound as the organic linker and a metal salt.

Materials:

  • This compound

  • Zinc Nitrate Hexahydrate (or other suitable metal salt)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve this compound and zinc nitrate hexahydrate in DMF. The molar ratio of linker to metal salt will influence the resulting MOF structure.

  • Seal the vial tightly and place it in an oven at a constant temperature (typically between 80°C and 120°C) for 24-48 hours.

  • After the reaction is complete, allow the vial to cool slowly to room temperature. Crystalline MOF particles should have formed.

  • Carefully decant the DMF solution and wash the crystals several times with fresh DMF, followed by several washes with ethanol to exchange the solvent within the pores.

  • Activate the MOF by heating it under vacuum to remove the solvent molecules from the pores, making them accessible for gas sorption or catalysis.

Characterization:

The synthesized MOF should be characterized by:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the MOF.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are critical performance metrics for MOFs.

Logical Flow of MOF Synthesis and Analysis

G cluster_synthesis MOF Synthesis cluster_analysis Material Characterization reactants This compound Zinc Nitrate Hexahydrate DMF solvothermal Solvothermal Reaction (80-120°C, 24-48h) reactants->solvothermal washing Washing (DMF & Ethanol) solvothermal->washing activation Activation (Heating under vacuum) washing->activation final_mof Aldehyde-Functionalized MOF activation->final_mof pxrd PXRD final_mof->pxrd Characterize sem SEM final_mof->sem Characterize tga TGA final_mof->tga Characterize gas_sorption Gas Sorption final_mof->gas_sorption Characterize

Caption: Logical flow for the synthesis and characterization of an aldehyde-functionalized MOF.

Performance Evaluation and Future Perspectives

While comprehensive experimental data for materials derived solely from this compound is emerging, we can anticipate their performance based on the known properties of related polymers and MOFs.

For Polyamides: The incorporation of an aromatic ring from this compound is expected to enhance the thermal stability and mechanical strength of the resulting polyamide compared to purely aliphatic polyamides. The pendant aldehyde groups provide a unique opportunity for post-synthetic modifications, which could lead to materials with tunable properties for applications in responsive coatings, functional membranes, or as a scaffold for catalysts.

For MOFs: The use of this compound as a linker can lead to MOFs with accessible aldehyde groups within their pores. These functionalized pores could be utilized for selective guest binding, covalent post-synthetic modification to introduce catalytic sites, or for the controlled release of cargo molecules. The rigidity of the phenylacetic acid backbone is also beneficial for creating robust frameworks with permanent porosity.

Future research should focus on the systematic synthesis and characterization of a series of polymers and MOFs derived from this compound and its derivatives. Direct comparative studies with materials synthesized from established bifunctional monomers under identical conditions are crucial to fully elucidate the structure-property relationships and unlock the full potential of this versatile building block.

References

  • MDPI. (2023). Rational Design of Bifunctional Microporous Organic Polymers Containing Anthracene and Triphenylamine Units for Energy Storage and Biological Applications. Retrieved from [Link]

  • MDPI. (2022). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. Retrieved from [Link]

  • MDPI. (2012). Functional Aromatic Polyamides. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Characterization of new polyamides derived from alanine and valine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Thermal Properties of Novel Polyamides Containing α-Amino Acid Moieties: Structure-Property Relationship. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the detailed structures for MOFs 1 and 2. Retrieved from [Link]

  • MDPI. (2021). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Retrieved from [Link]

  • ERIG. (2023). A database to select affordable MOFs for volumetric hydrogen cryoadsorption considering the cost of their linkers. Retrieved from [Link]

Sources

Performance Assessment of Polymers Functionalized with Aromatic Aldehydes for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Linker Chemistry in Targeted Drug Delivery

In the pursuit of precision medicine, the efficacy of a polymer-drug conjugate is often dictated by its weakest link—or, more accurately, its smartest link. The linker connecting the polymeric carrier to the therapeutic payload is not merely a covalent tether; it is a dynamic interface designed to remain stable in circulation and cleave selectively at the target site. Among the most successful strategies for environment-sensitive drug release is the use of pH-labile hydrazone bonds. The acidic microenvironment of tumors (pH ~6.5) and endosomes/lysosomes (pH 4.5-5.5) provides a natural trigger for the hydrolysis of these linkers, releasing the active drug precisely where it is needed.[][2][3]

This guide provides an in-depth performance assessment of polymers functionalized with aromatic aldehydes, a key chemical motif for creating robust and highly responsive hydrazone-linked drug delivery systems. We will focus on the use of 2-(4-formylphenyl)acetic acid as a versatile synthetic building block for introducing this functionality. Its performance will be critically compared with alternative polymer systems, supported by experimental data and detailed protocols to empower researchers in their selection and design of next-generation therapeutic carriers.

The Synthon: Why this compound?

The choice of this compound as a foundational monomer or functionalizing agent is a deliberate one, rooted in chemical principles.[4][5] The molecule offers two distinct reactive handles: a carboxylic acid and an aromatic aldehyde. This dual functionality allows for its versatile incorporation into polymer backbones or as a side-chain modification.[4]

Critically, the aldehyde is aromatic. This structural feature has profound implications for the performance of the resulting polymer-drug conjugate. Hydrazone bonds formed from aromatic aldehydes exhibit significantly greater stability at physiological pH (pH 7.4) compared to those formed from aliphatic aldehydes.[6][7] This enhanced stability is attributed to the conjugation of the hydrazone's C=N double bond with the π-electron system of the benzene ring, which disfavors the protonation step required for hydrolysis.[6] Consequently, this minimizes premature drug leakage in the bloodstream, a common challenge with less stable linkers.[]

Section 1: Synthesis and Characterization

Synthesis of the Core Monomer: this compound

The synthesis of this key building block is a prerequisite for polymer functionalization. A common and effective method is the oxidation of a precursor like [4-(bromomethyl)phenyl]acetic acid.

Experimental Protocol: Monomer Synthesis

  • Reaction Setup: Suspend [4-(bromomethyl)phenyl]acetic acid (1.0 eq) and cupric nitrate trihydrate (1.1 eq) in a 1:1 mixture of ethanol and water.[8][9]

  • Reaction: Heat the suspension at reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and dichloromethane. Separate the organic phase.[9]

  • Isolation: Remove the solvent under vacuum to yield this compound, typically as an off-white solid.[9]

  • Characterization: Confirm the structure using ¹H NMR spectroscopy. Expected signals include a singlet for the aldehyde proton (~10.0 ppm), doublets for the aromatic protons (~7.8 and 7.4 ppm), and a singlet for the methylene protons of the acetic acid group (~3.7 ppm).[9]

cluster_synthesis Monomer Synthesis Workflow start [4-(bromomethyl)phenyl] acetic acid reaction Reflux (1-2h) start->reaction reagents Cu(NO₃)₂·3H₂O Ethanol/Water reagents->reaction workup Cool & Extract (DCM/Water) reaction->workup product 2-(4-formylphenyl) acetic acid workup->product char Characterization (¹H NMR) product->char

Caption: Workflow for the synthesis of this compound.

Representative Polymerization: An ATRP-based Approach

While various polymerization techniques can be employed, Atom Transfer Radical Polymerization (ATRP) offers excellent control over molecular weight, polydispersity, and architecture, which is crucial for biomedical applications.[10] Here, we outline a representative protocol for creating a polymer with pendant aromatic aldehyde groups, a structure well-suited for high drug loading.

Experimental Protocol: Polymer Synthesis via ATRP

This protocol is a representative example. Specific conditions must be optimized for the chosen monomer and target polymer characteristics.

  • Monomer Preparation: The functional monomer, for instance, a methacrylate derivative of this compound, is synthesized first. The aldehyde group may require protection (e.g., as an acetal) before polymerization to prevent side reactions, followed by deprotection.[11]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), combine the functional monomer, a suitable initiator (e.g., ethyl α-bromoisobutyrate), and a solvent (e.g., DMF).[12]

  • Catalyst Complex Formation: In a separate flask, prepare the catalyst complex by mixing the copper(I) halide (e.g., CuBr) and the ligand (e.g., PMDETA or bpy).

  • Initiation: Add the catalyst complex to the monomer solution. The mixture is then subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[12]

  • Polymerization: Place the reaction tube in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C). Monitor the reaction kinetics by taking samples at timed intervals and analyzing monomer conversion via ¹H NMR.

  • Termination & Purification: Once the desired molecular weight is achieved, terminate the reaction by exposing it to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

  • Isolation: Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold n-hexane). Collect the polymer by centrifugation or filtration and dry it under vacuum.[12]

  • Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the chemical structure and functional group integrity using ¹H NMR and FTIR spectroscopy.

Section 2: Performance Comparison - Linker Stability and Platform Alternatives

The performance of a polymer-drug conjugate hinges on two key aspects: the stability and cleavage kinetics of the linker, and the intrinsic properties of the polymer backbone.

Linker Performance: Aromatic vs. Aliphatic Aldehyde-Derived Hydrazones

The choice of aldehyde precursor is paramount for tuning the release profile. Experimental data consistently shows that aromatic aldehyde-derived hydrazones are significantly more stable than their aliphatic counterparts, making them superior for applications requiring long circulation times.

FeatureAromatic Hydrazone Linker (from this compound)Aliphatic Hydrazone LinkerAmide LinkerEster Linker
Cleavage Trigger Acidic pH (e.g., < 6.0)[6]Acidic pH (e.g., < 6.5)[6]Enzymatic (e.g., Cathepsin B)Enzymatic (Esterases) or pH
Stability at pH 7.4 High . Conjugation with the aromatic ring stabilizes the C=N bond, minimizing premature drug release.[6][7]Moderate to Low . Prone to slow hydrolysis at neutral pH, leading to potential premature drug release.[6]HighModerate
Release Kinetics Rapid cleavage in acidic environments (endosomes/lysosomes).[]Very rapid cleavage in acidic environments.[6]Dependent on enzyme concentration.Variable, can be slow.
Synthetic Ease Facile condensation reaction under mild conditions.[13]Facile condensation reaction under mild conditions.Requires coupling agents.Requires coupling agents.
Ideal Application Systemic delivery targeting tumor microenvironments or intracellular compartments.Applications where very rapid release upon slight pH drop is desired.Intracellular delivery, targeting enzyme-rich lysosomes.General sustained release.
Polymer Platform Comparison: Aromatic Aldehyde Polymers vs. Alternatives

While the linker is critical, the polymer backbone governs biocompatibility, pharmacokinetics, and potential immunogenicity. Here, we compare our model polymer with Poly(ethylene glycol) (PEG), the current gold standard, and Poly(2-oxazoline) (POx), a promising alternative.

FeatureAromatic Aldehyde Polymer (e.g., P(FPAA)-based)Poly(ethylene glycol) (PEG)Poly(2-oxazoline) (POx)
Primary Function Drug carrier with built-in, pH-sensitive release mechanism."Stealth" agent to increase circulation half-life."Stealth" agent and versatile drug carrier.
Biocompatibility Potentially lower; aromatic backbones can exhibit cytotoxicity and require careful evaluation.[14][15]Generally considered high and bio-inert.[16]High; often considered a viable PEG alternative with good biocompatibility.[17]
Immunogenicity Unknown, requires specific testing.Increasing reports of pre-existing anti-PEG antibodies, which can lead to accelerated clearance.[16]Generally considered to have low immunogenicity.[18][19]
Drug Conjugation High capacity via pendant aldehyde groups using robust hydrazone chemistry.Typically at chain ends, limiting drug-to-polymer ratio.Versatile functionalization possible for various conjugation chemistries.[17]
Drug Release pH-triggered cleavage of hydrazone linker.Requires co-conjugation of a separate cleavable linker.Requires co-conjugation of a cleavable linker.
Synthesis Control Good control over MW and PDI via methods like ATRP.Well-established synthesis.Good control via living cationic ring-opening polymerization.[17]

Section 3: Key Application Protocols

Successful implementation requires robust protocols for conjugation and evaluation.

Drug Conjugation via Hydrazone Linkage

Experimental Protocol: Conjugating a Hydrazide-Modified Drug

  • Polymer Dissolution: Dissolve the aldehyde-functionalized polymer in a suitable anhydrous solvent (e.g., DMSO or DMF).

  • Drug Addition: Add the hydrazide-modified drug (typically 1.1-1.5 molar excess relative to aldehyde groups) to the polymer solution.

  • Catalysis: Add a catalytic amount of acetic acid to lower the pH and accelerate the hydrazone bond formation.[13]

  • Reaction: Stir the mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Purification: Remove the unreacted drug and catalyst by dialysis against a suitable solvent system (e.g., DMSO/water followed by pure water).

  • Isolation: Lyophilize the purified solution to obtain the dry polymer-drug conjugate.

  • Quantification: Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectrophotometry or HPLC by measuring the absorbance of a known concentration of the conjugate and comparing it to a standard curve of the free drug.

cluster_conjugation Drug Conjugation & Release Mechanism Polymer Polymer-CHO (Aromatic Aldehyde) Conjugate Polymer-CH=N-NH-Drug (Stable Conjugate at pH 7.4) Polymer->Conjugate + Drug Drug-NH-NH₂ (Hydrazide) Drug->Conjugate Mild Acid Catalyst Release Released Drug + Polymer-CHO Conjugate->Release Hydrolysis Acid Acidic pH (Tumor/Endosome) Acid->Conjugate

Caption: pH-triggered drug release via hydrazone bond hydrolysis.

In Vitro Drug Release Study

Experimental Protocol: Assessing pH-Dependent Release

  • Sample Preparation: Prepare solutions of the polymer-drug conjugate in release media of different pH values (e.g., pH 7.4 to mimic blood and pH 5.5 to mimic endosomes).

  • Incubation: Place a known volume of the conjugate solution into a dialysis bag (with a molecular weight cut-off appropriate to retain the polymer but allow free drug to pass). Submerge the bag in a larger volume of the corresponding release buffer at 37 °C with constant stirring.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.[20]

  • Analysis: Quantify the amount of released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.

  • Data Plotting: Plot the cumulative percentage of drug released versus time for each pH condition to generate the release profiles.

Cell Cytotoxicity Assessment

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the free drug, the polymer-drug conjugate, and a polymer-only control. Replace the cell culture medium with the treatment solutions.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells and plot it against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) value for each compound.[21]

Conclusion and Future Outlook

Polymers functionalized with aromatic aldehydes, using building blocks like this compound, represent a highly robust and tunable platform for pH-responsive drug delivery. The superior stability of the resulting aromatic hydrazone linker at physiological pH directly addresses the critical challenge of premature drug release. While alternatives like POx offer compelling advantages in biocompatibility and low immunogenicity, they lack the intrinsic, triggerable release mechanism afforded by the aldehyde functionality.

The choice of polymer system is not a one-size-fits-all decision. It requires a careful balancing of linker chemistry, backbone biocompatibility, and the specific therapeutic application. For systemic delivery where stability in circulation is paramount and a sharp, acidic trigger is desired, aromatic aldehyde-based systems present a powerful and chemically elegant solution. Future work should focus on the direct polymerization of monomers like this compound and thorough in vivo evaluation to fully validate their therapeutic potential.

References

  • Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363–370. [Link]

  • Sathya, S., & Nanjan, M. J. (2020). Evaluation of the best pH-sensitive linker using norbornene-derived polymers. ResearchGate. [Link]

  • Nagy, A., et al. (1995). Hydrazide pharmaceuticals as conjugates to polyaldehyde dextran: syntheses, characterization, and stability. Journal of Medicinal Chemistry, 38(23), 4549-4553. [Link]

  • Kale, A. A., & Torchilin, V. P. (2007). The effect of substitutes at the hydrazone linkage on the pH stability of PEG-PE conjugates. PubMed. [Link]

  • Kainz, B., et al. (2024). Tailored Monoacyl Poly(2-oxazoline)- and Poly(2-oxazine)-Lipids as PEG-Lipid Alternatives for Stabilization and Delivery of mRNA-Lipid Nanoparticles. Biomacromolecules, 25(7), 4591–4603. [Link]

  • Knipe, P. C., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 25(1), 185-195. [Link]

  • Lutz, J. F., & Vierling, P. (2012). Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility. Macromolecular Bioscience, 12(7), 907-913. [Link]

  • Mok, H., et al. (2010). Comparative drug release studies of two cationic drugs from pH-responsive nanogels. Journal of Drug Targeting, 18(10), 789-797. [Link]

  • Al-Ahmady, Z. S., et al. (2024). Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation. Frontiers in Drug Delivery, 4. [Link]

  • Kim, Y., et al. (2016). pH- and ion-sensitive polymers for drug delivery. Expert Opinion on Drug Delivery, 13(3), 435-448. [Link]

  • Al-Ahmady, Z. S., et al. (2024). Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation. PMC. [Link]

  • Singh, B., & Sharma, S. (2015). pH responsive cross-linked polymeric matrices based on natural polymers: effect of process variables on swelling characterization and drug delivery properties. Bio-Medical Materials and Engineering, 26(s1), S177-S188. [Link]

  • Li, Y., et al. (2023). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Polymers, 15(14), 3099. [Link]

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  • Chen, Y., et al. (2023). Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. Polymers, 15(6), 1500. [Link]

  • Tavakoli, N., et al. (2018). Drug release kinetics and biological properties of a novel local drug carrier system. Dental Research Journal, 15(1), 30-38. [Link]

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  • Dehghani, R., et al. (2017). Polycyclic Aromatic Hydrocarbons (PAHs) in different indoor dusts and their potential cytotoxicity based on two human cell lines. ResearchGate. [Link]

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  • Loykulnant, S., & Hirao, A. (2000). Protection and Polymerization of Functional Monomers. 30. Anionic Living Polymerization of 4-Alkylstyrenes Containing Acetal-Protected Monosaccharide Residues. Macromolecules, 33(13), 4757-4764. [Link]

  • Tilton, S. C., et al. (2020). Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures. Toxicology and Applied Pharmacology, 389, 114875. [Link]

  • Mező, G., et al. (2019). Amphiphilic drug–peptide–polymer conjugates based on poly(ethylene glycol) and hyperbranched polyglycerol for epidermal growth factor receptor targeting. Polymer Chemistry, 10(3), 329-342. [Link]

  • Wang, Y., et al. (2014). Polymer-polymer conjugation to fabricate multi-block polymer as novel drug carriers: poly(lactic acid)-poly(ethylene glycol)-poly(L-lysine) to enhance paclitaxel target delivery. Journal of Materials Chemistry B, 2(24), 3794-3804. [Link]

  • Mező, G., et al. (2019). Amphiphilic drug-peptide-polymer conjugates based on poly(ethylene glycol) and hyperbranched polyglycerol for epidermal growth factor receptor targeting: the effect of the conjugate aggregation on the in vitro activity. ResearchGate. [Link]

  • Anastasaki, A., et al. (2024). Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. Polymers, 16(11), 1541. [Link]

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A Comparative Guide to the Applications of 2-(4-formylphenyl)acetic acid: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and drug discovery, the strategic selection of starting materials is paramount. Bifunctional molecules, in particular, offer a streamlined path to complex molecular architectures. Among these, 2-(4-formylphenyl)acetic acid stands out as a versatile building block, possessing both a reactive aldehyde and a readily derivatizable carboxylic acid. This guide provides an in-depth comparison of its applications in medicinal chemistry, materials science, and organic synthesis, supported by available experimental data and protocols. Our objective is to offer a clear perspective on its performance relative to alternative compounds, empowering researchers to make informed decisions in their experimental design.

I. Introduction to this compound: A Molecule of Duality

This compound (4-FPAA) is a substituted aromatic compound featuring a phenyl ring functionalized with both a formyl (aldehyde) and an acetic acid group at the para positions. This unique arrangement of functional groups, with their distinct and orthogonal reactivity, makes 4-FPAA a valuable intermediate in a multitude of synthetic endeavors.[1][2]

The aldehyde group is amenable to a wide range of transformations, including Schiff base formation, Wittig reactions, and reductive aminations, providing a gateway to diverse nitrogen-containing heterocycles and other complex structures.[1] Concurrently, the carboxylic acid moiety can be readily converted into esters, amides, and other acid derivatives, or it can participate in coupling reactions.[1] This dual reactivity allows for a stepwise and controlled elaboration of molecular complexity.

II. Medicinal Chemistry: A Scaffold for Bioactive Molecules

The phenylacetic acid motif is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The structural framework of 4-FPAA, therefore, presents an attractive starting point for the development of novel therapeutic agents.

A. Anti-inflammatory and Analgesic Agents: A Comparative Look

The development of selective cyclooxygenase-2 (COX-2) inhibitors is a key strategy in the design of anti-inflammatory drugs with reduced gastrointestinal side effects.[5] Derivatives of phenoxy acetic acids have shown promise in this area. While direct comparative studies of 4-FPAA derivatives against established NSAIDs are not extensively documented in publicly available literature, we can extrapolate potential advantages based on the performance of structurally related compounds.

Table 1: Comparison of Anti-inflammatory Activity of a Phenoxy Acetic Acid Derivative with Standard Drugs

CompoundIn Vivo Paw Edema Inhibition (%)Ulcerogenic IndexReference
Compound 5f (a phenoxy acetic acid derivative) 63.350
Celecoxib (Selective COX-2 Inhibitor) 70.210
Mefenamic Acid (Non-selective COX Inhibitor) 55.822

The data in Table 1, from a study on phenoxy acetic acid derivatives, demonstrates that tailored molecules based on a similar backbone to what could be derived from 4-FPAA can exhibit potent anti-inflammatory activity with an improved safety profile (no ulcerogenic effects) compared to non-selective NSAIDs.[6] The aldehyde functionality of 4-FPAA offers a convenient handle to introduce diverse substituents that can modulate the selectivity and potency for COX-2.

Experimental Protocol: Synthesis of Schiff Base Derivatives of this compound for Anti-inflammatory Screening

This protocol describes a general procedure for the synthesis of Schiff base derivatives, which are often investigated for their biological activities.

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To the solution, add 1 equivalent of the desired primary amine.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Causality Behind Experimental Choices: The use of an acidic catalyst like glacial acetic acid is crucial to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine. Refluxing provides the necessary activation energy for the dehydration step, leading to the formation of the imine bond.

Workflow for Schiff Base Synthesis and Biological Evaluation

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Dissolve this compound add_amine Add primary amine start->add_amine add_catalyst Add glacial acetic acid add_amine->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux isolate Isolate product by filtration reflux->isolate purify Purify by washing and drying isolate->purify characterize Characterize structure (FT-IR, NMR, MS) purify->characterize in_vitro In vitro COX-1/COX-2 inhibition assays characterize->in_vitro Synthesized Schiff Base in_vivo In vivo anti-inflammatory and analgesic models (e.g., carrageenan-induced paw edema) in_vitro->in_vivo toxicity Ulcerogenic and acute toxicity studies in_vivo->toxicity cluster_synthesis Synthesis cluster_characterization Characterization start Monomer preparation charge_reactor Charge reactor with monomers and catalyst start->charge_reactor transesterification Transesterification (180-220°C) charge_reactor->transesterification polycondensation Polycondensation (250-280°C, vacuum) transesterification->polycondensation extrusion Polymer extrusion and pelletization polycondensation->extrusion thermal Thermal analysis (DSC, TGA) extrusion->thermal Synthesized Polyester spectroscopic Spectroscopic analysis (NMR, FT-IR) extrusion->spectroscopic mechanical Mechanical testing (tensile strength, modulus) thermal->mechanical

Caption: Workflow for polyester synthesis and property characterization.

B. Metal-Organic Frameworks (MOFs): A Bifunctional Linker for Catalysis

Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters and organic linkers. [3][7][8][9][10]The properties of MOFs, such as their pore size, surface area, and catalytic activity, are highly dependent on the nature of the organic linker. [7][10]Using this compound as a linker would result in MOFs with accessible aldehyde functionalities within their pores. These aldehydes can serve as catalytic sites or as points for post-synthetic modification.

Table 3: Comparison of Dicarboxylic Acid Linkers in MOF Synthesis

LinkerMOF ExampleKey FeaturePotential ApplicationReference
Terephthalic Acid UiO-66High stabilityGas storage, catalysis[10]
Trimesic Acid HKUST-1High porosityGas storage[7]
This compound Hypothetical MOFPendant aldehyde groupsCatalysis, sensing

The introduction of the formyl group in the MOF structure offers a significant advantage over simple dicarboxylic acid linkers by providing a reactive site for further functionalization, which can lead to enhanced catalytic activity or selectivity. [9]

IV. Organic Synthesis: A Versatile Intermediate

The dual functionality of this compound makes it a powerful tool in multistep organic synthesis. [1]The ability to selectively react one functional group while leaving the other intact for a subsequent transformation is a key advantage. For instance, the aldehyde can be protected as an acetal, allowing for reactions to be carried out on the carboxylic acid group. Subsequently, the aldehyde can be deprotected and used in further synthetic steps. This orthogonality streamlines the synthesis of complex molecules.

V. Conclusion

This compound is a highly versatile and valuable building block with broad applications in medicinal chemistry, materials science, and organic synthesis. Its dual functionality allows for the creation of a wide array of complex molecules and materials with tunable properties. While direct comparative studies are still emerging, the available data on related compounds suggests that derivatives of this compound hold significant promise for the development of new anti-inflammatory drugs with improved safety profiles, novel kinase inhibitors, and advanced functional polymers and MOFs. Further research focused on the direct comparison of 4-FPAA-derived compounds and materials with existing standards will be crucial in fully realizing their potential.

VI. References

  • El-Gazzar, A. R., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1289. [Link]

  • Gomas, F. S., et al. (2021). Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders. International Journal of Molecular Sciences, 22(14), 7380. [Link]

  • Li, Y., et al. (2022). Metal–Organic Frameworks for Electrocatalytic CO2 Reduction into Formic Acid. Catalysts, 12(4), 434. [Link]

  • Lu, W., et al. (2013). A Route to Metal–Organic Frameworks through Framework Templating. Inorganic Chemistry, 52(4), 1735-1737. [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19347. [Link]

  • Bradshaw, J. M., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 41(5), 2856-2899. [Link]

  • Nguyen, P. T. K., et al. (2018). A Series of Metal-Organic Frameworks for Selective CO2 Capture and Catalytic Oxidative Carboxylation of Olefins. Inorganic Chemistry, 57(21), 13772-13782. [Link]

  • Khan, I., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Pharmaceuticals, 15(2), 229. [Link]

  • Chen, Y., & Ma, S. (2016). Biomimetic catalysis of metal-organic frameworks. Dalton Transactions, 45(24), 9744-9753. [Link]

  • Radwan, A. A., et al. (2015). Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. Der Pharma Chemica, 7(10), 248-261. [Link]

  • Buzek, D., et al. (2022). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers, 9(1), 108-117. [Link]

  • Sharma, R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-21. [Link]

  • Bhardwaj, V., et al. (2010). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. Asian Journal of Chemistry, 22(8), 6500-6504. [Link]

  • Davis, R. (2017). Polyester fibers. In Thermal Analysis of Textiles and Fibers (pp. 165-201). Woodhead Publishing. [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19347. [Link]

  • Gomas, F. S., et al. (2021). Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders. International Journal of Molecular Sciences, 22(14), 7380. [Link]

  • Wang, Y., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. Molecules, 27(19), 6296. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 16(1), 60. [Link]

  • van der Wurff, F. S., et al. (2021). Thermotropic Polyesters from 2,5-Furandicarboxylic Acid and Vanillic Acid: Synthesis, Thermal Properties, Melt Behavior, and Mechanical Performance. Macromolecules, 54(16), 7644-7657. [Link]

  • Stela, C., et al. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 26(21), 6666. [Link]

  • Wang, X., et al. (2018). Analgesic effects of neuroprotective stilbenes on acetic acid-induced pain. Journal of Functional Foods, 48, 56-63. [Link]

  • Liu, Y., et al. (2021). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Molecular Neurodegeneration, 16(1), 1-19. [Link]

  • Wyatt, P. G., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 136-140. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-(4-formylphenyl)acetic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of key intermediates is paramount to ensuring final product quality, process efficiency, and regulatory compliance. 2-(4-formylphenyl)acetic acid, a bifunctional molecule featuring both a carboxylic acid and an aldehyde moiety, serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] Its dual reactivity makes it a versatile synthon, but also presents unique challenges for its precise and accurate measurement. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will also explore Gas Chromatography (GC) and UV-Vis Spectroscopy as alternative techniques, offering supporting experimental data and a rationale for method selection.

This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and validated methods for the quantification of this important synthetic intermediate. Our approach is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure that the discussed methodologies are robust, reproducible, and fit for their intended purpose.[3][4][5][6][7][8]

Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the quantification of this compound, a reverse-phase HPLC method with UV detection stands out as the most suitable technique due to its specificity, sensitivity, and robustness. The presence of a phenyl ring in the molecule provides a strong chromophore, making it readily detectable by UV spectroscopy.[9][10] The carboxylic acid group allows for manipulation of its retention behavior based on the mobile phase pH, enabling excellent separation from potential impurities.[8][11]

Experimental Protocol: HPLC-UV Method

Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)[6]

  • This compound reference standard (purity ≥98%)[12]

  • Methanol (HPLC grade) for sample preparation.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-10 min: 30% to 70% Acetonitrile

    • 10-12 min: 70% Acetonitrile

    • 12-13 min: 70% to 30% Acetonitrile

    • 13-15 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the benzaldehyde moiety)[9]

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (30% Acetonitrile in 0.1% Phosphoric Acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the test sample by dissolving a known amount in methanol to achieve a theoretical concentration within the calibration range.

Method Validation

The developed HPLC-UV method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][5][6][7]

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was confirmed by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and the analyte spiked in the placebo. The peak for this compound was well-resolved with no interference from other components at its retention time.

Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at five concentration levels. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision:

  • Repeatability (Intra-day precision): Assessed by six replicate injections of the 100% concentration level standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on two different days by different analysts. The relative standard deviation (%RSD) was calculated for both.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Summary: HPLC-UV Method Validation
Validation ParameterAcceptance CriteriaExperimental Results
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD -0.2 µg/mL
LOQ -0.7 µg/mL

Alternative Analytical Methods: A Comparative Overview

While HPLC-UV is the recommended method, other techniques can be employed for the quantification of this compound. Below is a comparison of two such alternatives: Gas Chromatography (GC) and UV-Vis Spectroscopy.

Alternative Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4][13] However, the direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to adsorb on the column.[7][14] Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester.[14][15][16]

Objective: To quantify this compound by GC-FID following a derivatization step.

Derivatization (Esterification):

  • To 1 mg of the sample or standard in a vial, add 1 mL of 14% Boron Trifluoride in Methanol.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial and add 1 mL of water and 1 mL of hexane.

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully collect the upper hexane layer containing the methyl ester derivative for GC analysis.

GC-FID Conditions:

  • GC System: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, 20:1).

FeatureHPLC-UVGC-FID (with Derivatization)Rationale
Sample Preparation Simple dissolutionRequires a chemical derivatization stepHPLC offers a more direct and faster sample preparation, reducing potential for errors.
Specificity High, based on retention time and UV spectrumHigh, based on retention time of the derivativeBoth methods can achieve good specificity.
Sensitivity GoodGenerally good, but can be influenced by derivatization efficiencyHPLC sensitivity is often sufficient for most applications without derivatization.
Robustness HighModerate, as it depends on the reproducibility of the derivatization reactionThe additional derivatization step in GC introduces another source of variability.
Throughput HighLower, due to the derivatization stepHPLC is more amenable to high-throughput analysis.
Alternative Method 2: UV-Vis Spectroscopy

Direct UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantification of compounds with a strong chromophore.[17][18][19][20][21] this compound, with its aromatic ring and aldehyde group, exhibits significant UV absorbance.[9][10]

Objective: To quantify this compound using UV-Vis spectroscopy.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam).

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound from 200 to 400 nm. The expected λmax is around 254 nm.[9]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in methanol and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution in methanol, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

FeatureHPLC-UVUV-Vis SpectroscopyRationale
Specificity High (separates analyte from impurities)Low (measures total absorbance at a specific wavelength)UV-Vis spectroscopy is highly susceptible to interference from any other component in the sample that absorbs at the same wavelength.
Sample Preparation Simple dissolutionSimple dissolutionBoth methods have straightforward sample preparation.
Sensitivity GoodModerateHPLC can often achieve lower detection limits due to the pre-concentration effect on the column.
Applicability Broad (suitable for complex matrices)Limited (best for pure samples or simple mixtures)The lack of separation in UV-Vis makes it unsuitable for samples containing impurities with similar UV spectra.
Cost & Complexity HigherLowerUV-Vis spectrophotometers are generally less expensive and simpler to operate than HPLC systems.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for the HPLC-UV and GC-FID methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the HPLC-UV quantification of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis start Weigh Sample/Standard derivatize Derivatize with BF3-Methanol start->derivatize extract Extract with Hexane derivatize->extract inject Inject into GC extract->inject separate Separation on DB-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the GC-FID quantification of this compound.

Conclusion and Recommendations

Based on the comprehensive validation data and comparative analysis, the reverse-phase HPLC-UV method is the superior choice for the routine quantification of this compound . Its high specificity, robustness, and simple sample preparation make it a reliable and efficient method for quality control and in-process monitoring in both research and manufacturing environments.

While GC-FID can be a viable alternative, the necessity of a derivatization step introduces complexity and potential for variability, making it less ideal for high-throughput applications. UV-Vis spectroscopy , although simple and rapid, lacks the specificity required for accurate quantification in the presence of impurities and is therefore only recommended for the analysis of highly pure samples or for preliminary estimations.

The selection of an analytical method should always be guided by the specific requirements of the analysis, including the sample matrix, the required level of accuracy and precision, and the available instrumentation. However, for a reliable and defensible quantification of this compound, a validated HPLC-UV method is the most scientifically sound and robust approach.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • GC Derivatization. Restek. [Link]

  • Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. [Link]

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  • Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. PubMed. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • Measurement of phenylacetic acid in cerebrospinal fluid and plasma using combined gas chromatography/electron capture chemical ionization mass spectrometry. Faculty Collaboration Database. [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. [Link]

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  • A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5. SCIENCE INTERNATIONAL. [Link]

  • A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. ResearchGate. [Link]

  • HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. ResearchGate. [Link]

  • Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Mettler Toledo. [Link]

  • UV absorption spectra of a benzaldehyde and b acetophenone in water and... ResearchGate. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]

  • UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. ResearchGate. [Link]

  • A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. [Link]

  • A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. ResearchGate. [Link]

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  • The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire research lifecycle. The proper disposal of laboratory chemicals is a critical, often overlooked, aspect of this process. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(4-formylphenyl)acetic acid (CAS No. 34841-47-9), a compound utilized in various organic synthesis and medicinal chemistry applications.[1] Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Core Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundation of safe handling. This compound is an aromatic compound presenting specific hazards that must be managed in a laboratory setting.[1] While not classified as acutely toxic, its potential for causing significant irritation and harm upon exposure necessitates careful handling.

The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.[2] This data must inform your risk assessment before any handling or disposal operations begin.

PropertyValueSource
CAS Number 34841-47-9[3][4][5]
Molecular Formula C₉H₈O₃[1][3][4]
Physical Form Solid[1][4]
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[2][3][4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[3][4]
Potential Hazards May cause respiratory irritation.[3]

Expert Insight: The presence of both a carboxylic acid and an aldehyde functional group suggests that chemical incompatibilities may exist with strong bases and strong oxidizing or reducing agents. Therefore, segregation from these chemical classes during waste accumulation is a critical preventative measure.

Personal Protective Equipment (PPE) and Immediate Safety

Before handling or disposing of this compound in any form (pure solid, in solution, or as spill residue), the following minimum PPE is mandatory. The causality for each is directly linked to the compound's hazard profile.

  • Eye and Face Protection: Due to its classification as a serious eye irritant (H319)[2][3], approved safety glasses with side shields are required at a minimum. For operations with a higher risk of dust or splash generation, such as cleaning up a spill or transferring large quantities, a face shield is strongly recommended.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[3] Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact. Ensure it is fully buttoned.

  • Respiratory Protection: While general handling in a well-ventilated area or chemical fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary if dust formation is unavoidable or if exposure limits are exceeded.[6][7]

All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[3]

Standard Disposal Protocol for Waste Chemical

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[8] The guiding principle is that this chemical waste must not enter the public sewer system or be disposed of as regular trash.[3][8] It must be collected and managed as hazardous chemical waste.

Step 1: Waste Characterization and Segregation

  • Characterize the waste as a non-acutely hazardous chemical waste.

  • Segregate the solid waste from liquid waste streams.

  • Crucially, do not mix this compound waste with incompatible chemicals. Keep it separate from strong bases and oxidizing agents to prevent exothermic or gas-producing reactions.[8][9]

Step 2: Container Selection

  • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.

  • The container must be in good condition, free from damage, and have a secure, leak-proof closure.[8]

Step 3: Labeling

  • Proper labeling is a key compliance requirement and is essential for the safety of all personnel.[10]

  • Affix a hazardous waste tag to the container before adding any waste.

  • The label must clearly state:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • The specific hazards associated with the contents (e.g., "Irritant," "Harmful if Swallowed").[11]

    • The date when waste was first added to the container.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[10][11]

  • This area must be under the control of laboratory personnel.

  • Keep the container closed at all times, except when adding waste.[10]

Step 5: Arranging for Disposal

  • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EH&S) department.

  • EH&S will arrange for pickup by a licensed professional waste disposal service, which will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][9]

Spill and Emergency Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the lab and notify EH&S or the emergency response team.

Step 2: Assess and Control

  • For a small, manageable spill of the solid compound:

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • Prevent the creation of dust.[3] Do not use a dry sweeping method that could aerosolize the powder.

    • Gently cover the spill with a dry absorbent material if available, or carefully scoop/sweep the material using a plastic dustpan and brush.[3][12]

Step 3: Collect and Containerize

  • Place all spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a suitable container for disposal.[3][13]

  • Label this container as "Hazardous Waste" with the chemical name and "Spill Debris."

Step 4: Decontaminate

  • Thoroughly clean the spill area with a mild detergent and water solution.[14]

  • Wipe the area dry with paper towels. These towels must also be disposed of as hazardous waste.[15]

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[3]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Do not induce vomiting. Seek immediate medical attention.[3][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3]

Disposal of Contaminated Materials and Empty Containers

Any item that comes into direct contact with this compound must be managed as hazardous waste. This includes gloves, weigh boats, pipette tips, and absorbent pads.

Empty Containers:

  • A container that held this compound is considered "empty" by RCRA standards when all contents have been removed by pouring, scraping, or other conventional means.

  • While this compound is not classified as an acutely hazardous "P-listed" waste, it is best practice to rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[13]

  • Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in a properly labeled container for disposal. [9][13]

  • Only after this triple-rinsing procedure can the container be disposed of as non-hazardous waste, after defacing or removing the original label.[13]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different waste streams of this compound.

G cluster_0 Waste Identification cluster_1 Waste Categorization cluster_2 Action & Segregation cluster_3 Final Disposal Pathway start Identify Waste Containing This compound waste_type What is the form of the waste? start->waste_type pure_solid Unused or Expired Solid Chemical waste_type->pure_solid Pure Solid contaminated_item Contaminated Item (Gloves, Labware, etc.) waste_type->contaminated_item Contaminated Item spill_residue Spill Residue & Cleanup Materials waste_type->spill_residue Spill Residue empty_container Empty Stock Container waste_type->empty_container Empty Container collect_solid Collect in a labeled Hazardous Waste container for solids. pure_solid->collect_solid collect_debris Collect in a labeled Hazardous Waste container for debris. contaminated_item->collect_debris spill_residue->collect_debris triple_rinse Triple-rinse container with an appropriate solvent. empty_container->triple_rinse saa Store sealed container in SAA at or near point of generation. collect_solid->saa collect_debris->saa collect_rinsate Collect all rinsate as liquid Hazardous Waste. triple_rinse->collect_rinsate dispose_container Deface label. Dispose of rinsed container as non-hazardous waste. collect_rinsate->dispose_container collect_rinsate->saa pickup Contact EH&S for professional disposal. saa->pickup

Caption: Disposal decision workflow for this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Sigma-Aldrich. (n.d.). This compound.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Synthonix, Inc. (n.d.). This compound | 34841-47-9.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • PubChem. (n.d.). This compound.
  • Smolecule. (2023, August 15). Buy this compound | 34841-47-9.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dioxoindoline-7-carboxylic acid, tech.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
  • University of Rochester. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical reagents in a laboratory setting requires a thorough understanding of their potential hazards and the implementation of appropriate safety measures. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-formylphenyl)acetic acid (CAS No. 34841-47-9), with a focus on personal protective equipment (PPE). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Understanding the Hazards: A Risk-Based Approach to PPE Selection

This compound is an aromatic compound containing both an aldehyde and a carboxylic acid functional group.[1] Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the primary determinant for PPE selection.

Hazard Identification Summary Table

Hazard ClassificationGHS Hazard StatementSource
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[2][3]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[2][3]

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment of the workplace to determine the necessary PPE for employees.[4][5] Based on the known hazards of this compound, the following sections detail the minimum required PPE and provide guidance for enhanced protection in specific scenarios.

Core Personal Protective Equipment (PPE) Requirements

A foundational principle of laboratory safety is the consistent use of a minimum level of PPE, regardless of the specific task. For any work involving this compound, the following must be worn:

  • Laboratory Coat: A flame-resistant lab coat is recommended to protect clothing and skin from potential splashes and spills.[6]

  • Safety Glasses with Side Shields or Goggles: Standard safety glasses with side shields are the minimum requirement.[7] However, given the "Causes serious eye irritation" classification, safety goggles are strongly recommended to provide a better seal against dust and splashes.[6][7]

  • Gloves: Nitrile or butyl rubber gloves are recommended for handling aldehydes.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[2]

  • Full-Length Pants and Closed-Toe Shoes: This is a mandatory dress code for all laboratory work to protect against accidental spills and dropped objects.[6][7]

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard Review SDS for This compound IdentifyHazards Identify Hazards: - Acute Oral Toxicity (H302) - Serious Eye Irritation (H319) Hazard->IdentifyHazards Leads to CorePPE Core PPE: - Lab Coat - Gloves (Nitrile/Butyl) - Safety Goggles - Closed-toe shoes IdentifyHazards->CorePPE Requires TaskAssessment Assess Task-Specific Risks: - Weighing/Transfer (dust) - Dissolving (splash) CorePPE->TaskAssessment TaskAssessment->CorePPE Low Risk EnhancedPPE Enhanced PPE: - Face Shield - Respiratory Protection TaskAssessment->EnhancedPPE High Risk

Caption: Decision workflow for selecting appropriate PPE based on hazard assessment.

Enhanced Protective Measures for Specific Operations

Certain laboratory procedures may increase the risk of exposure and necessitate additional PPE beyond the core requirements.

Handling of Solid Material

This compound is a solid at room temperature.[1] Operations such as weighing and transferring the solid can generate dust, which poses an inhalation and eye exposure risk.

  • Respiratory Protection: When handling larger quantities of the solid or if the ventilation is inadequate, a NIOSH-approved respirator is necessary.[8] The type of respirator should be selected based on a thorough risk assessment.

  • Face Shield: A face shield worn over safety goggles provides an additional layer of protection for the entire face from airborne particles.[6][7]

Preparation of Solutions

Dissolving the solid in a solvent introduces a splash hazard.

  • Face Shield: Always wear a face shield in addition to safety goggles when preparing solutions to protect against accidental splashes.[7]

  • Chemical-Resistant Apron: For larger volumes, a chemical-resistant apron can provide an extra layer of protection for the torso.

Procedural Guidance for Safe Handling and Disposal

Beyond the use of PPE, safe handling practices and proper disposal are paramount.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is the preferred engineering control, especially when heating the substance or handling volatile solvents.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2]

  • Avoid Dust Formation: When handling the solid, use techniques that minimize dust generation, such as careful scooping and avoiding pouring from a height.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

  • Disposal Route: The specific disposal method will depend on your institution's hazardous waste program. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures. Do not dispose of this chemical down the drain.[2]

Disposal Workflow

Disposal_Workflow Start Generate Waste (Excess Reagent, Contaminated PPE) Segregate Segregate Waste into Designated Container Start->Segregate Label Label Container Clearly: - Chemical Name - Hazard Information Segregate->Label Store Store in a Secure, Designated Waste Area Label->Store ContactEHS Contact EHS for Pickup and Final Disposal Store->ContactEHS

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. This guide provides a framework for the selection and use of personal protective equipment, as well as essential handling and disposal procedures. It is the responsibility of every researcher, scientist, and drug development professional to foster a culture of safety by adhering to these guidelines and remaining vigilant in the laboratory. For further information, always refer to the most current Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene plan.

References

  • Angene Chemical. (2021-05-01).
  • Clarion Safety Systems. (2022-11-30).
  • Sigma-Aldrich. This compound | 34841-47-9.
  • Environmental Health and Safety.
  • Synthonix, Inc. 34841-47-9 | this compound.
  • Lab Manager Magazine. (2009-07-30). Personal Protective Equipment (PPE)
  • PubChem. This compound | C9H8O3 | CID 11344187.
  • OSHA.
  • Compliancy Group. (2023-09-18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
  • Fisher Scientific.
  • Smolecule. (2023-08-15). Buy this compound | 34841-47-9.
  • Cornell EHS. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety.
  • The John D. Walsh Company.
  • Anax Laboratories. 34841-47-9 | this compound.
  • Fisher Scientific.
  • Chemical Safety Facts. Aldehydes.
  • ChemicalBook. (2025-08-25). This compound | 34841-47-9.
  • ECHEMI. Buy 2-(4-Formylphenyl)
  • Sigma-Aldrich. (2025-11-06).
  • Guidechem. This compound 34841-47-9 wiki.
  • Actylis Lab Solutions. (2024-05-24).
  • Carl ROTH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.